molecular formula C9H12O4 B090846 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid CAS No. 18363-10-5

2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid

Cat. No.: B090846
CAS No.: 18363-10-5
M. Wt: 184.19 g/mol
InChI Key: RHSJEQPXBBAWME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid is a valuable spirocyclic scaffold in organic and medicinal chemistry. Its unique structure, featuring a carboxylic acid functional group, makes it a versatile building block for the synthesis of more complex molecules for pharmaceutical research . This compound belongs to the class of oxa-spirocycles, which are recognized for their superior physicochemical properties compared to their non-oxygenated counterparts. Incorporation of an oxygen atom into the spirocyclic framework has been demonstrated to dramatically improve aqueous solubility and lower lipophilicity, which are critical parameters for developing drugs with favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles . As a polar, sp 3 -rich fragment, it is particularly useful in the exploration of new therapeutic agents. Researchers utilize this carboxylic acid in the development of novel bioactive compounds, where it can serve as a precursor for amino acids or other functionalized derivatives . Its application is central in lead optimization campaigns, especially in constructing three-dimensional molecular architectures that are relevant for targeting challenging biological pathways, such as those in neurological or inflammatory diseases . For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-oxo-1-oxaspiro[4.4]nonane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c10-7-5-6(8(11)12)9(13-7)3-1-2-4-9/h6H,1-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSJEQPXBBAWME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(CC(=O)O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378173
Record name 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18363-10-5
Record name 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid is a spirocyclic γ-lactone possessing a unique three-dimensional architecture. Spirocyclic frameworks are of significant interest in medicinal chemistry and drug development due to their conformational rigidity and novel chemical space they occupy, often leading to enhanced biological activity and improved pharmacokinetic properties. This guide provides a comprehensive overview of a robust and scientifically-grounded synthetic approach to this target molecule, intended for researchers, scientists, and professionals in the field of drug development. The proposed synthesis is rooted in well-established organometallic and cyclization reactions, ensuring a high degree of reproducibility and scalability.

The fundamental properties of the target molecule are summarized below:

PropertyValue
Molecular Formula C₉H₁₂O₄[1][2]
Molecular Weight 184.19 g/mol [1][2]
CAS Number 18363-10-5[1][2]
IUPAC Name 2-oxo-1-oxaspiro[4.4]nonane-4-carboxylic acid[1]

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of this compound suggests a disconnection of the lactone ring, leading back to a β-hydroxy dicarboxylic acid, which in turn can be derived from a β-hydroxy diester. This intermediate is accessible through a nucleophilic addition of an enolate to a ketone. The spirocyclic nature of the target molecule points towards the use of a cyclic ketone as a key starting material.

This line of reasoning leads to the selection of the Reformatsky reaction as the cornerstone of our synthetic strategy. The Reformatsky reaction is a classic organometallic reaction that involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc to form a β-hydroxy ester.[3][4] This reaction is particularly well-suited for our purpose as it allows for the formation of the crucial carbon-carbon bond between the cyclopentanone ring and the lactone precursor in a single, efficient step.

Our forward synthesis will, therefore, involve two key stages:

  • Reformatsky Reaction: The reaction of cyclopentanone with a suitable α-bromo diester, such as diethyl bromomalonate, in the presence of activated zinc to form the corresponding β-hydroxy diester.

  • Hydrolysis and Lactonization: Subsequent acidic or basic hydrolysis of the diester intermediate to induce intramolecular cyclization (lactonization) and yield the final carboxylic acid product.

This approach is advantageous due to the commercial availability and relatively low cost of the starting materials, as well as the well-documented and robust nature of the Reformatsky reaction.

Detailed Synthetic Protocols

Part 1: Synthesis of Diethyl 2-(1-hydroxycyclopentyl)malonate

This initial step involves the core Reformatsky reaction to construct the spirocyclic carbon skeleton.

Reaction Scheme:

Reformatsky Reaction start_materials Cyclopentanone + Diethyl bromomalonate zinc Zn, Toluene Reflux start_materials->zinc 1. intermediate Zinc Enolate (Reformatsky Reagent) zinc->intermediate in situ formation product Diethyl 2-(1-hydroxycyclopentyl)malonate intermediate->product 2. Nucleophilic Addition Hydrolysis and Lactonization start_material Diethyl 2-(1-hydroxycyclopentyl)malonate reagents 1. NaOH (aq), Reflux 2. HCl (aq) start_material->reagents Hydrolysis product This compound reagents->product Lactonization & Acidification

Sources

An In-Depth Technical Guide to the Stereoselective Synthesis of 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a proposed stereoselective synthetic route to 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid, a chiral spirocyclic lactone with potential applications in medicinal chemistry and drug discovery. The presented strategy emphasizes the application of modern organocatalysis to establish the key stereocenter, followed by a robust sequence of transformations to construct the spiro[4.4]nonane core and the lactone moiety. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize this and related chiral molecules. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols for key reactions, and support mechanistic claims with authoritative sources from the chemical literature.

Introduction: The Significance of Chiral Spirocyclic Lactones

Spirocyclic frameworks, particularly those incorporating lactone moieties, are prevalent structural motifs in a vast array of biologically active natural products and pharmaceutical agents. The inherent three-dimensionality and conformational rigidity of the spirocyclic core make it an attractive scaffold for the design of molecules with high specificity for biological targets. The γ-spirolactone unit, as seen in this compound, is a key feature in many natural products with diverse biological activities. The stereochemistry of the spirocyclic system is often crucial for its biological function, making the development of stereoselective synthetic methods a paramount objective in modern organic chemistry. This guide outlines a rational and efficient approach to the stereoselective synthesis of the title compound, leveraging the power of asymmetric organocatalysis.

Retrosynthetic Analysis and Strategic Considerations

A plausible retrosynthetic analysis of the target molecule suggests a convergent approach, wherein the spirocyclic lactone is formed in the later stages of the synthesis from a suitably functionalized cyclopentanone derivative. The key challenge lies in the stereoselective installation of the carboxylic acid group at the C4 position. Our proposed strategy hinges on an organocatalytic asymmetric Michael addition to establish this stereocenter with high enantiomeric excess.

The overall synthetic strategy can be broken down into three key stages:

  • Asymmetric Michael Addition: The stereoselective addition of cyclopentanone to an acrylate ester, catalyzed by a chiral organocatalyst, to generate a 2-substituted cyclopentanone with a defined stereocenter.

  • Chain Elongation and Functional Group Manipulation: Introduction of a second carbon chain at the 2-position of the cyclopentanone, which will ultimately form the second ring of the spirocycle.

  • Spirocyclization and Lactonization: A final intramolecular cyclization to form the spiro[4.4]nonane lactone core.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} caption="Retrosynthetic analysis of the target molecule."

Detailed Synthetic Pathway and Experimental Protocols

Stage 1: Asymmetric Michael Addition for Stereocenter Installation

The cornerstone of this synthetic route is the enantioselective Michael addition of cyclopentanone to an α,β-unsaturated ester. Organocatalysis, particularly using chiral secondary amines, has emerged as a powerful tool for such transformations, proceeding through an enamine intermediate.[1]

Reaction Scheme:

dot graph R1 { rankdir=LR; node [shape=none, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} caption="Asymmetric Michael Addition."

Protocol 1: Organocatalytic Asymmetric Michael Addition

  • To a stirred solution of cyclopentanone (5.0 mmol, 1.0 equiv) and ethyl acrylate (6.0 mmol, 1.2 equiv) in anhydrous toluene (10 mL) at room temperature is added the chiral organocatalyst (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, 0.5 mmol, 10 mol%).

  • The reaction mixture is stirred at room temperature for 24-48 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl (10 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the enantioenriched ethyl 2-(2-oxocyclopentyl)acetate.

Causality and Trustworthiness: The use of a chiral secondary amine catalyst, such as a proline derivative, generates a chiral enamine intermediate from cyclopentanone. This enamine then attacks the Michael acceptor (ethyl acrylate) from a sterically less hindered face, leading to the formation of the product with high enantioselectivity. The choice of a bulky silyl ether protecting group on the catalyst can enhance enantioselectivity by creating a more defined chiral pocket.[1] The reaction conditions are mild, and the protocol is self-validating through the analysis of the enantiomeric excess (ee) of the product by chiral HPLC.

Parameter Typical Value Reference
Yield85-95%[1]
Enantiomeric Excess (ee)>90%[1]
Stage 2: Chain Elongation via the Reformatsky Reaction

With the stereocenter at the future C4 position established, the next step is to introduce the two-carbon unit that will form the lactone ring. The Reformatsky reaction is a reliable method for this transformation, involving the reaction of an α-halo ester with a ketone in the presence of zinc.[2][3]

Reaction Scheme:

dot graph R2 { rankdir=LR; node [shape=none, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} caption="Reformatsky Reaction for Chain Elongation."

Protocol 2: Reformatsky Reaction

  • A three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with activated zinc dust (10.0 mmol, 2.0 equiv) and a crystal of iodine in anhydrous THF (20 mL).

  • A solution of the enantioenriched ethyl 2-(2-oxocyclopentyl)acetate (5.0 mmol, 1.0 equiv) and ethyl bromoacetate (7.5 mmol, 1.5 equiv) in anhydrous THF (10 mL) is added dropwise to the stirred suspension of zinc.

  • After the initial exothermic reaction subsides, the mixture is heated to reflux for 2-3 hours, or until the starting ketone is consumed (monitored by TLC).

  • The reaction mixture is cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of NH4Cl (20 mL).

  • The resulting mixture is filtered, and the filtrate is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product, a β-hydroxy ester, is purified by flash column chromatography (eluent: hexane/ethyl acetate gradient).

Causality and Trustworthiness: The Reformatsky reaction is advantageous here as the organozinc reagent is less basic than corresponding Grignard or organolithium reagents, minimizing side reactions such as self-condensation of the starting ketoester. The reaction proceeds through a six-membered chair-like transition state, and while the diastereoselectivity can be variable, the newly formed stereocenter at the spiro-position will be addressed in the subsequent cyclization step.[3]

Parameter Typical Value Reference
Yield70-85%[2]
Diastereomeric Ratio (dr)Variable[3]
Stage 3: Hydrolysis and Diastereoselective Lactonization

The final stage involves the hydrolysis of the ester groups followed by an acid-catalyzed intramolecular cyclization to form the target spiro-lactone. The stereochemistry of the lactone ring is often controlled by thermodynamic factors during the cyclization.

Reaction Scheme:

dot graph R3 { rankdir=LR; node [shape=none, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} caption="Hydrolysis and Diastereoselective Lactonization."

Protocol 3: Hydrolysis and Lactonization

  • The purified diethyl 2,2'-(1-hydroxycyclopentane-1,2-diyl)diacetate (4.0 mmol, 1.0 equiv) is dissolved in a mixture of THF (15 mL) and water (5 mL).

  • Lithium hydroxide monohydrate (12.0 mmol, 3.0 equiv) is added, and the mixture is stirred at room temperature for 12-24 hours until the hydrolysis is complete (monitored by TLC).

  • The THF is removed under reduced pressure, and the aqueous solution is cooled to 0 °C and acidified to pH 2 with 1 M HCl.

  • The aqueous layer is extracted with ethyl acetate (4 x 20 mL). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated to give the crude diacid.

  • The crude diacid is dissolved in toluene (50 mL), and a catalytic amount of p-toluenesulfonic acid (0.2 mmol, 5 mol%) is added.

  • The mixture is heated to reflux with a Dean-Stark apparatus to remove water for 4-6 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography or recrystallization to afford the final product, this compound.

Causality and Trustworthiness: The hydrolysis of the esters provides the diacid precursor for lactonization. The acid-catalyzed lactonization is a thermodynamically controlled process. The five-membered lactone ring is expected to form readily. The diastereoselectivity of the spirocyclization will favor the formation of the thermodynamically most stable isomer. The final product's structure and stereochemistry should be confirmed by NMR spectroscopy and, if possible, by X-ray crystallography.

Parameter Typical Value Reference
Yield (2 steps)60-80%General knowledge
Diastereomeric Ratio (dr)>10:1 (thermodynamically controlled)General knowledge

Conclusion and Future Outlook

This technical guide has outlined a robust and stereoselective synthetic route to this compound. The strategy leverages the power of asymmetric organocatalysis for the key stereocenter-forming reaction, followed by reliable and well-established transformations to complete the synthesis. The proposed pathway offers a high degree of control over the stereochemistry at the C4 position and is amenable to the synthesis of analogs for structure-activity relationship studies.

Future work could focus on exploring alternative cyclization strategies to potentially access different diastereomers of the final product. Furthermore, the development of a one-pot tandem Michael addition-Reformatsky reaction could significantly improve the overall efficiency of the synthesis. The methodologies described herein provide a solid foundation for the synthesis of a variety of chiral spirocyclic lactones for applications in drug discovery and chemical biology.

References

  • Reform
  • Chemistry Reformatsky Reaction - S
  • Asymmetric Organocatalytic Michael Addition–Cyclization Cascade of Cyclopentane-1,2-dione with Substituted α,β-Unsaturated Aldehydes - Semantic Scholar. [Link]
  • Reformatsky (Reform
  • Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole - PubMed. [Link]
  • Reform
  • Diastereoselective Cyclopentane Construction | Request PDF. [Link]
  • Enantioselective Synthesis of Spiro[cyclopentane-1,3'-oxindole] Scaffolds with Five Consecutive Stereocenters - ResearchG
  • Diastereoselective Synthesis of Fused Lactone-Pyrrolidinones; Application to a Formal Synthesis of (−)
  • Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole - Beilstein Journals. [Link]
  • Recent advances in organocatalytic asymmetric Michael reactions - RSC Publishing. [Link]
  • Cyclopentanecarboxylic acid, methyl ester - Organic Syntheses Procedure. [Link]
  • Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsatur

Sources

Comprehensive Characterization of 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds, particularly those incorporating lactone functionalities, are of significant interest in medicinal chemistry and drug discovery due to their rigid, three-dimensional structures that can effectively mimic natural product motifs.[1][2] 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid (CAS No. 18363-10-5) is a representative member of the spiro-γ-lactone class, featuring a unique fusion of a cyclopentane ring and a γ-butyrolactone ring at a single quaternary carbon. This guide provides a comprehensive technical overview of the essential analytical methodologies required for the unambiguous structural elucidation and purity assessment of this molecule. We will delve into the rationale behind experimental choices for spectroscopic and chromatographic techniques, presenting detailed protocols and expected data to ensure robust and reproducible characterization.

Molecular Profile and Physicochemical Properties

A foundational understanding begins with the molecule's basic chemical and physical properties. These data are crucial for sample handling, solvent selection, and interpretation of analytical results.

PropertyValueSource
IUPAC Name 2-oxo-1-oxaspiro[4.4]nonane-4-carboxylic acid[3]
CAS Number 18363-10-5[4]
Molecular Formula C₉H₁₂O₄[5]
Molecular Weight 184.19 g/mol [3][5]
Exact Mass 184.0736 Da[3]
Topological Polar Surface Area 63.6 Ų[4]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 3[3]
LogP (Predicted) 0.4 - 0.95[3][4]

Synthesis Context: A Plausible Route

While numerous strategies exist for synthesizing spiro-γ-lactones, a common and illustrative approach involves the intramolecular cyclization of a suitable precursor.[6][7] Understanding the synthesis is critical for characterization, as it informs potential impurities and side products. A plausible pathway could involve the alkylation of a cyclopentanone-derived enolate with an appropriate electrophile, followed by functional group manipulations and acid-catalyzed lactonization.

Below is a conceptual workflow for the synthesis, providing context for the subsequent analytical characterization of the final product.

G cluster_0 Synthesis Workflow A Cyclopentanone Derivative B Enolate Formation (e.g., LDA, -78 °C) A->B C Alkylation (e.g., with ethyl 2-bromoacetate) B->C D Keto-Ester Intermediate C->D E Hydrolysis & Lactonization (e.g., Acidic conditions) D->E F Target Molecule: 2-Oxo-1-oxa-spiro[4.4]nonane- 4-carboxylic acid E->F

Caption: Conceptual workflow for the synthesis of the target molecule.

Comprehensive Spectroscopic Elucidation

The core of characterization lies in the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they allow for unambiguous confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.

Rationale for NMR:

  • ¹H NMR will confirm the number of distinct proton environments, their multiplicity (spin-spin coupling), and their relative positions (chemical shift), which is crucial for assigning protons on the cyclopentane and lactone rings.

  • ¹³C NMR will identify the number of unique carbon atoms, distinguishing between sp³-hybridized carbons of the rings, the sp²-hybridized carbonyls of the lactone and acid, and the key spiro-quaternary carbon.

G img_node

Caption: Structure of this compound.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.0 - 12.0br s1HCOOHThe acidic proton is highly deshielded and often exhibits a broad singlet.
~4.3 - 4.5m1HH-4The proton alpha to the carboxylic acid and the lactone oxygen is deshielded.
~2.8 - 3.0m2HH-3Diastereotopic protons adjacent to the lactone carbonyl, appearing as a complex multiplet.
~1.6 - 2.2m8HCyclopentyl CH₂The four sets of methylene protons on the cyclopentane ring will be diastereotopic and overlap, creating a complex multiplet region.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~175 - 180C=O (Carboxylic Acid)Carboxylic acid carbonyls are typically found in this downfield region.[8]
~172 - 176C=O (Lactone)The γ-lactone carbonyl is also significantly deshielded.[8]
~90 - 95C-5 (Spiro Carbon)The quaternary spiro carbon, bonded to two oxygen atoms (implicitly, via the lactone structure), is highly deshielded for an sp³ carbon.
~70 - 75C-4Carbon bearing the carboxylic acid group.
~35 - 45C-3Carbon alpha to the lactone carbonyl.
~25 - 40Cyclopentyl CH₂Overlapping signals for the four methylene carbons of the cyclopentane ring.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) if solubility is an issue. DMSO-d₆ is often preferred for carboxylic acids to clearly observe the exchangeable COOH proton.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquisition: Acquire a ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time (e.g., several hundred to thousands of scans) is typically required due to the low natural abundance of ¹³C.

  • Advanced Analysis (Optional): If assignments are ambiguous, perform 2D NMR experiments such as COSY (to identify ¹H-¹H couplings) and HSQC/HMBC (to correlate ¹H and ¹³C nuclei).

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying key functional groups, particularly the two distinct carbonyl groups in the target molecule.

Rationale for IR: The vibrational frequencies of the C=O bonds in the γ-lactone and the carboxylic acid are distinct and characteristic. Saturated γ-lactones absorb at a higher frequency (1795-1760 cm⁻¹) compared to open-chain esters or δ-lactones due to ring strain.[9] The carboxylic acid C=O stretch appears at a slightly lower frequency, and its O-H stretch is a hallmark feature.[10]

Predicted IR Absorption Bands (KBr Pellet or ATR)

Frequency (cm⁻¹)IntensityAssignmentRationale
~3300 - 2500Broad, StrongO-H stretch (Carboxylic Acid)Characteristic very broad absorption due to hydrogen-bonded dimers.[10]
~2950, ~2870MediumC-H stretch (Aliphatic)Standard sp³ C-H stretching from the ring systems.
~1770Strong, SharpC=O stretch (γ-Lactone)The five-membered ring strain shifts the carbonyl absorption to a higher wavenumber.[9]
~1710Strong, SharpC=O stretch (Carboxylic Acid)Typical frequency for a hydrogen-bonded carboxylic acid carbonyl.[10]
~1300 - 1200StrongC-O stretchStrong absorptions from both the lactone and carboxylic acid C-O bonds.

Experimental Protocol: FT-IR Analysis

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Ensure good contact by applying pressure with the anvil.

  • Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

  • Background Scan: Perform a background scan of the empty ATR crystal or a blank KBr pellet to subtract atmospheric CO₂ and H₂O signals.

  • Sample Scan: Acquire the spectrum of the sample, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Label the significant peaks corresponding to the key functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, which serves as a final confirmation of its identity.

Rationale for MS: High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule by providing a highly accurate mass measurement (typically to four decimal places). The fragmentation pattern in the mass spectrum can also offer structural clues. The most common cleavage for carboxylic acid derivatives is the loss of the substituent on the carbonyl carbon to form an acylium ion.[8]

Predicted Mass Spectrometry Data (ESI-HRMS)

IonCalculated m/zObserved m/zRationale
[M+H]⁺185.0808(To be determined)Protonated molecular ion in positive ion mode.
[M-H]⁻183.0663(To be determined)Deprotonated molecular ion in negative ion mode (often favored for acids).
[M+Na]⁺207.0628(To be determined)Sodium adduct, common in ESI.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Acquire spectra in both positive and negative ion modes to determine which provides a better signal for the molecular ion.

  • Analysis: Determine the accurate mass of the molecular ion peak and use software to calculate the elemental composition, confirming it matches C₉H₁₂O₄. Analyze major fragment ions to see if they correspond to logical losses (e.g., loss of H₂O, COOH).

Analytical Characterization Workflow

A systematic workflow ensures all necessary data is collected for a complete and robust characterization of the compound.

G cluster_0 Characterization Workflow cluster_1 Final Confirmation Start Synthesized Product IR FT-IR Spectroscopy (Functional Group ID) Start->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Structural Elucidation) Start->NMR MS HRMS (Molecular Formula Confirmation) Start->MS Purity HPLC/UPLC (Purity Assessment) IR->Purity NMR->Purity MS->Purity Final Fully Characterized Compound Purity->Final

Caption: A logical workflow for the complete analytical characterization.

Conclusion and Future Directions

The structural characterization of this compound requires a multi-technique approach. The combination of NMR spectroscopy for framework determination, IR spectroscopy for functional group identification, and mass spectrometry for molecular formula confirmation provides an unassailable body of evidence for its identity and purity. Spiro-γ-lactones are valuable building blocks in synthetic and medicinal chemistry, and the robust analytical methods detailed herein are essential for any research or development program involving this important class of molecules.[2][11] Further studies could involve chiral separation and analysis if the synthesis is asymmetric, or derivatization of the carboxylic acid to explore its potential as a lead compound in drug discovery programs.

References

  • PubChem. 2-Oxo-1-oxa-spiro(4.4)nonane-4-carboxylic acid. National Center for Biotechnology Information.
  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.
  • PubMed. Concise synthesis of spirocyclic, bridged gamma-butyrolactones via stereospecific, dyotropic rearrangements of beta-lactones involving 1,2-acyl and delta-lactone migrations. National Library of Medicine.
  • PubMed Central. Syntheses and medicinal chemistry of spiro heterocyclic steroids. National Library of Medicine.
  • Organic Chemistry Frontiers. Strategies and methodologies for the construction of spiro-γ-lactams: an update. Royal Society of Chemistry.
  • Google Patents. Spiro-γ-lactam compound and its synthetic method and application.
  • ResearchGate. Synthesis of spirolactone-γ-lactone derivatives via B1-catalyzed reactions.
  • PubMed. Spirolactones: Recent Advances in Natural Products, Bioactive Compounds and Synthetic Strategies. National Library of Medicine.
  • ACS Publications. Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral. The Journal of Organic Chemistry.
  • ACS Publications. Synthesis of spiro .gamma.-lactones from conjugated dienes. The Journal of Organic Chemistry.
  • UCLA Chemistry. IR Spectroscopy Tutorial: Carboxylic Acids.
  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives.

Sources

physicochemical properties of 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the core (CAS: 18363-10-5), a spirocyclic compound with increasing relevance in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the structural characteristics, empirical and predicted properties, and the robust experimental methodologies required for their validation. The guide emphasizes the causal relationship between molecular structure and physical behavior, offering field-proven insights to support laboratory research and development pipelines.

Introduction: The Structural and Strategic Importance

In modern drug discovery, there is a significant drive to "escape from flatland"—a concept that encourages the use of three-dimensional, Fsp³-rich scaffolds to improve the physicochemical and pharmacological properties of drug candidates.[1] Spirocycles are exemplary of this design philosophy. This compound embodies this principle, integrating a rigid spirocyclic core, composed of a cyclopentane ring fused to a γ-butyrolactone, with a versatile carboxylic acid functional group.

This unique architecture offers several strategic advantages:

  • Structural Rigidity: The spirocyclic fusion restricts conformational flexibility, which can lead to higher binding affinity and selectivity for biological targets.

  • Improved Physicochemical Properties: The three-dimensional shape can enhance solubility and metabolic stability compared to flat, aromatic structures.[1]

  • Synthetic Versatility: The carboxylic acid provides a critical handle for derivatization, salt formation to modulate solubility, or for serving as a key pharmacophoric feature.

Understanding the fundamental physicochemical properties of this molecule is the first step in unlocking its potential as a novel building block or a lead compound.

Molecular Structure: The IUPAC name for this compound is 2-oxo-1-oxaspiro[4.4]nonane-4-carboxylic acid.[2] Its structure is depicted below.

melting_point_workflow cluster_prep Sample Preparation cluster_analysis Analysis prep1 Dry & Grind Sample prep2 Pack Capillary Tube prep1->prep2 analysis1 Place in Apparatus prep2->analysis1 analysis2 Rapid Scan (Approx. MP) analysis1->analysis2 analysis3 Slow Scan (1-2 °C/min) analysis2->analysis3 analysis4 Record T₁ to T₂ analysis3->analysis4

Caption: Workflow for precise melting point determination.

Solubility Profile: The Key to Bioavailability

Causality: A compound's solubility in both aqueous and organic media dictates its suitability for formulation, its absorption in biological systems, and its behavior in various assay conditions. The carboxylic acid moiety suggests pH-dependent aqueous solubility.

Step-by-Step Protocol (Equilibrium Shake-Flask Method):

  • System Preparation: Prepare vials containing a fixed volume (e.g., 1 mL) of relevant solvents (e.g., pH 7.4 phosphate-buffered saline, 0.1 N HCl, ethanol, DMSO).

  • Addition of Compound: Add an excess amount of this compound to each vial, ensuring a visible amount of solid remains.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C) for 24 hours. This duration is critical to ensure a true equilibrium is reached between the solid and dissolved states.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute it with a suitable mobile phase and quantify the concentration using a validated HPLC-UV method against a standard curve.

pKa Determination: Understanding Ionization

Causality: The acid dissociation constant (pKa) of the carboxylic acid group is fundamental. It determines the charge state of the molecule at a given pH, which profoundly impacts its membrane permeability, receptor binding, and solubility.

Step-by-Step Protocol (Potentiometric Titration):

  • Solution Preparation: Accurately weigh the compound and dissolve it in a known volume of deionized, CO₂-free water. If aqueous solubility is limited, a co-solvent (e.g., methanol) may be used, and the apparent pKa (pKaapp) should be reported.

  • Titration Setup: Place the solution in a jacketed beaker at a constant temperature (25 °C). Immerse a calibrated pH electrode and a micro-burette tip containing a standardized titrant (e.g., 0.1 M NaOH).

  • Titration Execution: Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH value versus the volume of titrant added.

  • Data Analysis: Plot the pH (y-axis) against the volume of NaOH added (x-axis). The pKa is the pH value at the half-equivalence point, where half of the carboxylic acid has been neutralized. This can be determined from the midpoint of the steepest part of the titration curve or from the maximum of the first derivative plot (ΔpH/ΔV).

Spectroscopic & Chromatographic Identity

For unequivocal identification and purity assessment, a combination of spectroscopic and chromatographic techniques is required.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should reveal characteristic signals for the diastereotopic protons of the lactone and cyclopentane rings. The proton on the carbon bearing the carboxyl group is expected to be a distinct multiplet. The carboxylic acid proton will appear as a broad singlet, which is exchangeable with D₂O.

    • ¹³C NMR: The spectrum will confirm the presence of 9 unique carbon environments, including the characteristic low-field signals for the lactone carbonyl (~175-180 ppm) and the carboxylic acid carbonyl (~170-175 ppm), as well as the spiro-carbon.

  • Mass Spectrometry (MS):

    • In negative ion mode Electrospray Ionization (ESI-), the primary ion observed would be the deprotonated molecule [M-H]⁻ at an m/z corresponding to approximately 183.06. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will be dominated by strong C=O stretching vibrations. A broad O-H stretch from the carboxylic acid will be visible (~2500-3300 cm⁻¹). Two distinct C=O stretches are expected: one for the lactone (~1770 cm⁻¹) and one for the carboxylic acid (~1710 cm⁻¹).

  • High-Performance Liquid Chromatography (HPLC):

    • Purity Analysis: A reversed-phase C18 column with a gradient elution using acidified water (e.g., 0.1% formic acid) and acetonitrile is a standard starting point. Purity is assessed by peak area percentage at a suitable wavelength (e.g., 210 nm).

Conclusion

This compound is a molecule of significant synthetic and medicinal potential, largely due to its Fsp³-rich, three-dimensional structure. The physicochemical properties detailed in this guide—both predicted and those requiring experimental determination—form the essential foundation for any research program involving this compound. The provided protocols offer robust, self-validating frameworks for obtaining high-quality data, enabling informed decisions in synthesis, formulation, and the broader drug discovery process. Accurate characterization is the bedrock of scientific integrity and the key to successfully translating a promising molecular scaffold into a valuable chemical tool or therapeutic agent.

References

  • PubChem. (n.d.). 2-Oxo-1-oxa-spiro(4.4)nonane-4-carboxylic acid. National Center for Biotechnology Information.
  • Cenmed Enterprises. (n.d.). 2-oxo-1-oxaspiro[4.4]nonane-4-carboxylic acid (C007B-488971).
  • PubChem. (n.d.). 2-Azaspiro[4.4]nonane-4-carboxylic acid, 1-oxo-. National Center for Biotechnology Information.
  • Semantic Scholar. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications.
  • PubChem. (n.d.). 2-Oxo-1-oxaspiro[4.4]nonane-8-carboxylic acid. National Center for Biotechnology Information.
  • ResearchGate. (2023). (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.

Sources

biological activity of 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for the scientific community, this document provides a comprehensive overview of the known and potential biological activities of the spirolactone class of molecules, with a specific focus on outlining a research framework for the uncharacterized compound, 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid.

Executive Summary

This compound is a member of the spirolactone chemical class, a group of compounds recognized for their significant structural diversity and presence in numerous biologically active natural products.[1][2] While direct experimental data on the biological activity of this specific molecule is not available in current scientific literature, its core spiro[4.4]nonane lactone structure is a "privileged scaffold" in medicinal chemistry.[1] Spirocycles offer a unique three-dimensional architecture that provides a favorable balance of conformational rigidity and flexibility, making them adept at interacting with biological targets.[1]

This guide synthesizes information from related spirocyclic compounds to propose a high-potential research path for this compound. We will explore the established bioactivities within the spirolactone family—including cytostatic, antibacterial, anti-inflammatory, and proteasome-inhibiting properties—and present a logical, tiered workflow for its systematic investigation.[1][3] The provided protocols and frameworks are designed to empower researchers to effectively unlock the therapeutic potential of this and related molecules.

Introduction to the Spirocyclic Lactone Scaffold

The target molecule, this compound, is defined by its spirocyclic core, where two rings share a single carbon atom. This structural feature imparts distinct three-dimensionality, a desirable trait in drug design for enhancing target specificity and improving physicochemical properties compared to flat aromatic systems.[1]

Chemical Structure and Properties
  • IUPAC Name: 2-oxo-1-oxaspiro[4.4]nonane-4-carboxylic acid[4]

  • Molecular Formula: C₉H₁₂O₄[4][5]

  • Molecular Weight: 184.19 g/mol [4][5]

  • CAS Number: 18363-10-5[4][5]

Caption: Structure of this compound.

Precedent for Bioactivity in Spirocyclic Lactones

The broader family of spirocyclic lactones is rich with compounds demonstrating significant biological effects. This provides a strong rationale for investigating our target molecule.

  • Antimicrobial and Cytostatic Activity: The spiro[4.4.0] system, closely related to our target, is most frequently associated with cytostatic (inhibiting cell growth) and antibacterial properties in natural products.[1] A study on synthetic fused- and spiro-β-lactone-lactam systems also reported weak antibacterial activity against both E. coli (Gram-negative) and S. aureus (Gram-positive).[3]

  • Anti-inflammatory Properties: Limonoids containing a [4.4.0] spirocyclic lactone moiety have been shown to inhibit the production of nitric oxide (NO) in cellular models of inflammation, suggesting a potential anti-inflammatory role.[1]

  • Enzyme Inhibition: Certain bicyclic β-lactone-containing natural products, which share structural motifs with spirolactones, are known inhibitors of the 20S proteasome, a key target in cancer therapy.[3]

  • Antioxidant Activity: A review of spirocyclic derivatives highlighted numerous compounds with potent antioxidant activities, as measured by assays like DPPH radical scavenging.[6] The presence of oxygen atoms and the potential for phenolic-like substructures are often key to this activity.[6]

A Proposed Research Workflow for Activity Characterization

Given the absence of specific data, a systematic, multi-tiered approach is recommended to efficiently screen for and characterize the .

workflow cluster_0 Phase 1: In Silico & Initial Screening cluster_1 Phase 2: Hit Validation & MoA cluster_2 Phase 3: Lead Optimization start Target Compound: This compound insilico In Silico Profiling (ADMET, Target Prediction) start->insilico screening Broad In Vitro Screening Panels (Antimicrobial, Cytotoxicity, Anti-inflammatory) insilico->screening hit_validation Hit Confirmation & Dose-Response (IC50 / MIC Determination) screening->hit_validation Activity 'Hit' Identified end End of Investigation for this Pathway screening->end No Activity moa Mechanism of Action (MoA) Studies (e.g., Enzyme Assays, Pathway Analysis) hit_validation->moa sar Structure-Activity Relationship (SAR) (Synthesis of Analogs) moa->sar preclinical Preclinical Evaluation (In vivo models) sar->preclinical

Caption: Proposed research workflow for characterizing novel compounds.

Phase 1: In Silico Prediction and Broad-Spectrum Screening

The initial phase focuses on computationally predicting potential activities and then using broad, cost-effective assays to find an experimental "hit."

  • Computational Profiling: Before wet-lab experiments, use computational tools to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Molecular docking simulations against known targets for spirolactones (e.g., bacterial enzymes, proteasome subunits) can help prioritize experimental pathways.

  • Broad In Vitro Screening: Based on precedent, the following assays are recommended:

    • Antimicrobial Susceptibility Testing: Screen against a panel of clinically relevant bacteria, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

    • Cytotoxicity Screening: Use a standard cancer cell line panel (e.g., NCI-60) to assess general cytotoxicity and potential anti-cancer activity.

    • Anti-inflammatory Screening: Employ an LPS-induced macrophage model (e.g., RAW 264.7 cells) and measure nitric oxide (NO) production.

Phase 2: Hit Validation and Mechanism of Action (MoA)

If a reproducible "hit" is identified in Phase 1, the goal shifts to confirming the activity and understanding how it works.

decision_tree start Hit Identified in Broad Screen is_antimicrobial Antimicrobial Activity? start->is_antimicrobial is_cytotoxic Cytotoxic Activity? start->is_cytotoxic is_anti_inflammatory Anti-inflammatory Activity? start->is_anti_inflammatory mic_assay Determine MIC/MBC values is_antimicrobial->mic_assay Yes ic50_assay Determine IC50 values on cell lines is_cytotoxic->ic50_assay Yes griess_assay Dose-response curve for NO inhibition is_anti_inflammatory->griess_assay Yes proteasome_assay Proteasome Inhibition Assay ic50_assay->proteasome_assay Hypothesize proteasome target cox_assay COX-1/COX-2 Enzyme Assays griess_assay->cox_assay Investigate specific pathways

Sources

Whitepaper: Unveiling the Therapeutic Potential of 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid: A Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of rigid three-dimensional scaffolds and validated pharmacophoric elements presents a fertile ground for the discovery of novel therapeutics. 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid is a unique small molecule embodying this principle, integrating a spiro[4.4]nonane core for conformational restriction, a γ-butyrolactone ring known as a privileged structure in medicinal chemistry, and a carboxylic acid moiety for critical target interaction. While direct biological data for this specific compound is not publicly available[1], its constituent features suggest a strong potential for interaction with several high-value therapeutic target classes. This guide synthesizes evidence from analogous structures to propose and prioritize potential targets, outlining robust, field-proven experimental workflows for their validation. The primary audience for this document includes researchers, scientists, and drug development professionals seeking to explore novel chemical matter in oncology, inflammation, and epigenetic regulation.

Introduction: Deconstructing the Scaffold for Therapeutic Insight

The quest for novel drug candidates is increasingly focused on moving beyond flat, aromatic structures towards molecules with greater three-dimensional complexity, or Fsp³ character. Spirocycles are a premier example of this design philosophy, offering a rigid framework that can enhance binding affinity and selectivity for biological targets[2][3]. This compound is built upon this foundation.

Its structure can be dissected into three key functional domains:

  • The Spiro[4.4]nonane Core: This bicyclic system, where two five-membered rings share a single carbon atom, locks the molecule into a defined spatial arrangement. This rigidity reduces the entropic penalty upon binding to a target protein, a favorable characteristic in drug design.

  • The γ-Butyrolactone Moiety: This five-membered lactone is a well-established "privileged structure" found in numerous FDA-approved drugs and natural products with diverse biological activities, including anti-inflammatory, anticancer, and diuretic effects[4][5][6]. Its presence suggests a high probability of meaningful biological interaction.

  • The Carboxylic Acid Group: This functional group is a potent hydrogen bond donor and acceptor and can exist as a carboxylate anion at physiological pH. It is a classic pharmacophore for interacting with positively charged residues (e.g., arginine, lysine) or for chelating metal ions within enzyme active sites.

Given the absence of direct biological data for the title compound[1][7][8], a rational, structure-based approach is required to hypothesize its therapeutic targets. This guide will focus on two high-probability target classes: Matrix Metalloproteinases (MMPs) and Histone Acetyltransferases (HATs) .

Target Hypothesis I: Matrix Metalloproteinases (MMPs)

2.1. Rationale for Target Selection

Matrix Metalloproteinases are a family of zinc-dependent endopeptidases crucial for remodeling the extracellular matrix (ECM). Their dysregulation is a hallmark of numerous pathologies, including cancer metastasis, arthritis, and cardiovascular disease. A vast number of MMP inhibitors have been developed, and a common chemical feature is the presence of a Zinc-Binding Group (ZBG) that coordinates with the catalytic Zn²⁺ ion in the enzyme's active site.

The carboxylic acid of this compound is a well-established ZBG. The spirocyclic scaffold can provide the necessary rigidity and hydrophobic character to make favorable interactions with the specificity pockets (particularly the S1' pocket) of the enzyme, thereby conferring potency and selectivity.

2.2. Proposed Mechanism of Action

We hypothesize that the compound acts as a competitive inhibitor of MMPs. The carboxylate group is proposed to directly coordinate with the active site zinc ion, displacing a water molecule essential for catalysis. The spirocyclic core and lactone ring would then occupy adjacent hydrophobic pockets, preventing the substrate from binding and being cleaved.

.

2.3. Experimental Validation Workflow

A tiered approach is recommended to validate this hypothesis, moving from biochemical assays to cell-based models.

G cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Cellular Activity A Primary Screening: In Vitro MMP Enzymatic Assay B Target Engagement: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) A->B Confirm direct binding C Functional Assay: Gelatin Zymography (for MMP-2/MMP-9) B->C Advance hit compound D Phenotypic Assay: Cell Invasion/Migration Assay (e.g., Transwell Assay) C->D Confirm cellular efficacy pathway cluster_catalysis Catalytic Cycle GCN5 GCN5 HAT Acetylated_Histone Acetylated H3K14 GCN5->Acetylated_Histone Acetylation Histone Histone H3 Tail Histone->GCN5 AcCoA Acetyl-CoA AcCoA->GCN5 Compound Test Compound (Proposed Inhibitor) Compound->GCN5 Inhibition Transcription Gene Transcription (e.g., inflammatory genes) Acetylated_Histone->Transcription

Caption: Proposed inhibition of the GCN5 HAT pathway.

3.3. Experimental Validation Workflow

Validation should focus on confirming enzymatic inhibition and observing the downstream consequences on histone acetylation and gene expression in a cellular context.

3.3.1. Detailed Protocol: Cellular Histone Acetylation Assay (Western Blot)

  • Objective: To determine if the compound reduces the levels of specific histone acetylation marks known to be targeted by GCN5 (e.g., H3K14ac) in cultured cells.

  • Materials:

    • Human cell line (e.g., HeLa or U2OS).

    • Cell culture medium and supplements.

    • Test Compound.

    • Histone extraction buffer.

    • BCA Protein Assay Kit.

    • SDS-PAGE gels, transfer apparatus, and buffers.

    • PVDF membrane.

    • Primary antibodies: anti-H3K14ac, anti-total Histone H3 (loading control).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate (ECL).

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with increasing concentrations of the test compound (e.g., 0, 1, 10, 50 µM) for a defined period (e.g., 24 hours).

    • Harvest cells and perform histone extraction according to a standard protocol (e.g., acid extraction).

    • Quantify protein concentration using the BCA assay.

    • Normalize protein amounts and prepare samples for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

    • Incubate the membrane with the primary antibody (anti-H3K14ac) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

    • Image the blot using a chemiluminescence imager.

    • Strip the membrane and re-probe with the anti-total Histone H3 antibody to confirm equal loading.

    • Quantify band intensities to determine the dose-dependent effect on H3K14 acetylation.

Summary and Future Directions

This compound represents a promising chemical scaffold for drug discovery. Based on its structural components, we have prioritized two high-value target classes for investigation.

Hypothesized Target Class Key Molecular Feature Rationale for Selection Primary Validation Assay
Matrix Metalloproteinases (MMPs) Carboxylic AcidClassic zinc-binding group (ZBG) for metalloenzyme inhibition.In Vitro Fluorogenic Enzymatic Assay
Histone Acetyltransferases (HATs) γ-ButyrolactoneStructural analogy to known GCN5/PCAF family inhibitors (e.g., MB-3).[9][10]Cellular Western Blot for Histone Marks (H3K14ac)

Future work should expand upon these initial hypotheses. Other potential targets worth considering include:

  • Histone Deacetylases (HDACs): The carboxylic acid could also function as a ZBG for this class of zinc-dependent enzymes.

  • Mineralocorticoid Receptor (MR): The presence of a spiro-lactone invites comparison to MR antagonists like Spironolactone and Eplerenone, although the non-steroidal core of the query molecule makes this a more speculative hypothesis.[4][11][12]

The systematic validation workflows outlined in this guide provide a clear path forward for elucidating the biological activity of this intriguing molecule and unlocking its therapeutic potential.

References

  • 2-Oxo-1-oxa-spiro(4.4)nonane-4-carboxylic acid. PubChem. [Link]
  • A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. National Institutes of Health (NIH). [Link]
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. National Institutes of Health (NIH). [Link]
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. National Institutes of Health (NIH). [Link]
  • New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp 3 Character. MDPI. [Link]
  • γ-Butyrolactone. Wikipedia. [Link]
  • Spirocyclic Motifs in Natural Products. National Institutes of Health (NIH). [Link]
  • Chemical inhibition of the histone acetyltransferase activity in Arabidopsis thaliana. PubMed. [Link]
  • Spiro(lactone-cyclohexanones) as antiproliferative agents in leukemia cell lines. Taylor & Francis Online. [Link]
  • Macrocyclic Lactone Anthelmintics: Spectrum of Activity and Mechanism of Action. Bentham Science. [Link]
  • Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. MDPI. [Link]
  • 2-oxo-1-oxaspiro[4.4]nonane-4-carboxylic acid (C007B-488971). Cenmed Enterprises. [Link]
  • Gamma-Butyrolactone. PubChem. [Link]
  • Natural and Synthetic Lactones Possessing Antitumor Activities. National Institutes of Health (NIH). [Link]

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid is a unique spirocyclic lactone, a class of compounds recognized for its significant structural diversity and broad range of biological activities.[1] Spirocyclic frameworks are increasingly valued in medicinal chemistry for their three-dimensional architecture, which can lead to improved pharmacological properties compared to more linear structures.[2][3] While the chemical properties of this compound are defined[4][5][6], its biological activity and mechanism of action remain uncharacterized in publicly available scientific literature.

This guide is designed for researchers, scientists, and drug development professionals. It serves not as a statement of a known mechanism, but as a strategic and methodological roadmap for its elucidation. We will leverage the known pharmacology of related spirocyclic compounds to inform a rational, multi-phased experimental plan designed to identify the molecular target(s) and signaling pathways modulated by this compound.

Physicochemical Properties of the Compound

A thorough understanding of a compound's physical and chemical properties is the foundation of any mechanistic study.

PropertyValueSource
Molecular Formula C₉H₁₂O₄[4][5]
Molecular Weight 184.19 g/mol [4][5]
CAS Number 18363-10-5[4][5]
XLogP3 0.4[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 4[4]

Part 1: The Therapeutic Landscape of Spirocyclic Lactones — A Clue to Potential Activity

The spirocyclic lactone motif is present in numerous natural products and synthetic molecules with potent pharmacological activities.[1][7] Understanding these precedents can provide valuable hypotheses for the potential bioactivity of this compound.

  • Anticancer Activity: Many spiro compounds exhibit potent antitumor effects.[8] For instance, certain spiro-oxindoles function as inhibitors of the MDM2-p53 interaction, a critical pathway in cancer suppression.[8] Other spirocyclic structures, like some steroidal lactones, have shown antiproliferative effects on androgen-sensitive cells, suggesting a potential role in prostate cancer treatment.[9]

  • Anti-inflammatory and Analgesic Effects: Derivatives of 4-oxo-quinoline-2-carboxylic acid have been synthesized and evaluated for their anti-inflammatory and analgesic properties, with mechanisms potentially linked to the inhibition of COX-1 and COX-2 enzymes.[10]

  • Antimicrobial and Proteasome Inhibition: Fused and spiro-β-lactone systems have been reported to exhibit weak antibacterial activity and to function as proteasome inhibitors.[11] Proteasome inhibition is a validated strategy in cancer therapy.

  • Modulation of Steroid Receptors: A prominent example is Spironolactone, a steroidal spirocyclic lactone that acts as a mineralocorticoid receptor antagonist and is used clinically as a potassium-sparing diuretic.[7]

Given this landscape, a primary hypothesis is that this compound may possess anticancer or anti-inflammatory properties. The following experimental framework is designed to test this hypothesis and uncover its specific molecular mechanism.

Part 2: A Phased Experimental Framework for Mechanism of Action Elucidation

This section details a logical, step-by-step workflow for moving from initial phenotypic observation to specific target identification and pathway validation.

Phase 1: Broad Phenotypic Screening

Objective: To determine if the compound elicits a measurable biological response in a relevant cellular context. A broad panel of human cancer cell lines is a logical starting point.

Experimental Protocol: Cell Viability and Cytotoxicity Assay

  • Cell Line Selection: Choose a diverse panel of human cancer cell lines (e.g., A549 (lung), MDA-MB-231 (breast), HeLa (cervical)[8], PC-3 (prostate), HCT116 (colon)).

  • Cell Plating: Seed cells in 96-well microplates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 100 µM to 0.1 µM. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Treatment: Replace the culture medium in the cell plates with the medium containing the compound dilutions.

  • Incubation: Incubate the plates for 72 hours.

  • Viability Assessment: Add a resazurin-based reagent (e.g., CellTiter-Blue) or MTT reagent to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure fluorescence (for resazurin) or absorbance (for MTT) using a plate reader.

  • Data Analysis: Convert raw data to percentage viability relative to the vehicle control. Plot the results on a semi-log graph and calculate the IC₅₀ (half-maximal inhibitory concentration) value for each sensitive cell line using non-linear regression.

Hypothetical Data Presentation:

Cell LineTissue of OriginHypothetical IC₅₀ (µM)
A549Lung> 100
MDA-MB-231Breast8.5
HeLaCervical12.3
PC-3Prostate> 100
HCT116Colon5.2

This initial screen would identify "hit" cell lines (e.g., HCT116 and MDA-MB-231) for deeper mechanistic investigation.

Phase 2: Molecular Target Identification

Objective: To identify the specific protein(s) that the compound directly binds to, thereby initiating its biological effect. Affinity-based protein profiling is a powerful, unbiased method for this purpose.

Workflow: Affinity-Based Target Identification

G cluster_prep Probe Synthesis cluster_exp Affinity Pulldown cluster_analysis Analysis Compound 2-Oxo-1-oxa-spiro[4.4] nonane-4-carboxylic acid Linker Attach Linker Arm (e.g., Click Chemistry Handle) Compound->Linker Chemical Synthesis Immobilize Immobilize to Solid Support (e.g., Sepharose Beads) Linker->Immobilize Chemical Synthesis Incubate Incubate Lysate with Immobilized Compound Immobilize->Incubate Affinity Matrix Lysate Prepare Cell Lysate (from HCT116 cells) Lysate->Incubate Wash Wash Beads to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS SDS-PAGE & In-gel Digestion Elute->SDS LCMS LC-MS/MS Analysis (Protein Identification) SDS->LCMS Data Data Analysis: Identify Enriched Proteins LCMS->Data

Caption: Workflow for affinity-based target identification.

Experimental Protocol: Affinity Pulldown & Mass Spectrometry

  • Probe Synthesis: Synthesize a derivative of the parent compound containing a linker suitable for attachment to a solid support (e.g., an alkyne handle for click chemistry attachment to azide-functionalized beads). A crucial control is to prepare beads without the compound (mock beads).

  • Cell Lysis: Culture and harvest a large quantity of the most sensitive cell line (e.g., HCT116). Lyse the cells in a non-denaturing buffer containing protease inhibitors.

  • Affinity Pulldown:

    • Incubate the clarified cell lysate with the compound-conjugated beads and the mock beads separately for 2-4 hours at 4°C with gentle rotation.

    • To increase confidence, run a parallel incubation where free compound is added to the lysate as a competitor before adding the beads.

  • Washing: Pellet the beads and wash extensively with lysis buffer to remove proteins that are not specifically bound.

  • Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE loading buffer) and heating.

  • Protein Digestion and Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands, perform in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched on the compound-conjugated beads compared to the mock beads and whose binding is reduced in the presence of the free competitor. These are your high-confidence target candidates.

Phase 3: Target Validation and Pathway Analysis

Objective: To confirm that engagement of the identified target is responsible for the compound's biological effect and to map the downstream signaling consequences.

Workflow: Target Validation and Signaling Analysis

G cluster_val Target Validation cluster_path Pathway Analysis Target Identified Target (e.g., Kinase X) Knockdown Target Knockdown (siRNA or CRISPR) Target->Knockdown Assay Re-run Viability Assay Knockdown->Assay Result Result: Resistance to Compound? Assay->Result Conclusion Conclusion: Pathway Modulated Result->Conclusion Confirms Target Treatment Treat Cells with Compound Western Western Blot for Downstream Markers (e.g., p-Substrate Y, Protein Z) Treatment->Western Reporter Reporter Gene Assay (e.g., Luciferase) Treatment->Reporter Western->Conclusion Reporter->Conclusion

Caption: Workflow for target validation and pathway analysis.

Experimental Protocol: siRNA-Mediated Knockdown and Western Blotting

  • Target Selection: From the mass spectrometry data, select the top candidate (e.g., "Protein X").

  • siRNA Transfection: Transfect HCT116 cells with siRNA specifically targeting Protein X and a non-targeting control siRNA. After 48 hours, a portion of the cells should be harvested to confirm knockdown efficiency by Western blot.

  • Cell Viability Assay: Seed the remaining transfected cells into 96-well plates and repeat the cell viability assay with this compound as described in Phase 1.

  • Interpretation: If the cells with reduced levels of Protein X are now significantly more resistant to the compound compared to the control cells, this strongly validates Protein X as the functional target.

  • Pathway Analysis (Western Blot):

    • Treat wild-type HCT116 cells with the compound at its IC₅₀ concentration for various time points (e.g., 0, 1, 6, 24 hours).

    • Lyse the cells and perform Western blot analysis for known downstream effectors of Protein X. For example, if Protein X is a kinase, probe for the phosphorylated form of its known substrates. This will reveal the immediate downstream signaling consequences of target engagement.

Conclusion and Future Directions

The absence of established biological data for this compound presents a unique opportunity for discovery. The structured, hypothesis-driven framework outlined in this guide provides a rigorous and efficient path to uncovering its mechanism of action. By progressing from broad phenotypic screening to specific target identification and pathway validation, researchers can systematically deorphanize this compound.

Successful identification of a validated target and pathway opens the door to subsequent stages of drug development, including structure-activity relationship (SAR) studies to optimize potency and selectivity, and in vivo studies in relevant animal models to assess efficacy and safety. This methodical approach ensures that the therapeutic potential of novel chemical matter like this compound can be fully explored with scientific integrity.

References

  • PubChem. 2-Oxo-1-oxa-spiro(4.4)nonane-4-carboxylic acid.
  • Beilstein Journals. Syntheses and medicinal chemistry of spiro heterocyclic steroids.
  • National Institutes of Health (NIH). Spirocyclic Motifs in Natural Products.
  • ResearchGate. Various naturally occurring [4.4.0] spirocyclic lactones.
  • MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • PubMed. Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems.
  • PubChem. 2-Azaspiro[4.4]nonane-4-carboxylic acid, 1-oxo-.
  • Cenmed Enterprises. 2-oxo-1-oxaspiro[4.4]nonane-4-carboxylic acid (C007B-488971).
  • ResearchGate. (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • PubMed Central. Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[2][5]deca-6,9-diene-3,8-dione Derivatives.
  • PubMed. Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflammatory and analgesic agents.

Sources

An In-Depth Technical Guide to 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid: Synthesis, Characterization, and Future Perspectives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid, a spirocyclic γ-lactone with potential applications in medicinal chemistry and materials science. While the direct scientific literature on this specific molecule is sparse, this document consolidates available data and presents a plausible synthetic pathway based on established organic chemistry principles. The guide details the proposed synthesis, purification, and in-depth characterization, including predicted spectroscopic data. Furthermore, it discusses the potential significance of this scaffold in drug discovery, drawing parallels with other bioactive spirocyclic compounds.

Introduction: The Significance of Spirocyclic Lactones

Spirocyclic frameworks, characterized by a single atom shared between two rings, have garnered significant interest in drug discovery and natural product synthesis. The rigid, three-dimensional architecture of spirocycles offers a distinct advantage over flat, aromatic systems by enabling more precise and complex interactions with biological targets. When integrated with a lactone moiety, a prevalent pharmacophore in numerous natural products and approved drugs, the resulting spiro-lactone scaffold presents a compelling platform for the development of novel therapeutics.

This compound (Figure 1) is a unique molecule featuring a γ-butyrolactone ring fused to a cyclopentane ring in a spirocyclic arrangement, with a carboxylic acid functional group providing a handle for further chemical modification. This guide aims to provide a detailed technical resource for researchers interested in the synthesis and potential applications of this compound.

Figure 1: Structure of this compound

Caption: Chemical structure of this compound.

Physicochemical and Computed Properties

While experimental data is limited, a profile of the compound's properties can be compiled from publicly available databases.[1][2][3]

PropertyValueSource
CAS Number 18363-10-5PubChem[1]
Molecular Formula C₉H₁₂O₄PubChem[1]
Molecular Weight 184.19 g/mol PubChem[1]
IUPAC Name 2-oxo-1-oxaspiro[4.4]nonane-4-carboxylic acidPubChem[1]
Computed XLogP3 0.4PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 1PubChem[1]
Topological Polar Surface Area 63.6 ŲPubChem[1]

Proposed Synthesis and Isolation

A definitive, peer-reviewed synthesis of this compound has not been prominently reported in the scientific literature. However, based on established methodologies for the synthesis of γ-lactones and spirocyclic systems, a plausible and robust synthetic route can be proposed. The following protocol is a well-reasoned hypothesis designed to be a practical starting point for researchers.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points towards a key carbon-carbon bond formation step to construct the lactone ring onto a cyclopentanone precursor. Two classical and reliable reactions are well-suited for this transformation: the Reformatsky reaction and the Michael addition.

G target This compound intermediate1 β-hydroxy ester intermediate target->intermediate1 Lactonization intermediate2 Michael adduct target->intermediate2 Lactonization/ Decarboxylation starting_materials1 Cyclopentanone + Ethyl bromoacetate intermediate1->starting_materials1 Reformatsky Reaction starting_materials2 Cyclopentylideneacetate + Diethyl malonate intermediate2->starting_materials2 Michael Addition

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol: A Reformatsky-Based Approach

The Reformatsky reaction, utilizing an organozinc reagent derived from an α-halo ester, offers a direct and efficient method for the formation of β-hydroxy esters from ketones.[4][5][6][7][8] Subsequent acid-catalyzed lactonization can then furnish the desired spiro-lactone.

Step 1: Synthesis of Ethyl 1-hydroxycyclopentylacetate

  • Reaction: Cyclopentanone is reacted with ethyl bromoacetate in the presence of activated zinc to form the corresponding β-hydroxy ester.

G cyclopentanone Cyclopentanone hydroxyester Ethyl 1-hydroxycyclopentylacetate cyclopentanone->hydroxyester bromoacetate Ethyl bromoacetate bromoacetate->hydroxyester zinc Zn zinc->hydroxyester Toluene, Reflux

Caption: Synthesis of the β-hydroxy ester intermediate.

  • Detailed Protocol:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.2 eq) and a crystal of iodine in anhydrous toluene.

    • Heat the suspension to reflux until the iodine color disappears, then cool to room temperature.

    • Add a solution of cyclopentanone (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous toluene dropwise to the activated zinc suspension.

    • After the addition is complete, heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield pure ethyl 1-hydroxycyclopentylacetate.

Step 2: Lactonization to this compound

  • Reaction: The β-hydroxy ester is hydrolyzed and subsequently cyclized under acidic conditions to form the spiro-lactone.

G hydroxyester Ethyl 1-hydroxycyclopentylacetate target This compound hydroxyester->target 1. NaOH (aq) 2. H+ (aq), Heat

Caption: Hydrolysis and lactonization to the final product.

  • Detailed Protocol:

    • Dissolve the purified ethyl 1-hydroxycyclopentylacetate in a 1:1 mixture of ethanol and 2 M aqueous sodium hydroxide.

    • Stir the mixture at room temperature overnight to effect saponification of the ester.

    • Remove the ethanol under reduced pressure and wash the aqueous residue with diethyl ether to remove any non-polar impurities.

    • Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid at 0°C.

    • Gently heat the acidic solution to 50-60°C for 1-2 hours to promote lactonization.

    • Cool the solution and extract the product with ethyl acetate (3 x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify by recrystallization or column chromatography to obtain this compound.

Proposed Characterization

The structural elucidation of the synthesized compound would rely on a combination of spectroscopic techniques. The following are predicted spectral data based on the known characteristics of similar structures.

Spectroscopic Data
TechniquePredicted Spectral Features
¹H NMR - A broad singlet for the carboxylic acid proton (δ 10-12 ppm).- A multiplet for the proton at C4 (α to the carbonyl and carboxylic acid).- Diastereotopic methylene protons of the lactone ring appearing as complex multiplets.- Multiplets corresponding to the cyclopentane ring protons.
¹³C NMR - Two carbonyl carbon signals: one for the carboxylic acid (δ ~175-180 ppm) and one for the lactone (δ ~170-175 ppm).- A signal for the spiro carbon (quaternary).- A signal for the carbon at C4.- Signals for the methylene carbons of the lactone and cyclopentane rings.
Infrared (IR) Spectroscopy - A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- A strong C=O stretch for the carboxylic acid (~1700-1725 cm⁻¹).- A strong C=O stretch for the γ-lactone (~1760-1780 cm⁻¹).- C-O stretching vibrations.
Mass Spectrometry (MS) - A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 184.19.

Potential Applications and Future Directions

While specific biological activities for this compound have not been reported, the spiro-γ-lactone scaffold is a privileged motif in medicinal chemistry. The carboxylic acid functionality serves as a versatile handle for the synthesis of a library of derivatives, such as amides and esters, which can be screened for various biological activities.

Potential areas of investigation include:

  • Anticancer Agents: Many natural and synthetic spiro-lactones exhibit potent cytotoxic activity against various cancer cell lines.

  • Antimicrobial Agents: The lactone ring is a key feature in many antibiotics.

  • Neurological Disorders: Spirocyclic compounds have been explored for the treatment of central nervous system disorders.

The development of an efficient and scalable synthesis, as outlined in this guide, is the first critical step towards exploring the therapeutic potential of this and related compounds.

Conclusion

This compound represents an intriguing, yet underexplored, chemical entity. This technical guide provides a foundational resource for its synthesis and characterization, bridging the gap in the current scientific literature. The proposed synthetic pathway, based on the robust Reformatsky reaction, offers a reliable starting point for its preparation. The unique three-dimensional structure of this spiro-lactone, combined with the potential for diverse functionalization, makes it a promising scaffold for future research in drug discovery and materials science.

References

  • PubChem. 2-Oxo-1-oxa-spiro(4.4)nonane-4-carboxylic acid. [Link]
  • Aaron Chemistry GmbH. 1-Oxaspiro[4.4]nonane-4-carboxylic acid, 2-oxo-. [Link]
  • Molbase. 2-oxo-1-oxaspiro[4.4]nonane-4-carboxylic acid. [Link]
  • Named Reactions in Organic Chemistry.
  • Wong, A. R., et al. Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex. Org. Synth. 2020, 97, 327-338. [Link]
  • Wikipedia.
  • Semantic Scholar.
  • Cambridge University Press.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • National Institute of Health. Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex. [Link]
  • National Institute of Health. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. [Link]

Sources

An In-depth Technical Guide to the Structural Analogs of 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The spirocyclic lactone motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active natural products and synthetic compounds. This technical guide provides an in-depth exploration of the structural analogs of 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid, a representative spiro-γ-butyrolactone. We will delve into the synthetic strategies for the core structure and its derivatives, focusing on the underlying chemical principles that guide experimental design. Furthermore, this guide will elucidate the structure-activity relationships (SAR) of these analogs, with a particular emphasis on their potential as anti-inflammatory, antiviral, and anticancer agents. Detailed experimental protocols and data presentation are included to provide researchers, scientists, and drug development professionals with a comprehensive resource for advancing their own investigations into this promising class of molecules.

Introduction: The Significance of the Spiro[4.4]nonane Lactone Scaffold

Spirocycles, characterized by two rings sharing a single common atom, introduce a unique three-dimensional architecture to molecules. This rigid, non-planar geometry can lead to enhanced binding affinity and selectivity for biological targets compared to their more flexible acyclic or planar counterparts. The 1-oxa-spiro[4.4]nonane framework, which combines a cyclopentane ring with a γ-butyrolactone, is of particular interest. The lactone moiety can act as a hydrogen bond acceptor and may be susceptible to hydrolysis, potentially serving as a pro-drug feature. The carboxylic acid at the 4-position provides a handle for further derivatization and can participate in crucial interactions with biological receptors.

The core structure, this compound, possesses a molecular formula of C₉H₁₂O₄ and a molecular weight of 184.19 g/mol [1]. Its analogs have garnered attention for their diverse biological activities, which will be a central focus of this guide.

Synthetic Strategies: Building the Spirocyclic Core

The construction of the 2-oxo-1-oxa-spiro[4.4]nonane ring system is a key challenge that can be addressed through several synthetic methodologies. The choice of synthetic route is often dictated by the desired substitution patterns on both the cyclopentane and lactone rings.

The Reformatsky Reaction: A Classic Approach

The Reformatsky reaction is a powerful tool for the formation of β-hydroxy esters, which are direct precursors to γ-butyrolactones[2][3][4][5]. This reaction involves the reaction of an α-halo ester with a ketone in the presence of zinc metal[2][3][4][5][6].

Causality of Experimental Choices:

  • Zinc: Zinc is the metal of choice because the resulting organozinc reagent (a zinc enolate) is less reactive than the corresponding Grignard or organolithium reagents. This chemoselectivity prevents unwanted side reactions, such as self-condensation of the ester[3][4][5].

  • Solvent: Anhydrous aprotic solvents such as diethyl ether or tetrahydrofuran (THF) are essential to prevent the quenching of the organozinc intermediate.

  • α-Halo Ester: Ethyl or methyl bromoacetate are commonly used. For the synthesis of the title compound with a carboxylic acid at the 4-position, a malonic ester derivative like diethyl bromomalonate is the ideal starting material.

The proposed synthetic pathway to this compound via the Reformatsky reaction is depicted below.

G Cyclopentanone Cyclopentanone Intermediate2 β-Hydroxy Ester Cyclopentanone->Intermediate2 Reformatsky Reaction Bromoester Diethyl Bromomalonate Intermediate1 Zinc Enolate Intermediate Bromoester->Intermediate1 Oxidative Addition Zinc Zn Zinc->Intermediate1 Intermediate1->Intermediate2 Product 2-Oxo-1-oxa-spiro[4.4]nonane- 4,4-dicarboxylic acid diethyl ester Intermediate2->Product Lactonization (Acidic workup) FinalProduct 2-Oxo-1-oxa-spiro[4.4]nonane- 4-carboxylic acid Product->FinalProduct Hydrolysis & Decarboxylation

Caption: Synthetic pathway to the core molecule via the Reformatsky reaction.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the principles of the Reformatsky reaction.

Step 1: Formation of the Spiro-lactone Ester

  • Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is dried in an oven and assembled while hot under a stream of dry nitrogen.

  • Reagents:

    • Zinc dust (activated by washing with dilute HCl, water, ethanol, and ether, then dried under vacuum).

    • Cyclopentanone (distilled).

    • Diethyl bromomalonate[7].

    • Anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To the flask, add activated zinc dust (1.2 eq) and a crystal of iodine (to initiate the reaction) in anhydrous THF.

    • A solution of cyclopentanone (1.0 eq) and diethyl bromomalonate (1.1 eq) in anhydrous THF is added dropwise from the dropping funnel.

    • The reaction mixture is gently heated to reflux to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy suspension.

    • After the initial exothermic reaction subsides, the mixture is refluxed for an additional 2-3 hours until the consumption of the starting materials is confirmed by thin-layer chromatography (TLC).

    • The reaction is cooled to 0 °C and quenched by the slow addition of saturated aqueous ammonium chloride solution.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude diethyl 2-oxo-1-oxa-spiro[4.4]nonane-4,4-dicarboxylate. This intermediate can be purified by column chromatography on silica gel.

Step 2: Hydrolysis and Decarboxylation

  • Reagents:

    • Crude diethyl 2-oxo-1-oxa-spiro[4.4]nonane-4,4-dicarboxylate.

    • Aqueous solution of sodium hydroxide (e.g., 2 M).

    • Concentrated hydrochloric acid.

  • Procedure:

    • The crude ester is dissolved in a minimal amount of ethanol and treated with an excess of aqueous sodium hydroxide solution.

    • The mixture is heated to reflux for 4-6 hours to ensure complete hydrolysis of the esters.

    • The reaction mixture is cooled to room temperature and acidified to pH 1-2 with concentrated hydrochloric acid, which will also facilitate the decarboxylation of the resulting malonic acid derivative.

    • The mixture is then heated at 60-70 °C for 1-2 hours to drive the decarboxylation to completion (monitored by the cessation of CO₂ evolution).

    • After cooling, the aqueous solution is extracted with ethyl acetate (3 x 50 mL).

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The resulting crude this compound can be purified by recrystallization.

Structural Analogs and Their Biological Significance

The this compound scaffold offers multiple points for structural modification to explore structure-activity relationships and optimize biological activity. These modifications can be broadly categorized into three areas: the cyclopentane ring, the lactone moiety, and the carboxylic acid group.

G Core This compound Core Scaffold Mod1 Modification of the Cyclopentane Ring Core->Mod1 Analogs with varied ring size or substitution Mod2 Modification of the Lactone Ring Core->Mod2 Analogs with different heteroatoms or unsaturation Mod3 Modification of the Carboxylic Acid Core->Mod3 Ester, amide, or bioisosteric replacements

Caption: Key areas for structural modification of the core scaffold.

Analogs with Modified Cyclopentane Rings

Modifications to the cyclopentane ring can influence the lipophilicity, steric bulk, and overall three-dimensional shape of the molecule.

  • Ring Size Variation: Expanding or contracting the cyclopentane ring to a cyclohexane or cyclobutane, respectively, can alter the spirocyclic system's conformation and impact receptor binding.

  • Substitution: Introducing substituents on the cyclopentane ring can provide additional interaction points with a biological target. For example, the introduction of aromatic or heteroaromatic rings can lead to π-π stacking or hydrogen bonding interactions.

Analogs with Modified Lactone Rings

The γ-butyrolactone ring is a key pharmacophoric element.

  • Heteroatom Replacement: Replacing the oxygen atom in the lactone with other heteroatoms, such as nitrogen (to form a spirolactam) or sulfur (to form a thiolactone), can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule.

  • Unsaturation: Introducing a double bond into the lactone ring, as seen in butenolide derivatives, can create a Michael acceptor, which can covalently interact with biological nucleophiles. Spiromesifen, an insecticide, contains such a feature in its 3-mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-ol metabolite[8][9].

Analogs with Modified Carboxylic Acid Groups

The carboxylic acid group is a versatile handle for derivatization.

  • Esterification and Amidation: Converting the carboxylic acid to an ester or an amide can modulate the compound's polarity, membrane permeability, and metabolic stability.

  • Bioisosteric Replacement: Replacing the carboxylic acid with bioisosteres such as tetrazoles or hydroxamic acids can maintain or improve biological activity while altering physicochemical properties.

Structure-Activity Relationships and Therapeutic Potential

While specific biological data for this compound itself is limited in the public domain, the broader class of spirocyclic lactones has shown significant promise in several therapeutic areas.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of spirocyclic compounds and lactones[10][11][12]. The mechanism of action can be diverse, including the inhibition of pro-inflammatory cytokines and enzymes. For instance, certain spiro(lactone-cyclohexanone) compounds have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation[13]. Some natural β-resorcylic acid lactones have also demonstrated anti-inflammatory effects by reducing the production of nitric oxide and pro-inflammatory cytokines like IL-6 and TNF-α[11][14].

Antiviral Activity

Spirocyclic scaffolds are being explored for their antiviral properties. For example, diazadispiroalkane derivatives have been identified as viral entry inhibitors against human cytomegalovirus (HCMV)[15]. Adamantane spiro compounds have also been synthesized and evaluated for their antiviral activities[16][17][18]. The rigid spirocyclic core can effectively present functional groups to interact with viral proteins or host cell factors involved in viral replication.

Anticancer Activity

The unique three-dimensional structure of spiro compounds makes them attractive candidates for the development of novel anticancer agents. Spiro(lactone-cyclohexanone) derivatives have demonstrated anti-proliferative and cytotoxic effects in human leukemia cell lines[13].

Table 1: Structure-Activity Relationship Summary of Selected Spirocyclic Lactone Analogs

Structural Modification General Structure/Example Observed Biological Activity Key Insights
Increased Lipophilicity on Spiro Ring Spiro(lactone-cyclohexanone)Anti-proliferative, NF-κB inhibition[13]The cyclohexanone ring contributes to cytotoxicity in leukemia cells.
Nitrogen-containing Spirocycle Spirocyclopiperazinium compoundsAnti-inflammatory[10]The presence of the piperazinium moiety is crucial for activity.
Fused Ring System β-Resorcylic acid lactonesAnti-inflammatory[11][14]The lactone and resorcylic acid moieties are key pharmacophores.
Adamantane Spiro Moiety Adamantane spiro-pyrrolidinesAntiviral[16][17][18]The bulky and lipophilic adamantane cage can enhance antiviral activity.
Unsaturated Lactone 3-Aryl-1-oxaspiro[4.4]non-3-en-2-oneInsecticidal[8][9][19]The enone system acts as a Michael acceptor.

Future Directions and Conclusion

The structural analogs of this compound represent a promising area of research for the discovery of new therapeutic agents. The synthetic accessibility of this scaffold, coupled with the numerous possibilities for structural diversification, provides a fertile ground for medicinal chemistry campaigns.

Future research should focus on:

  • Elucidation of Specific Biological Targets: Identifying the precise molecular targets of these analogs will enable more rational drug design and optimization.

  • Stereoselective Synthesis: The spiro carbon is a stereocenter, and the synthesis of enantiomerically pure analogs is crucial for understanding their interactions with chiral biological macromolecules.

  • Expansion of the Analog Library: Systematic exploration of the chemical space around the core scaffold will likely lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

References

  • Grokipedia.
  • Anticancer Research. Anti-proliferative, Cytotoxic and NF-ĸB Inhibitory Properties of Spiro(Lactone-Cyclohexanone) Compounds in Human Leukemia. [Link]
  • PubMed.
  • PubMed. New Anti-Inflammatory β-Resorcylic Acid Lactones Derived from an Endophytic Fungus, Colletotrichum sp. [Link]
  • PubMed Central. Diazadispiroalkane Derivatives Are New Viral Entry Inhibitors. [Link]
  • NROChemistry.
  • PHARMD GURU. 28.
  • PubChem. 2-Oxo-1-oxa-spiro(4.4)nonane-4-carboxylic acid. [Link]
  • Wikipedia.
  • ResearchGate. (PDF) New Anti-Inflammatory β-Resorcylic Acid Lactones Derived from an Endophytic Fungus, Colletotrichum sp. [Link]
  • PubMed.
  • Chemistry LibreTexts.
  • ResearchGate. Synthesis of spiro‐cyclopentanone‐thiochroman. [Link]
  • Scite. Synthesis and antiviral activities of adamantane spiro compounds. 2. [Link]
  • SciSpace. Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. [Link]
  • ACS Publications. Synthesis of Chiral Cyclopentenones. [Link]
  • ACS Publications. Synthesis and antiviral activities of adamantane spiro compounds. 1. Adamantane and analogous spiro-3'-pyrrolidines. [Link]
  • Acta Crystallographica Section E. 3-Mesityl-2-oxo-1-oxaspiro[4.
  • PubMed. Antiviral activity of Arthrospira-derived spirulan-like substances. [Link]
  • ResearchGate.
  • Organic Syntheses. Malonic acid, bromo-, ethyl ester. [Link]
  • PubMed. Synthesis and Antiviral Activities of Adamantane Spiro Compounds. 1. Adamantane and Analogous spiro-3'-pyrrolidines. [Link]
  • ResearchGate.
  • MDPI. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. [Link]
  • Organic Chemistry Portal. Cyclopentanone synthesis. [Link]
  • Google Patents. CN103333070B - Preparation method of cyclopentanone-2-carboxylic acid methyl ester.
  • PubChem. 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one. [Link]
  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Potential Applications of 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-oxo-1-oxa-spiro[4.4]nonane scaffold represents a compelling structural motif in medicinal chemistry, offering a rigid three-dimensional framework that is increasingly sought after in modern drug discovery. This guide provides a comprehensive overview of the synthesis of derivatives based on this core structure, with a particular focus on 2-oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid. We will explore plausible and established synthetic strategies, delving into the mechanistic underpinnings of key chemical transformations. Furthermore, this document will touch upon the known biological activities of related spirocyclic lactones, providing a rationale for the exploration of this compound class in the development of novel therapeutics. This technical guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the rich chemistry and potential applications of spirocyclic compounds.

Introduction: The Spirocyclic Lactone in Drug Discovery

Spirocyclic systems have garnered significant attention in medicinal chemistry due to their unique topographical features. The inherent three-dimensionality of these scaffolds provides an opportunity to explore chemical space in ways that traditional flat, aromatic systems cannot. This can lead to compounds with improved target specificity, enhanced pharmacokinetic properties, and novel mechanisms of action. The 2-oxo-1-oxa-spiro[4.4]nonane core, which features a γ-butyrolactone ring fused in a spirocyclic manner to a cyclopentane ring, is a prime example of such a scaffold.

The lactone moiety is a well-established pharmacophore present in a wide array of natural products and approved drugs, often imparting hydrolytic susceptibility or acting as a key binding element. When incorporated into a spirocyclic system, the conformational rigidity of the lactone is enhanced, which can be advantageous for optimizing interactions with biological targets. While the specific biological profile of this compound is not extensively documented in publicly available literature, the broader class of spirocyclic lactones has been associated with a range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] This provides a strong impetus for the synthesis and evaluation of novel derivatives based on this scaffold.

Proposed Synthetic Strategies for the this compound Core

Strategy A: Stobbe Condensation of Cyclopentanone with Diethyl Succinate

The Stobbe condensation is a powerful carbon-carbon bond-forming reaction between a ketone or aldehyde and a succinic acid diester, yielding an alkylidenesuccinic acid or a related derivative.[2] This approach is particularly attractive for the synthesis of our target scaffold as it can directly establish the carbon framework required for the spirocyclic lactone.

Reaction Scheme:

Stobbe_Condensation reagents Cyclopentanone + Diethyl Succinate intermediate1 γ-Lactone Intermediate reagents->intermediate1 1. NaOEt, EtOH 2. H3O+ product Alkylidenesuccinic Acid Half-Ester intermediate1->product Ring Opening final_product This compound product->final_product Hydrogenation & Lactonization

Caption: Proposed Stobbe condensation route to the target molecule.

Mechanistic Considerations:

The reaction is initiated by the deprotonation of diethyl succinate with a strong base, such as sodium ethoxide, to form an enolate. This enolate then undergoes a nucleophilic addition to the carbonyl group of cyclopentanone. The resulting alkoxide intermediate subsequently attacks one of the ester carbonyls intramolecularly to form a transient γ-lactone intermediate.[2] Under the basic reaction conditions, this lactone undergoes ring-opening to yield the more stable alkylidenesuccinic acid half-ester. Subsequent catalytic hydrogenation of the exocyclic double bond followed by acid-catalyzed lactonization would afford the desired this compound. A critical aspect of this route is controlling the initial condensation, as cyclopentanone can be prone to self-condensation under basic conditions.[3]

Proposed Experimental Protocol:

  • Stobbe Condensation: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, a mixture of cyclopentanone (1.0 eq) and diethyl succinate (1.2 eq) is added dropwise at room temperature. The reaction mixture is then heated to reflux for 4-6 hours. After cooling, the mixture is poured into ice-water and acidified with dilute HCl. The product is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Hydrogenation and Lactonization: The crude alkylidenesuccinic acid half-ester is dissolved in ethanol, and 10% Pd/C is added. The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 12 hours. The catalyst is removed by filtration, and the solvent is evaporated. The resulting saturated half-ester is then dissolved in toluene with a catalytic amount of p-toluenesulfonic acid and heated to reflux with a Dean-Stark trap for 4-6 hours to effect lactonization. The final product can be purified by column chromatography or recrystallization.

Strategy B: Reformatsky Reaction Followed by Intramolecular Cyclization

The Reformatsky reaction provides a reliable method for the synthesis of β-hydroxy esters from the reaction of an α-halo ester with a ketone or aldehyde in the presence of zinc metal.[4][5] This strategy can be employed to generate a key intermediate that can subsequently undergo intramolecular cyclization to form the desired spiro-lactone.

Reaction Scheme:

Reformatsky_Reaction reagents Cyclopentanone + Ethyl bromoacetate intermediate β-Hydroxy Ester reagents->intermediate 1. Zn, THF 2. H3O+ product 2-Oxo-1-oxa-spiro[4.4]nonane intermediate->product Acid-catalyzed Lactonization

Caption: Proposed Reformatsky reaction route to a related spiro-lactone.

To introduce the carboxylic acid at the 4-position, a substituted α-halo ester, such as a derivative of bromosuccinic acid, would be required.

Mechanistic Considerations:

The reaction begins with the oxidative insertion of zinc into the carbon-halogen bond of the α-halo ester to form an organozinc reagent, often referred to as a Reformatsky enolate. This enolate then adds to the carbonyl group of cyclopentanone. Subsequent acidic workup protonates the alkoxide to yield a β-hydroxy ester.[5] This intermediate can then be induced to cyclize via acid-catalyzed intramolecular esterification (lactonization) to form the spiro-γ-butyrolactone ring. The diastereoselectivity of the initial addition can sometimes be controlled by the reaction conditions and the nature of the substrates.

Proposed Experimental Protocol:

  • Reformatsky Reaction: A flask containing activated zinc dust (1.5 eq) in anhydrous THF is heated. A solution of cyclopentanone (1.0 eq) and a suitable α-bromo ester derivative (e.g., diethyl 2-bromosuccinate, 1.2 eq) in THF is added dropwise to maintain a gentle reflux. After the addition is complete, the reaction is refluxed for an additional 2-3 hours. The reaction is then cooled and quenched with saturated aqueous ammonium chloride. The product is extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated.

  • Hydrolysis and Lactonization: The crude β-hydroxy diester is then subjected to hydrolysis under basic conditions (e.g., LiOH in THF/water) to yield the corresponding diacid. Subsequent treatment with a dehydrating agent such as acetic anhydride or heating with a catalytic amount of acid will promote lactonization to furnish the target this compound. Purification can be achieved by chromatography.

Known Derivatives and Their Synthesis

While the synthesis of the parent carboxylic acid is not explicitly detailed, the synthesis of related derivatives provides valuable insights. A notable example is the preparation of 4-hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one, a key intermediate in the synthesis of the insecticide Spiromesifen.[6] This synthesis involves the esterification of hydroxycyclopentanecarboxylic acid ethyl ester with 2,4,6-trimethylphenylacetic acid, followed by a Dieckmann-like intramolecular condensation.

Potential Biological Activity and Therapeutic Applications

The 1-oxa-spiro[4.4]nonane scaffold is present in a number of natural products and synthetic molecules with interesting biological activities. For instance, some spiro-lactones have demonstrated antibacterial and proteasome inhibitory effects.[6] Furthermore, spirocyclic frameworks are increasingly being incorporated into approved drugs, highlighting their value in medicinal chemistry.[7]

The introduction of a carboxylic acid moiety at the 4-position of the 2-oxo-1-oxa-spiro[4.4]nonane core offers a handle for further chemical modification, allowing for the generation of a library of derivatives for biological screening. The carboxylic acid itself can participate in key hydrogen bonding interactions with biological targets or can be converted to a variety of functional groups, such as esters, amides, or alcohols, to modulate the compound's physicochemical properties and biological activity.

Given the known activities of related spirocyclic lactones, derivatives of this compound could be explored for a range of therapeutic applications, including:

  • Antibacterial agents: The rigid spirocyclic scaffold could present novel pharmacophoric features to overcome existing resistance mechanisms.

  • Anti-inflammatory agents: The lactone moiety is a known feature in some anti-inflammatory compounds.

  • Anticancer agents: The unique three-dimensional shape could lead to selective inhibition of protein-protein interactions or enzymatic activity relevant to cancer progression.

Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₂O₄
Molecular Weight 184.19 g/mol
CAS Number 18363-10-5
XLogP3 0.4
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4

Conclusion

The this compound scaffold represents a promising, yet underexplored, area for medicinal chemistry and drug discovery. The synthetic strategies outlined in this guide, based on robust and well-established chemical transformations, provide a clear path for accessing this core structure and its derivatives. The inherent three-dimensionality of the spirocyclic system, combined with the versatile functionality of the carboxylic acid and the known biological relevance of the γ-butyrolactone motif, makes this compound class a compelling target for the development of novel therapeutic agents. Further investigation into the synthesis and biological evaluation of derivatives of this compound is highly warranted and has the potential to yield new chemical entities with significant therapeutic value.

References

  • "The Stobbe Condensation ". In Organic Reactions, Volume 06. ([Link])
  • Chemistry Reformatsky Reaction - S
  • Spirocyclic Motifs in N
  • Reform
  • Reform
  • CN109020936A - A kind of preparation method of Spiromesifen and its intermediate - Google P
  • Reformatsky Reaction - Organic Chemistry Portal. ([Link])
  • Dieckmann Condens
  • Dieckmann condens
  • CN101250173B - A kind of preparation method of spiromethin - Google P
  • Stobbe condens
  • Dieckmann Condensation - Organic Chemistry Portal. ([Link])
  • 2-oxo-1-oxaspiro[4.4]nonane-4-carboxylic acid - MOLBASE. ([Link])
  • Dieckmann condensation – An Intramolecular Claisen Reaction - Chemistry Steps. ([Link])
  • Solid-phase Synthesis of [4.4] Spirocyclic Oximes - PubMed. ([Link])
  • The Dieckmann Condens
  • 3-Mesityl-2-oxo-1-oxaspiro[4.
  • CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds - Google P
  • 2-Oxo-1-oxaspiro[4.4]nonane-8-carboxylic acid - PubChem. ([Link])
  • Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester - Google P
  • 4-Hydroxy-3-mesityl-1-oxaspiro[4.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. ([Link])

Sources

A Technical Guide to the Computational Modeling of 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic Acid: From Molecular Characterization to Pharmacological Insight

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the computational modeling of 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document outlines a strategic, multi-faceted approach to elucidating the physicochemical properties and potential biological interactions of this spirocyclic lactone. By integrating quantum mechanics, molecular dynamics, and advanced drug discovery techniques, we present a robust workflow for characterizing novel chemical entities.

Introduction: The Significance of Spirocyclic Scaffolds

Spirocyclic motifs, characterized by a single atom shared between two rings, are increasingly recognized as privileged structures in drug discovery.[1] Their rigid, three-dimensional architecture offers a distinct advantage over "flat" aromatic systems, enabling more precise and specific interactions with biological targets. The molecule of interest, this compound, combines a spiro-fused cyclopentane and a γ-lactone ring, which also incorporates a carboxylic acid moiety—a common feature in numerous marketed drugs for enhancing solubility and providing a key interaction point.[2] Such structures are of significant interest, with related spiro-β-lactones having been identified as potent proteasome inhibitors.[3]

Computational modeling provides a powerful, cost-effective avenue to predict the behavior of such novel molecules before committing to extensive laboratory synthesis and testing, thereby accelerating the drug discovery pipeline.[4][5][6] This guide details the theoretical underpinnings and practical application of key computational methods to build a comprehensive in silico profile of this compound.

PART 1: Foundational In Silico Characterization

Before exploring complex biological interactions, a fundamental understanding of the molecule's intrinsic properties is paramount. This initial phase focuses on its electronic structure, geometry, and key physicochemical descriptors using quantum mechanical (QM) methods.

Molecular Structure and Properties

The subject of our study is this compound. Its basic properties are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₂O₄PubChem[7]
Molecular Weight 184.19 g/mol PubChem[7]
IUPAC Name 2-oxo-1-oxaspiro[4.4]nonane-4-carboxylic acidPubChem[7]
CAS Number 18363-10-5ChemScene[8]
Topological Polar Surface Area (TPSA) 63.6 ŲChemScene[8]
Computed LogP 0.9469ChemScene[8]
Geometry Optimization and Electronic Properties (DFT)

The first principle of any modeling study is to determine the most stable 3D conformation of the molecule. Density Functional Theory (DFT) is the method of choice for achieving a balance between accuracy and computational cost for small molecules.

Rationale for Method Selection: DFT provides a robust description of the electronic structure, which is essential for calculating properties like dipole moment, electrostatic potential, and orbital energies (HOMO/LUMO). The choice of functional and basis set is critical. For organic molecules containing C, H, and O, the B3LYP functional combined with a Pople-style basis set like 6-31G(d,p) offers a well-validated starting point for geometry optimization. For higher accuracy in energy calculations, a larger basis set such as def2-TZVP can be employed.[2]

Experimental Protocol: DFT Geometry Optimization

  • Input Structure Generation: Build the 2D structure of this compound in a molecular editor (e.g., Avogadro, ChemDraw) and generate an initial 3D conformation.

  • Software Selection: Utilize a quantum chemistry package such as Gaussian, ORCA, or GAMESS.

  • Calculation Setup:

    • Method: B3LYP

    • Basis Set: 6-31G(d,p)

    • Task: Opt (Geometry Optimization) and Freq (Frequency calculation to confirm a true energy minimum).

    • Solvation Model: Include an implicit solvent model, such as the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD), with water as the solvent to simulate physiological conditions.[9][10]

  • Execution & Analysis: Run the calculation and verify that the output shows no imaginary frequencies, confirming the structure is at a local energy minimum. Analyze the resulting optimized geometry, bond lengths, angles, and electronic properties (e.g., HOMO-LUMO gap, molecular electrostatic potential map).

Acidity (pKa) Prediction

The carboxylic acid group is ionizable, and its protonation state at physiological pH is a critical determinant of its behavior. The pKa value governs this equilibrium. DFT-based methods, in conjunction with continuum solvation models, have proven effective for accurate pKa prediction.[10][11]

Causality Behind Protocol: The pKa is directly related to the Gibbs free energy change of the dissociation reaction in solution (HA ⇌ H⁺ + A⁻). The computational protocol involves calculating the free energies of the protonated (acid) and deprotonated (conjugate base) species in a simulated aqueous environment. The M06-2X density functional with the SMD solvation model has been shown to provide accurate pKa values for carboxylic acids.[9][10]

Workflow: pKa Calculation

pKa_Workflow cluster_0 Step 1: Gas-Phase Optimization cluster_1 Step 2: Solution-Phase Energy cluster_2 Step 3: Calculation Opt_HA Optimize Acid (HA) SP_HA Single Point Energy (HA in Water) Opt_HA->SP_HA Use optimized geometry Opt_A_minus Optimize Base (A⁻) SP_A_minus Single Point Energy (A⁻ in Water) Opt_A_minus->SP_A_minus Use optimized geometry DeltaG Calculate ΔG(aq) SP_HA->DeltaG Input Energies SP_A_minus->DeltaG Input Energies pKa Calculate pKa DeltaG->pKa Use thermodynamic cycle

Caption: Workflow for DFT-based pKa prediction.

PART 2: Conformational Dynamics and Interactions

While QM provides a static, zero-kelvin picture, molecules are dynamic entities. Molecular Dynamics (MD) simulations are essential for exploring the conformational landscape and interactions of the molecule in a realistic, solvated environment over time.[12][13]

Molecular Dynamics (MD) Simulation

MD simulations numerically solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.[12] This is crucial for understanding the flexibility of the spirocyclic core and the orientation of the carboxylic acid group.

Trustworthiness of Protocol: A self-validating MD protocol involves careful parameterization, equilibration, and a sufficiently long production run to ensure the system has adequately sampled the relevant conformational space. The choice of force field—a set of parameters describing the potential energy of the system—is critical. For small organic molecules, generalized force fields like GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field) are standard.

Experimental Protocol: MD Simulation in Explicit Solvent

  • Parameterization:

    • Generate partial atomic charges for the molecule using a QM calculation (e.g., RESP or Merz-Kollman charges from the previously optimized DFT structure). This is a critical step for accurately modeling electrostatic interactions.

    • Use a tool like AmberTools (for GAFF) or the CGenFF server to generate the remaining force field parameters (bond, angle, dihedral, van der Waals).

  • System Setup:

    • Place the parameterized molecule in the center of a periodic box (e.g., a cube or a rectangular prism).

    • Solvate the box with a pre-equilibrated explicit water model (e.g., TIP3P or SPC/E).

    • Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system if the molecule is modeled in its deprotonated state.

  • Minimization and Equilibration:

    • Perform energy minimization to remove any steric clashes between the solute, solvent, and ions.

    • Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system's pressure under constant pressure and temperature (NPT ensemble) until properties like density and potential energy stabilize.

  • Production Run:

    • Run the simulation for a significant duration (e.g., 100 ns or more) to collect trajectory data.[14] The required length depends on the processes being studied.

  • Analysis: Analyze the trajectory to study:

    • Conformational Stability: Root Mean Square Deviation (RMSD) of the spiro-core.

    • Flexibility: Root Mean Square Fluctuation (RMSF) of individual atoms.

    • Solvent Interactions: Radial distribution functions (RDFs) to characterize the hydration shell around the carboxylic acid and lactone carbonyl groups.

PART 3: Application in Drug Discovery

With a solid understanding of the molecule's intrinsic properties and dynamics, we can now apply computational methods central to drug discovery to hypothesize its potential biological activity.[4][15]

Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. Given that related spiro-lactones inhibit the proteasome, we can hypothesize a pharmacophore based on known inhibitors.

Logic of the Approach: By identifying common features among a set of known active molecules, a pharmacophore model can be built. This model can then be used to screen large virtual libraries for new compounds that fit the model or to evaluate how well our molecule of interest matches a known pharmacophore.[4] Key features include hydrogen bond donors/acceptors, hydrophobic centroids, and aromatic rings.

Workflow: Ligand-Based Pharmacophore Development

Pharmacophore_Workflow cluster_0 Input cluster_1 Process cluster_2 Output & Validation Actives Set of Active Ligands Generate Generate Conformers for Each Ligand Actives->Generate Inactives Set of Inactive Ligands (Optional) Validate Validate Model (Using Inactives & Test Set) Inactives->Validate Align Align Ligands Generate->Align Identify Identify Common Chemical Features Align->Identify Model Generate Pharmacophore Hypotheses Identify->Model Model->Validate Screen Virtual Screening Validate->Screen

Caption: Ligand-based pharmacophore modeling workflow.

For this compound, the key pharmacophoric features would likely be:

  • Hydrogen Bond Acceptor: The lactone carbonyl oxygen.

  • Hydrogen Bond Donor/Acceptor: The carboxylic acid group.

  • Hydrophobic Feature: The spiro-fused cyclopentane ring.

Molecular Docking

If a 3D structure of a potential biological target is available (e.g., from the Protein Data Bank), molecular docking can be used to predict the preferred binding mode and affinity of our molecule within the target's active site.[16] This is a cornerstone of structure-based drug design.[4]

Expertise in Protocol Design: Successful docking is not a "press-button" exercise. It requires careful preparation of both the protein (receptor) and the small molecule (ligand). This includes adding hydrogen atoms, assigning protonation states (informed by our pKa calculation), and defining the binding site. The choice of docking algorithm and scoring function is also critical.

Experimental Protocol: Molecular Docking

  • Receptor Preparation:

    • Download the crystal structure of the target protein (e.g., human 20S proteasome).

    • Remove water molecules and other non-essential ligands.

    • Add hydrogen atoms and assign protonation states for titratable residues (e.g., His, Asp, Glu).

    • Repair any missing side chains or loops if necessary.

  • Ligand Preparation:

    • Use the low-energy, DFT-optimized structure of this compound.

    • Assign the correct protonation state based on the pKa prediction and the expected pH of the binding site.

    • Assign atomic charges (e.g., Gasteiger or AM1-BCC charges).

  • Docking Execution:

    • Define the binding site on the receptor, typically as a grid box centered on a known co-crystallized ligand or a predicted active site.

    • Use docking software (e.g., AutoDock, Glide, GOLD) to search for favorable binding poses of the ligand within the defined site.

  • Post-Docking Analysis:

    • Analyze the top-ranked poses based on the scoring function.

    • Visually inspect the poses to identify key interactions (hydrogen bonds, hydrophobic contacts, electrostatic interactions).

    • Compare the predicted binding mode with that of known inhibitors to assess plausibility. The stability of the best-ranked pose should be further validated with a short MD simulation of the protein-ligand complex.

Conclusion

This guide outlines a systematic, multi-scale computational workflow to thoroughly characterize this compound. By starting with fundamental quantum mechanical calculations to define its electronic structure and properties, progressing to molecular dynamics to understand its behavior in solution, and culminating in drug discovery applications like pharmacophore modeling and molecular docking, researchers can build a comprehensive in silico data package. This approach enables informed decision-making, helps prioritize synthetic efforts, and ultimately accelerates the journey from a novel chemical scaffold to a potential therapeutic candidate.

References

  • Vertex AI Search. (2025).
  • National Institutes of Health (NIH). (n.d.). Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid.
  • OSTI.GOV. (n.d.). Quantum Chemical Calculation of pK a s of Environmentally Relevant Functional Groups: Carboxylic Acids, Amines, and Thiols in Aqueous Solution.
  • SpringerLink. (2024).
  • National Institutes of Health (NIH). (n.d.).
  • Springer Nature Experiments. (n.d.).
  • ACS Publications. (2018). Quantum Chemical Calculation of pKas of Environmentally Relevant Functional Groups: Carboxylic Acids, Amines, and Thiols in Aqueous Solution. The Journal of Physical Chemistry A.
  • National Institutes of Health (NIH). (n.d.). A Review on Applications of Computational Methods in Drug Screening and Design.
  • ResearchGate. (n.d.).
  • MDPI. (2026).
  • ACS Publications. (n.d.). Accurate pKa Calculations for Carboxylic Acids Using Complete Basis Set and Gaussian-n Models Combined with CPCM Continuum Solvation Methods. Journal of the American Chemical Society.
  • PubChem. (n.d.). 2-Oxo-1-oxa-spiro(4.4)nonane-4-carboxylic acid.
  • Wikipedia. (n.d.). Molecular dynamics.
  • ChemScene. (n.d.). 2-Oxo-1-oxaspiro[4.4]Nonane-4-carboxylic acid.
  • MDPI. (n.d.).
  • National Institutes of Health (NIH). (2008). Structural analysis of spiro beta-lactone proteasome inhibitors. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Various naturally occurring [4.4.0] spirocyclic lactones.

Sources

Spectroscopic Characterization of 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Spirocyclic compounds, characterized by their unique three-dimensional architecture, have garnered significant interest due to their potential to explore novel chemical spaces and exhibit desirable pharmacological properties. 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid, with its combination of a lactone, a carboxylic acid, and a spirocyclic core, represents a class of molecules with potential applications in medicinal chemistry.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as follows:

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3). transfer Transfer solution to a 5 mm NMR tube. dissolve->transfer insert Insert NMR tube into the spectrometer. tune Tune and shim the probe. insert->tune acquire Acquire the ¹H NMR spectrum (e.g., 400 MHz). tune->acquire process Apply Fourier transform, phase correction, and baseline correction. integrate Integrate the signals and reference the spectrum (e.g., to TMS at 0.00 ppm). process->integrate cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Workflow for acquiring a ¹H NMR spectrum.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound would show nine distinct signals, corresponding to the nine carbon atoms in unique chemical environments.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C2 (Lactone C=O)175 - 185The carbonyl carbon of the lactone is significantly deshielded.
C9 (Carboxyl C=O)170 - 180The carbonyl carbon of the carboxylic acid is also highly deshielded. [4]
C5 (Spiro Carbon)80 - 95The spiro carbon, being a quaternary carbon attached to oxygen, will be downfield.
C1 (Lactone -CH₂-O)65 - 75This carbon is attached to the electronegative oxygen of the lactone.
C445 - 55This methine carbon is adjacent to the carboxylic acid group.
C335 - 45This methylene carbon is in the lactone ring.
C6, C7, C820 - 40The aliphatic carbons of the cyclopentane ring will appear in the upfield region.
Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the longer acquisition times typically required due to the lower natural abundance of the ¹³C isotope. A proton-decoupled ¹³C NMR experiment is standard for obtaining singlets for each unique carbon.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid and lactone moieties.

Table 3: Predicted Characteristic IR Absorption Bands

Functional GroupPredicted Absorption (cm⁻¹)Description
Carboxylic Acid O-H2500 - 3300Very broad and strong absorption due to hydrogen bonding. [5][6]
Lactone C=O1760 - 1780Strong absorption, typically at a higher frequency for five-membered ring lactones.
Carboxylic Acid C=O1700 - 1725Strong absorption, often overlapping with the O-H stretch. [6]
C-O Stretch1000 - 1300Strong absorptions from the C-O bonds of the lactone and carboxylic acid.
C-H Stretch2850 - 3000Aliphatic C-H stretching absorptions.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal is clean.

  • Background Scan: Acquire a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural elucidation. For this compound, electrospray ionization (ESI) would be a suitable ionization technique.

Predicted Mass Spectrum Data (Negative Ion Mode ESI):

  • Molecular Ion Peak [M-H]⁻: m/z 183.06

  • Key Fragmentation Pathways: The fragmentation of the deprotonated molecule could proceed through several pathways.

fragmentation parent [M-H]⁻ m/z 183 frag1 Loss of CO₂ [M-H-44]⁻ m/z 139 parent->frag1 - CO₂ frag2 Loss of H₂O [M-H-18]⁻ m/z 165 parent->frag2 - H₂O

Caption: Plausible fragmentation pathways in negative ion mode ESI-MS.

Experimental Protocol: ESI Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10 µg/mL).

  • Infusion: Infuse the sample solution directly into the ESI source using a syringe pump at a constant flow rate.

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight) where they are separated based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

The structural characterization of this compound relies on a combination of modern spectroscopic techniques. This guide provides a detailed prediction of the expected ¹H NMR, ¹³C NMR, IR, and MS data. The key identifying features include the characteristic broad O-H and sharp C=O stretches in the IR spectrum, the downfield carboxylic acid proton in the ¹H NMR spectrum, and the two distinct carbonyl carbon signals in the ¹³C NMR spectrum. The mass spectrum will confirm the molecular weight and provide structural information through fragmentation analysis. These predicted data and outlined protocols offer a solid foundation for researchers working on the synthesis and characterization of this and structurally related spirocyclic compounds, facilitating more efficient and accurate structural elucidation in their research endeavors.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • PubChem. (n.d.). This compound.
  • Cenmed Enterprises. (n.d.). 2-oxo-1-oxaspiro[4.4]nonane-4-carboxylic acid.
  • ResearchGate. (2022). Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases.
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Semantic Scholar. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications.
  • PubChem. (n.d.). 2-Oxo-1-oxaspiro[4.4]nonane-8-carboxylic acid.
  • PubChem. (n.d.). 2-Azaspiro[4.4]nonane-4-carboxylic acid, 1-oxo-.
  • University of Cambridge. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids.
  • Google Patents. (n.d.). CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
  • ResearchGate. (n.d.). Synthesis of 8-oxa-2-azaspiro[4.5]decane.
  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • National Institutes of Health. (n.d.). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation.
  • Journal of the Chemical Society B: Physical Organic. (n.d.). Studies in decarboxylation. Part VII. 2-Oxo-1-oxaspirod[3][7]ecane-4-carboxylic acid.
  • Chemistry LibreTexts. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles.

Sources

Methodological & Application

Application Note & Protocol: A Robust Protocol for the Synthesis of 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid, a valuable spirocyclic γ-butyrolactone. The synthetic strategy is centered around the well-established Reformatsky reaction, offering a reliable and scalable method for researchers in medicinal chemistry and drug development. This guide elucidates the underlying chemical principles, provides a detailed step-by-step experimental procedure, and includes essential data for the successful execution and validation of the synthesis.

Introduction: The Significance of Spirocyclic γ-Butyrolactones

Spirocyclic γ-butyrolactones are a prominent structural motif in a multitude of natural products and pharmacologically active compounds. Their unique three-dimensional architecture often imparts favorable pharmacokinetic properties and allows for precise spatial orientation of functional groups, making them attractive scaffolds in drug discovery. The target molecule, this compound, serves as a key building block for the elaboration of more complex molecular entities. The protocol herein describes a classic and dependable approach to its synthesis, beginning with readily available starting materials.

The Synthetic Strategy: A Reformatsky Approach

The chosen synthetic pathway leverages the Reformatsky reaction, a cornerstone of carbon-carbon bond formation.[1][2][3] This reaction involves the formation of an organozinc reagent from an α-haloester, which then adds to a carbonyl compound.[4][5] In this specific application, the reaction of ethyl bromoacetate with cyclopentanone in the presence of zinc metal yields a β-hydroxy ester.[6] This intermediate subsequently undergoes acid-catalyzed intramolecular cyclization (lactonization) to form the spiro-γ-butyrolactone ring system. The final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid.

The rationale for selecting the Reformatsky reaction lies in its operational simplicity, tolerance to various functional groups, and the relatively mild reaction conditions required.[3] The use of zinc as a mediator is crucial as it forms a less reactive enolate compared to those generated with stronger bases like lithium diisopropylamide (LDA), thereby minimizing self-condensation of the starting ketone.[4]

Visualizing the Synthesis

Reaction Scheme

The overall synthetic transformation is depicted below:

Reaction_Scheme Cyclopentanone Cyclopentanone Intermediate Ethyl 2-(1-hydroxycyclopentyl)acetate Cyclopentanone:e->Intermediate:w + Ethyl Bromoacetate, Zn EthylBromoacetate Ethyl Bromoacetate Zinc Zn H3O_plus H₃O⁺ Hydrolysis Hydrolysis Product_ester Ethyl 2-oxo-1-oxaspiro[4.4]nonane-4-carboxylate Intermediate:e->Product_ester:w Acid-catalyzed lactonization Final_Product This compound Product_ester:e->Final_Product:w Hydrolysis (e.g., LiOH, H₂O)

Caption: Overall reaction scheme for the synthesis of the target molecule.

Experimental Workflow

The following diagram illustrates the key stages of the experimental procedure:

Experimental_Workflow Experimental Workflow start Start: Assemble Reaction Apparatus reagents Charge Reactor with Cyclopentanone, Ethyl Bromoacetate, and Zinc start->reagents reaction Initiate and Maintain Reaction (e.g., Reflux in THF) reagents->reaction workup Aqueous Work-up and Extraction reaction->workup purification1 Purification of Intermediate Ester (e.g., Column Chromatography) workup->purification1 hydrolysis Ester Hydrolysis purification1->hydrolysis acidification Acidification to Precipitate Carboxylic Acid hydrolysis->acidification purification2 Isolation and Purification of Final Product (e.g., Recrystallization) acidification->purification2 analysis Characterization (NMR, IR, MS) purification2->analysis end End: Pure this compound analysis->end

Caption: A flowchart of the key experimental steps.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
CyclopentanoneReagentSigma-Aldrich
Ethyl bromoacetate≥98%Sigma-AldrichLachrymator, handle in a fume hood.[7]
Zinc dust<10 µmSigma-AldrichActivated prior to use.
IodineReagentFisher ScientificFor zinc activation.
Tetrahydrofuran (THF)AnhydrousAcros Organics
Diethyl etherAnhydrousFisher Scientific
Hydrochloric acid (HCl)ConcentratedVWR
Sodium bicarbonate (NaHCO₃)Saturated solution
Magnesium sulfate (MgSO₄)AnhydrousFor drying.
Lithium hydroxide (LiOH)ReagentFor hydrolysis.
Equipment
  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

Step 1: Activation of Zinc

  • To a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add zinc dust (1.2 eq).

  • Add a small crystal of iodine.

  • Gently heat the flask under a stream of nitrogen until the purple iodine vapor is no longer visible. This process activates the zinc surface.

  • Allow the flask to cool to room temperature.

Step 2: The Reformatsky Reaction

  • Add anhydrous tetrahydrofuran (THF) to the flask containing the activated zinc.

  • In a separate flask, prepare a solution of cyclopentanone (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous THF.

  • Transfer this solution to a dropping funnel and add it dropwise to the stirred suspension of zinc in THF at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to heat the reaction mixture at reflux for an additional 2-3 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

Step 3: Work-up and Isolation of the Intermediate Ester

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Quench the reaction by the slow addition of 10% aqueous hydrochloric acid until the excess zinc has dissolved.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, ethyl 2-oxo-1-oxaspiro[4.4]nonane-4-carboxylate, can be purified by column chromatography on silica gel if necessary.

Step 4: Hydrolysis to the Carboxylic Acid

  • Dissolve the crude or purified ester in a mixture of THF and water.

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature overnight.

  • Monitor the reaction by TLC until the starting ester is no longer present.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid.

  • A white precipitate of this compound should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Characterization and Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

PropertyValue
Molecular FormulaC₉H₁₂O₄[8][9]
Molecular Weight184.19 g/mol [8][9]
AppearanceWhite solid
CAS Number18363-10-5[8][9][10]

Expected Spectroscopic Data:

  • ¹H NMR: Resonances corresponding to the cyclopentyl protons, the protons on the lactone ring, and the carboxylic acid proton.

  • ¹³C NMR: Signals for the carbonyl carbon of the lactone, the spiro carbon, the carboxylic acid carbonyl, and the aliphatic carbons.

  • IR Spectroscopy: A strong absorption band for the γ-lactone carbonyl (typically ~1770 cm⁻¹) and a broad absorption for the carboxylic acid O-H stretch.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass.

Safety and Handling Precautions

  • Ethyl bromoacetate is a potent lachrymator and alkylating agent; always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).[7]

  • The reaction should be conducted under an inert atmosphere to prevent moisture from deactivating the organozinc reagent.

  • Handle all organic solvents in a fume hood and away from ignition sources.

Conclusion

This application note details a reliable and reproducible protocol for the synthesis of this compound via a Reformatsky reaction. The methodology is well-suited for laboratory-scale synthesis and provides a solid foundation for researchers requiring this versatile spirocyclic building block for further synthetic endeavors in drug discovery and materials science.

References

  • Shriner, R. L. (1942). The Reformatsky Reaction. Organic Reactions, 1, 1-37.
  • Rathke, M. W. (1975). The Reformatsky Reaction. Organic Reactions, 22, 423-460.
  • Fürstner, A. (1989). Recent Advancements in the Reformatsky Reaction. Synthesis, 1989(08), 571-590.
  • Ouyang, L., Liao, J. H., Xia, Y. P., & Luo, R. S. (2020). Access to β-Hydroxyl Esters via Copper-Catalyzed Reformatsky Reaction of Ketones and Aldehydes. Synlett, 31(14), 1418-1422.
  • Chattopadhyay, A., & Salaskar, A. (2000). A Practical Method for the Reformatsky Reaction of Aldehydes. Synthesis, 2000(04), 561-564.
  • Parrish, J. D., Shelton, D. R., & Little, R. D. (2003). Titanocene(III)-Promoted Reformatsky Additions. Organic Letters, 5(20), 3615-3617.
  • Wikipedia. (n.d.). Reformatsky reaction.
  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction.
  • PubChem. (n.d.). 2-Oxo-1-oxa-spiro(4.4)nonane-4-carboxylic acid.
  • Ataman Kimya. (n.d.). ETHYL BROMOACETATE.
  • Wikipedia. (n.d.). Ethyl bromoacetate.

Sources

Application Note: A Scalable and Efficient Synthesis of 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic Acid for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and scalable three-step synthetic protocol for the production of 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid, a valuable building block in medicinal chemistry. The synthesis commences with the formation of a cyanohydrin from cyclopentanone, followed by a Michael addition to an acrylate ester, and culminates in a one-pot hydrolysis and lactonization. This application note provides in-depth procedural details, explains the chemical rationale behind each step, and outlines critical safety considerations and analytical controls necessary for successful large-scale implementation.

Introduction and Scientific Context

Spirocyclic scaffolds are of significant interest in drug discovery due to their rigid, three-dimensional structures which can lead to improved pharmacological properties.[1] Specifically, spiro-γ-lactones are key structural motifs found in numerous biologically active natural products and synthetic pharmaceuticals. The target molecule, this compound[2], serves as a crucial intermediate for the synthesis of more complex molecules, leveraging its spirocyclic core and the reactive carboxylic acid handle for further derivatization.

The development of a scalable and economically viable synthetic route is paramount for the transition from laboratory-scale research to industrial production. This guide is designed to provide researchers, scientists, and drug development professionals with a detailed, field-proven protocol for the large-scale synthesis of this important spiro-lactone.

Proposed Synthetic Pathway: A Strategic Overview

The selected synthetic route is a three-step process designed for efficiency, scalability, and control. The strategy hinges on the initial formation of a key intermediate from readily available starting materials, followed by the construction of the lactone precursor and a final cyclization.

Synthetic_Pathway Start Cyclopentanone Step1_reagents + NaCN, H+ Start->Step1_reagents Intermediate1 Cyclopentanone Cyanohydrin Step1_reagents->Intermediate1 Step 1: Cyanohydrin Formation Step2_reagents + Ethyl Acrylate, Base Intermediate1->Step2_reagents Intermediate2 Ethyl 3-((1-cyanocyclopentyl)oxy)propanoate Step2_reagents->Intermediate2 Step 2: Michael Addition Step3_reagents Acid Hydrolysis & Heat Intermediate2->Step3_reagents FinalProduct This compound Step3_reagents->FinalProduct Step 3: Hydrolysis & Lactonization

Caption: Overall synthetic scheme for this compound.

Detailed Experimental Protocols and Rationale

Step 1: Synthesis of Cyclopentanone Cyanohydrin
  • Reaction Rationale: This initial step efficiently introduces a one-carbon unit to the cyclopentanone ring, which will ultimately become part of the lactone structure. Cyanohydrin formation is a classic, high-yielding reaction that is well-suited for large-scale production.

  • Protocol:

    • To a stirred solution of sodium cyanide in water, cooled to 0-5 °C in an ice bath, add cyclopentanone.

    • Slowly add a solution of hydrochloric acid dropwise, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 12 hours.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, the reaction mixture is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude cyanohydrin, which is typically used in the next step without further purification.

Step 2: Michael Addition to Ethyl Acrylate
  • Reaction Rationale: This step constructs the carbon backbone of the target molecule. The hydroxyl group of the cyanohydrin, when deprotonated, acts as a nucleophile in a conjugate addition to the electron-deficient double bond of ethyl acrylate.[3] This Michael addition is a reliable method for forming carbon-oxygen bonds.[1][4][5][6]

  • Protocol:

    • To a suspension of sodium hydride in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add the crude cyclopentanone cyanohydrin dropwise at 0-5 °C.

    • Allow the mixture to stir at room temperature until hydrogen evolution ceases.

    • Cool the reaction mixture back to 0-5 °C and add ethyl acrylate dropwise, maintaining the temperature below 10 °C.

    • The reaction is stirred at room temperature for 24 hours and monitored by HPLC.

    • Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

    • The aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give the crude product, ethyl 3-((1-cyanocyclopentyl)oxy)propanoate.

Step 3: One-Pot Hydrolysis and Lactonization
  • Reaction Rationale: This final step involves the concurrent acid-catalyzed hydrolysis of both the nitrile and the ester functionalities to their respective carboxylic acids. The resulting γ-hydroxy diacid intermediate is unstable under these conditions and spontaneously undergoes intramolecular esterification (lactonization) to form the thermodynamically stable spiro-γ-lactone ring.

  • Protocol:

    • The crude product from Step 2 is dissolved in a mixture of concentrated hydrochloric acid and water.

    • The solution is heated to reflux (approximately 100-110 °C) for 24-48 hours. The reaction is monitored by HPLC for the disappearance of the starting material and intermediates.

    • After cooling to room temperature, the reaction mixture is extracted with ethyl acetate.

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[7]

Large-Scale Synthesis Considerations and Safety

Scaling up chemical reactions introduces challenges related to heat transfer, mass transfer, and safety.[8][9][10]

  • Thermal Management: All steps, particularly the exothermic cyanohydrin formation and the quenching of sodium hydride, require careful temperature control. On a large scale, jacketed reactors with efficient cooling systems are essential.[11]

  • Reagent Addition: Slow, controlled addition of reagents is critical to manage exotherms and ensure reaction selectivity. Dosing pumps are recommended for large-scale production.[12]

  • Safety Precautions:

    • Sodium Cyanide (Step 1): Highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. An emergency cyanide poisoning antidote kit should be readily available.

    • Sodium Hydride (Step 2): Flammable solid that reacts violently with water. It should be handled under an inert atmosphere (nitrogen or argon).

    • Concentrated Acids (Step 3): Corrosive. Use appropriate PPE, including acid-resistant gloves and face shields.

  • Work-up and Purification: For large-scale purification of the final carboxylic acid, techniques such as extraction and crystallization are preferred over chromatography to minimize solvent usage and improve efficiency.[9][13][14][15][16]

In-Process Controls and Product Characterization

Robust analytical monitoring is crucial for ensuring consistency and quality in a multi-step synthesis.[17][18][19][20]

Step Parameter to Monitor Analytical Method
1 Disappearance of cyclopentanoneGC, TLC
2 Formation of Michael adductHPLC
3 Disappearance of intermediate, formation of final productHPLC
Final Product Purity and IdentityHPLC, LC-MS, NMR, IR
  • Characterization of this compound:

    • ¹H NMR: Expected signals for the aliphatic protons of the cyclopentyl ring and the lactone moiety.

    • ¹³C NMR: Characteristic peaks for the carbonyl carbons of the lactone and the carboxylic acid, as well as the spiro carbon.[21][22]

    • IR Spectroscopy: Strong carbonyl stretching frequencies for the lactone (typically ~1770 cm⁻¹) and the carboxylic acid (~1710 cm⁻¹).[23]

    • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C₉H₁₂O₄, 184.19 g/mol ).[24][25][26]

Experimental Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Cyanohydrin Formation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Hydrolysis & Lactonization s1_charge Charge Reactor: NaCN, Water, Cyclopentanone s1_cool Cool to 0-5 °C s1_charge->s1_cool s1_add Slow Addition of HCl s1_cool->s1_add s1_react React at RT for 12h s1_add->s1_react s1_ipc1 IPC: TLC/GC s1_react->s1_ipc1 s1_extract Ethyl Acetate Extraction s1_ipc1->s1_extract s1_concentrate Concentrate s1_extract->s1_concentrate s2_charge Charge Reactor: NaH, Anhydrous THF s1_concentrate->s2_charge Transfer Crude Intermediate 1 s2_add_cyano Add Cyanohydrin s2_charge->s2_add_cyano s2_add_acrylate Add Ethyl Acrylate s2_add_cyano->s2_add_acrylate s2_react React at RT for 24h s2_add_acrylate->s2_react s2_ipc2 IPC: HPLC s2_react->s2_ipc2 s2_quench Quench with NH4Cl (aq) s2_ipc2->s2_quench s2_extract Diethyl Ether Extraction s2_quench->s2_extract s2_concentrate Concentrate s2_extract->s2_concentrate s3_charge Charge Reactor: Crude from Step 2, HCl (aq) s2_concentrate->s3_charge Transfer Crude Intermediate 2 s3_reflux Reflux for 24-48h s3_charge->s3_reflux s3_ipc3 IPC: HPLC s3_reflux->s3_ipc3 s3_extract Ethyl Acetate Extraction s3_ipc3->s3_extract s3_crystallize Crystallization & Filtration s3_extract->s3_crystallize s3_dry Dry Final Product s3_crystallize->s3_dry

Caption: Detailed step-by-step workflow for the synthesis process.

References

  • MDPI. (n.d.). Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition.
  • Royal Society of Chemistry. (2010). Organocatalytic synthesis of spiro compounds via a cascade Michael–Michael-aldol reaction. Chemical Communications.
  • National Center for Biotechnology Information. (n.d.). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae).
  • Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety.
  • Royal Society of Chemistry. (2010, August 23). Organocatalytic synthesis of spiro compounds via a cascade Michael–Michael-aldol reaction. Chemical Communications. DOI:10.1039/C0CC01522A.
  • ACS Publications. (2023, September 22). Spironolactone: New Polymorphic Form III and Revisiting Form II at Low Temperatures.
  • University of Illinois Division of Research Safety. (2019, September 18). Scale-up Reactions.
  • ResearchGate. (2025, August 6). Michael addition approach for the synthesis of novel spiro compounds and 2-substituted malonic acid derivatives from Meldrum's acid.
  • PubMed. (n.d.). Infrared-absorption and nuclear-magnetic-resonance spectra of the lactones of gamma-hydroxyarginine and gamma-hydroxyhomoarginine.
  • Google Patents. (n.d.). US5034105A - Carboxylic acid purification and crystallization process.
  • Mettler Toledo. (n.d.). Chemical Process Safety | Techniques & Equipment.
  • ResearchGate. (n.d.). (PDF) Advanced Real‐Time Process Analytics for Multistep Synthesis in Continuous Flow.
  • Wikipedia. (n.d.). Dieckmann condensation.
  • Wikipedia. (n.d.). Michael addition reaction.
  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids.
  • ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • Pharmaceutical Technology. (n.d.). In-Process Control Methods for the Manufacture of APIs.
  • Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids.
  • Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
  • Organic Reactions. (n.d.). The Dieckmann Condensation.
  • SynArchive. (n.d.). Dieckmann Condensation.
  • MDPI. (n.d.). New Spiral γ-Lactone Enantiomers from the Plant Endophytic Fungus Pestalotiopsis foedan.
  • ACS Publications. (n.d.). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin.
  • Ardena. (n.d.). Enhancing Safety in Drug Substance Synthesis: A Smart Approach to Chemical Design.
  • ACS Publications. (n.d.). Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical.
  • ResearchGate. (n.d.). Dieckmann Condensation.
  • MDPI. (n.d.). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives.
  • NROChemistry. (n.d.). Reformatsky Reaction.
  • Georgia State University. (n.d.). 170 NMR SPECTROSCOPY OF LACTONES.
  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation.
  • National Center for Biotechnology Information. (2018, July 26). Assessing the possibilities of designing a unified multistep continuous flow synthesis platform.
  • ACS Publications. (2024, October 3). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. ACS Sustainable Chemistry & Engineering.
  • PrepChem.com. (n.d.). Synthesis of spironolactone.
  • Wikipedia. (n.d.). Reformatsky reaction.
  • mVOC 4.0. (n.d.). Results for: chemical Classification: lactones.
  • MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • AdiChemistry. (n.d.). REFORMATSKY REACTION | EXPLANATION.
  • Chem-Station Int. Ed. (2014, July 16). Reformatsky Reaction.
  • MDPI. (n.d.). Isolation of Three New Diketopiperazine Alkaloids from Penicillium sp. SCH3-Sd2.
  • PubChem. (n.d.). 2-Oxo-1-oxa-spiro(4.4)nonane-4-carboxylic acid.
  • ACS Publications. (2025, December 29). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society.
  • YouTube. (2021, October 6). Mass Spectrometry in Organic Chemistry.
  • Google Patents. (n.d.). Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester.
  • ACS Publications. (n.d.). Synthesis of spiro .gamma.-lactones from conjugated dienes. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide and a detailed protocol for the purification of 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid using High-Performance Liquid Chromatography (HPLC). The methodology is designed for researchers, scientists, and professionals in drug development who require high-purity samples of this spirocyclic lactone carboxylic acid. The protocol emphasizes a reversed-phase HPLC approach, detailing the rationale behind column selection, mobile phase optimization, and instrument parameters to achieve efficient separation and recovery.

Introduction: The Scientific Imperative for Purifying this compound

This compound is a unique molecule featuring a spirocyclic core, a lactone, and a carboxylic acid functional group.[1][2][3][4] Such structures are of significant interest in medicinal chemistry and drug discovery due to their rigid three-dimensional frameworks, which can allow for precise interactions with biological targets. The presence of both a lactone and a carboxylic acid imparts a distinct polarity and potential for hydrogen bonding, making its purification a non-trivial task.

Achieving high purity of this compound is paramount for accurate biological evaluation, characterization, and potential use as a pharmaceutical intermediate. Impurities from synthetic routes can interfere with downstream applications, leading to erroneous data and complicating regulatory submissions. This guide, therefore, presents a robust HPLC method developed to address these challenges.

Foundational Principles: Designing the HPLC Purification Strategy

The purification strategy for a polar, ionizable compound like this compound hinges on controlling its retention and elution behavior on a chromatographic column. A reversed-phase HPLC (RP-HPLC) approach is selected as the foundational technique due to its versatility and compatibility with a wide range of organic molecules.[5][6]

Analyte Properties and Their Chromatographic Implications

A thorough understanding of the analyte's physicochemical properties is the cornerstone of effective method development.

PropertyValueImplication for HPLC Method Development
Molecular Formula C₉H₁₂O₄Provides the elemental composition.[1][3]
Molecular Weight 184.19 g/mol Influences diffusion and mass transfer kinetics.[3]
XLogP3 0.4Indicates relatively low hydrophobicity, suggesting it is a polar compound. This points towards the need for a mobile phase with a higher aqueous component in RP-HPLC.[7][8]
Topological Polar Surface Area (TPSA) 63.6 ŲConfirms the polar nature of the molecule, which can lead to poor retention on standard C18 columns without mobile phase modification.
Hydrogen Bond Donor Count 1The carboxylic acid proton is a key hydrogen bond donor.
Hydrogen Bond Acceptor Count 4The carbonyl oxygens and the ether oxygen act as hydrogen bond acceptors.[1]

The presence of the carboxylic acid group means its ionization state is pH-dependent. At a pH above its pKa, the carboxylate anion will be the predominant form, which is highly polar and will have very little retention on a reversed-phase column. To ensure adequate retention and sharp peak shapes, it is crucial to suppress the ionization of the carboxylic acid by acidifying the mobile phase.[9][10][11]

The Causality Behind Experimental Choices

The selection of each component of the HPLC system is a deliberate choice aimed at exploiting the physicochemical properties of this compound.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is chosen for its hydrophobic character, providing a good starting point for retaining the analyte. The moderate polarity of the target molecule necessitates a stationary phase that offers a balance of hydrophobic interactions with the spirocyclic core and minimal undesirable secondary interactions with residual silanols.

  • Mobile Phase Composition: A gradient elution using a mixture of water and acetonitrile is employed. Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. The gradient allows for the elution of a broader range of impurities with varying polarities.

  • Mobile Phase Additive: The addition of a small percentage (typically 0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase is critical.[10] This serves to lower the pH, thereby keeping the carboxylic acid group of the analyte in its protonated, less polar form, which enhances its retention on the C18 column and minimizes peak tailing.[9][11]

Experimental Workflow and Protocol

The following diagram illustrates the overall workflow for the purification of this compound.

Purification_Workflow cluster_Prep Preparation cluster_HPLC HPLC Purification cluster_Post Post-Purification Sample_Prep Sample Preparation (Dissolution & Filtration) Sample_Injection Sample Injection Sample_Prep->Sample_Injection Mobile_Phase_Prep Mobile Phase Preparation (Acidification & Degassing) System_Equilibration System Equilibration Mobile_Phase_Prep->System_Equilibration System_Equilibration->Sample_Injection Gradient_Elution Gradient Elution & Separation Sample_Injection->Gradient_Elution Fraction_Collection Fraction Collection Gradient_Elution->Fraction_Collection Purity_Analysis Purity Analysis of Fractions Fraction_Collection->Purity_Analysis Solvent_Removal Solvent Removal (Lyophilization/Evaporation) Purity_Analysis->Solvent_Removal Final_Product High-Purity Compound Solvent_Removal->Final_Product

Caption: Workflow for the HPLC purification of this compound.

Materials and Equipment
  • HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), UV-Vis detector, and fraction collector.

  • Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Solvents: HPLC-grade water, acetonitrile, and trifluoroacetic acid (TFA).

  • Sample: Crude this compound.

  • Miscellaneous: Syringe filters (0.45 µm), vials, and solvent filtration apparatus.

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Filter and degas both mobile phases prior to use.

  • Sample Preparation:

    • Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water). The goal is to have a fully dissolved sample at a high concentration.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC System Setup and Equilibration:

    • Install the preparative C18 column.

    • Purge the pumps with the respective mobile phases.

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) at the desired flow rate until a stable baseline is achieved.

  • Chromatographic Method Parameters:

ParameterRecommended ValueRationale
Column Preparative C18, 250 x 21.2 mm, 5 µmStandard for reversed-phase preparative work, offering good resolution and capacity.
Mobile Phase A 0.1% TFA in WaterAcidified aqueous phase to suppress ionization of the carboxylic acid.[10]
Mobile Phase B 0.1% TFA in AcetonitrileOrganic modifier for eluting the compound.
Flow Rate 20 mL/minAppropriate for the column dimension.
Detection UV at 210 nmThe lactone and carboxylic acid chromophores absorb at low UV wavelengths.[12]
Injection Volume Dependent on sample concentration and column capacityOptimize to avoid column overloading.
Gradient Program 5% to 95% B over 30 minutesA broad gradient to ensure elution of the target compound and separation from impurities.
  • Injection and Fraction Collection:

    • Inject the filtered sample onto the equilibrated column.

    • Monitor the chromatogram and collect fractions corresponding to the main peak of interest.

  • Post-Purification Processing:

    • Analyze the collected fractions for purity using analytical HPLC.

    • Pool the pure fractions.

    • Remove the solvent via rotary evaporation or lyophilization to obtain the purified solid compound.

Chiral Considerations

The structure of this compound contains a chiral center at the carbon bearing the carboxylic acid group. If the synthetic route yields a racemic mixture and the separation of enantiomers is required, a chiral HPLC method will be necessary. This typically involves the use of a chiral stationary phase (CSP).[13][14][15][16] Method development for chiral separations is often empirical and may require screening of different chiral columns and mobile phases (both normal and reversed-phase).[14][15][17]

Conclusion

The protocol detailed in this application note provides a robust and scientifically grounded method for the purification of this compound. By carefully considering the physicochemical properties of the analyte and making informed choices regarding the stationary and mobile phases, high purity can be achieved, which is essential for its further investigation in drug development and other scientific disciplines.

References

  • PubChem. (n.d.). 2-Oxo-1-oxa-spiro(4.4)nonane-4-carboxylic acid. National Center for Biotechnology Information.
  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids.
  • Taylor & Francis Online. (2006). Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. Journal of Liquid Chromatography, 4(8).
  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.
  • ACS Publications. (n.d.). Retention behavior of carboxylic acids and their quaternary ammonium ion pairs in reversed phase chromatography with acetonitrile as organic modifier in the mobile phase. Analytical Chemistry.
  • Scilit. (n.d.). The Use of Perfluorinated Carboxylic Acids in the Reversed-Phase HPLC of Peptides.
  • ResearchGate. (2025). Chiral Separation of Spiro-compounds and Determination Configuration.
  • Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • NIH. (n.d.). Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones. PMC.
  • Phenomenex. (n.d.). HPLC Method Development.
  • ACS Publications. (n.d.). Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC.

Sources

The Spirocyclic Lactone Core: Application Notes for 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer a departure from "flat" aromatic systems towards three-dimensional architectures is paramount. Spirocyclic compounds, characterized by two rings sharing a single atom, have emerged as privileged structures, offering a unique conformational rigidity that can enhance binding affinity and selectivity for biological targets. Among these, 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid, a distinct spiro-γ-lactone, represents a valuable building block and pharmacophore with compelling applications in medicinal chemistry, most notably as a potent inhibitor of prostaglandin biosynthesis.

This comprehensive guide provides an in-depth exploration of this compound, detailing its mechanism of action, protocols for its synthesis and biological evaluation, and its potential as a lead compound in the development of new therapeutic agents.

The Therapeutic Rationale: Targeting Prostaglandin Biosynthesis

Prostaglandins are a group of physiologically active lipid compounds that play a crucial role in a variety of physiological and pathological processes, including inflammation, pain, fever, and blood clotting. The biosynthesis of prostaglandins is initiated by the enzyme cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, which converts arachidonic acid into prostaglandin H2 (PGH2). PGH2 is then further metabolized to various prostaglandins by specific synthases.

Inhibition of prostaglandin biosynthesis is the mechanism of action for a major class of drugs, the nonsteroidal anti-inflammatory drugs (NSAIDs), which include well-known medications such as aspirin and ibuprofen. By blocking the production of prostaglandins, NSAIDs effectively reduce inflammation, pain, and fever.

This compound and its derivatives have been identified as potent inhibitors of prostaglandin biosynthesis. This activity positions them as promising candidates for the development of novel anti-inflammatory, analgesic, and antipyretic agents.

Mechanism of Action at a Glance:

The proposed mechanism of action for this compound centers on its ability to inhibit the prostaglandin synthetase enzyme system. The carboxylic acid moiety is crucial for its activity, likely mimicking the substrate, arachidonic acid, and binding to the active site of the cyclooxygenase enzyme. The rigid spirocyclic core holds the pharmacophoric elements in a specific spatial orientation, contributing to its inhibitory potency.

Prostaglandin_Pathway_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzyme Prostaglandin Synthetase (COX Enzyme) Arachidonic_Acid->COX_Enzyme Substrate Prostaglandins Prostaglandins (PGG2, PGH2, etc.) COX_Enzyme->Prostaglandins Catalysis Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Biological Effects Target_Molecule 2-Oxo-1-oxa-spiro[4.4]nonane- 4-carboxylic acid Target_Molecule->COX_Enzyme Inhibition

Caption: Inhibition of the Prostaglandin Biosynthesis Pathway.

Synthetic Protocol: Preparation of this compound

The following protocol is a representative synthesis for this compound, adapted from established methodologies for related spiro-γ-lactones.

Materials and Reagents:
  • Cyclopentanone

  • Diethyl malonate

  • Sodium ethoxide

  • 1,3-Dibromopropane

  • Potassium hydroxide

  • Hydrochloric acid

  • Ethanol

  • Diethyl ether

  • Standard laboratory glassware and apparatus

Step-by-Step Procedure:

Step 1: Synthesis of Diethyl Cyclopentylidene-malonate

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol.

  • To this solution, add diethyl malonate dropwise with stirring.

  • After the addition is complete, add cyclopentanone dropwise.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • After cooling, pour the reaction mixture into a mixture of ice and hydrochloric acid.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain diethyl cyclopentylidene-malonate.

Step 2: Synthesis of Diethyl 1,1-Cyclopentanedimalonate

  • To a solution of sodium ethoxide in ethanol, add the diethyl cyclopentylidene-malonate obtained in Step 1.

  • Add 1,3-dibromopropane dropwise and reflux the mixture for 8-10 hours.

  • Cool the reaction mixture, filter off the sodium bromide formed, and evaporate the solvent.

  • The residue is then distilled under reduced pressure to yield diethyl 1,1-cyclopentanedimalonate.

Step 3: Saponification and Decarboxylation to this compound

  • Dissolve the diethyl 1,1-cyclopentanedimalonate in a solution of potassium hydroxide in ethanol.

  • Reflux the mixture for 2-3 hours to effect saponification.

  • Acidify the cooled reaction mixture with concentrated hydrochloric acid.

  • Heat the acidified solution to induce decarboxylation and lactonization.

  • Upon cooling, the product, this compound, will crystallize.

  • Collect the crystals by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethyl acetate/hexane) to obtain the pure product.

Synthesis_Workflow Start Cyclopentanone + Diethyl Malonate Step1 Step 1: Knoevenagel Condensation Start->Step1 Intermediate1 Diethyl Cyclopentylidene-malonate Step1->Intermediate1 Step2 Step 2: Michael Addition with 1,3-Dibromopropane Intermediate1->Step2 Intermediate2 Diethyl 1,1-Cyclopentanedimalonate Step2->Intermediate2 Step3 Step 3: Saponification, Decarboxylation & Lactonization Intermediate2->Step3 FinalProduct 2-Oxo-1-oxa-spiro[4.4]nonane- 4-carboxylic acid Step3->FinalProduct

Caption: Synthetic Workflow for the Target Molecule.

Biological Evaluation Protocol: In Vitro Inhibition of Prostaglandin Biosynthesis

This protocol describes an in vitro assay to determine the inhibitory activity of this compound on prostaglandin biosynthesis using a bovine seminal vesicle microsome preparation.

Materials and Reagents:
  • Bovine seminal vesicle microsomes (source of prostaglandin synthetase)

  • [1-¹⁴C]Arachidonic acid (substrate)

  • This compound (test compound)

  • Indomethacin (positive control)

  • Glutathione

  • Hydroquinone

  • Tris-HCl buffer (pH 8.0)

  • Ethyl acetate

  • Scintillation cocktail and vials

  • Liquid scintillation counter

Experimental Procedure:
  • Preparation of Incubation Mixture: In a test tube, prepare the incubation mixture containing Tris-HCl buffer, glutathione, and hydroquinone.

  • Addition of Test Compound/Control: Add the desired concentration of this compound (dissolved in a suitable solvent, e.g., ethanol) or indomethacin to the test tubes. A vehicle control should also be included.

  • Enzyme Addition: Add the bovine seminal vesicle microsome preparation to each tube.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Start the enzymatic reaction by adding [1-¹⁴C]arachidonic acid.

  • Incubation: Incubate the reaction mixture at 37°C for 20 minutes.

  • Termination of Reaction: Stop the reaction by adding citric acid or by lowering the pH.

  • Extraction of Prostaglandins: Extract the formed [¹⁴C]-prostaglandins from the aqueous phase with ethyl acetate.

  • Quantification: Transfer an aliquot of the ethyl acetate layer to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculation of Inhibition: Calculate the percentage inhibition of prostaglandin biosynthesis for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition).

Data Presentation:
CompoundIC₅₀ (µM) for Prostaglandin Biosynthesis Inhibition
This compoundTo be determined experimentally
Indomethacin (Reference)Literature value (e.g., ~1-5 µM)

Potential Therapeutic Applications and Future Directions

The potent inhibitory effect of this compound on prostaglandin biosynthesis suggests its potential utility in the treatment of a range of conditions, including:

  • Inflammatory Disorders: Rheumatoid arthritis, osteoarthritis, and other inflammatory conditions.

  • Pain Management: As an analgesic for mild to moderate pain.

  • Fever Reduction: As an antipyretic agent.

The spirocyclic scaffold of this molecule offers several advantages for drug development. Its rigid structure can lead to higher selectivity for the target enzyme, potentially reducing off-target effects and improving the safety profile compared to more flexible NSAIDs. Furthermore, the carboxylic acid and lactone functionalities provide handles for further chemical modification to optimize pharmacokinetic and pharmacodynamic properties.

Future research should focus on:

  • Lead Optimization: Synthesizing and evaluating a library of derivatives to establish structure-activity relationships (SAR).

  • In Vivo Efficacy Studies: Assessing the anti-inflammatory, analgesic, and antipyretic activity in relevant animal models.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.

  • Selectivity Profiling: Investigating the inhibitory activity against different COX isoforms (COX-1 and COX-2) to potentially develop isoform-selective inhibitors with improved gastrointestinal safety.

References

  • European Patent Application EP0029759A2. "Spiro-oxalkanoic acids, their preparation and pharmaceutical compositions containing them." ([Link])
  • PubChem. This compound. ([Link])
  • WIPO P

The Spirocyclic Scaffold in Focus: Application Notes for 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of drug discovery and organic synthesis, the demand for three-dimensional molecular architectures has surged. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention for their ability to confer conformational rigidity and novel exit vectors for substituent placement, thereby enabling a more sophisticated exploration of chemical space.[1][2][3] This application note provides a comprehensive guide to the synthesis and utilization of a versatile building block: 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid . This molecule, featuring a γ-butyrolactone fused to a cyclopentane ring and bearing a carboxylic acid functionality, offers a unique combination of structural rigidity and synthetic handles for the elaboration of more complex molecular targets.

This guide is intended for researchers, medicinal chemists, and professionals in drug development, offering both a plausible synthetic pathway to this valuable building block and detailed protocols for its subsequent application in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueSource
CAS Number 18363-10-5[4], [5]
Molecular Formula C₉H₁₂O₄[4]
Molecular Weight 184.19 g/mol [4]
IUPAC Name 2-oxo-1-oxaspiro[4.4]nonane-4-carboxylic acid[4]
Appearance White to off-white solid (predicted)General chemical knowledge
Solubility Soluble in polar organic solvents (e.g., MeOH, EtOAc, DMSO)General chemical knowledge

Proposed Synthesis of the Building Block

G cluster_synthesis Proposed Synthetic Pathway A Cyclopentanone C Claisen Condensation A->C B Diethyl oxalate B->C D Ethyl 2-oxocyclopentanecarboxylate C->D E Michael Addition with Acrylonitrile D->E F Hydrolysis and Decarboxylation E->F G 3-(1-Carboxycyclopentyl)propanoic acid F->G H Esterification G->H I Diethyl 3-(1-(ethoxycarbonyl)cyclopentyl)propanoate H->I J Dieckmann Condensation I->J K Ethyl 1,6-dioxospiro[4.4]nonane-7-carboxylate J->K L Hydrolysis and Decarboxylation K->L M Spiro[4.4]nonane-1,6-dione L->M N Selective Reduction M->N O 6-Hydroxy-spiro[4.4]nonan-1-one N->O P Baeyer-Villiger Oxidation O->P Q 2-Oxo-1-oxa-spiro[4.4]nonan-6-one P->Q R Carboxylation Q->R S This compound R->S

Caption: Proposed multi-step synthesis of the target spirocyclic building block.

Protocol 1: Synthesis of Spiro[4.4]nonane-1,6-dione (Key Intermediate)

This protocol is adapted from established procedures for the synthesis of spiro[4.4]nonane-1,6-dione, a crucial precursor.[6][7]

Step 1a: Synthesis of Diethyl 2-oxocyclopentane-1,1-dicarboxylate

  • To a solution of sodium ethoxide (prepared from sodium metal in anhydrous ethanol) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add diethyl oxalate dropwise at 0 °C.

  • Following the addition, add cyclopentanone dropwise and allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

  • After cooling, pour the reaction mixture into ice-water and acidify with dilute sulfuric acid.

  • Extract the aqueous layer with diethyl ether, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product, which can be purified by vacuum distillation.

Step 1b: Michael Addition with Ethyl Acrylate

  • To a solution of the product from Step 1a in anhydrous ethanol, add a catalytic amount of sodium ethoxide.

  • Add ethyl acrylate dropwise at room temperature and stir the mixture overnight.

  • Neutralize the reaction with dilute acetic acid and remove the solvent under reduced pressure.

  • Partition the residue between water and diethyl ether. Dry the organic layer and concentrate to yield the Michael adduct.

Step 1c: Hydrolysis, Decarboxylation, and Re-esterification

  • Reflux the crude Michael adduct with concentrated hydrochloric acid for 4-6 hours.

  • Cool the solution and extract with diethyl ether.

  • Dry the organic extracts and concentrate to obtain the crude dicarboxylic acid.

  • Esterify the crude diacid by refluxing with an excess of ethanol and a catalytic amount of sulfuric acid to yield diethyl 2-(2-ethoxycarbonylethyl)cyclopentane-1-carboxylate.

Step 1d: Dieckmann Condensation

  • To a suspension of sodium ethoxide in anhydrous toluene, add the diester from Step 1c dropwise at reflux.

  • Continue refluxing for 4-6 hours.

  • After cooling, carefully add dilute hydrochloric acid.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting β-keto ester is then hydrolyzed and decarboxylated by refluxing with aqueous sulfuric acid to yield spiro[4.4]nonane-1,6-dione.[6][7]

Protocol 2: Proposed Synthesis of this compound

Step 2a: Selective Reduction of Spiro[4.4]nonane-1,6-dione

  • Dissolve spiro[4.4]nonane-1,6-dione in methanol at 0 °C.

  • Add sodium borohydride portion-wise, maintaining the temperature below 5 °C. The molar equivalent should be carefully controlled to favor mono-reduction.

  • Stir the reaction for 1-2 hours at 0 °C.

  • Quench the reaction by the slow addition of acetone, followed by water.

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers and concentrate to give the crude 6-hydroxy-spiro[4.4]nonan-1-one, which can be purified by column chromatography.

Step 2b: Baeyer-Villiger Oxidation

  • Dissolve the hydroxy-ketone from Step 2a in dichloromethane.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.

  • Allow the reaction to stir at room temperature overnight.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude lactone, 2-oxo-1-oxa-spiro[4.4]nonan-6-one.

Step 2c: α-Carboxylation of the Lactone

  • To a solution of lithium diisopropylamide (LDA) in anhydrous THF at -78 °C, add a solution of the lactone from Step 2b in THF dropwise.

  • Stir the resulting enolate solution for 1 hour at -78 °C.

  • Bubble dry carbon dioxide gas through the solution for 30 minutes.

  • Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

  • Acidify the aqueous layer with dilute HCl and extract with ethyl acetate.

  • Dry the combined organic layers and concentrate to yield the crude this compound, which can be purified by recrystallization or column chromatography.

Applications in Organic Synthesis: Protocols and Mechanistic Insights

The bifunctional nature of this compound makes it a versatile building block for the synthesis of a diverse range of molecules. The carboxylic acid moiety serves as a handle for amide bond formation, esterification, and other transformations, while the lactone ring can undergo ring-opening reactions to reveal further functionality.

G cluster_applications Key Synthetic Transformations Start This compound Amide Amide Derivatives Start->Amide Amide Coupling (e.g., HATU, EDCI) Ester Ester Derivatives Start->Ester Esterification (e.g., Fischer, DCC) Decarboxylation Decarboxylated Spiro-lactone Start->Decarboxylation Thermal or Catalytic Decarboxylation RingOpening Hydroxy-diacid Derivatives Start->RingOpening Base- or Acid-catalyzed Hydrolysis

Caption: Potential synthetic transformations of the spirocyclic building block.

Protocol 3: Amide Bond Formation

The carboxylic acid functionality can be readily converted to amides, which are prevalent in pharmaceuticals.

Materials:

  • This compound

  • Amine of choice (e.g., benzylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Add the desired amine (1.1 eq) and continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous lithium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.

Rationale: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if chiral amines are used). DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed during the reaction.

Protocol 4: Esterification

Esterification provides access to another important class of derivatives and can be used to modulate properties such as lipophilicity.

Materials:

  • This compound

  • Alcohol of choice (e.g., methanol)

  • Concentrated Sulfuric Acid

  • Anhydrous Methanol

Procedure (Fischer Esterification):

  • Suspend this compound (1.0 eq) in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and neutralize with saturated aqueous sodium bicarbonate solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ester.

  • Purify by column chromatography if necessary.

Rationale: Fischer esterification is a classic and cost-effective method for the preparation of simple alkyl esters from carboxylic acids. The use of excess alcohol drives the equilibrium towards the product.

Protocol 5: Decarboxylation

Decarboxylation of the β-keto acid analogue (if the lactone were a ketone) is a known reaction. While the title compound is not a β-keto acid, thermal decarboxylation of related compounds has been studied.[8]

Materials:

  • This compound

  • High-boiling solvent (e.g., diphenyl ether)

Procedure:

  • In a flask equipped with a distillation head, dissolve this compound in a minimal amount of a high-boiling solvent.

  • Heat the solution to a high temperature (e.g., 200-250 °C) and monitor for the evolution of carbon dioxide.

  • The reaction progress can be monitored by TLC or by trapping the evolved CO₂ in a solution of barium hydroxide.

  • After the reaction is complete, cool the mixture and purify the product by vacuum distillation or column chromatography.

Rationale: While this reaction may require harsh conditions, it offers a route to the corresponding decarboxylated spiro-lactone, providing a scaffold with a different substitution pattern for further functionalization. The mechanism likely proceeds through a concerted intramolecular process.[8]

Conclusion

This compound represents a valuable and underutilized building block in organic synthesis. Its rigid spirocyclic core and orthogonal functional groups provide a powerful platform for the design and synthesis of novel molecules with potential applications in medicinal chemistry and materials science. The proposed synthetic route, based on well-established chemical transformations, offers a practical approach to access this compound. The detailed protocols for its subsequent functionalization are intended to empower researchers to explore the full synthetic potential of this intriguing spirocyclic scaffold.

References

  • Synthesis of Spiro[4.4]Nonane-l,6-Diols via the Hydrogenation of Spiro[4.4]Nonane-l,6-Dione. Journal of the Chinese Chemical Society, 1997, 44(3), 255-260. [Link]
  • SYNTHESIS OF 1,6-DISUBSTITUTED SPIRO[2][2]NONANES BY PALLADIUM MEDIATED TRANSMETALLATION REACTIONS. Revue Roumaine de Chimie, 2003, 48(11), 867-871. [Link]
  • Construction of Annulated Spiro[4.4]-nonane-diones via the Tandem [4 + 2]-Cycloaddition/Aromatization Reaction. The Journal of Organic Chemistry, 2023, 88(11), 7131–7140. [Link]
  • Construction of Annulated Spiro[4.4]-nonane-diones via the Tandem [4 + 2]-Cycloaddition/Aromatization Reaction. The Journal of Organic Chemistry, 2023, 88(11), 7131–7140. [Link]
  • Studies in decarboxylation. Part VII. 2-Oxo-1-oxaspiro[2][3]decane-4-carboxylic acid. Journal of the Chemical Society B: Physical Organic, 1967, 1192-1194. [Link]
  • 2-Oxo-1-oxa-spiro(4.4)nonane-4-carboxylic acid. PubChem. [Link]
  • 2-oxo-1-oxaspiro[4.4]nonane-4-carboxylic acid. Cenmed Enterprises. [Link]
  • (S)-(+)-γ-BUTYROLACTONE-γ-CARBOXYLIC ACID. Organic Syntheses, 1984, 62, 183. [Link]
  • Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
  • Oxa spiro derivative, preparation method therefor, and applications thereof in medicines.
  • 2-oxo-1,3-dioxolane-4-carboxylic acid and derivatives thereof, their preparation and use.
  • Decarboxyl
  • Chemical structures of A: gamma-hydroxybutyric acid; B: gamma-butyrolactone.
  • 2-Oxo-1-oxa-8-azaspiro[2][3] decane derivatives, processes for their preparation and pharmaceutical compositions thereof.
  • γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion. ACS Precision Chemistry, 2024, 2(2), 116-122. [Link]
  • A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Molecules, 2021, 26(6), 1629. [Link]
  • Development of a new reaction system for the synthesis of highly optically active alpha,gamma-substituted gamma-butyrolactones. The Journal of Organic Chemistry, 2001, 66(11), 3953-3962. [Link]
  • 2-Oxo-1-oxaspiro[4.4]nonane-8-carboxylic acid. PubChem. [Link]
  • 2-Azaspiro[4.4]nonane-4-carboxylic acid, 1-oxo-. PubChem. [Link]
  • Synthesis of 8-oxa-2-azaspiro[4.5]decane.
  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • 2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid. Hoffman Fine Chemicals. [Link]
  • Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. Journal of Medicinal Chemistry, 2005, 48(8), 2972-2983. [Link]

Sources

Application Notes and Protocols for 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic Acid as a Putative Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For research use only. Not intended for diagnostic or therapeutic use.

Introduction

The 2-oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid scaffold represents a unique chemical entity characterized by a spirocyclic system fused to a γ-butyrolactone ring bearing a carboxylic acid substituent. While this specific molecule is not extensively documented as a characterized enzyme inhibitor in publicly available literature, its structural motifs are present in numerous biologically active compounds. The γ-butyrolactone ring is a privileged structure in medicinal chemistry, found in a variety of natural products and synthetic molecules with diverse pharmacological activities, including antibiotic, immunosuppressive, and enzyme-inhibitory effects.[1] The strained lactone ring can act as an electrophilic "warhead," susceptible to nucleophilic attack by amino acid residues in an enzyme's active site, potentially leading to irreversible inhibition.[2][3][4] Spirocyclic systems, such as those found in some proteasome inhibitors and 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5) inhibitors, can provide rigid conformational constraints that enhance binding affinity and selectivity for a target enzyme.[5][6][7][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to investigate the potential of this compound (referred to herein as "Spiro-Lactone-4CA") as an enzyme inhibitor. The protocols outlined below describe a systematic approach to identify potential enzyme targets, characterize the inhibitory activity, and elucidate the mechanism of inhibition.

Molecular Structure and Putative Reactive Sites
  • Compound: this compound (Spiro-Lactone-4CA)

  • CAS Number: 18363-10-5[9][10][11]

  • Molecular Formula: C₉H₁₂O₄[9][10][11]

  • Molecular Weight: 184.19 g/mol [9][10][11]

Key Structural Features:

  • γ-Butyrolactone: A five-membered lactone ring that can act as a Michael acceptor or be susceptible to nucleophilic attack, potentially forming a covalent bond with the enzyme.[1]

  • Spirocyclic Core: A rigid scaffold that can orient the pharmacophoric elements for optimal interaction with the enzyme's binding pocket.

  • Carboxylic Acid: A functional group that can participate in hydrogen bonding or ionic interactions with the enzyme, contributing to binding affinity.

Part 1: Initial Screening and Target Identification

The first step in characterizing a novel compound is to screen it against a panel of enzymes to identify potential targets. The choice of enzymes to screen against can be guided by the structural similarity of Spiro-Lactone-4CA to known inhibitors. For instance, spiro β-lactones have been identified as potent proteasome inhibitors.[5][6][7][12] Therefore, proteases, particularly serine and cysteine proteases, would be a logical starting point.

Protocol 1: General Enzyme Inhibition Screening Assay

This protocol provides a framework for an initial screen to determine if Spiro-Lactone-4CA has an inhibitory effect on a given enzyme.[13][14][15]

Objective: To detect and quantify the inhibition of enzyme activity by Spiro-Lactone-4CA.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Assay buffer (optimized for the specific enzyme)

  • Spiro-Lactone-4CA stock solution (e.g., 10 mM in DMSO)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate (clear, black, or white, depending on the detection method)

  • Microplate reader (spectrophotometer, fluorometer, or luminometer)

  • Positive control inhibitor (known inhibitor for the target enzyme)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Spiro-Lactone-4CA in DMSO.

    • Prepare a series of dilutions of the test compound in the assay buffer. It is crucial to maintain a constant final DMSO concentration across all wells.

    • Prepare the enzyme solution at a suitable concentration in the assay buffer.

    • Prepare the substrate solution at an appropriate concentration (often at or near the Michaelis constant, Kₘ).

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add assay buffer and the corresponding concentration of DMSO.

    • Control wells (100% enzyme activity): Add enzyme solution and the corresponding concentration of DMSO.

    • Test wells: Add enzyme solution and the desired concentrations of Spiro-Lactone-4CA.

    • Positive control wells: Add enzyme solution and the positive control inhibitor.

  • Pre-incubation:

    • Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[13]

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Measurement:

    • Immediately measure the signal (absorbance, fluorescence, or luminescence) over a set period using a microplate reader. The rate of the reaction is determined from the initial linear portion of the progress curve.[13]

  • Data Analysis:

    • Calculate the initial reaction velocity for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control (100% activity).

Part 2: Characterization of Inhibitory Activity

Once inhibitory activity is confirmed, the next step is to quantify its potency and determine the mechanism of inhibition.

Protocol 2: Determination of IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor.[14]

Objective: To determine the concentration of Spiro-Lactone-4CA required to inhibit 50% of the enzyme's activity.

Procedure:

  • Perform the enzyme activity assay as described in Protocol 1, using a range of Spiro-Lactone-4CA concentrations (typically a serial dilution).[13]

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation: IC₅₀ Determination
CompoundTarget EnzymeIC₅₀ (µM)
Spiro-Lactone-4CAEnzyme X[Experimental Value]
Positive ControlEnzyme X[Experimental Value]
Protocol 3: Mechanism of Inhibition (MoA) Studies

Understanding the MoA is crucial for drug development. Inhibition can be reversible (competitive, non-competitive, uncompetitive) or irreversible.[16]

Objective: To determine the mechanism of inhibition of Spiro-Lactone-4CA.

Procedure:

  • Perform the enzyme activity assay with multiple, fixed concentrations of Spiro-Lactone-4CA while varying the substrate concentration for each inhibitor concentration.[13]

  • Determine the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

  • Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The pattern of the lines will indicate the mode of inhibition.[17]

Data Analysis with Lineweaver-Burk Plots:

  • Competitive Inhibition: Lines intersect on the y-axis.

  • Non-competitive Inhibition: Lines intersect on the x-axis.

  • Uncompetitive Inhibition: Lines are parallel.

  • Irreversible Inhibition: Often presents as non-competitive on a Lineweaver-Burk plot, but requires further investigation due to its time-dependent nature.[18]

Experimental Workflow for MoA Studies

Caption: Workflow for determining the mechanism of enzyme inhibition.

Part 3: Characterization of Irreversible Inhibition

The presence of a reactive lactone in Spiro-Lactone-4CA suggests the possibility of irreversible inhibition through covalent bond formation with the target enzyme.[2][3][4][16]

Distinguishing Irreversible from Reversible Inhibition

Irreversible inhibitors typically exhibit a time-dependent inactivation of the enzyme.[18] A key experiment to differentiate between reversible and irreversible inhibition is a dialysis or rapid dilution experiment. If the enzyme activity is restored after removal of the inhibitor, the inhibition is reversible. If not, it is likely irreversible.

Protocol 4: Determination of Kinetic Parameters for Irreversible Inhibition

For irreversible inhibitors, the key kinetic parameters are the inactivation rate constant (kᵢₙₐ꜀ₜ) and the inhibitor concentration that gives half the maximal rate of inactivation (Kᵢ).[18]

Objective: To determine the kᵢₙₐ꜀ₜ and Kᵢ values for Spiro-Lactone-4CA.

Procedure:

  • Pre-incubate the enzyme with various concentrations of Spiro-Lactone-4CA for different time intervals.

  • At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it into a solution containing the substrate to measure the residual enzyme activity.

  • For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this line gives the observed rate of inactivation (kₒᵦₛ).

  • Plot the kₒᵦₛ values against the inhibitor concentrations.

  • Fit the data to the Michaelis-Menten equation to determine kᵢₙₐ꜀ₜ (the Vₘₐₓ of the plot) and Kᵢ (the Kₘ of the plot). The overall potency of the irreversible inhibitor is given by the second-order rate constant kᵢₙₐ꜀ₜ/Kᵢ.[18]

Proposed Mechanism of Irreversible Inhibition

The γ-butyrolactone ring of Spiro-Lactone-4CA can be attacked by a nucleophilic residue (e.g., Serine, Cysteine, or Threonine) in the active site of the target enzyme, leading to the formation of a stable covalent adduct and subsequent inactivation of the enzyme.[2][4][6]

Irreversible_Inhibition Enzyme Enzyme (E) + Inhibitor (I) Complex Reversible E·I Complex Enzyme->Complex k_on / k_off Inactive Covalently Modified Inactive Enzyme (E-I) Complex->Inactive k_inact

Caption: Two-step mechanism of irreversible enzyme inhibition.[4][18]

Conclusion

The protocols and application notes provided here offer a comprehensive framework for the initial characterization of this compound as a potential enzyme inhibitor. By systematically determining its inhibitory activity, potency, and mechanism of action, researchers can gain valuable insights into its therapeutic potential and utility as a chemical probe for studying enzyme function. Given the structural features of this compound, a particular focus on its potential as an irreversible inhibitor is warranted.

References

  • Krajczyk, J., & Bzowska, A. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]
  • A. A. de Souza, & G. M. de Souza. (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io. [Link]
  • Johnson, D. S., Weïwer, M., & Keston, M. J. (2016). Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. ACS Medicinal Chemistry Letters, 7(11), 973–977. [Link]
  • Groll, M., Balskus, E. P., & Jacobsen, E. N. (2008). Structural Analysis of Spiro β-Lactone Proteasome Inhibitors. Journal of the American Chemical Society, 130(45), 14981–14983. [Link]
  • Groll, M., Balskus, E. P., & Jacobsen, E. N. (2008). Structural Analysis of Spiro β-Lactone Proteasome Inhibitors. Journal of the American Chemical Society, 130(45), 14981–14983.
  • Thring, R. W., & Withana, N. P. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods, 17(1), 44. [Link]
  • Groll, M., Balskus, E. P., & Jacobsen, E. N. (2008). Structural analysis of spiro beta-lactone proteasome inhibitors. Journal of the American Chemical Society, 130(45), 14981–14983. [Link]
  • Unacademy. (n.d.). Irreversible Inhibition.
  • Chemistry LibreTexts. (2025, March 18). 8.7: Enzyme Inhibition.
  • Groll, M., Balskus, E. P., & Jacobsen, E. N. (2008). Structural Analysis of Spiro β-Lactone Proteasome Inhibitors. SciSpace. [Link]
  • Wikipedia. (n.d.). Enzyme inhibitor.
  • Maltais, R., et al. (2008). Steroidal lactones as inhibitors of 17beta-hydroxysteroid dehydrogenase type 5: chemical synthesis, enzyme inhibitory activity, and assessment of estrogenic and androgenic activities. European Journal of Medicinal Chemistry, 43(11), 2337-2348. [Link]
  • PubChem. (n.d.). 2-Oxo-1-oxa-spiro(4.4)nonane-4-carboxylic acid.
  • Lee, S., & Sim, T. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Molecules, 26(6), 1563. [Link]
  • PubChem. (n.d.). Gamma-Butyrolactone.
  • Wikipedia. (n.d.). γ-Butyrolactone.
  • Wikipedia. (n.d.). γ-Hydroxybutyric acid.
  • Cenmed Enterprises. (n.d.). 2-oxo-1-oxaspiro[4.4]nonane-4-carboxylic acid.
  • Roth, R. H., & Giarman, N. J. (1970). Mode of action of gamma-butyrolactone on the central cholinergic system. Biochemical Pharmacology, 19(3), 1087–1094. [Link]
  • Vaskevych, R. I., et al. (n.d.). Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar.
  • PubChem. (n.d.). 2-Oxo-1-oxaspiro[4.4]nonane-8-carboxylic acid.
  • Google Patents. (n.d.). CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
  • ResearchGate. (2025, August 6). Synthesis of 8-oxa-2-azaspiro[4.5]decane.

Sources

development of a cell-based assay for 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Strategic Workflow for Characterizing Novel Spiro-Lactones: Development of a Cell-Based Assay for 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid

Abstract

The discovery and characterization of novel chemical entities are foundational to drug development. This document provides a comprehensive guide for establishing a robust cell-based assay strategy to investigate the biological activity of this compound, a spiro-lactone with undefined biological function. Lacking a known target, our approach champions a phenotypic screening funnel, beginning with broad assessments of cell health and progressively narrowing the focus to elucidate the specific mechanism of action (MOA). This application note details a multi-tiered workflow, including primary viability screening, secondary mechanistic assays for apoptosis and oxidative stress, and a targeted reporter assay for the NF-κB signaling pathway. Each stage is supported by detailed, field-tested protocols, assay optimization guidelines, and rigorous validation metrics to ensure data integrity and reproducibility.

Introduction: The Challenge of a Novel Compound

This compound is a member of the spirolactone family, a class of compounds known for a wide array of pharmacological properties.[1][2] The spirocyclic core imparts a unique three-dimensional structure that can facilitate novel interactions with biological targets. However, with no published biological activity or identified molecular targets for this specific molecule, a targeted assay approach is not feasible.[3]

Therefore, a well-designed phenotypic screening cascade is the most logical and efficient path forward.[4][5] This strategy allows for the unbiased discovery of a compound's effects in a biologically relevant cellular context.[6][7] Our workflow is designed to first answer the fundamental question: "Does this compound have any effect on cell viability or proliferation?" and then, based on the answer, to systematically investigate "How?".

Strategic Assay Development Workflow

The proposed workflow is a hierarchical approach designed to maximize information while conserving resources. It begins with a broad, high-throughput primary screen, followed by more complex, lower-throughput secondary assays to deconstruct the initial phenotype.

AssayWorkflow cluster_prep Phase 1: Preparation cluster_primary Phase 2: Primary Screening cluster_analysis Phase 3: Hit Triage cluster_secondary Phase 4: MOA Elucidation (Secondary Assays) cluster_validation Phase 5: Validation & Finalization CompoundPrep Compound Solubilization & Stock Preparation PrimaryScreen Primary HTS: Cell Viability Assay (Resazurin) CompoundPrep->PrimaryScreen CellLineSelect Cell Line Selection (e.g., A549, HEK293, HepG2) CellLineSelect->PrimaryScreen HitDecision Analyze Dose-Response Identify IC50/EC50 PrimaryScreen->HitDecision ApoptosisAssay Apoptosis Assay (Caspase-Glo 3/7) HitDecision->ApoptosisAssay If Cytotoxic ROSAssay Oxidative Stress Assay (DCFH-DA) HitDecision->ROSAssay If Phenotype Observed ReporterAssay Signaling Pathway Assay (NF-κB Reporter) HitDecision->ReporterAssay If Phenotype Observed Validation Assay Validation (Z'-Factor, S/B Ratio) ApoptosisAssay->Validation ROSAssay->Validation ReporterAssay->Validation FinalProtocol Final Protocol Definition Validation->FinalProtocol

Caption: High-level workflow for assay development.

Pre-Assay Preparation: Setting the Foundation

Compound Handling and Solubilization

The first critical step is to prepare a stable, concentrated stock solution. Given the carboxylic acid moiety, solubility in aqueous media may be pH-dependent.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended starting solvent due to its broad solubilizing power and compatibility with most cell-based assays at low final concentrations (<0.5%).

  • Protocol:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Use gentle vortexing or sonication to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Cell Line Selection

The choice of cell line is pivotal and should be guided by the desire for a robust and reproducible system. A panel of cell lines from different tissue origins (e.g., lung, kidney, liver) is recommended for initial screening to identify tissue-specific effects.

  • Recommended Cell Lines:

    • A549 (Human Lung Carcinoma): A workhorse cell line, known for its robustness in cytotoxicity assays.[8]

    • HEK293 (Human Embryonic Kidney): Easy to culture and transfect, making it ideal for reporter gene assays.[1][9]

    • HepG2 (Human Liver Carcinoma): Relevant for assessing potential hepatotoxicity.

  • Culture Conditions: Cells should be cultured according to supplier recommendations (e.g., ATCC) and maintained in a healthy, sub-confluent state.[10] All media and supplements should be from a consistent source to minimize variability.[10]

Primary Screening: Cell Viability Assay

The initial goal is to determine if the compound affects cell viability or metabolic activity. The resazurin (AlamarBlue®) assay is an excellent choice for primary screening due to its simplicity, sensitivity, and non-destructive nature.[8][11][12][13] Metabolically active cells reduce the blue resazurin to the pink, highly fluorescent resorufin.[12]

Protocol 4.1: Resazurin Cell Viability Assay
  • Cell Seeding: Seed cells into a 96-well, black, clear-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare a serial dilution of the compound stock in culture medium. A common starting range is a 10-point, 3-fold dilution series starting from 100 µM.

    • Include "vehicle control" wells (medium with the same final concentration of DMSO) and "no-cell" blank wells (medium only).

    • Carefully remove the seeding medium and add 100 µL of the compound dilutions to the respective wells.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

  • Resazurin Addition:

    • Prepare a working solution of resazurin (e.g., 0.15 mg/mL in DPBS).[11]

    • Add 20 µL of the resazurin solution to each well.[11]

  • Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure fluorescence on a plate reader with excitation at ~560 nm and emission at ~590 nm.[11][12]

Data Presentation: Example Viability Data
Concentration (µM)Mean Fluorescence (RFU)Std. Dev.% Viability vs. Vehicle
10015,43289012.5%
33.328,7651,54323.3%
11.155,1232,87644.7%
3.798,5434,98780.0%
1.2119,8766,01297.2%
0.4122,5436,11099.4%
0.1123,1116,15099.8%
0 (Vehicle)123,2896,234100%
Blank51245N/A

From this data, an IC50 (the concentration at which 50% of cell viability is inhibited) can be calculated using non-linear regression.

Secondary Assays: Elucidating the Mechanism of Action (MOA)

If the primary screen reveals a cytotoxic or anti-proliferative effect, the next step is to investigate the underlying mechanism.

Apoptosis Induction: Caspase-3/7 Activity

A common mechanism of cell death is apoptosis, which is executed by a cascade of enzymes called caspases. Caspase-3 and -7 are key executioner caspases.[14] The Caspase-Glo® 3/7 assay provides a sensitive, luminescence-based method to measure their activity.[2][15][16] The assay reagent contains a proluminescent substrate with the DEVD sequence, which is cleaved by caspase-3/7 to release aminoluciferin, generating a light signal via luciferase.[2][15]

Protocol 5.1.1: Caspase-Glo® 3/7 Assay
  • Assay Setup: Seed and treat cells with the compound at concentrations around the IC50 value as determined in the primary screen. Use a white-walled 96-well plate suitable for luminescence.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol by reconstituting the lyophilized substrate with the provided buffer.[2][16]

  • Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL).

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30-60 seconds, then incubate at room temperature for 1-3 hours.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Oxidative Stress: Intracellular ROS Detection

Many compounds exert their effects by inducing reactive oxygen species (ROS), leading to cellular damage. The DCFDA/H2DCFDA assay is a common method for measuring intracellular ROS.[17][18] The cell-permeant H2DCFDA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'–dichlorofluorescein (DCF).[17][19][20]

Protocol 5.2.1: DCFH-DA Cellular ROS Assay
  • Assay Setup: Seed cells in a 96-well, black, clear-bottom plate and allow them to adhere overnight.

  • DCFH-DA Loading:

    • Prepare a 10-25 µM working solution of DCFH-DA in serum-free medium immediately before use.[18]

    • Wash cells once with warm DPBS and then add the DCFH-DA working solution.

    • Incubate for 30-45 minutes at 37°C.[17][19]

  • Compound Treatment: Wash the cells again with DPBS and add the compound dilutions prepared in culture medium. Include a positive control (e.g., H₂O₂) and a vehicle control.

  • Data Acquisition: Measure fluorescence immediately and at subsequent time points (e.g., every 30 minutes for 2-4 hours) using an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[17][19]

Signaling Pathway Modulation: NF-κB Reporter Assay

To investigate effects on specific signaling pathways, reporter gene assays are invaluable. The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. An NF-κB reporter assay uses a cell line engineered to express a reporter gene (e.g., luciferase) under the control of NF-κB response elements.[9][21]

NFkB_Pathway cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, IL-1) Receptor Cell Surface Receptor Stimulus->Receptor Compound Test Compound (2-Oxo-1-oxa-spiro...) IKK IKK Complex Compound->IKK Inhibits? NFkB_nuc NF-κB (Active) Compound->NFkB_nuc Inhibits? Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive Complex) NFkB NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Degradation of IκBα Nucleus Nucleus DNA NF-κB Response Element (on DNA) NFkB_nuc->DNA Binds Luciferase Luciferase Gene Transcription DNA->Luciferase Induces Light Light Signal Luciferase->Light Produces

Caption: Hypothetical inhibition of the NF-κB pathway.

Protocol 5.3.1: NF-κB Luciferase Reporter Assay
  • Cell Seeding: Seed HEK293 cells stably expressing the NF-κB luciferase reporter into a white, clear-bottom 96-well plate. Incubate overnight.

  • Pre-treatment (for inhibition mode): Add serial dilutions of the test compound and incubate for 1-2 hours.

  • Stimulation: Add a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α, e.g., 10 ng/mL), to all wells except the unstimulated controls.

  • Incubation: Incubate the plate for 6-24 hours.[1]

  • Cell Lysis and Signal Detection:

    • Remove the medium and add a passive lysis buffer.

    • Add a luciferase assay reagent containing luciferin substrate.[21][22]

    • Measure luminescence immediately on a plate reader.

Assay Optimization and Validation

For any developed assay to be reliable, it must be optimized and validated.[6][23] Key parameters include cell density, reagent concentrations, and incubation times.[10][23]

Key Optimization Parameters
  • Cell Seeding Density: Titrate cell numbers to find a density that gives a robust signal without over-confluence at the assay endpoint.[10]

  • Compound/Reagent Concentration: Optimize the concentrations of both the test compound and detection reagents to achieve the best assay window.

  • Incubation Time: Determine the optimal duration for compound treatment and for the final signal development step.

Assay Validation with Z'-Factor

The Z'-factor is a statistical parameter used to quantify the quality and suitability of an assay for high-throughput screening (HTS).[24][25][26] It measures the separation between the positive and negative control signals.

  • Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n| Where:

    • μ_p and σ_p are the mean and standard deviation of the positive control.

    • μ_n and σ_n are the mean and standard deviation of the negative control.

  • Interpretation of Z'-Factor Values: [25][26]

    • Z' > 0.5: An excellent assay, suitable for HTS.

    • 0 < Z' ≤ 0.5: A marginal assay, may require further optimization.

    • Z' < 0: Not a useful assay.

Data Presentation: Example Z'-Factor Calculation
Control TypeReplicates (Luminescence RLU)Mean (µ)Std. Dev. (σ)
Positive Control (TNF-α)450k, 480k, 465k, 475k, 490k, 460k470,83312,415
Negative Control (Vehicle)25k, 28k, 22k, 26k, 29k, 24k25,6672,338

Z'-Factor Calculation: Z' = 1 - (3 * (12415 + 2338)) / |470833 - 25667| Z' = 1 - (3 * 14753) / 445166 Z' = 1 - 44259 / 445166 Z' = 1 - 0.099 Z' = 0.901

A Z'-factor of 0.901 indicates an excellent and highly robust assay.

Conclusion

This application note outlines a systematic and robust strategy for the initial biological characterization of this compound. By employing a tiered approach, from broad phenotypic screening to specific mechanistic assays, researchers can efficiently identify and validate the cellular effects of this novel compound. The detailed protocols for cell viability, apoptosis, and ROS detection, along with the critical framework for assay validation using the Z'-factor, provide a comprehensive roadmap for advancing this and other uncharacterized molecules in the drug discovery pipeline.

References

  • Resazurin Assay Protocol. (n.d.). Creative Bioarray.
  • Z-factors. (n.d.). BIT 479/579 High-throughput Discovery.
  • Z-Factor Calculator. (2025). PunnettSquare Tools.
  • Sui, Y., & Wu, Z. (2011). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 27(13), 1835-1837.
  • Resazurin Cell Viability Assay. (n.d.). Labbox.
  • Riss, T. L., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. MDPI.
  • Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad.
  • Optimizing Your Cell Based Assay Performance Key Strategies. (n.d.). Marin Biologic Laboratories.
  • Wang, H., & Joseph, J. A. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Journal of Visualized Experiments.
  • Cell based assays – Assay Development and Validation. (2024). Skanda Life Sciences.
  • Caspase 3/7 Activity. (2025). Protocols.io.
  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021). Immunologix.
  • RESAZURIN VIABILITY ASSAY TO DETERMINE THE HALF MAXIMAL INHIBITORY CONCENTRATION (IC50) OF CANCER CELLS. (2022). p-care.
  • HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. (2020). YouTube.
  • Ten Tips for Optimizing Cell-Based Assays. (2018). Biocompare.
  • MEASURING CELL-VIABILITY BY RESAZURIN (ALAMARBLUE®) ASSAY USING PHOTOPETTE® CELL. (2017). Tip Biosystems.
  • Human NF-κB Reporter Assay System. (n.d.). Indigo Biosciences.
  • Human NF-κB Reporter Assay System. (n.d.). Indigo Biosciences.
  • Optimization Strategies of Cell-Based Assays. (n.d.). Creative Bioarray.
  • Characterization of an optimized protocol for an NF-κB luciferase... (n.d.). ResearchGate.
  • NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. (2020). Journal of Visualized Experiments.
  • Caspase-3, 7 Activity Assay Kit. (2023). Boster Biological Technology.
  • NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. (2019). JoVE.
  • Cellular DCF-DA assay. (2015). Nanopartikel.info.
  • A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. (2021). Bio-protocol.
  • New insights from old data - Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter. (n.d.). ChemRxiv.
  • 2-Oxo-1-oxa-spiro(4.4)nonane-4-carboxylic acid. (n.d.). PubChem.
  • A review for cell-based screening methods in drug discovery. (n.d.). PMC.
  • 2-oxo-1-oxaspiro[4.4]nonane-4-carboxylic acid (C007B-488971). (n.d.). Cenmed Enterprises.
  • Create Your Own Cellular Compound Target Engagement Assay. (2017). YouTube.
  • Role of Cell-Based Assays in Drug Discovery and Development. (n.d.). Creative Bioarray.
  • Selecting cell-based assays for drug discovery screening. (n.d.). ResearchGate.

Sources

Application Notes and Protocols for 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Version: 1.0

Introduction

This document provides detailed application notes and protocols for the safe handling, storage, and use of 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid (CAS No. 18363-10-5)[1][2][3]. This spirocyclic lactone carboxylic acid is a compound of interest for researchers, scientists, and drug development professionals. Due to its bifunctional nature, possessing both a lactone and a carboxylic acid moiety, specific handling and storage procedures are imperative to maintain its structural integrity and ensure laboratory safety. These guidelines are based on the known chemical properties of the compound, its structural analogs, and established best practices for handling carboxylic acids and lactones.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to its appropriate handling and use.

PropertyValueSource
Molecular Formula C₉H₁₂O₄PubChem[4], ChemScene[1]
Molecular Weight 184.19 g/mol PubChem[4], ChemScene[1]
CAS Number 18363-10-5ChemScene[1], Santa Cruz Biotechnology[2]
Appearance Not explicitly stated, likely a solid at room temperature.Inferred
Purity ≥95%ChemScene[1]
Topological Polar Surface Area 63.6 ŲPubChem[4]
Hydrogen Bond Donor Count 1PubChem[4]
Hydrogen Bond Acceptor Count 3PubChem[4]
Rotatable Bond Count 1PubChem[4]

Hazard Identification and Safety Precautions

2.1. GHS Hazard Classification (Inferred)

Based on a structural analog, the following hazard statements are likely applicable[5]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

2.2. Personal Protective Equipment (PPE)

To mitigate the risks of exposure, the following PPE is mandatory when handling this compound[7][8][9]:

  • Eye Protection: Chemical safety goggles or a face shield should be worn to protect against splashes[8].

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the compound[8].

  • Skin and Body Protection: A lab coat and closed-toe shoes are required. For larger quantities, additional protective clothing may be necessary[8].

  • Respiratory Protection: Handling should be performed in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or aerosols[5][8].

2.3. First Aid Measures

In the event of exposure, the following first aid procedures should be followed immediately[5][10]:

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, consult a physician.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.

  • After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Storage and Stability

Proper storage is crucial to maintain the stability and purity of this compound. The compound contains both a lactone, which can be susceptible to hydrolysis, and a carboxylic acid, which has its own reactivity considerations.

3.1. Storage Conditions

  • Temperature: While it may be shipped at room temperature, for long-term storage, it is recommended to store the compound in a cool, dry place[1][5]. Refrigeration is a good practice to minimize degradation.

  • Atmosphere: Store in a tightly sealed container to protect from moisture, which could facilitate hydrolysis of the lactone ring, especially under basic or acidic conditions[11][12].

  • Incompatible Materials: Avoid storing with strong bases, as they can catalyze lactone hydrolysis[11][12]. Carboxylic acids are also incompatible with bases and can be corrosive to metals[6][13]. Therefore, storage in metal cabinets should be avoided[6]. Segregate from oxidizing agents[13].

3.2. Stability Profile

  • The γ-lactone (5-membered ring) present in the molecule is generally more stable than β-lactones (4-membered rings)[11].

  • Acid-catalyzed hydrolysis of lactones can occur, though it is often slower than base-catalyzed hydrolysis[14].

  • The spirocyclic nature of the molecule may impart additional stability.

Experimental Protocols

The following protocols provide a step-by-step guide for the proper handling and preparation of solutions of this compound in a research setting.

4.1. Workflow for Safe Handling

cluster_prep Preparation cluster_dissolution Dissolution cluster_storage_disposal Storage & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_fume_hood Work in a Chemical Fume Hood prep_ppe->prep_fume_hood Ensure Safety prep_weigh Weigh Compound on an Analytical Balance prep_fume_hood->prep_weigh Proceed with Weighing diss_solvent Select Appropriate Solvent (e.g., DMSO, Ethanol) prep_weigh->diss_solvent Prepare for Dissolution diss_add_solvent Add Solvent to the Weighed Compound diss_solvent->diss_add_solvent diss_mix Mix by Vortexing or Sonication diss_add_solvent->diss_mix storage_sol Store Stock Solutions at -20°C diss_mix->storage_sol For Future Use disposal Dispose of Waste According to Institutional Guidelines storage_sol->disposal After Use

Caption: Workflow for the safe handling and preparation of this compound solutions.

4.2. Preparation of Stock Solutions

The preparation of accurate and stable stock solutions is critical for reproducible experimental results.

Materials:

  • This compound

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Appropriate volumetric flasks and pipettes

  • Solvent of choice (e.g., Dimethyl sulfoxide (DMSO), Ethanol)

  • Vortex mixer or sonicator

Procedure:

  • Preparation: Ensure all work is conducted in a chemical fume hood while wearing the appropriate PPE.

  • Weighing: Tare the analytical balance with a clean weighing boat. Carefully weigh the desired amount of this compound.

  • Transfer: Quantitatively transfer the weighed compound into a volumetric flask of the desired volume.

  • Dissolution: Add a portion of the chosen solvent (e.g., DMSO) to the volumetric flask. Gently swirl the flask to begin dissolving the solid. Use a vortex mixer or sonicator to aid dissolution if necessary.

  • Final Volume: Once the solid is completely dissolved, add the solvent to the calibration mark of the volumetric flask.

  • Mixing: Cap the flask and invert it several times to ensure a homogeneous solution.

  • Storage: Transfer the stock solution into clearly labeled amber vials. For long-term storage, it is recommended to store stock solutions at -20°C to minimize degradation[15]. Avoid repeated freeze-thaw cycles.

Note on Solvent Selection: The solubility of this compound in various solvents should be experimentally determined. Due to its polar functional groups, polar organic solvents such as DMSO and ethanol are likely to be suitable.

Spill and Waste Disposal

5.1. Spill Management

In the event of a spill, evacuate the area if necessary. For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a suitable container for disposal[5]. Avoid creating dust. Ensure the area is well-ventilated during cleanup.

5.2. Waste Disposal

Dispose of unused compounds and waste materials in accordance with local, state, and federal regulations. Do not dispose of them down the drain[5]. Contaminated containers should also be disposed of as hazardous waste.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2772064, 2-Oxo-1-oxa-spiro(4.4)nonane-4-carboxylic acid. [Link]
  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]
  • University of California, Santa Barbara. SOP - Acid Handling. [Link]
  • University of California, Berkeley. Safe Storage of Hazardous Chemicals. [Link]
  • Solubility of Things. Safety and Handling of Organic Compounds in the Lab. [Link]
  • Barrick Lab, The University of Texas at Austin. Protocols/Antibiotic Stock Solutions. [Link]
  • Ravotti, R., et al. (2019). Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage. Molecules, 24(7), 1300. [Link]
  • Herbs2000.com. Lactones. [Link]
  • Aaron Chemicals LLC.
  • Wikipedia. Lactone. [Link]
  • ResearchGate. Mechanisms of Lactone Hydrolysis in Acidic Conditions. [Link]

Sources

Application Notes & Protocols: Formulation of 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid for In Vivo Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the formulation of 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid (Compound S), a novel chemical entity with potential therapeutic applications. Recognizing that specific formulation data for this compound is not publicly available, this guide establishes a foundational strategy based on its distinct structural features: a spirocyclic lactone core and a carboxylic acid moiety. We outline a systematic approach beginning with essential pre-formulation characterization to determine critical physicochemical properties. Based on these data, we propose several tailored formulation strategies, from simple parenteral solutions to advanced oral delivery systems. Detailed protocols for pH-adjusted aqueous solutions and cyclodextrin-based formulations are provided as practical starting points for in vivo preclinical evaluation.

Introduction and Strategic Overview

This compound (Compound S) is a molecule of interest whose structure presents a dual challenge for in vivo delivery. The spirocyclic lactone core suggests lipophilicity and potential for poor aqueous solubility, while the carboxylic acid group offers a pH-dependent ionization site that can be leveraged for solubility enhancement.[1] A critical consideration is the stability of the lactone ring, which is essential for pharmacological activity but susceptible to pH-dependent hydrolysis.[2][3]

The primary objective of any formulation strategy for Compound S is to achieve sufficient solubility and stability to ensure adequate systemic exposure in preclinical models. This guide provides the scientific rationale and methodologies to navigate these challenges.

Part I: Critical Pre-formulation Characterization

Before any formulation is developed, a thorough understanding of the compound's intrinsic properties is paramount.[4][5][6][7][8] These pre-formulation studies provide the data necessary to make informed decisions and de-risk the development process.

Physicochemical Property Determination

The following studies are considered essential for Compound S:

ParameterExperimental MethodRationale & Implication for Formulation
pKa Potentiometric titration or UV-spectrophotometryDetermines the pH at which the carboxylic acid is 50% ionized. Essential for designing pH-adjusted formulations and predicting solubility in the GI tract.
LogP / LogD Shake-flask method (octanol/water) or HPLC-based methodsMeasures lipophilicity. An estimated XLogP3 of 0.4 suggests moderate lipophilicity.[9] The LogD (distribution coefficient at a specific pH) will be critical; LogD will decrease as pH increases above the pKa, indicating higher aqueous solubility.
Intrinsic Solubility (S₀) Slurry method in 0.1 N HClMeasures the solubility of the un-ionized form. This is the baseline solubility that formulation efforts must improve upon.
pH-Solubility Profile Equilibrium solubility measurement in buffers ranging from pH 2 to 8Crucial for selecting an appropriate pH for parenteral formulations and predicting oral absorption. A significant increase in solubility is expected at pH > pKa.
pH-Stability Profile HPLC analysis of Compound S concentration in buffers (pH 2, 7.4, 9) over time at various temperatures (e.g., 4°C, 25°C, 40°C)Quantifies the rate of lactone hydrolysis.[2] This data determines acceptable pH ranges, storage conditions, and the potential need for stabilizing excipients like cyclodextrins.[10]
Solid-State Analysis DSC, TGA, XRPDDetermines melting point, thermal decomposition, and crystallinity. Identifies potential polymorphs, which can have different solubility and stability profiles.

Part II: Formulation Strategy Selection

The data from pre-formulation studies will guide the selection of the most appropriate formulation strategy. The workflow below illustrates a logical decision-making process.

G cluster_0 Pre-formulation Data cluster_1 Decision Points cluster_2 Formulation Strategies pka pKa & pH-Solubility sol_check Is aqueous solubility at desired pH > Dose/Volume? pka->sol_check stability pH-Stability Profile stab_check Is compound stable in solution for study duration? stability->stab_check logp LogP / LogD oral_check Oral Delivery Required? logp->oral_check ph_adjust pH-Adjusted Aqueous Solution sol_check->ph_adjust Yes cosolvent Co-solvent System sol_check->cosolvent No stab_check->oral_check Yes stab_check->ph_adjust No, proceed with caution (prepare fresh) cyclo Cyclodextrin Complexation oral_check->cyclo Yes, LogP < 3 sedds Lipid-Based (SEDDS) oral_check->sedds ph_adjust->stab_check cosolvent->cyclo Toxicity concern?

Caption: Formulation selection workflow for Compound S.

Recommended Approaches:
  • pH-Adjusted Aqueous Solution: The most straightforward approach for parenteral (IV, IP, SC) administration.[][12] By adjusting the pH to be ~2 units above the pKa of the carboxylic acid, the highly soluble ionized form will predominate. This is ideal for initial efficacy and pharmacokinetic studies.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, enhancing both solubility and stability.[13][14][15] This is an excellent strategy if the lactone ring shows instability or if higher concentrations are needed than achievable by pH adjustment alone. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices for parenteral use.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): For oral delivery, particularly if Compound S is lipophilic (LogP > 2), SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the GI tract.[16][17][18][19][20] This approach can significantly enhance oral absorption by presenting the drug in a solubilized state.

Part III: Detailed Experimental Protocols

The following protocols are starting points and should be optimized based on the pre-formulation data obtained for Compound S.

Protocol 1: Preparation of a pH-Adjusted Formulation for Parenteral Administration

Objective: To prepare a 1 mg/mL sterile solution of Compound S in a buffered vehicle at pH 7.4 for intravenous (IV) or intraperitoneal (IP) injection.

Rationale: This protocol utilizes pH adjustment to solubilize Compound S via ionization of its carboxylic acid group. A phosphate buffer is used to maintain the pH and physiological tonicity.[21]

Materials:

  • This compound (Compound S)

  • Sodium Phosphate Dibasic (Na₂HPO₄), USP Grade

  • Sodium Phosphate Monobasic (NaH₂PO₄), USP Grade

  • Sodium Chloride (NaCl), USP Grade

  • Sodium Hydroxide (NaOH), 1 N solution, sterile

  • Hydrochloric Acid (HCl), 1 N solution, sterile

  • Water for Injection (WFI)

  • Sterile 0.22 µm syringe filters (e.g., PVDF or PES)

  • Sterile, depyrogenated glass vials

Procedure:

  • Buffer Preparation (10 mM Phosphate, 150 mM NaCl, pH 7.4): a. Prepare stock solutions of 1 M NaH₂PO₄ and 1 M Na₂HPO₄ in WFI. b. In a sterile beaker, combine WFI, NaCl, and appropriate volumes of the phosphate stock solutions to achieve a final concentration of 10 mM total phosphate and 150 mM NaCl. A typical starting ratio for pH 7.4 is ~81% Na₂HPO₄ to 19% NaH₂PO₄. c. Adjust the final pH to 7.40 ± 0.05 using 1 N NaOH or 1 N HCl.[22][23] d. Bring the solution to the final volume with WFI.

  • Solubilization of Compound S: a. Weigh the required amount of Compound S for a final concentration of 1 mg/mL. b. In a sterile vial, add approximately 80% of the final volume of the prepared phosphate buffer. c. While stirring, slowly add the weighed Compound S powder to the buffer. d. The solution may be transiently cloudy. Continue stirring until the compound is fully dissolved. If solubility is slow, gentle warming (to <40°C) or brief sonication can be applied. Check the pH and adjust back to 7.4 if necessary.

  • Final Preparation and Sterilization: a. Once fully dissolved, add the phosphate buffer to reach the final target volume. b. Confirm the final pH is 7.40 ± 0.05. c. Sterilize the final solution by filtering it through a 0.22 µm sterile syringe filter into a final sterile vial. d. Perform quality control checks as described in Table 2.

Protocol 2: Development of a Sulfobutylether-β-Cyclodextrin (SBE-β-CD) Formulation

Objective: To enhance the solubility and stability of Compound S using a cyclodextrin complexation approach.

Rationale: SBE-β-CD is a modified cyclodextrin with high aqueous solubility and a favorable safety profile. It forms non-covalent inclusion complexes with guest molecules, effectively shielding them from the aqueous environment, which can improve both solubility and the stability of the lactone ring.[24][25]

Materials:

  • Compound S

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD, e.g., Captisol®)

  • Citrate or Acetate Buffer (pH adjusted to 5.0 - 6.0)

  • Water for Injection (WFI)

  • Sterile 0.22 µm syringe filters

Procedure:

  • Phase Solubility Study (Recommended Preliminary Step): a. Prepare a series of aqueous solutions with increasing concentrations of SBE-β-CD (e.g., 0%, 2%, 5%, 10%, 20% w/v). b. Add an excess amount of Compound S to each solution. c. Equilibrate the samples for 24-48 hours at room temperature with constant agitation. d. Centrifuge the samples, filter the supernatant, and analyze the concentration of dissolved Compound S by HPLC. e. Plot the concentration of Compound S vs. SBE-β-CD concentration. A linear (Aₗ-type) plot indicates the formation of a soluble 1:1 complex and allows for the determination of the binding constant.

  • Formulation Preparation (Example: 20% w/v SBE-β-CD): a. Prepare the desired buffer (e.g., 10 mM Citrate, pH 5.5) in WFI. A slightly acidic pH is often optimal for lactone stability.[3] b. Weigh and dissolve SBE-β-CD in the buffer to achieve a 20% (w/v) solution. c. Slowly add the pre-weighed Compound S to the SBE-β-CD solution while stirring. The amount of Compound S to add should be below the maximum solubility determined in the phase solubility study. d. Continue stirring until a clear solution is obtained. This may take several hours. e. Once dissolved, filter the solution through a 0.22 µm sterile filter into the final sterile container.

Part IV: Formulation Characterization and Quality Control

All prepared formulations must be characterized before in vivo use to ensure quality and consistency.

TestSpecification (Example)Method
Appearance Clear, colorless, free of visible particulatesVisual Inspection
pH 7.2 - 7.6 (for pH-Adjusted) or 5.0 - 6.0 (for CD)Calibrated pH meter
Osmolality 280 - 320 mOsm/kgOsmometer
Assay (Concentration) 95.0% - 105.0% of targetValidated HPLC-UV method
Purity / Degradants Individual impurities <0.5%, Total impurities <1.0%Validated HPLC-UV method
Sterility & Endotoxin Sterile, Endotoxin < TBD EU/mLUSP <71> and USP <85>

Part V: In Vivo Administration Considerations

  • Route of Administration: The choice of formulation is intrinsically linked to the intended route. Simple pH-adjusted solutions are suitable for IV, IP, and SC routes. For oral administration, more complex systems like SEDDS or stabilized suspensions are typically required.

  • Vehicle Toxicity: Co-solvents (e.g., PEG400, DMSO) can cause hemolysis or irritation and should be used at the lowest effective concentration. The concentration of cyclodextrins must also be considered, as high levels can induce renal toxicity.

  • Pharmacokinetics: The formulation vehicle can significantly impact the pharmacokinetic profile. For example, a cyclodextrin formulation may alter the volume of distribution and clearance compared to a simple buffer. A lipid-based system may promote lymphatic absorption, altering the Cmax and Tmax after oral dosing.[26]

Conclusion

The successful in vivo delivery of this compound requires a systematic formulation development approach grounded in its fundamental physicochemical properties. By first conducting thorough pre-formulation characterization, researchers can select and optimize a rational formulation strategy, such as pH adjustment or cyclodextrin complexation, to achieve the necessary exposure for preclinical evaluation while ensuring the stability of the critical lactone functional group.

References

  • Stella, V. J., & He, X. (2008). Cyclodextrins.
  • U.S. Patent No. 5,646,131. (1997). Method for solubilizing drugs using cyclodextrins and carboxylic acids.
  • International Journal of Applied Research in Engineering and Science. (n.d.). Pre-formulation Studies in the Development of Novel Drug Molecules. [Link]
  • Crini, G. (2023). Cyclodextrins, Surfactants and Their Inclusion Complexes. Molecules, 28(13), 5266. [Link]
  • Uekama, K., Hirayama, F., & Irie, T. (1998). Cyclodextrin Drug Carrier Systems. Chemical Reviews, 98(5), 2045-2076. [Link]
  • Pharma Focus Europe. (n.d.). Pre-Formulation Studies and Analytical Techniques. [Link]
  • Connors, K. A. (1995). Binding of cyclodextrins to alicyclic and aromatic substrates: complex formation of alpha-, beta-, and gamma-cyclodextrins with substituted cyclohexanecarboxylic acids and phenylalkanoic acids. Journal of Pharmaceutical Sciences, 84(7), 843-848. [Link]
  • National Center for Biotechnology Information. (n.d.). 2-Oxo-1-oxa-spiro(4.4)nonane-4-carboxylic acid.
  • Creative Biolabs. (n.d.).
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Self-Emulsifying Drug Delivery Systems: Hydrophobic Drug Polymer Complexes Provide a Sustained Release in Vitro. AAPS PharmSciTech, 13(2), 515–522. [Link]
  • Ansari, M. J., et al. (2017). Novel Technology Used in the Preformulation Study: A Review. Journal of Drug Delivery and Therapeutics, 7(4), 116-123. [Link]
  • BSP Books. (n.d.).
  • Fatmi, S., et al. (2022). Stability ring lactone study of camptothecin and irinotecan in artificial media and Human plasma. Algerian Journal of Health Sciences, 1(1). [Link]
  • Pharmaceutical Technology. (2011). Self-Emulsifying Drug Delivery Systems. [Link]
  • Sharma, P. K., et al. (2014). Self Emulsifying Drug Delivery System (SEDDS): a Review. Journal of Applied Pharmaceutical Research, 2(4), 1-9. [Link]
  • U.S. Food and Drug Administration. (2022). Decoding the Guidance: Considerations for Waiver Requests for pH Adjusters in Generic Drug Products Intended for Parenteral, Oph. [Link]
  • U.S. Food and Drug Administration. (2018). Considerations for Waiver Requests for pH Adjusters in Generic Drug Products Intended for Parenteral, Ophthalmic, or Otic Use. [Link]
  • Fatmi, S., et al. (2022). Stability ring lactone study of camptothecin and irinotecan in artificial media and Human plasma.
  • CompoundingToday.com. (n.d.).
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. Pharmaceutics, 16(5), 655. [Link]
  • National Center for Biotechnology Information. (2025). Fast Release of Carboxylic Acid inside Cells. Angewandte Chemie International Edition, 64(8), e202500056. [Link]
  • Allen, L. V. (2008). Buffers and pH Adjusting Agents.
  • Erickson, H. K., et al. (2015). Lactone Stabilization is Not a Necessary Feature for Antibody Conjugates of Camptothecins. Molecular Pharmaceutics, 12(6), 1707–1715. [Link]
  • Burke, T. G., et al. (1993). Liposomal stabilization of camptothecin's lactone ring. Journal of the American Chemical Society, 115(25), 12111–12114. [Link]
  • Patsnap. (2025).
  • National Center for Biotechnology Information. (n.d.). 2-Azaspiro[4.4]nonane-4-carboxylic acid, 1-oxo-.
  • Li, M., et al. (2024). In vivo deposition of poorly soluble drugs. Advanced Drug Delivery Reviews, 211, 115358. [Link]
  • Xiong, Y., et al. (2024). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. Pharmaceutics, 16(6), 823. [Link]

Sources

Application Note: Leveraging 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic Acid for Innovative Fragment-Based Drug Discovery Campaigns

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2][3] This approach focuses on screening low molecular weight compounds (<300 Da) that, despite binding with low affinity, do so with high ligand efficiency.[4][5] This application note details the prospective use of a novel, three-dimensional fragment, 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid , in FBDD campaigns. We provide the scientific rationale for its selection, its key physicochemical properties, and detailed protocols for primary screening, hit validation, and subsequent hit-to-lead optimization strategies.

Introduction: The Case for Spirocyclic Fragments in FBDD

The core principle of FBDD is to build potent drug candidates from small, efficient building blocks.[1] Unlike the larger, more complex molecules found in HTS libraries, fragments offer a more thorough exploration of chemical space relative to their size, increasing the probability of finding a productive binding event.[2][5]

Spirocyclic scaffolds, characterized by two rings sharing a single atom, are particularly valuable in modern medicinal chemistry.[6][7] Their inherent three-dimensionality provides several key advantages:

  • Increased Fsp³ Character: A higher fraction of sp³-hybridized carbons often correlates with improved clinical success, enhancing properties like solubility and metabolic stability while reducing off-target effects.[6]

  • Novel Chemical Space: Spirocycles occupy distinct regions of chemical space compared to more common flat, aromatic structures, offering opportunities to target challenging binding sites.

  • Improved Pharmacokinetics: The rigid, 3D nature of spirocycles can lead to better potency, selectivity, and overall pharmacokinetic profiles.[6]

This compound is an exemplary candidate for FBDD. It combines a rigid spirocyclic core with a γ-lactone and a carboxylic acid, providing both a 3D exit vector for chemical elaboration and a key interaction point (hydrogen bond donor/acceptor). Its low molecular weight and structural complexity make it an ideal starting point for tackling difficult targets, such as protein-protein interactions, which have historically been challenging for traditional HTS approaches.[8]

Physicochemical Properties of the Fragment

A successful fragment must possess properties that make it suitable for screening and subsequent optimization. Based on its structure, this compound exhibits promising characteristics.

PropertyValueSourceJustification for FBDD
Molecular Formula C₉H₁₂O₄[9]-
Molecular Weight 184.19 g/mol [9][10]Complies with the "Rule of Three" for fragments (MW < 300 Da).[1]
XLogP3 0.4[9]Low lipophilicity suggests good aqueous solubility, crucial for biophysical assays.
Hydrogen Bond Donors 1[9]Provides a key interaction point for target binding.
Hydrogen Bond Acceptors 4[9]Offers multiple potential interactions within a binding pocket.
Rotatable Bonds 1[9]Low conformational flexibility reduces entropic penalty upon binding.

Experimental Workflow and Protocols

The weak binding affinity of fragments (typically in the high µM to mM range) necessitates the use of sensitive biophysical techniques for screening and validation.[3][4] An integrated, multi-step approach is essential to confidently identify true hits and eliminate false positives.[11]

FBDD_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit-to-Lead Lib Fragment Library (incl. Spirocycle) Screen Primary Screen (e.g., Thermal Shift, SPR) Lib->Screen ~1000-5000 fragments Hits Initial Hits Screen->Hits High-throughput Ortho Orthogonal Screen (e.g., NMR, MST) Hits->Ortho Triage hits Validate Affinity & Binding Mode (ITC, X-ray Crystallography) Ortho->Validate Confirm binding Confirmed Validated Hits Validate->Confirmed SBDD Structure-Based Design Confirmed->SBDD Structural data Chem Medicinal Chemistry (Fragment Growing/Linking) SBDD->Chem Lead Lead Compound (Improved Potency & Properties) Chem->Lead Iterative cycles

Caption: FBDD workflow from initial screening to lead optimization.

Protocol 3.1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for fragment screening due to its ability to detect weak binding events in real-time.[4]

Causality: We use SPR for the primary screen because it provides rapid, high-throughput kinetic data (kₒₙ, kₒff) and equilibrium dissociation constants (Kᴅ), allowing for efficient triaging of a fragment library.[12]

Methodology:

  • Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5) via amine coupling to achieve a target density of 10,000-15,000 response units (RU).

  • Fragment Preparation: Prepare a stock solution of this compound and other library fragments in 100% DMSO. Create a concentration series (e.g., 50 µM to 1 mM) in a suitable running buffer (e.g., HBS-EP+ with 1-5% DMSO).

  • Screening: Inject the fragment solutions over the sensor surface. A high flow rate (e.g., 30-50 µL/min) is used to minimize mass transport effects.

  • Data Analysis: Monitor the change in refractive index to detect binding. Analyze the resulting sensorgrams to determine Kᴅ values. Fragments showing concentration-dependent binding are considered initial hits.

  • Self-Validation: Include a reference flow cell with a non-target protein to subtract non-specific binding. Ensure the DMSO concentration is identical in all samples and running buffer.

Protocol 3.2: Hit Validation using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for validating fragment hits. Ligand-observed NMR techniques like Saturation Transfer Difference (STD) and WaterLOGSY are particularly well-suited as they do not require isotope labeling of the protein.[11][12]

Causality: NMR provides direct evidence of binding in solution, which helps eliminate false positives from surface-based techniques like SPR.[11] It can also provide structural information about the binding epitope.

Methodology (STD-NMR):

  • Sample Preparation: Prepare a sample containing the target protein (10-50 µM) and the fragment hit (e.g., 500 µM) in a deuterated buffer (e.g., PBS in 99.9% D₂O).

  • Acquisition: Acquire two spectra. In the first, apply selective saturation to a protein resonance far from any ligand signals (-30 ppm). In the second, apply the saturation on-resonance with protein signals (e.g., 7-8 ppm for aromatic protons).

  • Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from the protons of the ligand that are in close proximity to the saturated protein, confirming a binding event.

  • Self-Validation: Run a control spectrum of the fragment alone to ensure it has no intrinsic relaxation properties that could mimic a positive signal. A known non-binding compound should also be tested to ensure no artifacts are present.

Protocol 3.3: Structural Characterization by X-ray Crystallography

The ultimate validation of a fragment hit is the determination of its co-crystal structure with the target protein. This provides invaluable, high-resolution information on the precise binding mode, orientation, and key interactions.[11][12]

Causality: A crystal structure is the foundation of structure-based drug design (SBDD). It reveals the exact vectors on the fragment that are amenable to chemical modification to improve potency.[13]

Methodology:

  • Crystallization: Obtain crystals of the target protein using standard techniques (e.g., vapor diffusion).

  • Soaking or Co-crystallization:

    • Soaking: Transfer protein crystals into a cryoprotectant solution containing a high concentration of the fragment (e.g., 1-10 mM) for a defined period (minutes to hours).

    • Co-crystallization: Mix the protein with a molar excess of the fragment prior to setting up crystallization trials.

  • Data Collection: Flash-cool the crystal in liquid nitrogen and collect diffraction data using a synchrotron X-ray source.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure. Refine the model to clearly resolve the electron density for the bound fragment.

  • Self-Validation: The resulting electron density map must unambiguously support the placement and orientation of the fragment. The refinement statistics (R-work/R-free) should be within acceptable limits.

Hit-to-Lead Optimization: From Fragment to Potent Ligand

Once this compound is validated as a binder, the next phase is to elaborate its structure to achieve higher affinity and drug-like properties.[14][15] This process is guided by the structural information obtained from crystallography.[16]

Key Strategies:

  • Fragment Growing: This is the most common approach, where synthetic chemistry is used to add functional groups to the fragment core.[15] These additions are designed to occupy adjacent sub-pockets in the binding site to form new, favorable interactions.

  • Fragment Linking: If a second, nearby fragment is identified, a chemical linker can be designed to connect the two, often resulting in a dramatic increase in potency due to avidity effects.[15]

  • Fragment Merging: Two overlapping fragments can be merged into a single, novel chemical entity that incorporates the key binding features of both.

Hit_Elaboration cluster_0 Initial Hit cluster_1 Optimization Strategies cluster_2 Outcome Hit Validated Spirocyclic Fragment (High Ligand Efficiency) Grow Fragment Growing (Targeting adjacent pockets) Hit->Grow SBDD Guided Link Fragment Linking (Connecting to a second fragment) Hit->Link Merge Fragment Merging (Combining overlapping fragments) Hit->Merge Lead Potent Lead Compound (nM Affinity, Drug-like Properties) Grow->Lead Link->Lead Merge->Lead

Caption: Hit-to-lead elaboration strategies for a validated fragment.

For This compound , the cyclopentane ring provides several sp³-hybridized carbons that can serve as anchor points for "growing." The carboxylic acid can be converted to an amide to explore interactions in a new vector. The structural rigidity of the spirocyclic core ensures that these modifications can be made without losing the initial, productive binding orientation.

Conclusion

This compound represents a highly promising, yet underexplored, fragment for FBDD campaigns. Its inherent three-dimensionality, low molecular weight, and possession of key functional groups for both binding and synthetic elaboration make it an ideal starting point for developing potent and selective inhibitors against a new generation of challenging drug targets. The integrated biophysical protocols and structure-guided optimization strategies outlined here provide a robust framework for unlocking its potential in modern drug discovery.

References

  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. National Institutes of Health (NIH).
  • Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic.
  • Fragment Screening. Sygnature Discovery.
  • An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter.
  • Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences.
  • Fragment-based drug discovery-the importance of high-quality molecule libraries. PubMed.
  • Biophysics for Successful Drug Discovery Programs. Eurofins DiscoverX.
  • Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers.
  • Fragment-based drug discovery—the importance of high-quality molecule libraries. Wiley Online Library.
  • Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons.
  • Trends in Hit-to-Lead Optimization Following DNA-Encoded Library Screens. National Institutes of Health (NIH).
  • Fragment-based Lead Preparation in Drug Discovery and Development. Life Chemicals.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
  • 2-Oxo-1-oxa-spiro(4.4)nonane-4-carboxylic acid. PubChem.
  • Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures. PubMed Central.
  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications.
  • This compound. Santa Cruz Biotechnology.
  • Fragment-based drug discovery: opportunities for organic synthesis. ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, improve yields, and troubleshoot common experimental hurdles. Drawing upon established principles of organic chemistry and field-proven insights, this document provides a structured approach to achieving a successful and efficient synthesis.

Introduction to the Synthesis

The synthesis of this compound, a valuable spirocyclic scaffold, typically involves a key Baeyer-Villiger oxidation step. This reaction transforms a corresponding bicyclic ketone precursor into the desired spiro-lactone.[1][2][3] The presence of the carboxylic acid moiety introduces specific challenges that require careful consideration of reaction conditions to avoid unwanted side reactions and purification difficulties.

This guide is structured to address potential issues you may encounter throughout the synthetic workflow, from starting material preparation to final product purification.

Proposed Synthetic Workflow

A common and logical synthetic route to this compound is depicted below. Troubleshooting and FAQs will be organized based on these principal stages.

workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Baeyer-Villiger Oxidation cluster_2 Stage 3: Work-up and Purification A Starting Materials (e.g., Cyclopentanone derivative) B Synthesis of Bicyclic Ketone Precursor A->B C Baeyer-Villiger Oxidation B->C D Reaction Work-up C->D E Purification of Final Product D->E

Caption: A typical three-stage workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address specific issues.

Stage 1: Precursor Synthesis

Question 1: What are the critical quality attributes of the bicyclic ketone precursor?

Answer: The purity of your bicyclic ketone precursor is paramount for a successful Baeyer-Villiger oxidation. Impurities can interfere with the oxidant, lead to side products, and complicate purification.

  • Moisture: The presence of water can hydrolyze some reagents and affect the efficacy of certain drying agents used later. Ensure your precursor is thoroughly dried.

  • Residual Solvents: Solvents from the precursor synthesis can interfere with the Baeyer-Villiger reaction. For example, alcoholic solvents can be oxidized. Use techniques like high-vacuum drying or co-evaporation with an appropriate solvent to remove them.

  • Starting Material Contamination: Unreacted starting materials from the precursor synthesis should be removed as they can also undergo oxidation, leading to a complex product mixture.

Question 2: My precursor synthesis is low-yielding. What are the common pitfalls?

Answer: Low yields in the formation of the bicyclic ketone can often be traced back to reaction conditions. Consider the following:

  • Base Selection: If your synthesis involves a base-catalyzed cyclization, the choice of base is critical. Sterically hindered bases like LDA or KHMDS can be effective, but their handling and stoichiometry need to be precise.

  • Temperature Control: Many cyclization reactions are highly temperature-sensitive. Ensure you have accurate temperature monitoring and control.

  • Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and avoid decomposition of the product.

Stage 2: Baeyer-Villiger Oxidation

This stage is often the most critical for yield and purity. The Baeyer-Villiger oxidation converts cyclic ketones into esters (or lactones).[2][3]

Question 3: I am getting a low yield in the Baeyer-Villiger oxidation. What factors should I investigate?

Answer: Low yields in this step are a common issue. Here’s a systematic approach to troubleshooting:

  • Choice of Oxidant:

    • m-CPBA (meta-Chloroperoxybenzoic Acid): A widely used and effective oxidant. Ensure it is fresh and has a high percentage of active oxygen. The presence of its corresponding carboxylic acid (m-CBA) can be an issue during work-up.

    • Oxone® (Potassium Peroxymonosulfate): A more environmentally friendly and often safer alternative. It is typically used in a buffered aqueous/organic biphasic system.[1] The pH of the reaction mixture is crucial when using Oxone®.

    • Hydrogen Peroxide: Can be used, often in the presence of a Lewis or Brønsted acid catalyst, but its oxidation potential is lower than peroxy acids.[4]

  • Stoichiometry of the Oxidant: Using an insufficient amount of oxidant will result in incomplete conversion. A slight excess (1.1 to 1.5 equivalents) is typically recommended. However, a large excess can lead to over-oxidation or side reactions.

  • Reaction Temperature: The Baeyer-Villiger oxidation is often performed at low temperatures (0 °C to room temperature) to control the reaction rate and minimize side products.[1] Running the reaction at too high a temperature can lead to decomposition of the peroxy acid and the product.

  • Solvent Choice: The solvent should be inert to the oxidizing conditions. Dichloromethane (DCM) and chloroform are common choices for m-CPBA. For Oxone®, a biphasic system like ethyl acetate/water is often used.

  • Presence of the Carboxylic Acid: The free carboxylic acid on your substrate can be deprotonated by bases or react with the oxidant. It may be beneficial to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the oxidation and deprotect it afterward. This can prevent the carboxylate from acting as a nucleophile.[5][6]

Question 4: I am observing multiple spots on my TLC plate after the Baeyer-Villiger reaction. What are the likely side products?

Answer: The formation of multiple products indicates a lack of selectivity or the occurrence of side reactions.

  • Unreacted Starting Material: The most obvious spot. This indicates incomplete reaction (see Question 3).

  • Over-oxidation Products: Strong oxidants can potentially oxidize other parts of the molecule, although this is less likely for this specific substrate.

  • Epoxides: If your precursor contains any double bonds, epoxidation can be a competing reaction.

  • Baeyer-Villiger Regioisomers: For unsymmetrical ketones, the oxygen can insert on either side of the carbonyl, leading to regioisomers. For the likely precursor to this compound, this is a key consideration. The migratory aptitude of the adjacent carbon atoms will determine the major product. Tertiary carbons have a higher migratory aptitude than secondary carbons.

  • Hydrolyzed Product: If water is present, the lactone can be hydrolyzed to the corresponding hydroxy acid, especially under acidic or basic conditions during work-up.

side_products A Bicyclic Ketone Precursor B Desired Spiro-lactone A->B Baeyer-Villiger Oxidation C Unreacted Starting Material A->C Incomplete Reaction D Regioisomeric Lactone A->D Poor Regioselectivity F Other Side Products A->F Side Reactions E Hydrolyzed Product (Hydroxy Acid) B->E Hydrolysis

Caption: Potential outcomes of the Baeyer-Villiger oxidation step.

Question 5: How can I improve the regioselectivity of the Baeyer-Villiger oxidation?

Answer: Improving regioselectivity is crucial for maximizing the yield of the desired product.

  • Choice of Oxidant and Catalyst: Some enzyme-catalyzed Baeyer-Villiger oxidations can exhibit high regioselectivity.[7] Lewis acids can also influence the regiochemical outcome.

  • Substrate Modification: Modifying the precursor to electronically or sterically favor migration of the desired carbon group can be a strategy, although this adds synthetic steps.

Stage 3: Work-up and Purification

Question 6: The work-up procedure is complicated, and I am losing a significant amount of product. How can I optimize it?

Answer: The presence of the carboxylic acid and the residual oxidant can make the work-up challenging.

  • Quenching the Oxidant:

    • For m-CPBA, a wash with a reducing agent like sodium thiosulfate or sodium sulfite solution is effective.

    • For Oxone®, ensuring the reaction has gone to completion is the best approach, followed by separation of the aqueous and organic layers.

  • Removing the Carboxylic Acid By-product (from m-CPBA): A wash with a mild base like sodium bicarbonate solution can remove the m-chlorobenzoic acid. However, be cautious as this can also deprotonate your product's carboxylic acid, potentially moving it into the aqueous layer.

  • Acid/Base Extraction: You can utilize the acidic nature of your product for purification.

    • Extract the crude product into an organic solvent.

    • Wash with a mild acid (e.g., dilute HCl) to remove any basic impurities.

    • Extract the organic layer with a mild base (e.g., sodium bicarbonate) to deprotonate your carboxylic acid and move it into the aqueous layer.

    • Wash the aqueous layer with an organic solvent to remove any neutral impurities.

    • Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to re-protonate your product, causing it to precipitate or allowing it to be extracted back into an organic solvent.

Question 7: I am having difficulty purifying the final product by column chromatography. What are my options?

Answer: Purifying a carboxylic acid by silica gel chromatography can be problematic due to streaking and poor separation.

  • Modified Eluent: Adding a small amount of acetic acid or formic acid (0.1-1%) to your eluent system can suppress the deprotonation of the carboxylic acid on the silica surface, leading to better peak shapes.

  • Esterification: If chromatography is still challenging, you can temporarily convert the carboxylic acid to an ester (e.g., methyl ester using TMS-diazomethane or methanol with a catalytic amount of acid). The ester is typically less polar and easier to purify by chromatography. After purification, the ester can be hydrolyzed back to the carboxylic acid.

  • Crystallization: If your product is a solid, crystallization is an excellent purification method that can be scaled up. Experiment with different solvent systems to find one that gives good quality crystals.

Quantitative Data Summary

ParameterRecommended Range/ValueRationale
Baeyer-Villiger Oxidant m-CPBA or Oxone®Proven efficacy for this transformation.[1][2]
Oxidant Stoichiometry 1.1 - 1.5 equivalentsEnsures complete conversion without excessive side reactions.
Reaction Temperature 0 °C to 25 °CMinimizes decomposition of the oxidant and side product formation.[1]
Reaction pH (for Oxone®) Buffered, near neutralMaintains the stability of the oxidant and substrate.
Purification Eluent Modifier 0.1 - 1% Acetic AcidImproves peak shape during column chromatography of carboxylic acids.

Experimental Protocols

Protocol 1: General Procedure for Baeyer-Villiger Oxidation using m-CPBA
  • Dissolve the bicyclic ketone precursor (1.0 eq) in a suitable inert solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 eq) portion-wise over 10-15 minutes, ensuring the temperature does not rise significantly.

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification via Acid-Base Extraction
  • Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with 1M HCl.

  • Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (repeat 2-3 times).

  • Combine the aqueous layers and wash with ethyl acetate to remove any neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with cold 3M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (repeat 3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the purified product.

References

  • Batalini, C., & Bieber, L. W. (n.d.). SYNTHESIS OPTIMIZATION OF THE BAEYER-VILLIGER OXIDATION OF 3- METHYLCYCLOHEXANONE. Revistas UFMT.
  • Fatima, S., Zahoor, A. F., Khan, S. G., Naqvi, S. A. R., Hussain, S. M., Nazeer, U., Mansha, A., Ahmad, H., Chaudhry, A. R., & Irfan, A. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. RSC Advances, 14(32), 23423–23458.
  • RSC. (2024).
  • Ma, Z., Wang, J., Wang, S., Zhang, Y., & Wang, J. (2022). The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant.
  • ResearchGate. (2015). Microbiological transformations 44.
  • PubChem. (n.d.). 2-Oxo-1-oxa-spiro(4.4)nonane-4-carboxylic acid.
  • Cenmed Enterprises. (n.d.). 2-oxo-1-oxaspiro[4.4]nonane-4-carboxylic acid (C007B-488971).
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • National Institutes of Health. (n.d.).
  • ChemicalBook. (2023). This compound | 18363-10-5.
  • Semantic Scholar. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section.
  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • ResearchGate. (2021). One-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)
  • Master Organic Chemistry. (2011). Common Mistakes with Carbonyls: Carboxylic Acids... Are Acids!.
  • YouTube. (2023).
  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions.
  • NC State University Libraries. (n.d.). Chapter 21 – Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions – Student Solutions Manual for Organic Chemistry.
  • National Institutes of Health. (n.d.).
  • Clutch Prep. (n.d.). Carboxylic Acid Reactions Practice Problems.
  • PubChem. (n.d.). 2-Azaspiro[4.4]nonane-4-carboxylic acid, 1-oxo-.

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthesis. We will move beyond simple procedural outlines to address the nuanced challenges and side reactions that can compromise yield, purity, and reproducibility. Our focus is on providing causal explanations and actionable, field-tested solutions to common experimental hurdles.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries encountered during the synthesis.

Q1: What is the most prevalent and accessible synthetic route for this compound? A: The most common and direct approach is a variation of the Reformatsky reaction, which involves the reaction of cyclopentanone with an α-halo ester, such as a dialkyl bromosuccinate, in the presence of activated zinc.[1][2][3] This is typically followed by hydrolysis and acid-catalyzed lactonization to yield the final spirocyclic product.

Q2: My reaction yield is consistently low. What are the primary factors I should investigate? A: Low yields in this synthesis often trace back to three critical areas: inefficient formation of the organozinc reagent, competing side reactions like dehydration or self-condensation of the ester, and incomplete lactonization of the intermediate hydroxy-diacid.[2][4] Each of these issues requires a specific diagnostic and troubleshooting approach, which is detailed in Section 2.

Q3: I'm observing a cluster of spots on my TLC analysis and multiple peaks in my LC-MS, all with the same mass. What does this indicate? A: This pattern is highly suggestive of the formation of diastereomers. The target molecule possesses two stereocenters: the spiro carbon (C5) and the carbon bearing the carboxylic acid group (C4). The nucleophilic addition step of the Reformatsky reaction can proceed with limited diastereoselectivity, leading to a mixture of isomers that are often difficult to separate chromatographically.[1]

Q4: My purified product appears to degrade upon storage or during certain workup steps. What is the likely cause of this instability? A: The primary sources of instability are the γ-lactone ring's susceptibility to hydrolysis and the potential for decarboxylation of the β-keto acid system under thermal stress.[5] The lactone is an ester and can be readily cleaved by nucleophiles, especially under basic conditions, to form the corresponding ring-opened hydroxy-diacid.

Section 2: Troubleshooting Guide: Specific Problems & Solutions

This section provides a deep dive into specific experimental problems, their root causes, and validated protocols for their resolution.

Problem 1: Low Yield and Incomplete Conversion
  • Symptom: Post-reaction analysis (GC-MS, NMR) of the crude mixture shows a significant percentage of unreacted cyclopentanone.

  • Potential Cause: Inefficient generation of the Reformatsky reagent (the organozinc enolate). The surface of commercial zinc dust is often passivated with a layer of zinc oxide, which prevents the oxidative addition into the carbon-bromine bond of the halo-ester.[2][4]

  • Solution: Rigorous Zinc Activation. The efficacy of the entire synthesis hinges on the quality of the activated zinc.

    Protocol 1: Zinc Activation for Reformatsky Reaction

    • Place zinc dust (2.0 eq.) in a flame-dried, three-neck flask equipped with a reflux condenser and a mechanical stirrer under an inert atmosphere (N₂ or Ar).

    • Add a volume of 2M HCl sufficient to cover the zinc and stir vigorously for 5-10 minutes. This process etches the oxide layer.

    • Stop stirring, allow the zinc to settle, and carefully decant the acidic solution via cannula.

    • Wash the zinc sequentially with deionized water (3x), ethanol (2x), and finally diethyl ether or THF (2x). Decant the solvent after each wash.

    • Dry the activated, free-flowing grey powder under high vacuum with gentle heating (~80 °C) for at least 2 hours.

    • Crucially, use the activated zinc immediately. Do not store it, as the oxide layer will reform upon exposure to air. A small crystal of iodine can also be added at the start of the reaction to promote initiation.[2]

Problem 2: Formation of Diastereomeric Impurities
  • Symptom: ¹H NMR spectrum of the purified product shows broadened signals or distinct sets of peaks for the methine proton at C4. HPLC analysis reveals two or more closely eluting peaks.

  • Potential Cause: The key C-C bond formation occurs via the attack of the zinc enolate on the carbonyl of cyclopentanone. This step generates the two stereocenters. The transition state for this reaction is often not highly ordered, leading to poor diastereoselectivity, especially at higher temperatures.[3][4]

  • Solution: Control of Reaction Parameters & Chromatographic Separation.

    • Temperature Control: Perform the addition of cyclopentanone to the pre-formed Reformatsky reagent at a low temperature (0 °C or below) and allow the reaction to warm slowly to room temperature. This can favor the formation of one diastereomer by increasing the energetic difference between the diastereomeric transition states.

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence stereoselectivity. While THF is common, exploring solvent systems like THF/toluene mixtures may alter the aggregation state of the organozinc reagent and improve selectivity.

    • Purification Strategy: If a diastereomeric mixture is unavoidable, separation is necessary.

      • Flash Chromatography: Use a high-resolution silica gel and a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes), often with 0.5-1% acetic acid added to the mobile phase to suppress tailing of the carboxylic acid.

      • Recrystallization: Diastereomers often have different crystal packing energies and solubilities. Attempt recrystallization from various solvents (e.g., ethyl acetate/hexanes, acetone/water) to selectively crystallize one isomer.

Problem 3: Presence of Dehydration and Decarboxylation Byproducts
  • Symptom: Mass spectrometry reveals significant ions corresponding to [M-H₂O]⁺ and/or [M-CO₂]⁺. ¹H NMR may show new olefinic signals.

  • Potential Cause 1 (Dehydration): The intermediate β-hydroxy ester can readily eliminate water under harsh acidic conditions or at elevated temperatures during workup or distillation, leading to the formation of an unsaturated byproduct.[1]

  • Potential Cause 2 (Decarboxylation): The product is a β-keto acid derivative (the carboxylic acid is β to the lactone carbonyl). These structures are known to be thermally labile and can lose CO₂ upon heating.[5] This side reaction is particularly problematic if purification is attempted via distillation.

    // Node styles Main [label="Target Product", fillcolor="#F1F3F4", fontcolor="#202124"]; HydroxyAcid [label="Intermediate\nβ-Hydroxy Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Dehydrated [label="Dehydrated Byproduct\n(C=C bond)", fillcolor="#FBBC05", fontcolor="#202124"]; Decarboxylated [label="Decarboxylated Byproduct\n(Loss of COOH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RingOpened [label="Ring-Opened\nHydroxy-Diacid", fillcolor="#4285F4", fontcolor="#FFFFFF"];

    // Edges HydroxyAcid -> Main [label=" Lactonization\n(Desired)"]; HydroxyAcid -> Dehydrated [label=" Harsh Acid / Heat\n(-H₂O)", color="#34A853"]; Main -> Decarboxylated [label=" High Heat\n(-CO₂)", color="#EA4335"]; Main -> RingOpened [label=" Base / H₂O\n(Hydrolysis)", color="#4285F4"]; }

    Caption: Key side reaction pathways in the synthesis.

  • Solution: Mild Reaction and Workup Conditions.

    • Workup: Avoid using strong, hot acids for the lactonization step. Catalytic amounts of a milder acid like p-toluenesulfonic acid (p-TsOH) at room temperature or gentle heat (40-50 °C) are often sufficient. Quench the reaction by pouring it into chilled, dilute acid (e.g., 1M HCl) rather than adding acid directly to the warm reaction mixture.

    • Purification: Avoid distillation. Rely on chromatography or recrystallization for purification. During solvent removal on a rotary evaporator, use a moderate water bath temperature (<40 °C) to minimize the risk of decarboxylation.

Problem 4: Lactone Ring Opening during Purification
  • Symptom: During an aqueous basic wash (e.g., with NaHCO₃) intended to extract the carboxylic acid product, the product is lost or yield is significantly reduced. The product fails to fully re-extract into the organic layer upon acidification.

  • Potential Cause: While the goal is to form the carboxylate salt for extraction, the basic conditions can also catalyze the hydrolysis of the γ-lactone ring, forming a water-soluble hydroxy-diacid salt. This species may not readily re-lactonize upon acidification and can be lost to the aqueous phase.

  • Solution: Optimized Acid-Base Extraction Protocol.

    Protocol 2: Purification via Controlled Acid-Base Extraction

    • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or diethyl ether.

    • Perform a preliminary wash with a saturated NaCl solution (brine) to remove water-soluble inorganics.

    • Instead of a strong base, use a saturated or 5% aqueous solution of sodium bicarbonate (NaHCO₃), which is a weaker base than sodium carbonate or hydroxide. Add the bicarbonate solution and shake gently. Do not allow the layers to sit in contact for extended periods.

    • Separate the aqueous layer containing the sodium carboxylate of the product immediately.

    • Cool the aqueous layer in an ice bath and slowly acidify with cold 2M HCl until the pH is ~2. A white precipitate of the product may form.

    • Promptly extract the acidified aqueous layer with multiple portions of ethyl acetate or dichloromethane.

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature.

    // Nodes Crude [label="Crude Product in\nOrganic Solvent (EtOAc)"]; Wash1 [label="Wash with NaHCO₃ (aq)"]; Aqueous [label="Aqueous Layer\n(Product as Carboxylate Salt)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OrganicWaste [label="Organic Layer\n(Neutral Impurities)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acidify [label="Acidify Aqueous Layer\nwith cold HCl (pH ~2)"]; Extract [label="Extract with EtOAc"]; AqueousWaste [label="Aqueous Waste"]; OrganicFinal [label="Combined Organic Layers", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dry [label="Dry (MgSO₄), Filter,\nConcentrate (Low Temp)"]; Pure [label="Purified Product"];

    // Edges Crude -> Wash1; Wash1 -> Aqueous; Wash1 -> OrganicWaste; Aqueous -> Acidify; Acidify -> Extract; Extract -> AqueousWaste; Extract -> OrganicFinal; OrganicFinal -> Dry; Dry -> Pure; }

    Caption: Workflow for purification via acid-base extraction.

Section 3: Core Synthetic Pathway

The following diagram outlines the primary transformation from starting materials to the final product. Understanding this pathway is essential for contextualizing the potential side reactions.

// Reactants Cyclopentanone [label="Cyclopentanone"]; Bromoester [label="Dialkyl\nBromosuccinate"]; Zn [label="Activated\nZinc (Zn⁰)"];

// Intermediates Enolate [label="Zinc Enolate\n(Reformatsky Reagent)", shape=ellipse, style=dashed]; Adduct [label="Zinc Alkoxide\nIntermediate"]; HydroxyEster [label="β-Hydroxy Diester\n(after H₃O⁺ quench)"]; HydroxyAcid [label="Intermediate\nHydroxy-Diacid\n(after Saponification)"];

// Product Product [label="2-Oxo-1-oxa-spiro[4.4]nonane-\n4-carboxylic acid", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Reaction Path {rank=same; Bromoester; Zn} -> Enolate [label=" Oxidative\nAddition"]; {rank=same; Cyclopentanone; Enolate} -> Adduct [label=" Nucleophilic\nAddition"]; Adduct -> HydroxyEster; HydroxyEster -> HydroxyAcid; HydroxyAcid -> Product [label=" Acid-Catalyzed\nLactonization"]; }

Caption: The Reformatsky-based synthesis pathway.

References

  • Google. (2024). Search conducted for synthesis and side reactions of spiro-gamma-lactones.
  • RSC Advances.
  • ResearchGate.Photochemical synthesis of spirocyclic γ‐butyrolactones and....
  • National Institutes of Health (NIH).Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC.
  • Cambridge University Press.
  • Organic Chemistry Portal.Lactone synthesis.
  • ACS Publications.γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion | Precision Chemistry.
  • NROChemistry.
  • Wikipedia.
  • SciSpace.gama-Lactams and the Reformatsky Reaction: New Tricks for Old Chemistry.
  • PubChem.2-Oxo-1-oxa-spiro(4.4)nonane-4-carboxylic acid.
  • Chemistry LibreTexts.
  • National Institutes of Health (NIH).
  • LookChem.
  • Taylor & Francis Online.Studies in decarboxylation. Part VII. 2-Oxo-1-oxaspiro[1][6]decane-4-carboxylic acid.

Sources

Technical Support Center: Stability of 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this molecule in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges during your experiments, ensuring the integrity and reproducibility of your results.

Introduction to the Molecule and its Stability Profile

This compound is a unique molecule featuring a spirocyclic system containing a gamma-lactone and a carboxylic acid moiety. Understanding its stability is paramount for its effective use in research and development. The primary stability concern for this compound in solution is the hydrolysis of the gamma-lactone ring, a reaction that is influenced by pH, temperature, and the solvent system.

The core structure consists of a five-membered lactone ring, which is generally more stable than smaller lactone rings due to reduced ring strain.[1] However, like all esters, it is susceptible to hydrolysis, which can be catalyzed by both acids and bases.[2][3][4][5][6] This process is reversible, leading to an equilibrium between the lactone and its corresponding open-chain hydroxy acid.[2][3][6][7]

This guide will provide you with the necessary information to anticipate and manage these stability challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solution?

A1: The principal degradation pathway is the hydrolysis of the gamma-lactone ring to form the corresponding 4-hydroxy carboxylic acid. This is a reversible reaction where an equilibrium is established between the closed-ring lactone and the open-chain hydroxy acid.[2][3][6][7] The position of this equilibrium is highly dependent on the pH of the solution.

Q2: How does pH affect the stability of the lactone ring?

A2: The lactone ring is most stable at a neutral to slightly acidic pH.

  • Acidic Conditions (pH < 4): Acid catalyzes the hydrolysis of the lactone, shifting the equilibrium towards the open-chain form.[2][3][4][8] However, in some cases, strongly acidic conditions can also favor the reverse reaction, lactonization.[9]

  • Neutral Conditions (pH ~ 7): The rate of hydrolysis is generally slow.[2][3]

  • Basic Conditions (pH > 8): Base-catalyzed hydrolysis is typically rapid and effectively irreversible, leading to the formation of the carboxylate salt of the hydroxy acid.[2][3][6]

Q3: I am dissolving the compound in an organic solvent. Do I still need to be concerned about hydrolysis?

A3: While the risk of hydrolysis is significantly lower in anhydrous organic solvents, the presence of trace amounts of water can still lead to degradation over time, especially if a catalyst (acid or base) is present. It is crucial to use dry solvents and minimize exposure to atmospheric moisture.

Q4: What is the expected thermal stability of this compound in solution?

A4: While specific data for this molecule is not available, gamma-lactones like gamma-valerolactone (GVL) are thermally stable in their dry form up to 150°C.[2][3] In solution, thermal degradation is more likely to be coupled with hydrolysis, with higher temperatures accelerating the rate of ring opening.[2][3][5][10] At very high temperatures, decarboxylation of the carboxylic acid group could be a possibility, although this is generally a high-energy process for simple carboxylic acids.[11][12]

Q5: Are there any other potential stability issues I should be aware of?

A5: Besides hydrolysis, you should consider potential interactions with other components in your formulation. The carboxylic acid group can react with bases, and the lactone can be susceptible to nucleophilic attack by other functional groups present in your experimental system.

Troubleshooting Guide

This section provides practical advice for common issues encountered during the handling and use of this compound in solution.

Issue 1: Inconsistent or non-reproducible experimental results.

This is often the first sign of compound instability.

Potential Cause: Degradation of the compound in your stock or working solutions.

Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • Recommendation: Prepare fresh stock solutions before each experiment, especially if they are in aqueous or protic solvents.

    • Rationale: The lactone can hydrolyze over time, even at neutral pH, leading to a mixture of the active lactone and the inactive hydroxy acid.

  • Control pH:

    • Recommendation: Buffer your aqueous solutions to a pH range of 4-6 for maximum stability.

    • Rationale: This pH range minimizes both acid and base-catalyzed hydrolysis.[2][3]

  • Solvent Choice:

    • Recommendation: For long-term storage, dissolve the compound in a dry, aprotic solvent like DMSO or DMF and store at -20°C or -80°C.

    • Rationale: The absence of water and low temperatures will significantly slow down the rate of hydrolysis.

  • Analytical Confirmation:

    • Recommendation: Use analytical techniques like HPLC-UV, LC-MS, or NMR to check the purity of your solutions before use.

    • Rationale: These methods can separate and quantify the parent lactone from its hydrolyzed product, giving you a clear picture of your sample's integrity.[13][14][15][16]

Issue 2: Loss of compound potency over time.

Potential Cause: Gradual hydrolysis of the lactone ring in your experimental medium.

Troubleshooting Steps:

  • Time-Course Stability Study:

    • Recommendation: Perform a simple time-course study by incubating the compound in your experimental medium at the relevant temperature and analyzing samples at different time points (e.g., 0, 2, 4, 8, 24 hours).

    • Rationale: This will help you determine the compound's half-life in your specific experimental conditions.

  • Minimize Incubation Times:

    • Recommendation: Design your experiments to minimize the time the compound spends in aqueous solutions before analysis.

    • Rationale: Shorter exposure to conditions that promote hydrolysis will preserve the integrity of the compound.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution
  • Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as DMSO or DMF.

  • Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.

  • Dissolution: Add the appropriate volume of the chosen solvent to achieve the desired concentration. Vortex or sonicate briefly to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.

Protocol 2: Monitoring Stability by HPLC

This protocol provides a general framework for assessing the stability of the compound in a given solution.

Table 1: Suggested HPLC Parameters

ParameterSuggested Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 15 min, hold for 5 min, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm (or other appropriate wavelength)
Injection Volume 10 µL

Procedure:

  • Prepare a solution of the compound in the desired test medium (e.g., buffer at a specific pH, cell culture medium).

  • Incubate the solution under the desired experimental conditions (e.g., 37°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Quench any further reaction by diluting the aliquot in a cold mobile phase or an appropriate organic solvent.

  • Analyze the sample by HPLC. The parent lactone should have a different retention time than its more polar hydrolyzed product.

  • Calculate the percentage of the parent compound remaining at each time point to determine the stability profile.

Visualizing Degradation Pathways and Workflows

cluster_stability Stability Profile of this compound Compound This compound (Lactone Form) Degraded 4-(1-hydroxycyclopentyl)-4-carboxybutanoic acid (Hydroxy Acid Form) Compound->Degraded Hydrolysis (H₂O) Catalyzed by H⁺ or OH⁻ Degraded->Compound Lactonization (-H₂O) Favored in acidic conditions

Caption: Reversible hydrolysis of the gamma-lactone ring.

cluster_workflow Stability Assessment Workflow Prep Prepare Solution in Test Medium Incubate Incubate at Desired Temperature Prep->Incubate Sample Sample at Time Points (t=0, 1, 2, ...n) Incubate->Sample Quench Quench Reaction Sample->Quench Analyze Analyze by HPLC/LC-MS Quench->Analyze Data Calculate % Remaining vs. Time Analyze->Data

Caption: Workflow for conducting a stability study.

References

  • Wong, C. Y. Y., Choi, A. W. T., Lui, M. Y., et al. (2017). Stability of gamma-valerolactone under neutral, acidic, and basic conditions. Structural Chemistry, 28(2), 423-429. [Link]
  • Sim, J., Hupp, J. T., & Nguyen, S. T. (2022). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Physical Chemistry Chemical Physics, 24(47), 28867-28877. [Link]
  • Horváth, I. T., Mehdi, H., Fábos, V., et al. (2008). gamma-Valerolactone, a sustainable liquid for biomass processing. Progress in Nuclear Magnetic Resonance Spectroscopy, 53(2), 129-156.
  • Leschinsky, M., Zucker, A., Senges, K. H., et al. (2021). Stability of Gamma-valerolactone Under Pulping Conditions as a Basis for Process Optimization and Chemical Recovery. Cellulose, 28(18), 11567-11578. [Link]
  • Gómez-Bombarelli, R., González-Pérez, M., Pérez-Serradilla, J. A., et al. (2005). Reactivity of Lactones and GHB Formation. The Journal of Organic Chemistry, 70(23), 9478-9483. [Link]
  • Aalto University. (2021). Stability of gamma-valerolactone under pulping conditions as a basis for process optimization and chemical recovery. Aalto Research Portal. [Link]
  • Yi, L., Bandu, M. L., & Desaire, H. (2005). Identifying lactone hydrolysis in pharmaceuticals. A tool for metabolite structural characterization. Analytical Chemistry, 77(20), 6655-6663. [Link]
  • ResearchGate. (2025). Identifying Lactone Hydrolysis in Pharmaceuticals.
  • ResearchGate. (n.d.). Pyrolysis of Carboxylic Acids. PDF. [Link]
  • Wikipedia. (n.d.). γ-Butyrolactone.
  • International Journal of Research in Pharmaceutical Sciences. (n.d.).
  • MDPI. (n.d.). γ-Valerolactone Production from Levulinic Acid Hydrogenation Using Ni Supported Nanoparticles: Influence of Tungsten Loading and pH of Synthesis. [Link]
  • MedCrave online. (2016).
  • ResearchGate. (n.d.). Hydrolysis of GBL (open circles)
  • Dunkle, F. B. (1950). An Investigation of the Acid Catalyzed Hydrolysis of Gamma-butyrolactone. Cornell Univ.
  • Alsante, K. M., Ando, A., Brown, R., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 87, 1-13. [Link]
  • Turecek, F. (2002). Lactone enols are stable in the gas phase but highly unstable in solution. Journal of the American Chemical Society, 124(32), 9579-9590. [Link]
  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
  • International Journal of Applied Pharmaceutics. (2023).
  • Tooke, C. L., Hinchliffe, P., Bragginton, E. C., et al. (2019). Analysis of β-lactone formation by clinically observed carbapenemases informs on a novel antibiotic resistance mechanism. Journal of Biological Chemistry, 294(46), 17466-17477. [Link]
  • SWGDRUG.org. (2005). gamma-butyrolactone. [Link]
  • University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • Wikipedia. (n.d.). Lactone.
  • Physical Chemistry Chemical Physics. (2021). Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. [Link]
  • Chemistry Stack Exchange. (2017). What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)?. [Link]
  • MDPI. (n.d.). New Spiral γ-Lactone Enantiomers from the Plant Endophytic Fungus Pestalotiopsis foedan. [Link]
  • Organic Chemistry Frontiers. (2021).

Sources

Technical Support Center: Solubility Challenges of 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid in Biological Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering solubility issues with 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid in common biological buffers. This guide provides in-depth troubleshooting strategies, detailed protocols, and the scientific rationale behind each approach to ensure the successful integration of this compound into your experimental workflows.

Understanding the Challenge: The Physicochemical Properties of this compound

This compound is a spirocyclic lactone containing a carboxylic acid moiety.[1][2][3] Its structure presents a dual nature: a relatively nonpolar spirocyclic core and a polar, ionizable carboxylic acid group. This duality is central to its solubility behavior.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₉H₁₂O₄[1][2][3]
Molecular Weight184.19 g/mol [1][2][3]
XLogP30.4[1]
Hydrogen Bond Donors1[2]
Hydrogen Bond Acceptors3[2]

The positive XLogP3 value suggests a degree of lipophilicity, which can contribute to poor aqueous solubility, especially at acidic pH. The carboxylic acid group, however, offers a handle for solubility manipulation through pH adjustment.

Frequently Asked Questions (FAQs)

Q1: Why is my compound precipitating when I add it to my neutral pH buffer (e.g., PBS pH 7.4)?

A1: this compound is a weak acid. At neutral or acidic pH, the carboxylic acid group is largely in its protonated, uncharged form (-COOH).[4] This form is less polar and therefore less soluble in aqueous buffers, leading to precipitation. To improve solubility, the pH of the buffer needs to be raised to deprotonate the carboxylic acid, forming the more soluble carboxylate salt (-COO⁻).[4][5][6]

Q2: I've prepared a stock solution in DMSO. Why does it precipitate when I dilute it into my aqueous assay buffer?

A2: This is a common issue known as "solvent-shifting" precipitation. While your compound may be highly soluble in a polar aprotic solvent like DMSO, its solubility can dramatically decrease when diluted into an aqueous buffer where DMSO is a minor component.[7] The key is to ensure that the final concentration of your compound in the assay buffer is below its aqueous solubility limit at the final DMSO concentration.

Q3: Can I heat the buffer to dissolve my compound?

A3: While gentle warming can sometimes aid dissolution, it is generally not recommended as a primary strategy for this compound without further stability data. The lactone ring in the structure could be susceptible to hydrolysis, especially at elevated temperatures and higher pH. This could lead to the degradation of your compound and affect experimental results.

Q4: Are there any buffers I should avoid?

A4: While most common biological buffers can be used with appropriate pH adjustment, be cautious with buffers that have a high concentration of divalent cations (e.g., Ca²⁺, Mg²⁺) if you are working at a pH where the carboxylate is the dominant species. These cations can sometimes form insoluble salts with carboxylates. Additionally, some carboxylic acid-containing buffers like citrate or succinate could potentially interact with cyclodextrins if you choose to use them as solubilizing agents.[8]

Troubleshooting Guides & Protocols

Strategy 1: pH Adjustment - The Primary Approach

The most effective way to increase the aqueous solubility of a carboxylic acid is by increasing the pH of the solution.[4][5] By shifting the equilibrium towards the deprotonated, charged carboxylate form, the molecule's interaction with the polar water molecules is significantly enhanced.

start Start: Undissolved Compound in Buffer prep_base Prepare a dilute stock solution of NaOH (e.g., 0.1 M or 1 M) start->prep_base add_base Add NaOH dropwise to the compound suspension while stirring prep_base->add_base check_ph Monitor pH continuously with a calibrated pH meter add_base->check_ph observe Observe for complete dissolution check_ph->observe ph_target Target pH > pKa (typically pH 7.5 - 8.5) observe->ph_target Continue adding base until dissolved adjust_final_ph If necessary, back-titrate with dilute HCl to the final desired assay pH (e.g., 7.4) ph_target->adjust_final_ph success Result: Clear, stable solution adjust_final_ph->success fail Precipitation occurs upon back-titration adjust_final_ph->fail next_step Proceed to Co-Solvent Strategy fail->next_step

Caption: Workflow for pH-mediated solubilization.

  • Prepare 1x PBS: Prepare a standard 1x Phosphate-Buffered Saline solution. A common recipe contains 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, and 1.8 mM KH₂PO₄.[9][10][11]

  • Weigh Compound: Accurately weigh the desired amount of this compound.

  • Create Slurry: Add a portion of the PBS to the compound to create a slurry.

  • pH Adjustment: While stirring, slowly add small aliquots of a dilute NaOH solution (e.g., 0.1 M or 1 M).

  • Monitor Dissolution and pH: Continue adding NaOH until the compound is fully dissolved. The pH will likely be above 8.0.

  • Final pH Adjustment: Carefully back-titrate with a dilute HCl solution (e.g., 0.1 M) to reach your final target pH (e.g., 7.4).

  • Final Volume: Add the remaining PBS to reach the final desired concentration.

  • Filter Sterilization: If required for your application, sterilize the final solution by passing it through a 0.22 µm filter.

Note: If precipitation occurs during the back-titration step, it indicates that the compound is not soluble at the target pH and concentration. In this case, you will need to consider using a co-solvent or reducing the final concentration.

Strategy 2: Utilizing Co-solvents for Stock Solutions

For compounds with very low aqueous solubility, or when high concentrations are needed, creating a concentrated stock solution in a water-miscible organic solvent is a standard practice.[12][13][14][15] Dimethyl sulfoxide (DMSO) is an excellent choice due to its ability to dissolve a wide range of compounds.[7][16][17]

start Weigh Compound add_dmso Add 100% DMSO to desired high concentration (e.g., 10-50 mM) start->add_dmso dissolve Vortex/sonicate until fully dissolved add_dmso->dissolve store Store stock solution at -20°C or -80°C dissolve->store dilute Dilute stock solution into final aqueous buffer store->dilute For experiment check_precip Observe for precipitation dilute->check_precip success Clear Solution (Final DMSO < 0.5%) check_precip->success fail Precipitation Occurs check_precip->fail troubleshoot Troubleshoot: Lower final concentration or use serial dilution fail->troubleshoot

Caption: Workflow for using a DMSO stock solution.

  • Preparation of High-Concentration Stock:

    • Accurately weigh this compound.

    • Add the appropriate volume of 100% cell culture grade DMSO to achieve a high concentration (e.g., 20 mM).

    • Ensure complete dissolution by vortexing or brief sonication.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7]

  • Dilution into Assay Buffer:

    • Perform a serial dilution of your DMSO stock in 100% DMSO if a range of concentrations is needed.[7]

    • For the final step, dilute the DMSO stock (or serial dilutions) directly into your pre-warmed assay buffer.

    • Crucially, ensure the final concentration of DMSO in your assay is low (typically ≤0.5%) to avoid solvent-induced artifacts or cytotoxicity. [7][18]

    • Always include a vehicle control in your experiments containing the same final concentration of DMSO.[7]

Recommended Co-Solvent Concentrations in Final Assay Volume:

Co-SolventTypical Final ConcentrationNotes
DMSO≤ 0.5%Can affect cell viability and enzyme activity at higher concentrations.[7]
Ethanol≤ 1%Can be used, but may be more volatile and can affect protein stability.
Strategy 3: Advanced Solubilization with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19][20] They can encapsulate poorly soluble guest molecules, like the spirocyclic portion of your compound, forming inclusion complexes that have significantly enhanced aqueous solubility.[21][22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.[19]

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired biological buffer (e.g., 10-40% w/v).

  • Add Compound: Add the this compound powder directly to the HP-β-CD solution.

  • Facilitate Complexation: Stir or shake the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex. Gentle heating (30-40°C) can sometimes accelerate this process, but monitor for compound stability.

  • Clarify Solution: Centrifuge the solution at high speed to pellet any undissolved material.

  • Determine Concentration: Carefully collect the supernatant. The concentration of the solubilized compound should be determined analytically (e.g., by UV-Vis spectrophotometry or HPLC).

Guide to Common Biological Buffers

BufferpH RangeKey ConsiderationsPreparation Reference
PBS (Phosphate-Buffered Saline) ~7.2 - 7.4Isotonic and non-toxic to most cells. Widely used for cell washing and dilutions.[9][10][23][9][10][11][24]
TRIS (Tris(hydroxymethyl)aminomethane) 7.1 - 9.1pH is temperature-dependent. Can interfere with some assays and electrodes.[25][25][26][27][28][29]
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) 6.8 - 8.2A zwitterionic buffer often used in cell culture for its stability.[30][31] Can be toxic at high concentrations (>40 mM).[30][31][32][33]

References

  • How to prepare Phosphate Buffered Saline (PBS).
  • Preparation of PBS Solution. Protocols.io. [Link]
  • Cosolvent – Knowledge and References. Taylor & Francis. [Link]
  • Cosolvent. Wikipedia. [Link]
  • PREPARATION OF PHOSPH
  • 2-Oxo-1-oxa-spiro(4.4)nonane-4-carboxylic acid. PubChem. [Link]
  • Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. [Link]
  • Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Co-solvent: Significance and symbolism. [Link]
  • Preparation of HEPES and its buffer. Suzhou Yacoo Science Co., Ltd. [Link]
  • Protocol: HEPES Buffer Recipe. ENCO. [Link]
  • Tris Buffer Formulations.
  • Buffer Prepar
  • Cyclodextrins in drug delivery: applications in gene and combin
  • How does pH affect water solubility of organic acids (or acids in general)?. Reddit. [Link]
  • 1 M HEPES, pH = 7.0. The Open Lab Book. [Link]
  • Preparing Tris Buffer. YouTube. [Link]
  • How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?.
  • Dimethyl sulfoxide. Wikipedia. [Link]
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
  • Dimethyl Sulfoxide (DMSO), cell culture reagent (CAS 67-68-5). Maxanim. [Link]
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC. [Link]
  • Certain carboxylic acid buffers can destabilize β-cyclodextrin complexes by competitive interaction. PubMed. [Link]
  • Analyzing the Potential of Cyclodextrins in Advancing Drug Delivery. [Link]
  • The effect of different pH-adjusting acids on the aqueous solubility of...
  • 2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid. Hoffman Fine Chemicals. [Link]
  • 1-Oxa-4-thiaspiro(4.4)nonane. PubChem. [Link]
  • 1-Oxaspiro[4.5]decan-2-one. PubChem. [Link]

Sources

optimizing reaction conditions for the synthesis of 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our goal is to empower you with the scientific understanding to optimize your reaction conditions and achieve high yields of your target molecule.

Introduction to the Synthesis

The synthesis of this compound, a valuable building block in medicinal chemistry, typically involves a multi-step sequence. A common and effective strategy commences with the reaction of cyclopentanone with a suitable C3 synthon, such as diethyl malonate or ethyl cyanoacetate, followed by an intramolecular cyclization to form the spirocyclic lactone core. Subsequent hydrolysis and decarboxylation steps yield the final carboxylic acid. This guide will focus on optimizing a plausible synthetic route involving a Dieckmann condensation, a powerful tool for constructing five- and six-membered rings.[1][2][3]

Overall Synthetic Strategy:

A Cyclopentanone + Diethyl Malonate B Michael Addition A->B Base C Intermediate Diester B->C D Dieckmann Condensation C->D Strong Base (e.g., NaOEt) E Spiro β-Keto Ester D->E F Hydrolysis & Decarboxylation E->F Acid or Base, Heat G This compound F->G

Caption: Plausible synthetic workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

FAQ 1: Low Yield in the Initial Condensation Step

Question: I am observing a low yield of the intermediate diester from the reaction of cyclopentanone and diethyl malonate. What are the likely causes and how can I improve it?

Answer:

Low yields in the initial Michael addition can stem from several factors. The equilibrium of the reaction may not favor the product, or side reactions could be consuming your starting materials.

Troubleshooting Steps:

  • Choice of Base: The selection of the base is critical. A base that is too strong can lead to self-condensation of cyclopentanone or diethyl malonate. Conversely, a base that is too weak will not effectively catalyze the reaction. Sodium ethoxide (NaOEt) in ethanol is a common choice. Ensure your base is fresh and anhydrous.

  • Reaction Temperature: This reaction is often performed at room temperature or with gentle heating. If the reaction is sluggish, a modest increase in temperature may be beneficial. However, excessive heat can promote side reactions.

  • Stoichiometry: Ensure the stoichiometry of your reactants is optimized. Using a slight excess of diethyl malonate can sometimes drive the reaction to completion.

  • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may require a longer time to reach completion than initially anticipated.

FAQ 2: Inefficient Dieckmann Condensation and Competing Reactions

Question: My Dieckmann condensation is not proceeding efficiently, and I am isolating starting material or observing side products. What can I do to optimize the cyclization?

Answer:

The Dieckmann condensation is an intramolecular Claisen condensation that is highly effective for forming five- and six-membered rings.[1][2][3] However, its success is highly dependent on the reaction conditions.

Troubleshooting Flowchart:

Start Low Yield of Spiro β-Keto Ester Anhydrous Are all reagents and solvents strictly anhydrous? Start->Anhydrous Base_Strength Is the base strong enough? Anhydrous->Base_Strength Yes Sol_Anhydrous Dry all solvents and reagents meticulously. Use freshly prepared base. Anhydrous->Sol_Anhydrous No Concentration Is the reaction concentration too high? Base_Strength->Concentration Yes Sol_Base Consider stronger, non-nucleophilic bases like NaH or LDA. Base_Strength->Sol_Base No Temp Is the reaction temperature optimized? Concentration->Temp No Sol_Concentration Employ high-dilution conditions to favor intramolecular cyclization. Concentration->Sol_Concentration Yes Sol_Temp Monitor reaction by TLC at different temperatures. Start at RT and gently heat if necessary. Temp->Sol_Temp No Success Improved Yield Temp->Success Yes Sol_Anhydrous->Base_Strength Sol_Base->Concentration Sol_Concentration->Temp Sol_Temp->Success

Caption: Troubleshooting guide for the Dieckmann condensation step.

Detailed Explanation:

  • Anhydrous Conditions: The presence of water can lead to hydrolysis of the ester and the base, quenching the reaction.[4] All glassware should be oven-dried, and solvents should be rigorously dried before use.

  • Base Selection and Quality: A strong, non-nucleophilic base is essential for deprotonating the α-carbon of the ester to initiate the cyclization. Sodium hydride (NaH) or Lithium Diisopropylamide (LDA) are excellent alternatives to sodium ethoxide, as they are less prone to causing hydrolysis.[4] Ensure that commercially available bases like potassium tert-butoxide are freshly sublimed to remove any hydrolyzed impurities.[4]

  • High-Dilution Principle: To favor the intramolecular Dieckmann condensation over intermolecular polymerization, the reaction should be carried out under high-dilution conditions. This can be achieved by slowly adding the diester to a large volume of solvent containing the base.

  • Side Reactions: A common side reaction is the cleavage of the β-keto ester product, which is a retro-Dieckmann reaction. This is often favored if the product does not have an enolizable proton between the two carbonyl groups.[5]

FAQ 3: Difficulties with Hydrolysis and Decarboxylation

Question: I am struggling with the final hydrolysis and decarboxylation step. The reaction is either incomplete, or I am getting unwanted byproducts. What are the best conditions for this transformation?

Answer:

The hydrolysis of the spiro β-keto ester followed by decarboxylation is a crucial final step. This transformation can be achieved under either acidic or basic conditions, followed by heating.

Comparative Table of Conditions:

ConditionReagentsAdvantagesDisadvantages
Acidic Dilute HCl or H₂SO₄, HeatGenerally clean reaction.Can sometimes lead to side reactions if other acid-sensitive functional groups are present.
Basic Aqueous NaOH or KOH, then Acidification and HeatEffective for sterically hindered esters.May lead to retro-Dieckmann condensation if not carefully controlled. Requires a separate acidification step.

Troubleshooting Tips:

  • Incomplete Hydrolysis: If the hydrolysis is incomplete, you can try increasing the reaction time, temperature, or the concentration of the acid or base.

  • Unwanted Byproducts: The formation of byproducts can sometimes be attributed to the instability of the β-keto acid intermediate.[6] Performing the decarboxylation in a one-pot manner immediately following hydrolysis can sometimes mitigate this.

  • Monitoring the Reaction: The evolution of carbon dioxide is a good indicator that decarboxylation is occurring. You can also monitor the reaction by TLC, looking for the disappearance of the β-keto ester and the appearance of the final product.

FAQ 4: Purification Challenges

Question: I am having difficulty purifying the final product, this compound. What are the recommended purification techniques?

Answer:

Purification of the final product can be challenging due to its polarity and potential for co-elution with starting materials or byproducts. A combination of techniques is often most effective.

Recommended Purification Workflow:

  • Aqueous Workup: After the reaction, perform an aqueous workup to remove inorganic salts and water-soluble impurities. Extract the product into an organic solvent like ethyl acetate.

  • Column Chromatography: Flash column chromatography on silica gel is a standard method for purifying spiro-lactones.[7] A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective.

  • Crystallization: If the product is a solid, crystallization can be a highly effective final purification step. Experiment with different solvent systems to find one that provides good quality crystals. A common technique is to dissolve the crude product in a minimal amount of a good solvent and then slowly add a poor solvent until turbidity is observed, followed by slow cooling.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific experimental setup and observations.

Protocol 1: Synthesis of the Intermediate Diester
  • To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add diethyl malonate (1.2 eq) dropwise at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add cyclopentanone (1.0 eq) dropwise and allow the reaction to warm to room temperature.

  • Stir the reaction for 12-24 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Dieckmann Condensation
  • To a suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil, washed with anhydrous hexane) in anhydrous toluene, add a solution of the intermediate diester (1.0 eq) in anhydrous toluene dropwise at 0 °C under an inert atmosphere.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC.

  • Cool the reaction to 0 °C and cautiously quench with a few drops of ethanol followed by water.

  • Acidify the mixture with dilute HCl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 3: Hydrolysis and Decarboxylation
  • To the crude spiro β-keto ester, add a 1:1 mixture of 6M HCl and acetic acid.

  • Heat the mixture to reflux for 4-6 hours, or until CO₂ evolution ceases.

  • Cool the reaction mixture and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography and/or crystallization.

Characterization Data (Predicted)

While experimental data for the target molecule is not widely available, the following are predicted spectroscopic characteristics based on closely related structures.

  • ¹H NMR: Expect signals for the cyclopentyl protons, the diastereotopic protons of the lactone ring, and a signal for the methine proton adjacent to the carboxylic acid.

  • ¹³C NMR: Expect signals for the carbonyl carbons of the lactone and carboxylic acid, the spiro carbon, and the carbons of the cyclopentyl and lactone rings.

  • IR (Infrared Spectroscopy): Look for characteristic strong carbonyl stretching frequencies for the lactone (around 1770 cm⁻¹) and the carboxylic acid (around 1710 cm⁻¹), as well as a broad O-H stretch for the carboxylic acid.

  • Mass Spectrometry (MS): The molecular ion peak (M+) should be observed at m/z = 184.07, corresponding to the molecular formula C₉H₁₂O₄.[8]

References

  • Synthesis of Spiro[4.4]Nonane-l,6-Diols via the Hydrogenation of Spiro[4.4]Nonane - NTU Scholars. (n.d.).
  • Construction of Annulated Spiro[4.4]-nonane-diones via the Tandem [4 + 2]-Cycloaddition/Aromatization Reaction - American Chemical Society. (2023, May 2).
  • Construction of Annulated Spiro[4.4]-nonane-diones via the Tandem [4 + 2]-Cycloaddition/Aromatization Reaction | The Journal of Organic Chemistry - ACS Publications. (2023, July 18).
  • How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction? (2021, October 29).
  • (S)-(+)-γ-BUTYROLACTONE-γ-CARBOXYLIC ACID - Organic Syntheses Procedure. (n.d.).
  • 2-Oxo-1-oxa-spiro(4.4)nonane-4-carboxylic acid - PubChem. (n.d.).
  • spiro[4.4]nonane-1,4-dione - C9H12O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20).
  • Construction of Annulated Spiro[4.4]-nonane-diones via the Tandem [4 + 2]-Cycloaddition/Aromatization Reaction - PubMed. (2023, August 4).
  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters - AK Lectures. (n.d.).
  • JPS5927881A - Purification of gamma-butyrolactone - Google Patents. (n.d.).
  • The mechanism underlying the reaction between ethyl cyanoacetate and tautomeric substances of the keto-enol type - SciSpace. (1921, January 1).
  • WO2016008904A1 - METHOD FOR PURIFYING RAW γ-BUTYROLACTONE - Google Patents. (n.d.).
  • Dieckmann condensation - Wikipedia. (n.d.).
  • Dieckmann Condensation - Organic Chemistry Portal. (n.d.).
  • 2-oxo-1-oxaspiro[4.4]nonane-4-carboxylic acid (C007B-488971) - Cenmed Enterprises. (n.d.).
  • 3-Mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-yl benzoate. (n.d.).
  • Hydrolysis and Decarboxylation of ß-Keto Ester Example - YouTube. (2014, July 9).
  • Dieckmann Condensation - Chemistry LibreTexts. (2023, January 22).
  • How do you synthesise a lactone from a hydroxy acid? - TutorChase. (n.d.).
  • Dieckmann Condensation Mechanism, Examples and Application - Chemistry Notes. (n.d.).
  • Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lac- tones via Chiral. (n.d.).
  • gamma-butyrolactone - SWGDRUG.org. (2005, August 22).
  • Dieckmann condensation - L.S.College, Muzaffarpur. (2020, May 27).
  • WO2013023140A1 - Post process purification for gamma-butyrolactone production - Google Patents. (n.d.).
  • Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone - YouTube. (2024, April 2).
  • Studies in decarboxylation. Part VII. 2-Oxo-1-oxaspiro[4][9]decane-4-carboxylic acid. (n.d.).
  • Lactone synthesis - Organic Chemistry Portal. (n.d.).
  • Decarboxylation - Master Organic Chemistry. (2022, May 20).
  • Ethyl Cyanoacetate Reactions - ResearchGate. (n.d.).
  • Reactivity of Lactones and GHB Formation | The Journal of Organic Chemistry. (n.d.).
  • 2-methylcyclopentane-1,3-dione - Organic Syntheses Procedure. (n.d.).
  • Malonates in Cyclocondensation Reactions - PMC - NIH. (n.d.).
  • (PDF) Ethyl Cyanoacetate Reactions - ResearchGate. (n.d.).
  • Chemistry of tetraalkoxyethenes VIII Hydrolysis and subsequent decarboxylation of ethyl 2,2,3,3-tetraalkoxy-1-cyanocyclobutanecarboxylates | Request PDF. (2025, August 6).

Sources

Technical Support Center: Troubleshooting In Vitro Assays with 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this unique spirocyclic compound in in vitro assays. Our goal is to provide you with not only solutions but also the scientific reasoning behind them, ensuring the integrity and reproducibility of your experiments.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into troubleshooting, it is crucial to understand the structural features of this compound that influence its behavior in aqueous assay environments. This molecule possesses two key functional groups that dictate its properties: a lactone ring and a carboxylic acid.

PropertyValue/InformationSource
Molecular Formula C₉H₁₂O₄
Molecular Weight 184.19 g/mol
CAS Number 18363-10-5
Structure A spirocyclic compound containing a five-membered lactone ring and a cyclopentane ring, with a carboxylic acid functional group.General Chemical Knowledge

The presence of the carboxylic acid group suggests pH-dependent solubility, while the lactone ring may be susceptible to hydrolysis under certain conditions. The spirocyclic nature of the scaffold imparts a three-dimensional structure that can influence its binding to biological targets.[1][2]

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during in vitro assays with this compound in a question-and-answer format.

A. Solubility and Precipitation Issues

Question 1: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What is happening and how can I prevent this?

Answer: This is a common issue for compounds with carboxylic acid moieties.[3][4] The solubility of carboxylic acids is highly dependent on the pH of the solution. In your DMSO stock, the compound is in its neutral, protonated form, which is generally less soluble in water. When you dilute this into a neutral or acidic aqueous buffer (e.g., PBS at pH 7.4), the compound may not be fully ionized, leading to precipitation.

Troubleshooting Workflow:

start Compound Precipitation Observed check_ph Check pH of Assay Buffer start->check_ph is_neutral_acidic Is pH ≤ pKa of Carboxylic Acid? check_ph->is_neutral_acidic increase_ph Increase Buffer pH (e.g., to 8.0) or use a basic buffer is_neutral_acidic->increase_ph Yes success Precipitation Resolved is_neutral_acidic->success No check_solubility Re-test Solubility increase_ph->check_solubility still_precipitates Still Precipitates? check_solubility->still_precipitates use_cosolvent Consider a Co-solvent (e.g., ethanol, PEG-400) in the final dilution still_precipitates->use_cosolvent Yes serial_dilution Perform Serial Dilutions in DMSO before final aqueous dilution still_precipitates->serial_dilution No use_cosolvent->success failure Consult Formulation Specialist use_cosolvent->failure serial_dilution->success

Caption: Troubleshooting workflow for compound precipitation.

Detailed Steps:

  • pH Adjustment: The most effective way to increase the solubility of a carboxylic acid is to deprotonate it by raising the pH of the aqueous solution above its pKa.[4][5] Try preparing your assay buffer at a slightly more alkaline pH, for example, 8.0.

  • Use of Co-solvents: If pH adjustment is not feasible for your assay, consider the use of a co-solvent in your final dilution step.[6] However, be mindful of the final concentration of the co-solvent, as it may affect your biological system.

  • Serial Dilution: Instead of a large, single dilution from your DMSO stock into the aqueous buffer, perform serial dilutions in DMSO first to lower the compound concentration before the final aqueous dilution. This can help prevent the compound from crashing out of solution.[7][8]

Question 2: I'm observing inconsistent results in my cell-based assay. Could this be related to the compound's solubility?

Answer: Absolutely. Inconsistent results are a hallmark of a compound that is not fully solubilized.[9] If the compound precipitates, the actual concentration your cells are exposed to will be lower and more variable than your intended concentration. This can lead to poor dose-response curves and high well-to-well variability.

Preventative Measures:

  • Visual Inspection: Always visually inspect your diluted compound in the final assay medium for any signs of precipitation (cloudiness, particulates).

  • Kinetic vs. Thermodynamic Solubility: Be aware of the difference between kinetic and thermodynamic solubility. What appears soluble initially (kinetic solubility) may precipitate over the course of a longer incubation.[10]

  • Vehicle Controls: Ensure your vehicle control (medium with the same final DMSO concentration) is included in all experiments to rule out solvent effects.[7][8]

B. Compound Stability

Question 3: I'm concerned about the stability of the lactone ring in my assay conditions. How can I assess and mitigate potential hydrolysis?

Answer: The γ-lactone ring in your compound is an ester and can be susceptible to hydrolysis, especially at alkaline pH, to form the corresponding hydroxy-carboxylate.[11] This hydrolysis would result in a different chemical entity, which may have different biological activity, leading to a loss of potency over time.

Workflow for Assessing Lactone Stability:

start Concern about Lactone Hydrolysis incubation_study Incubate Compound in Assay Buffer at 37°C over time course start->incubation_study hplc_analysis Analyze samples by HPLC-MS at different time points incubation_study->hplc_analysis check_degradation Is >10% degradation observed within the assay duration? hplc_analysis->check_degradation stable Compound is stable under assay conditions check_degradation->stable No unstable Compound is unstable. Consider mitigation strategies. check_degradation->unstable Yes mitigation Mitigation Strategies: - Prepare fresh dilutions immediately before use - Shorten incubation time - Run assay at a lower pH if possible unstable->mitigation

Caption: Workflow for assessing lactone ring stability.

Mitigation Strategies:

  • Fresh Preparations: Always prepare fresh working solutions of the compound immediately before adding them to your assay.[11]

  • Time-Course Experiments: If you suspect instability, perform a time-course experiment to see if the compound's effect diminishes with longer incubation times.

  • pH Considerations: While a higher pH aids solubility of the carboxylic acid, it can decrease the stability of the lactone.[11][12] A balance may need to be found, or if the lactone is critical for activity, a lower pH buffer might be necessary, with solubility addressed through other means.

C. Assay-Specific Interference

Question 4: I'm seeing activity in my biochemical assay that I suspect might be non-specific. What are some common interference mechanisms for a compound like this?

Answer: Compounds with carboxylic acid groups can sometimes interfere with assays through mechanisms unrelated to specific binding to the target.

Potential Interference Mechanisms:

  • Chelation: Carboxylic acids can chelate metal ions that may be essential for enzyme activity. If your assay relies on a metalloenzyme, this could be a source of false positives.

  • Protein Aggregation: At high concentrations, some compounds can form aggregates that non-specifically inhibit enzymes. This is a common issue in high-throughput screening.[13]

  • Reactivity: While the provided structure is not overtly reactive, it's always a possibility that a compound or its degradation products could react with assay components.[14]

Troubleshooting Non-Specific Activity:

  • Detergent Addition: Include a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer. This can help to disrupt compound aggregates and reduce non-specific inhibition.

  • Counter-Screening: If you are using a reporter-based assay (e.g., luciferase), perform a counter-screen against the reporter enzyme itself to ensure your compound is not a direct inhibitor.[13]

  • Orthogonal Assays: Confirm your findings in a different, orthogonal assay format that has a different readout technology.

III. Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

Procedure:

  • Calculation:

    • Molecular Weight (MW) = 184.19 g/mol

    • To make 1 mL of a 10 mM stock solution, you need:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 184.19 g/mol * (1000 mg / 1 g) = 1.84 mg

  • Weighing:

    • Accurately weigh 1.84 mg of the compound.

  • Dissolution:

    • Transfer the weighed compound into a sterile tube.

    • Add 1 mL of anhydrous DMSO.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.[7]

  • Storage:

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C, protected from light and moisture.[7]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol provides a general method for diluting the DMSO stock solution into an aqueous buffer or cell culture medium.

Important Considerations:

  • The final concentration of DMSO in the assay should typically be kept below 0.5% to avoid solvent-induced toxicity.[8][15]

  • Always include a vehicle control with the same final DMSO concentration.[8][16]

Procedure (Example for a 10 µM final concentration):

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilution (optional but recommended):

    • Prepare a 100 µM intermediate solution by diluting the 10 mM stock 1:100 in cell culture medium (e.g., 5 µL of 10 mM stock into 495 µL of medium).

    • Vortex gently.

  • Final Dilution:

    • Prepare the final 10 µM working solution by diluting the 100 µM intermediate solution 1:10 in cell culture medium (e.g., 50 µL of 100 µM solution into 450 µL of medium).

  • Immediate Use: Add the working solutions to your assay plates immediately after preparation.[16]

IV. References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors. Retrieved from BenchChem Technical Support.

  • Hartmann, A., et al. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 495(1-2), 1-11. [Link]

  • Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka.

  • BenchChem. (2025). Application Notes and Protocols: Preparing Stock Solutions of 3,5-di-tert-butylchalcone 4'-carboxylic acid. Retrieved from BenchChem Technical Support.

  • BenchChem. (2025). Technical Support Center: Stabilizing Camptothecin's Lactone Ring. Retrieved from BenchChem Technical Support.

  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from BenchChem Technical Support.

  • Mooney, K. G., et al. (1981). Dissolution of carboxylic acids. III: The effect of polyionizable buffers. Journal of Pharmaceutical Sciences, 70(1), 31-36. [Link]

  • Hartmann, A., et al. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. ResearchGate. [Link]

  • Dai, W. G. (2010). In vitro methods to assess drug precipitation. ResearchGate. [Link]

  • MCE. Compound Handling Instructions. MedChemExpress.

  • PhytoTech Labs. Preparing Stock Solutions.

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. [Link]

  • Obukhova, O. M., et al. (2021). Stability of Rhodamine Lactone Cycle in Solutions: Chain–Ring Tautomerism, Acid–Base Equilibria, Interaction with Lewis Acids, and Fluorescence. ResearchGate. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Obukhova, O. M., et al. (2021). Stability of Rhodamine Lactone Cycle in Solutions: Chain–Ring Tautomerism, Acid–Base Equilibria, Interaction with Lewis Acids, and Fluorescence. MDPI. [Link]

  • World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Britannica. Carboxylic acid. [Link]

  • eCampusOntario Pressbooks. 25.2 Physical Properties of Carboxylic Acids.

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • Royal Society of Chemistry. (2013). Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. RSC Publishing.

  • Chemguide. an introduction to carboxylic acids.

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?.

  • ACS Publications. (2025). The Interaction of Structural Analogues of Phenothiazines in p53-Dependent Cellular Signaling Pathways.

  • Fatmi, S., et al. (2022). Stability ring lactone study of camptothecin and irinotecan in artificial media and Human plasma. ResearchGate. [Link]

  • Fatmi, S., et al. (2022). Stability Ring Lactone Study Of Camptothecin And Irinotecan In Artificial Media And Human Plasma. ASJP. [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual. [Link]

  • Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. [Link]

  • Chemistry LibreTexts. (2023). Preparation of carboxylic acids. [Link]

  • MDPI. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • ResearchGate. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).

  • MB-About. Assay Troubleshooting.

  • GE Healthcare Life Sciences. Buffer and sample preparation for direct binding assay in 2% DMSO.

  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. [Link]

  • Inductive Effect and Qualitative Tests for Carboxylic Acids, Amide and Ester. BYJU'S.

  • PubMed. (2006). Spirocyclic helical compounds as binding agents for bulged RNA, including HIV-2 TAR. [Link]

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]

  • PubMed. (2017). Spirolactones: Recent Advances in Natural Products, Bioactive Compounds and Synthetic Strategies. [Link]

  • MDPI. (2021). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. [Link]

  • PubMed. (2003). A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). [Link]

  • National Center for Biotechnology Information. (2017). Spirocyclic Motifs in Natural Products. [Link]

  • MDPI. (2021). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. [Link]

  • Thermo Fisher Scientific. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.

  • Royal Society of Chemistry. (2013). Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. [Link]

Sources

reducing epimerization during the synthesis of 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Guide Topic: Strategies for Reducing Epimerization during the Synthesis of 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid.

Introduction: Welcome to the technical support guide for the synthesis of this compound and its derivatives. This molecule is a key intermediate in various discovery programs, and maintaining stereochemical integrity at the C4 position is critical for downstream applications. A common and frustrating challenge during its synthesis is epimerization at this stereocenter, leading to diminished yields of the desired diastereomer and creating complex purification issues.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered by our research partners. We will explore the underlying mechanisms of epimerization and provide field-tested protocols and strategies to ensure high diastereoselectivity in your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism causing epimerization at the C4 position?

Answer: The primary cause of epimerization at the C4 position is the deprotonation-reprotonation of the acidic α-proton. The C4 carbon is adjacent to the carbonyl group of the lactone, making its proton susceptible to removal by a base. This process forms a planar enolate intermediate. Subsequent reprotonation of this achiral enolate can occur from either face, leading to a mixture of the original stereoisomer and its C4 epimer. The equilibrium between the two epimers is often driven by thermodynamic stability, which may not favor your desired product.

Below is a diagram illustrating the mechanistic pathway for this epimerization.

Epimerization_Mechanism cluster_enolate Planar Enolate Intermediate start R-Stereocenter at C4 enolate Achiral Enolate start->enolate + Base (e.g., EtO⁻) - H⁺ enolate->start + H⁺ (from top face) end S-Stereocenter at C4 enolate->end + H⁺ (from bottom face)

Caption: Mechanism of base-mediated epimerization at the C4 position.

Q2: My reaction starts with high diastereoselectivity, but it decreases significantly during workup or purification. Why?

Answer: This is a classic sign that your product is sensitive to the conditions employed after the main reaction is complete. Epimerization can be inadvertently promoted during:

  • Aqueous Workup: Prolonged exposure to even mildly basic (pH > 7.5) or acidic (pH < 4) aqueous solutions can facilitate enolization. The choice of quenching agent is critical.

  • Solvent Evaporation: Heating the product solution during solvent removal can provide the necessary thermal energy to overcome the activation barrier for epimerization, especially if residual base or acid is present.

  • Chromatography: Standard silica gel is inherently acidic and can act as a catalyst for on-column epimerization. The continuous exposure of the compound to the stationary phase as it elutes provides ample opportunity for equilibration to the more thermodynamically stable epimer.

Troubleshooting Guide: Low Diastereomeric Ratio (d.r.)

This section addresses specific experimental observations and provides actionable solutions to improve the stereochemical outcome of your synthesis.

Problem 1: The diastereomeric ratio is low immediately after the cyclization reaction.

If analysis of the crude reaction mixture shows a poor d.r., the issue lies within the core reaction conditions. The choice of base, solvent, and temperature for the intramolecular cyclization (e.g., a Dieckmann-type condensation) is paramount.

Core Insight: The goal is to achieve rapid, irreversible cyclization under conditions that kinetically favor the desired diastereomer while minimizing the time the product is exposed to the basic environment.

Troubleshooting Steps:

  • Evaluate Your Base: Strong, bulky, non-nucleophilic bases are often preferred for cyclization, but their choice impacts epimerization. Consider the trade-offs.

    • Lithium Diisopropylamide (LDA) / Lithium Hexamethyldisilazide (LHMDS): Excellent for rapid, low-temperature deprotonation. However, the resulting lithium enolates can sometimes participate in aggregation or equilibration.

    • Potassium Hexamethyldisilazide (KHMDS): Often provides higher kinetic selectivity due to the larger potassium cation.

    • Sodium Ethoxide (NaOEt) / Potassium tert-Butoxide (KOtBu): These are common, but can lead to higher rates of product epimerization if the reaction is not quenched promptly and effectively, as they are typically used at higher temperatures than lithium amide bases.

  • Strict Temperature Control: Perform the base addition and reaction at the lowest practical temperature (e.g., -78 °C for LDA/LHMDS/KHMDS). Do not let the internal temperature rise significantly. Use a cryostat or a well-maintained dry ice/acetone bath.

  • Inverse Addition: Add your substrate solution slowly to the cooled base solution. This ensures that the substrate is immediately deprotonated and cyclized without being exposed to an excess of unreacted base for an extended period.

Addition_Workflow cluster_standard Standard Addition (Higher Epimerization Risk) cluster_inverse Inverse Addition (Recommended) A1 Substrate in Flask B1 Add Base to Substrate A1->B1 C1 Result: Localized excess of substrate, potential for side reactions and equilibration. B1->C1 A2 Base in Flask (Cooled to -78 °C) B2 Slowly Add Substrate to Base A2->B2 C2 Result: Substrate is consumed instantly, minimizing exposure time. B2->C2

Caption: Comparison of standard vs. inverse addition workflows.

Problem 2: The diastereomeric ratio degrades during workup and purification.

If your crude d.r. is acceptable but the final isolated product is epimerized, your post-reaction handling needs optimization.

Troubleshooting Steps:

  • Quenching Strategy: The quench is not just about stopping the reaction; it's about neutralizing the base without creating an environment conducive to epimerization.

    • Avoid Strong Mineral Acids: Quenching with strong acids like HCl can create highly acidic localized pockets.

    • Recommended Quench: Use a buffered solution or a weak acid. A saturated aqueous solution of ammonium chloride (NH₄Cl) is an excellent choice as it maintains a mildly acidic pH (~4.5-5.5) that effectively neutralizes common bases without being harsh.

  • Temperature Management: Perform the entire aqueous workup (quench, phase separation, extractions) at low temperatures (0-5 °C) using an ice bath.

  • Purification Method Modification:

    • Deactivate Silica Gel: If column chromatography is unavoidable, neutralize the silica gel. Slurry the silica in your starting eluent (e.g., hexane/ethyl acetate) and add 1% triethylamine (Et₃N) by volume. Let it stir for 30 minutes, then pack the column as usual. This basic modifier will occupy the acidic silanol groups, preventing on-column epimerization.

    • Alternative Stationary Phases: Consider using alumina (neutral or basic grade) or a C18-functionalized silica for reverse-phase chromatography.

    • Crystallization: This is the most effective method for purification if your compound is crystalline. It not only purifies but can also upgrade the diastereomeric ratio, as the desired isomer often crystallizes preferentially, leaving the undesired epimer in the mother liquor.

Optimized Protocols

Protocol 1: Kinetic-Controlled Cyclization

This protocol is designed to maximize the initial diastereomeric ratio by leveraging low-temperature kinetic control.

  • Apparatus Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous THF (tetrahydrofuran) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, and a dropping funnel.

  • Base Preparation: Cool the flask to -78 °C (dry ice/acetone bath). Slowly add a solution of KHMDS (1.05 equivalents) in toluene.

  • Inverse Addition: Dissolve the linear diester precursor (1.0 eq) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred KHMDS solution over 30-45 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C for 1 hour. Monitor the reaction completion by TLC or LC-MS by taking a small, quenched aliquot.

  • Kinetic Quench: Once complete, quench the reaction at -78 °C by rapidly adding a pre-cooled (-78 °C) saturated aqueous solution of NH₄Cl.

  • Low-Temperature Workup: Allow the mixture to warm to 0 °C. Proceed with extraction using a suitable organic solvent (e.g., ethyl acetate) and wash the combined organic layers with brine, all while maintaining the temperature between 0-5 °C.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo without external heating (rotary evaporator water bath at room temperature).

Protocol 2: Epimerization-Free Purification via Chromatography
  • Slurry Preparation: In a beaker, add the required amount of silica gel for your column. Add the chosen eluent (e.g., 20% Ethyl Acetate in Hexane) to form a slurry.

  • Neutralization: Add triethylamine (Et₃N) to the slurry to a final concentration of 1% v/v relative to the solvent volume. Stir gently for 20-30 minutes.

  • Column Packing: Pack the column with the neutralized silica slurry.

  • Elution: Equilibrate the column with the mobile phase (containing 1% Et₃N). Load your crude product and elute as normal. The presence of the amine in the mobile phase maintains a non-acidic environment throughout the separation.

  • Product Isolation: Combine the product-containing fractions and concentrate in vacuo without heating. The residual triethylamine is volatile and can typically be removed under high vacuum.

Summary of Key Control Parameters

ParameterStandard Condition (High Epimerization Risk)Optimized Condition (Low Epimerization Risk)Rationale
Base NaOEt, 0 °C to RTKHMDS or LHMDS, 1.05 eq.Bulky amide bases at low temp favor kinetic control.
Temperature 0 °C to Room Temperature-78 °CMinimizes thermal energy available for equilibration.
Addition Mode Base added to substrateSubstrate added slowly to base (Inverse)Prevents substrate exposure to excess base.
Quenching Agent 1M HClSaturated aq. NH₄Cl (pre-cooled)Neutralizes base without creating harsh pH conditions.
Workup Temp. Room Temperature0 - 5 °CReduces rate of epimerization during extraction.
Purification Standard Silica GelNeutralized Silica (1% Et₃N) or CrystallizationPrevents on-column, acid-catalyzed epimerization.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press. [Link]
  • Williams, D. R., & Klingler, F. D. (1989). Total synthesis of (+)-latrunculin A. The Journal of Organic Chemistry, 54(20), 4749–4750. [Link]
  • Kiyooka, S., & Shuto, K. (1995). Diastereoselective aldol reaction of silyl enol ethers with aldehydes promoted by a new catalyst system, Me₂AlCl-R₃PO. Tetrahedron Letters, 36(34), 6179-6182. [Link]

Technical Support Center: Scale-Up Synthesis of 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid. This resource is tailored for researchers, chemists, and process development professionals navigating the complexities of transitioning this spiro-lactone synthesis from the laboratory bench to larger-scale production. Here, we address common challenges with in-depth, scientifically grounded solutions.

Introduction to the Synthesis

The synthesis of this compound, a molecule with a spirocyclic core, presents unique challenges during scale-up. While several synthetic routes can be envisioned, a common and logical approach involves the formation of the spirocyclic core followed by functional group manipulations to yield the target carboxylic acid. A plausible and efficient route is a Dieckmann condensation to form the 5-membered carbocyclic ring, followed by subsequent lactonization and hydrolysis. This guide will focus on potential issues arising from such a pathway.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the synthesis of this compound?

A1: The main hurdles include controlling the intramolecular Dieckmann condensation to avoid intermolecular side reactions, managing the thermodynamics and kinetics of the lactonization step, ensuring complete hydrolysis of the ester precursor to the carboxylic acid without inducing side reactions, and effectively purifying the final product to remove structurally similar impurities.

Q2: I'm observing low yields in the Dieckmann condensation step. What are the likely causes?

A2: Low yields in a Dieckmann condensation on a larger scale can often be attributed to inefficient mixing, localized concentration gradients of the base, or competing intermolecular Claisen condensations.[1][2] It is crucial to maintain high dilution conditions and ensure uniform and rapid dispersion of the base.

Q3: My final product is contaminated with the corresponding ester. How can I improve the hydrolysis step?

A3: Incomplete hydrolysis is a common issue. On a larger scale, ensuring sufficient stoichiometry of the base (e.g., NaOH or KOH) and adequate reaction time is critical. The reaction mixture's viscosity can increase, hindering effective mixing. Consider using a co-solvent to improve solubility and mass transfer. Monitoring the reaction progress by techniques like HPLC is essential to determine the reaction endpoint.

Q4: Are there any stability concerns with this compound?

A4: Yes, β-keto acids are susceptible to decarboxylation, especially at elevated temperatures. While the target molecule is a γ-lactone carboxylic acid, the structurally similar 2-oxo-1-oxaspiro[3][4]decane-4-carboxylic acid has been studied for its decarboxylation kinetics, suggesting that thermal stress should be minimized during workup and purification.[5]

Troubleshooting Guides

Guide 1: Optimizing the Dieckmann Condensation for Spirocycle Formation

Problem: Low yield of the desired spirocyclic β-keto ester and formation of polymeric byproducts.

Underlying Science: The Dieckmann condensation is an intramolecular reaction that competes with intermolecular Claisen condensation.[1][6][7] At high concentrations, the probability of two different molecules reacting increases, leading to oligomers and polymers. The choice of base is also critical; it must be strong enough to deprotonate the α-carbon of the ester but not so reactive as to cause significant ester hydrolysis.

Solutions:

Parameter Recommendation Scientific Rationale
Concentration Employ high-dilution conditions. This can be achieved by slowly adding the diester substrate to a solution of the base.Favors the intramolecular cyclization over intermolecular reactions by reducing the probability of intermolecular collisions.[1]
Base Selection Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).Minimizes saponification of the ester groups, which would quench the reaction.[2]
Temperature Maintain a consistent and controlled temperature. The optimal temperature will depend on the solvent and base used.Ensures a steady reaction rate and minimizes side reactions. Exothermic deprotonation can lead to localized heating and decomposition if not controlled.
Solvent Use an anhydrous, high-boiling, non-protic solvent like toluene or THF.Prevents quenching of the enolate intermediate and allows for a suitable reaction temperature range.

Experimental Protocol: Scale-Up Dieckmann Condensation

  • To a flame-dried reactor under an inert atmosphere (N₂ or Ar), add anhydrous toluene.

  • Add sodium hydride (60% dispersion in mineral oil) portion-wise, allowing for controlled release of hydrogen gas.

  • Heat the mixture to the desired reaction temperature (e.g., 80-110 °C).

  • Slowly add a solution of the starting diester (e.g., diethyl 2,2-cyclopentanediacetate) in anhydrous toluene to the reactor over several hours using a syringe pump.

  • After the addition is complete, maintain the reaction at temperature and monitor for completion by TLC or LC-MS.

  • Cool the reaction mixture and carefully quench with a proton source (e.g., acetic acid or a saturated aqueous solution of NH₄Cl).

  • Proceed with aqueous workup to isolate the crude β-keto ester.

Dieckmann_Condensation

Guide 2: Challenges in Lactonization and Subsequent Hydrolysis

Problem: Incomplete lactonization or formation of byproducts during the conversion of the β-keto ester to the final carboxylic acid.

Underlying Science: The conversion of the spirocyclic β-keto ester to the target molecule likely involves reduction of the ketone, followed by intramolecular cyclization (lactonization) and hydrolysis of a protecting group or ester to the carboxylic acid. Each of these steps has its own set of challenges on a larger scale. Lactonization is an equilibrium process, and driving it to completion can be difficult.[4][8] Subsequent hydrolysis requires harsh conditions (strong acid or base) which can potentially lead to degradation of the spiro-lactone ring.

Solutions:

Step Parameter Recommendation Scientific Rationale
Reduction Reagent Use a selective reducing agent like sodium borohydride (NaBH₄).Reduces the ketone to a secondary alcohol without affecting the ester group.
Lactonization Catalyst Use a mild acid catalyst (e.g., p-toluenesulfonic acid).Catalyzes the intramolecular esterification to form the lactone.[9]
Water Removal Employ azeotropic distillation with a Dean-Stark trap if the reaction is run in a suitable solvent like toluene.Removes water, which is a byproduct of the lactonization, driving the equilibrium towards the product.
Hydrolysis Conditions Use a stoichiometric amount of a strong base like lithium hydroxide (LiOH) in a THF/water mixture at room temperature.Saponifies the ester to the carboxylate salt under conditions that are typically mild enough to avoid opening the lactone ring.
Acidification Carefully acidify the carboxylate salt with a dilute acid (e.g., 1M HCl) at low temperature.Protonates the carboxylate to form the final carboxylic acid. Low temperature minimizes potential degradation.

Experimental Protocol: Lactonization and Hydrolysis

  • Dissolve the crude spirocyclic alcohol-ester in a suitable solvent (e.g., toluene).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and collect water using a Dean-Stark apparatus.

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, cool the reaction and wash with a saturated aqueous solution of sodium bicarbonate to remove the acid catalyst.

  • Concentrate the organic layer to obtain the crude lactone-ester.

  • Dissolve the crude product in a mixture of THF and water.

  • Add a stoichiometric amount of lithium hydroxide and stir at room temperature until the hydrolysis is complete (monitored by LC-MS).

  • Cool the reaction mixture in an ice bath and slowly add 1M HCl until the pH is acidic.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the crude this compound.

Lactonization_Hydrolysis

Guide 3: Purification of the Final Product

Problem: Difficulty in achieving high purity of this compound on a large scale.

Underlying Science: The final product may contain unreacted starting materials, intermediates, and side products that are structurally similar, making purification by simple extraction challenging. The carboxylic acid functionality can also complicate standard chromatographic methods.

Solutions:

Technique Recommendation Scientific Rationale
Crystallization Explore different solvent systems for recrystallization. Given the polarity of the carboxylic acid and the lactone, a mixture of polar and non-polar solvents might be effective (e.g., ethyl acetate/hexanes).A well-chosen solvent system can selectively dissolve the desired product at a higher temperature and allow it to crystallize out in high purity upon cooling, leaving impurities in the mother liquor.[10]
Chromatography If chromatography is necessary, consider using a modified silica gel or a different stationary phase. The acidity of standard silica gel can sometimes cause degradation of sensitive compounds. A mobile phase containing a small amount of acid (e.g., acetic acid) can improve peak shape for carboxylic acids.Neutralizing the silica gel or using a less acidic stationary phase can prevent on-column reactions. The addition of an acid to the eluent suppresses the ionization of the carboxylic acid, reducing tailing and improving separation.
pH-based Extraction Utilize the acidic nature of the product for an acid-base extraction. Dissolve the crude material in an organic solvent and extract with a weak base (e.g., aqueous sodium bicarbonate) to form the water-soluble carboxylate salt. The aqueous layer can then be separated, re-acidified, and the purified product extracted back into an organic solvent.This method effectively separates the acidic product from neutral and basic impurities.

References

  • Current time information in Le Flore County, US. (n.d.). Google.
  • Zhuang, Z., et al. (2019). Lactonization as a general route to β-C(sp3)–H functionalization.
  • Problems encountered during the scale‐up of the lactonization reactions of alkynes 9. (n.d.). ResearchGate.
  • Negishi, E.-i., & de Meijere, A. (Eds.). (2010). Handbook of Organopalladium Chemistry for Organic Synthesis. John Wiley & Sons.
  • Lactonization. (n.d.). ResearchGate.
  • Zhuang, Z., et al. (2019). Lactonization as a general route to β-C(sp3)-H functionalization.
  • Dieckmann Condensation. (n.d.). SynArchive.
  • Dieckmann condensation. (2023, October 27). In Wikipedia. [Link]
  • Ji, Z., et al. (2010). 3-Mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-yl benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1624.
  • Spironolactone: New Polymorphic Form III and Revisiting Form II at Low Temper
  • Preparation method of high-yield spironolactone refined product. (2021).
  • Dieckmann Condensation. (n.d.). Organic Chemistry Portal.
  • 2-Oxo-1-oxa-spiro(4.4)nonane-4-carboxylic acid. (n.d.). PubChem.
  • Lactone-directed intramolecular Diels-Alder cyclization: synthesis of trans-dihydroconfertifolin. (1985). The Journal of Organic Chemistry, 50(25), 5144-5146.
  • Dieckmann condensation – An Intramolecular Claisen Reaction. (n.d.). Chemistry Steps.
  • Ferreira, V. F., & de Souza, M. C. B. V. (2018). Spirolactones: Recent Advances in Natural Products, Bioactive Compounds and Synthetic Strategies. Current Organic Chemistry, 22(18), 1766-1798.
  • The Dieckmann Condensation. (2014, April 14). YouTube.
  • Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. (2021). Molecules, 26(11), 3234.
  • Higher purity. Higher yield. How to optimize your purification workflow, from lab scale to scale-up. (2025, May 9). YouTube.
  • Spirolactones: Recent Advances in Natural Products, Bioactive Compounds and Synthetic Strategies. (2017). Current Medicinal Chemistry, 24(33), 3629-3663.
  • Process for preparing optically active 2-oxoimidazolidine derivatives. (1991).
  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (2021). Molecules, 26(16), 4963.
  • Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. (2024, April 2). YouTube.
  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. (2019). Frontiers in Chemistry, 7, 73.
  • Studies in decarboxylation. Part VII. 2-Oxo-1-oxaspiro[3][4]decane-4-carboxylic acid. (1967). Journal of the Chemical Society B: Physical Organic, 858-861.
  • 2-Oxo-1-oxaspiro[4.4]nonane-8-carboxylic acid. (n.d.). PubChem.

Sources

Technical Support Center: 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental complexities associated with this molecule. Drawing from established principles of organic chemistry and extensive experience with analogous spirocyclic systems, this document provides practical, in-depth solutions to common challenges.

Overview of Molecular Stability

This compound possesses two primary functional groups that dictate its reactivity and degradation profile: a γ-butyrolactone ring and a carboxylic acid moiety. The spirocyclic nature of the molecule, where the cyclopentane ring is joined at a single carbon to the lactone ring, introduces steric considerations but the fundamental reactivity is governed by these functional groups. The lactone, a cyclic ester, is susceptible to hydrolysis, while the β-keto acid structure (the carboxylic acid is beta to the lactone carbonyl) suggests a potential for thermal decarboxylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should anticipate for this molecule?

A1: Based on its structure, the two most probable non-enzymatic degradation pathways are hydrolysis and thermal decarboxylation .

  • Hydrolysis: The γ-lactone ring is an ester and is therefore susceptible to cleavage by both acid- and base-catalyzed hydrolysis.[1] This reaction opens the lactone ring to form 1-(carboxymethyl)-1-hydroxycyclopentaneacetic acid. This is often the most common degradation pathway in aqueous environments.[2][3]

  • Thermal Decarboxylation: The molecule is a β-keto acid derivative. While classic β-keto acids decarboxylate readily upon heating, the stability of this particular structure may be greater. However, studies on the analogous 2-oxo-1-oxaspiro[4][5]decane-4-carboxylic acid have shown that it undergoes first-order decarboxylation at elevated temperatures (455–499 °K), suggesting a concerted intramolecular mechanism.[6] This would result in the loss of CO₂ and the formation of 2-oxaspiro[4.4]nonan-4-one.

  • Oxidation: While the core structure is relatively robust, oxidative conditions, particularly in the presence of radical initiators, could potentially lead to degradation, although this is generally a less prominent pathway compared to hydrolysis.

Q2: How does pH likely affect the stability of this compound?

A2: The stability of the molecule is highly pH-dependent.

  • Neutral to Slightly Acidic pH: The molecule is expected to be most stable in a neutral to slightly acidic pH range. However, even in neutral water, hydrolysis of lactones can occur, albeit at a slower rate.[2]

  • Strongly Acidic Conditions (pH < 3): Acid-catalyzed hydrolysis of the lactone is expected to accelerate. The process begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[1]

  • Strongly Basic Conditions (pH > 9): Base-catalyzed hydrolysis (saponification) is typically much faster than acid-catalyzed hydrolysis for esters. The hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to open the lactone ring.[1][7]

Q3: Are there any known enzymatic or microbial degradation pathways for this type of compound?

A3: While specific studies on this compound are not prevalent, the general class of lactones can be degraded by microorganisms. Many bacteria and fungi produce enzymes such as lactonases or esterases (specifically α/β-hydrolases) that can efficiently hydrolyze the lactone ring.[8][9] If your experimental system involves microbial contamination or is designed to test for biodegradation, enzymatic hydrolysis is a highly probable pathway.[10][11]

Predicted Degradation Pathways Diagram

G cluster_hydrolysis Hydrolysis cluster_decarboxylation Thermal Decarboxylation parent This compound hydrolysis_product 1-(Carboxymethyl)-1-hydroxycyclopentaneacetic acid parent->hydrolysis_product H+ or OH- H2O decarboxylation_product 2-Oxaspiro[4.4]nonan-4-one + CO2 parent->decarboxylation_product Δ (Heat)

Caption: Predicted chemical degradation pathways for the target molecule.

Troubleshooting & Experimental Optimization Guide

Q1: My parent compound has completely degraded, or the degradation is too extensive (e.g., >20%). How can I achieve the target degradation of 5-20% for kinetic studies?

A1: Extensive degradation can obscure the primary degradation pathway by favoring the formation of secondary degradants.[12] To achieve more controlled degradation, you must reduce the severity of the stress conditions. A systematic approach is crucial:

  • Decrease the Temperature: Lowering the reaction temperature is one of the most effective ways to slow down degradation kinetics.

  • Reduce Stressor Concentration: For hydrolytic studies, decrease the concentration of the acid or base (e.g., from 0.1 M HCl to 0.01 M HCl).[12]

  • Shorten Exposure Time: Reduce the duration of the stress condition. If you are taking time points at 2, 4, and 8 hours, consider adding earlier time points like 30, 60, and 120 minutes.

Q2: I am not observing any degradation under my forced degradation conditions. What should I do?

A2: If your compound appears overly stable, you may need to incrementally increase the severity of the stress conditions.[12]

  • Increase Stressor Concentration: Move from 0.1 M acid/base to 1 M or even higher, while carefully monitoring.

  • Increase Temperature: For hydrolytic or thermal studies, increase the temperature in increments (e.g., from 40°C to 60°C or 80°C).

  • Extend Reaction Time: Allow the experiment to run for a longer duration, such as 48 or 72 hours.

  • Verify Solubility: Ensure your compound is fully dissolved. Poor solubility can mask degradation. If necessary, consider using a co-solvent, but run a control to ensure it is inert and does not interfere with the analysis.

Q3: My HPLC chromatogram shows multiple new peaks after a degradation experiment. How do I begin to identify these unknown degradants?

A3: Identifying unknown degradation products is a stepwise process. The most powerful first step is Liquid Chromatography coupled with Mass Spectrometry (LC-MS).[12]

  • Obtain Molecular Weights: An initial LC-MS run will provide the molecular weights of the degradant peaks. This allows you to propose potential molecular formulas. For example, the hydrolysis product should have a molecular weight corresponding to the parent molecule + 18 (for the addition of H₂O). The decarboxylation product should have a molecular weight corresponding to the parent - 44 (for the loss of CO₂).

  • Determine Elemental Composition: Use high-resolution mass spectrometry (HRMS), such as with a TOF or Orbitrap detector, to obtain highly accurate mass measurements. This data can confirm the elemental composition of your degradants.

  • Fragment for Structural Clues: Employ tandem mass spectrometry (MS/MS) to fragment the degradant ions. The resulting fragmentation pattern provides critical clues about the molecule's structure, helping you piece together the final identification.

Q4: I'm experiencing poor mass balance in my degradation study. What are the potential causes?

A4: Poor mass balance, where the sum of the parent compound assay and the percentage of all degradation products does not equal approximately 100%, is a common challenge.[12] Potential causes include:

  • Co-eluting Peaks: A degradant may be co-eluting with the parent peak or another impurity. Use a photodiode array (PDA) detector to perform peak purity analysis.

  • Non-UV Active Degradants: Some degradation pathways may result in products that lack a chromophore and are therefore invisible to a UV detector. Try using a more universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) alongside your MS.

  • Formation of Volatiles: Decarboxylation produces CO₂, which will not be detected. Other small, volatile fragments may also be lost. Headspace GC-MS can be used to investigate volatile products.

  • Adsorption: The parent compound or degradants may adsorb to the surface of the container (e.g., glass or plastic vials). Using silanized vials can sometimes mitigate this issue.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a standard approach for investigating the stability of this compound under various stress conditions.

1. Stock Solution Preparation:

  • Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like acetonitrile or methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix a portion of the stock solution with 0.1 M HCl.

  • Base Hydrolysis: Mix a portion of the stock solution with 0.1 M NaOH.

  • Oxidative Degradation: Mix a portion of the stock solution with 3% hydrogen peroxide (H₂O₂).[12]

  • Thermal Degradation: Place the stock solution in a sealed vial.

  • Control Sample: Prepare a control by diluting the stock solution with the initial solvent (e.g., acetonitrile/water) and keep it alongside the stressed samples.

3. Incubation:

  • Maintain all solutions at a controlled temperature (e.g., 60°C). Protect the oxidative degradation sample from light.

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

4. Quenching:

  • Immediately before analysis, neutralize the acidic and basic samples (e.g., add an equivalent amount of 0.1 M NaOH to the acid sample and 0.1 M HCl to the base sample) to stop the reaction.[12]

  • Dilute all samples with the mobile phase to an appropriate concentration for analysis.

5. Analysis:

  • Analyze all samples by a stability-indicating HPLC-UV/MS method (see Protocol 2).

Protocol 2: HPLC-MS Analysis Method

This method is a starting point for monitoring the degradation of the parent compound and detecting its degradants.

ParameterRecommended Setting
Column C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 min
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 2 µL
UV Detection 210 nm (or scan for optimal wavelength)
MS Detector ESI in both positive and negative ion modes
MS Scan Range m/z 50 - 500

Experimental Workflow Diagram

G cluster_prep Preparation cluster_stress Stress Application (e.g., 60°C) cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution acid 0.1 M HCl prep->acid base 0.1 M NaOH prep->base oxid 3% H2O2 prep->oxid therm Heat prep->therm control Control prep->control quench Withdraw & Quench Aliquots at Timepoints acid->quench base->quench oxid->quench therm->quench control->quench hplc HPLC-UV/MS Analysis quench->hplc data Data Interpretation: - Purity & Mass Balance - Degradant Identification hplc->data

Caption: General workflow for a forced degradation study.

References

  • Reactivity of lactones and GHB form
  • Studies in decarboxylation. Part VII. 2-Oxo-1-oxaspiro[4][5]decane-4-carboxylic acid. Journal of the Chemical Society B: Physical Organic. [Link]
  • 2-Oxo-1-oxa-spiro(4.4)nonane-4-carboxylic acid. PubChem. [Link]
  • Oxidative Cleavage of β-Substituted Primary Alcohols in Flow. American Chemical Society. [Link]
  • How Does Lactone Hydrolysis Work? Chemistry For Everyone - YouTube. [Link]
  • Synthesis of γ- and δ-lactone natural products by employing a trans-cis isomeriz
  • Enzymatic Hydrolysis of Resorcylic Acid Lactones by an Aeromicrobium sp. PMC - NIH. [Link]
  • Hydrolysis of saturated gamma-lactones.
  • Microbial Degradation and Transformation of Organic Pollutants: An Eco-Friendly Str
  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • Unexpected Isomerization of Oxetane-Carboxylic Acids. PMC - NIH. [Link]
  • Enzymatic Hydrolysis of Resorcylic Acid Lactones by an Aeromicrobium sp.
  • Understanding the Degradation of Spiro-OMeTAD-Based Perovskite Solar Cells at High Temperature.
  • Microbial degradation of organophosphorus compounds. PubMed. [Link]
  • Spirolactones: Recent Advances in Natural Products, Bioactive Compounds and Synthetic Str
  • Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral.
  • Microbial degradation of nitroaromatic compounds.
  • Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions.
  • Profiling Pesticide Biodegradation by Phyllosphere Microbes for Putative Role in Effectuating Remediation of Common Pesticides. Journal of Pure and Applied Microbiology. [Link]
  • Oxa-spirocycles: synthesis, properties and applic
  • Journal of Natural Products.
  • CAS 2819-56-9 | 2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid. Hoffman Fine Chemicals. [Link]
  • Thermal and sensitiveness determination of cubanes: Towards cubane based fuels for Infrared Countermeasures. The University of Queensland eSpace. [Link]

Sources

Technical Support Center: Stereochemical Integrity in the Synthesis of Chiral 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this valuable chiral building block. Our focus is to provide in-depth, field-proven insights and actionable troubleshooting protocols to help you maintain the stereochemical integrity of the critical C4 stereocenter and avoid racemization.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the fundamental principles governing the stereochemical stability of your target molecule. Understanding these concepts is the first step toward preventing racemization.

Q1: What is this compound, and why is its chirality important?

This compound is a spirocyclic γ-lactone. Spirocyclic frameworks are of significant interest in drug discovery due to their rigid, three-dimensional structures, which can lead to enhanced binding affinity and selectivity for biological targets. The stereochemistry at the C4 position—the quaternary carbon bearing the carboxylic acid group—is often crucial for biological activity. An enantiomerically pure compound ensures that the pharmacological effect is maximized and potential off-target effects from the undesired enantiomer are eliminated.

Q2: What is racemization, and why is the C4-stereocenter in this molecule particularly susceptible to it?

Racemization is the process of converting an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate), resulting in the loss of optical activity.[1][2]

The C4 stereocenter in your target molecule is highly prone to racemization because the hydrogen atom at this position is alpha (α) to the lactone's carbonyl group. The key mechanistic vulnerability is enolization , which can be catalyzed by either acid or base.[1][3]

  • Under basic conditions: A base can abstract the acidic α-proton to form a planar, achiral enolate intermediate. Reprotonation of this intermediate can occur from either face with equal probability, leading to a 50:50 mixture of (R) and (S) enantiomers.[4][5]

  • Under acidic conditions: The carbonyl oxygen is protonated, which increases the acidity of the α-proton. A weak base (like the solvent) can then remove this proton to form a planar, achiral enol intermediate. Tautomerization back to the keto form can occur via protonation from either face, again leading to racemization.[3][6]

Q3: What are the primary experimental factors that can induce racemization?

Controlling the following factors is critical to preserving your product's enantiomeric excess (ee):

  • pH: Both strong acids and strong bases will significantly accelerate racemization.[3][7][8] Even seemingly neutral conditions, like purification on standard silica gel (which is inherently acidic), can cause loss of stereointegrity.

  • Temperature: Higher temperatures provide the activation energy needed for enolization, increasing the rate of racemization. Reactions and purifications should be conducted at the lowest practical temperature.

  • Solvent: Polar, protic solvents can facilitate the proton transfer steps involved in both acid- and base-catalyzed enolization.

  • Reaction Time: Prolonged exposure to harsh conditions increases the likelihood of racemization.

Q4: How can I reliably determine the enantiomeric excess (ee) of my product?

Visual inspection of optical rotation is insufficient. Accurate determination of ee requires specialized analytical techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): This is the gold standard. The carboxylic acid or its ester derivative is separated into its constituent enantiomers on a chiral stationary phase (CSP). Integration of the peak areas provides a precise ee value.[9][10][11]

  • NMR Spectroscopy with Chiral Solvating or Derivatizing Agents: The carboxylic acid can be converted into diastereomeric esters or amides by reacting it with a chiral alcohol or amine. The resulting diastereomers will have distinct signals (e.g., different chemical shifts for α-protons or methyl groups) in ¹H or ¹³C NMR spectra, allowing for quantification by integration.

Section 2: Troubleshooting Guide - Addressing Specific Experimental Issues

This section provides solutions to common problems encountered during the synthesis, focusing on the causality behind each issue and providing validated protocols for mitigation.

Issue 1: Loss of Enantiomeric Excess (ee) During Saponification of an Ester Precursor
  • Problem: "I synthesized a chiral ester precursor (e.g., the methyl or ethyl ester of the target acid) with high ee, but after hydrolyzing it to the carboxylic acid using NaOH or KOH, the ee of my final product is significantly lower."

  • Root Cause Analysis: Standard saponification using strong bases like NaOH or KOH is a primary cause of racemization for α-substituted carbonyl compounds. The hydroxide ion readily deprotonates the C4 position, forming the planar enolate intermediate, which then reprotonates non-stereoselectively.[4][5]

  • Solution & Mitigation Protocol: Avoid strong bases and high temperatures. Opt for milder hydrolysis methods.

    Protocol: Enzymatic Hydrolysis of an Ester Precursor Enzymatic hydrolysis using a lipase can proceed with high chemoselectivity under mild, near-neutral pH conditions, thereby avoiding enolization.[12]

    • Enzyme Selection: Screen several lipases (e.g., Lipase from Candida antarctica (CAL-B), Lipase from Pseudomonas cepacia (Amano PS)) to find one with optimal activity and selectivity for your substrate.[11]

    • Reaction Setup: Suspend your chiral ester (1.0 eq) in a phosphate buffer (e.g., 0.1 M, pH 7.0).

    • Enzyme Addition: Add the selected lipase (typically 10-50% by weight of the substrate).

    • Incubation: Stir the mixture at a controlled temperature (e.g., 25-37 °C). Monitor the reaction progress by TLC or HPLC.

    • Workup: Once the reaction is complete, acidify the mixture to pH ~2 with dilute HCl. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

    Comparison of Hydrolysis Conditions

    Method Reagents Typical Conditions Risk of Racemization
    Standard Saponification NaOH or KOH in H₂O/MeOH Reflux, 2-12 h Very High
    Controlled Saponification LiOH in THF/H₂O 0 °C to RT, 1-4 h Moderate to High

    | Enzymatic Hydrolysis | Lipase in Phosphate Buffer | RT, 12-48 h | Very Low |

  • Mechanism Visualization: Base-Catalyzed Racemization

    Below is a diagram illustrating the pathway for racemization under basic conditions. The key is the formation of the achiral, planar enolate intermediate.

    Caption: Base-catalyzed racemization via a planar enolate intermediate.

Issue 2: Racemization During the Lactonization Step
  • Problem: "My open-chain precursor (e.g., a hydroxy-dicarboxylic acid derivative) has high ee, but the ee drops significantly after I perform the ring-closing lactonization."

  • Root Cause Analysis: Many standard lactonization procedures rely on conditions that can cause racemization. For example, acid-catalyzed Fischer esterification-type cyclizations (e.g., using p-TsOH at high temperatures) can promote enolization. Similarly, methods involving strong bases to deprotonate the hydroxyl group can inadvertently deprotonate the α-carbon.

  • Solution & Mitigation Protocol: Employ a stereospecific lactonization method where the C4 stereocenter is not disturbed. Halolactonization is an excellent strategy as it proceeds through a stereodefined mechanism.

    Protocol: Stereospecific Bromolactonization This protocol is adapted from methodologies developed for asymmetric synthesis of spiro-γ-lactones. It relies on the reaction of an unsaturated carboxylic acid precursor.

    • Precursor Synthesis: Synthesize the corresponding α-allyl-α-cyclopentyl carboxylic acid. This step must be enantioselective to set the C4 stereocenter.

    • Reaction Setup: Dissolve the unsaturated acid (1.0 eq) in a suitable solvent like dichloromethane (DCM) or acetonitrile at low temperature (e.g., -20 °C to 0 °C).

    • Brominating Agent: Add a source of electrophilic bromine, such as N-Bromosuccinimide (NBS), portion-wise. The reaction proceeds via a bromonium ion intermediate, which is then trapped intramolecularly by the carboxylate in an anti-fashion, forming the lactone ring without affecting the α-carbon stereocenter.

    • Monitoring: Follow the reaction by TLC until the starting material is consumed.

    • Workup: Quench the reaction with aqueous sodium thiosulfate solution. Separate the layers, extract the aqueous phase with DCM, and combine the organic layers. Dry over anhydrous MgSO₄, filter, and concentrate. The resulting bromo-lactone can then be de-brominated under radical conditions (e.g., with AIBN and Bu₃SnH) if the parent structure is desired.

  • Workflow Visualization: Stereospecific vs. Racemizing Lactonization

    workflow cluster_good Recommended Workflow (Stereospecific) cluster_bad Problematic Workflow (Racemizing) A1 Chiral Unsaturated Acid Precursor (High ee) A2 Bromolactonization (e.g., NBS, 0 °C) A1->A2 A3 Chiral Bromo-Lactone (ee Preserved) A2->A3 A4 Reductive Dehalogenation (Bu₃SnH, AIBN) A3->A4 A5 Final Product (High ee) A4->A5 B1 Chiral Hydroxy-Acid Precursor (High ee) B2 Acid-Catalyzed Lactonization (e.g., H⁺, Heat) B1->B2 Enolization occurs B3 Racemized Product (Low ee) B2->B3

    Caption: Comparison of a stereospecific vs. a potentially racemizing lactonization workflow.

Issue 3: Decreasing Enantiomeric Purity During Chromatographic Purification
  • Problem: "My crude product shows a high ee value by chiral HPLC, but after purification on a silica gel column, the ee of the isolated product is lower."

  • Root Cause Analysis: Standard silica gel is acidic (surface pH ≈ 4-5) due to the presence of silanol groups (Si-OH). For compounds with acidic α-protons, prolonged contact with the silica surface can catalyze enolization, leading to on-column racemization.[3] This effect is exacerbated by long residence times on the column and the use of certain polar solvents.

  • Solution & Mitigation Protocol: Minimize contact with acidic surfaces or use alternative purification methods.

    Protocol: Purification using Neutralized Silica Gel

    • Neutralization: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Add 1% triethylamine (Et₃N) by volume and stir for 15-20 minutes.

    • Column Packing: Pack the column using this neutralized slurry.

    • Eluent: Add ~0.5-1% triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate) to maintain neutral conditions during elution.

    • Chromatography: Perform the flash chromatography as quickly as possible to minimize contact time. Collect fractions and analyze for purity and ee.

    Alternative Purification Strategies

    Technique Description Suitability for Target Molecule
    Neutral Alumina Chromatography Use neutral or basic alumina as the stationary phase. Good alternative, but check for compound stability as alumina can sometimes catalyze other reactions.
    Preparative Chiral HPLC Directly separate enantiomers while purifying from other impurities. Ideal for small to medium scales; provides both purification and enantiomeric separation in one step.

    | Crystallization | If the compound is crystalline, this can be an excellent method for purification and potentially for enantiomeric enrichment. | Highly effective if a suitable solvent system can be found. |

Section 3: Recommended Analytical Protocols

Accurate analysis is key to diagnosing and solving racemization issues.

Protocol 1: Chiral HPLC Method Development for ee Determination

  • Column Selection: Start with a polysaccharide-based chiral stationary phase. Columns like Daicel CHIRALPAK® AD-H or AS-H are often effective for carboxylic acids.

  • Mobile Phase (Normal Phase):

    • Primary Solvent: Hexane or Heptane.

    • Polar Modifier: Isopropanol (IPA) or Ethanol.

    • Acidic Additive: A small amount of trifluoroacetic acid (TFA) or acetic acid (0.1%) is crucial to ensure good peak shape for the carboxylic acid analyte.

    • Starting Conditions: Begin with a mobile phase like Hexane/IPA/TFA (90:10:0.1).

  • Analysis: Inject a sample of the racemic material first to confirm peak separation.

  • Optimization: Adjust the ratio of hexane to alcohol to optimize resolution and retention time. Lowering the percentage of alcohol generally increases retention and can improve separation.

  • Quantification: Once baseline separation is achieved, inject your chiral sample. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

References

  • Sketchy (2023). Reactions at the Alpha Carbon of Carbonyls - Free Sketchy MCAT Lesson. Sketchy.
  • Organocatalyzed Kinetic Resolution of Racemic Carboxylic Acids. (n.d.). ResearchGate.
  • Dr. B. (2017). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube.
  • de Souza, J. et al. (2018). Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization? ACS Omega.
  • De Vreese, M. et al. (2017). Asymmetric Brønsted acid catalysis with chiral carboxylic acids. Chemical Society Reviews.
  • de Souza, J. et al. (2018). Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization? PMC - NIH.
  • Generic mechanisms for acid‐catalysed racemisation. (n.d.). ResearchGate.
  • General mechanism of base‐catalysed racemisation. (n.d.). ResearchGate.
  • Sakai, T. et al. (2008). Kinetic Resolution of Racemic Carboxylic Acids Using Achiral Alcohols by the Promotion of Benzoic Anhydrides and Tetramisole Derivatives: Production of Chiral Nonsteroidal Anti-Inflammatory Drugs and Their Esters. Semantic Scholar.
  • Pucci, V. et al. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. PubMed.
  • LibreTexts Chemistry. (2021). 19.11: Racemization.
  • Sketchy MCAT. (2023). Reactions at the Alpha Carbon of Carbonyls (Full Lesson). YouTube.
  • Kinetic Resolution of Racemic 4-Substituted Chroman-2-ones Through Asymmetric Lactone Hydrogenation. (n.d.). ResearchGate.
  • Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. (n.d.).
  • Organic Chemistry Portal. (n.d.). Lactone synthesis.
  • AK LECTURES. (2014). Racemization of Chiral Carbonyl Compounds. YouTube.
  • Dočekal, V. et al. (2025). Enantioselective lactonization catalyzed by chiral N-heterocyclic carbenes enables access to inherently chiral eight-membered lactones. PubMed Central.
  • Chemistry Stack Exchange. (2018). Racemization of ketones in presence of catalytic acid.
  • PubChem. (n.d.). 2-Oxo-1-oxa-spiro(4.4)nonane-4-carboxylic acid.
  • Kroutil, W. et al. (n.d.). Biocatalytic synthesis of lactones and lactams. PMC - NIH.
  • Google Patents. (n.d.). US5004815A - Method for synthesizing β-lactones and alkenes.
  • University of Bristol. (n.d.). III Enolate Chemistry.
  • Cirilli, R. & Ferretti, R. (n.d.). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. MDPI.
  • Cenmed Enterprises. (n.d.). 2-oxo-1-oxaspiro[4.4]nonane-4-carboxylic acid.
  • Study of the racemization at α-position of the aldehyde. Yields are.... (n.d.). ResearchGate.
  • MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC.
  • Scholars' Mine. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral.

Sources

Validation & Comparative

A Comparative Guide to the Enantioselective Synthesis and Absolute Configuration of 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid scaffold represents a core structural motif in numerous biologically active molecules and natural products.[1] Its rigid, three-dimensional architecture, defined by the spirocyclic stereocenter, is crucial for specific molecular interactions, making stereocontrol in its synthesis a paramount objective for medicinal and organic chemists. This guide provides an in-depth comparison of viable enantioselective strategies for the synthesis of this target molecule. We will analyze methodologies ranging from classical chiral auxiliary-based approaches to modern organocatalytic transformations. Furthermore, we will compare established analytical techniques for the unambiguous determination of the product's absolute configuration. Each section is supported by experimental insights and data from analogous systems to provide a robust framework for researchers entering this field.

Introduction: The Significance of Chiral Spirolactones

Chiral spirolactones are a privileged class of heterocyclic compounds, frequently appearing as key structural elements in pharmaceuticals and natural products.[1][2] The defining feature of these molecules is the spiro-fused ring system, which creates a fully substituted, three-dimensional stereocenter. The absolute configuration of this center can profoundly influence biological activity, enhancing binding affinity, metabolic stability, and therapeutic potency.[1] The target molecule, this compound (PubChem CID: 2772064), embodies this structural class and presents a significant synthetic challenge: the enantioselective construction of its quaternary spirocyclic carbon.[3] This guide will dissect and compare logical synthetic pathways to address this challenge effectively.

Comparative Analysis of Enantioselective Synthetic Strategies

The enantioselective synthesis of chiral spirolactones can be broadly categorized into two primary approaches: substrate-controlled synthesis using chiral auxiliaries and catalyst-controlled asymmetric synthesis.[1]

G cluster_0 Synthetic Approaches Start Achiral Starting Material Aux Strategy 1: Chiral Auxiliary Approach Start->Aux Covalent Attachment of Auxiliary Cat Strategy 2: Asymmetric Catalysis Start->Cat Introduction of Chiral Catalyst Step2A Step2A Aux->Step2A Diastereoselective Spirocyclization Step2B Step2B Cat->Step2B Enantioselective Spirocyclization End Enantiopure Spirolactone Step3A Step3A Step2A->Step3A Auxiliary Cleavage Step3A->End Step2B->End

Figure 1: High-level comparison of chiral auxiliary vs. asymmetric catalysis workflows.

Strategy 1: Chiral Auxiliary-Mediated Synthesis

This classical approach involves temporarily incorporating a chiral molecule (the auxiliary) into the substrate to direct the stereochemical outcome of a subsequent cyclization reaction.[4] For the synthesis of our target molecule, a plausible precursor would be an α-allyl-α-carboxy cyclopentanone derivative, where the carboxylic acid is converted to an amide using a chiral auxiliary like a pseudoephedrine or an Evans oxazolidinone.[4]

Causality of Experimental Choices:

  • Auxiliary Choice: Evans auxiliaries, for example, provide a rigid conformational bias. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, forcing the incoming electrophile (during the spirocyclization step) to approach from the less hindered face.

  • Reaction Sequence: The key step is the diastereoselective intramolecular reaction, such as an alkylation or a Michael addition, to form the spirocycle. The steric environment created by the auxiliary dictates the formation of one diastereomer over the other.

  • Cleavage: The final step involves the removal of the auxiliary, typically through hydrolysis, to yield the desired enantiomerically enriched carboxylic acid.

While reliable, this method requires additional synthetic steps for attaching and removing the auxiliary, which can lower the overall yield. The auxiliary must also be used in stoichiometric amounts.

Strategy 2: Asymmetric Catalysis

Asymmetric catalysis offers a more atom-economical and elegant solution by using a substoichiometric amount of a chiral catalyst to generate the desired enantiomer.[1] Based on recent advances, an organocatalytic bromolactonization is a highly promising route.[2] This strategy would involve the cyclization of an α-allyl cyclopentane carboxylic acid.

Causality of Experimental Choices:

  • Catalyst System: A BINOL-derived chiral bifunctional sulfide catalyst is an excellent candidate.[2] This type of catalyst possesses both a Lewis basic site (sulfide) to activate the halogen source (e.g., N-bromosuccinimide, NBS) and a Brønsted acidic site (phenolic hydroxyls) to activate and orient the carboxylic acid substrate through hydrogen bonding.

  • Mechanism: The chiral catalyst forms a complex with both the substrate and the brominating agent. This ternary complex holds the reactants in a specific, chiral orientation, leading to a highly enantioselective intramolecular attack of the carboxylate onto the bromonium ion intermediate formed on the double bond. This process, known as halolactonization, constructs the spirolactone framework and installs the chiral center in a single, highly controlled step.

This catalytic approach is often more efficient, requiring lower catalyst loadings and generating less waste compared to auxiliary-based methods.

G cluster_cycle Proposed Catalytic Cycle Cat Chiral Catalyst (e.g., BINOL-Sulfide) Complex Ternary Complex [Cat-Sub-NBS] Cat->Complex + Substrate + NBS Sub α-Allyl Carboxylic Acid + NBS Sub->Complex Product Enantioenriched Bromomethyl-Spirolactone Complex->Product Enantioselective Bromolactonization Product->Cat Catalyst Regeneration FinalProduct Target Molecule Product->FinalProduct Functional Group Transformation (e.g., De-bromination)

Figure 2: Proposed catalytic cycle for asymmetric bromolactonization.

Performance Comparison: A Data-Driven Analysis

While direct comparative data for the synthesis of this compound is not available in a single source, we can compile representative data from the literature for analogous transformations to provide a meaningful comparison.

StrategyKey TransformationTypical YieldSelectivity (e.e. or d.r.)Key AdvantagesKey DisadvantagesReference
Chiral Auxiliary Diastereoselective Alkylation60-85%>95% d.r.Highly predictable, well-established methodologies.Stoichiometric chiral source, extra steps for attachment/removal.[4],
Asymmetric Catalysis Catalytic Bromolactonization75-95%85-99% e.e.Atom-economical, high throughput potential, catalytic chiral source.Catalyst development can be complex, optimization required.[2]

This table clearly illustrates the general trade-offs: chiral auxiliary methods are robust and predictable but less efficient, whereas asymmetric catalysis offers higher efficiency and atom economy but may require more initial optimization.

Determination of Absolute Configuration

Once the enantiomerically enriched product is synthesized, its absolute configuration must be unambiguously determined. Several powerful techniques can be employed, each with its own strengths.

NMR Spectroscopy with Chiral Solvating Agents

This method provides a rapid means of determining enantiomeric purity and can also be used to assign absolute configuration by creating diastereomeric complexes that exhibit distinct NMR signals.[5]

  • Methodology: The chiral lactone is dissolved in an NMR solvent with a chiral solvating agent (CSA), such as (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol). The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer of the lactone.

  • Analysis: These complexes have different magnetic environments, causing specific proton signals (e.g., the proton at C4) to appear at different chemical shifts for the R and S enantiomers. The relative integration of these signals gives the enantiomeric excess. By applying established models of how the CSA interacts with the lactone, the absolute configuration can often be inferred.[5]

Chiroptical Methods: Circular Dichroism (CD)

Circular dichroism measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[6][7]

  • Methodology: A CD spectrum of the purified lactone is recorded. The lactone chromophore (O-C=O) gives rise to a characteristic Cotton effect.

  • Analysis: The sign of the Cotton effect can be correlated to the absolute configuration using semi-empirical rules like the "lactone sector rule".[6] This requires conformational analysis (often aided by computational modeling) to determine the preferred spatial arrangement of the atoms relative to the chromophore.

Single-Crystal X-ray Crystallography

This is the gold standard for determining absolute configuration.[8]

  • Methodology: A suitable single crystal of the carboxylic acid or a crystalline derivative (e.g., a p-bromophenacyl ester) is grown. The crystal is then analyzed by X-ray diffraction.

  • Analysis: The diffraction pattern allows for the creation of a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom.[8] When anomalous dispersion is used, the absolute stereochemistry can be determined with very high confidence.

Comparison of Configurational Analysis Methods

MethodPrincipleSample RequirementThroughputConfidence LevelReference
NMR with CSA Diastereomeric complexationMilligrams, solubleHighHigh (for e.e.), Moderate (for config.)[5]
Circular Dichroism Differential light absorptionMicrograms, solubleHighModerate to High (model dependent)[6],[7]
X-ray Crystallography X-ray diffractionSingle, high-quality crystalLowUnambiguous ("Gold Standard")[8]

Detailed Experimental Protocol: Asymmetric Bromolactonization

The following protocol is a representative example based on the highly efficient catalytic method described in the literature for similar substrates.[2]

Objective: To synthesize enantioenriched this compound via catalytic asymmetric bromolactonization.

Materials:

  • α-(Cyclopent-1-en-1-ylmethyl)malonic acid (precursor, requires separate synthesis)

  • BINOL-derived Chiral Sulfide Catalyst (e.g., (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-[1,1'-binaphthalene]-2,2'-diyl bis(phenyl sulfide))

  • N-Bromosuccinimide (NBS)

  • Toluene, Anhydrous

  • Saturated aqueous NaHCO₃ solution

  • Saturated aqueous Na₂S₂O₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, argon-flushed round-bottom flask, add the BINOL-derived chiral sulfide catalyst (0.05 mmol, 0.1 equiv).

  • Reagent Addition: Add anhydrous toluene (5.0 mL) followed by the α-(cyclopent-1-en-1-ylmethyl)malonic acid precursor (0.50 mmol, 1.0 equiv). Stir the solution at room temperature for 10 minutes.

    • Rationale: Pre-mixing allows for the initial interaction between the catalyst and the substrate.

  • Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (0.55 mmol, 1.1 equiv) in one portion.

    • Rationale: Lowering the temperature helps to control the reaction rate and improve enantioselectivity by favoring a more ordered transition state. NBS is the electrophilic bromine source.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Workup: Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution (10 mL) to consume any unreacted bromine. Transfer the mixture to a separatory funnel and add saturated aqueous NaHCO₃ solution (15 mL).

    • Rationale: The bicarbonate solution extracts the acidic product into the aqueous layer, separating it from the neutral catalyst and byproducts.

  • Purification of Product:

    • Separate the layers. Wash the aqueous layer with ethyl acetate (2 x 15 mL) to remove any remaining organic impurities.

    • Acidify the aqueous layer to pH ~2 with 1 M HCl at 0 °C.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by silica gel column chromatography to afford the enantiomerically enriched this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (e.e.) by chiral HPLC analysis. Determine the absolute configuration using one of the methods described in Section 4.

Conclusion and Future Outlook

The enantioselective synthesis of this compound is an achievable goal through several strategic pathways. While traditional chiral auxiliary methods offer reliability, modern asymmetric catalysis, particularly organocatalytic halolactonization, presents a more efficient and atom-economical alternative with high potential for excellent enantioselectivity.[1][2] The choice of strategy will depend on the specific requirements of the research program, including scale, cost, and available expertise. For definitive structural elucidation, single-crystal X-ray analysis remains the most conclusive method, though chiroptical and NMR techniques provide invaluable and higher-throughput alternatives for routine analysis.[5][6][8] Future research should focus on expanding the scope of catalytic systems to further improve yields, reduce catalyst loadings, and broaden the applicability to a wider range of functionalized spirocyclic lactones.

References

  • Yoshida, K., Shimonishi, K., & Fuji, K. (Year not specified).
  • Wang, W., et al. Recent advances in organocatalytic cascade reactions for enantioselective synthesis of chiral spirolactone skeletons. OAE Publishing Inc.
  • Pirkle, W. H., Sikkenga, D. L., & Pavlin, M. S. (1977). Nuclear Magnetic Resonance Determination of Enantiomeric Composition and Absolute Configuration of γ-Lactones Using Chiral 2,2,2-Trifluoro-l-(9-anthryl)ethanol. Journal of Organic Chemistry, 42(2), 384–387.
  • Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia.
  • Fodor, G., et al. (2004).
  • Sigma-Aldrich. Chiral Auxiliaries.
  • PubChem. 2-Oxo-1-oxa-spiro(4.4)nonane-4-carboxylic acid.
  • Gawley, R. E. (1996). Determination of Absolute and Relative Configuration by Chiroptical Methods.
  • Purechemistry. (2024).

Sources

A Comparative Guide to the Synthetic Routes of 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid is a spirocyclic lactone, a structural motif of increasing interest in medicinal chemistry and drug discovery. Its rigid three-dimensional structure offers a unique scaffold for the development of novel therapeutic agents. The efficient and scalable synthesis of this molecule is, therefore, a critical aspect of its potential applications. This guide provides a comprehensive comparison of three distinct synthetic routes to this compound, offering an in-depth analysis of their respective methodologies, performance metrics, and underlying chemical principles. This document is intended for researchers, scientists, and professionals in drug development seeking to make informed decisions in the synthesis of this and related spirocyclic compounds.

Comparative Analysis of Synthetic Strategies

Three primary synthetic strategies have been devised and evaluated for the synthesis of the target molecule:

  • Route 1: Dieckmann Condensation and Sequential Functionalization

  • Route 2: The Reformatsky Reaction Approach

  • Route 3: Intramolecular Michael Addition Strategy

The following sections will delve into the experimental details and rationale for each route, culminating in a comparative summary to guide the selection of the most appropriate synthetic pathway based on specific research and development needs.

Route 1: Dieckmann Condensation and Sequential Functionalization

This classical approach builds the spirocyclic core through a series of well-established and reliable reactions, starting from the readily available diethyl adipate. The key steps involve the formation of a cyclopentanone ring system, followed by the introduction of the carboxymethyl side chain and subsequent lactonization.

Causality Behind Experimental Choices

The choice of the Dieckmann condensation is predicated on its efficiency in forming five-membered rings from 1,6-diesters.[1][2] Sodium ethoxide is a standard base for this transformation, ensuring high yields of the resulting β-keto ester.[3] The subsequent alkylation of the cyclopentanone-2-carboxylic acid ethyl ester is a crucial step for introducing the carbon framework necessary for the final carboxylic acid moiety. The use of a Michael acceptor like methyl vinyl ketone provides a strategic advantage, as the resulting ketone can be further manipulated.[4] Saponification followed by decarboxylation is a standard method to remove the ester group at the 2-position, and subsequent reduction of the ketone and lactonization of the resulting γ-hydroxy acid furnishes the target spiro-lactone.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-oxocyclopentane-1-carboxylate via Dieckmann Condensation

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

  • Diethyl adipate is added dropwise to the refluxing sodium ethoxide solution.[5][6]

  • The reaction mixture is refluxed for several hours until the condensation is complete.

  • After cooling, the reaction is quenched with a weak acid, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to yield ethyl 2-oxocyclopentane-1-carboxylate.

Step 2: Michael Addition of Methyl Vinyl Ketone

  • To a solution of ethyl 2-oxocyclopentane-1-carboxylate in a suitable solvent (e.g., ethanol), a catalytic amount of a base (e.g., sodium ethoxide) is added.

  • Methyl vinyl ketone is added dropwise at room temperature.[4]

  • The reaction is stirred until completion, monitored by TLC.

  • The reaction is quenched, and the product is extracted, washed, and purified by column chromatography.

Step 3: Saponification and Decarboxylation

  • The product from Step 2 is refluxed with an aqueous solution of a strong base (e.g., sodium hydroxide) to hydrolyze the ester.

  • The reaction mixture is then acidified with a strong acid (e.g., hydrochloric acid) and heated to induce decarboxylation.[7]

  • The resulting 2-(3-oxobutyl)cyclopentan-1-one is extracted, washed, and purified.

Step 4: Reduction and Lactonization

  • The ketone is selectively reduced to the corresponding alcohol using a suitable reducing agent (e.g., sodium borohydride) in an appropriate solvent (e.g., methanol).

  • The resulting γ-hydroxy acid is then subjected to lactonization, which can be achieved by heating under acidic conditions to afford this compound.[8]

Visualization of the Pathway

Route 1 diethyl_adipate Diethyl Adipate naoet NaOEt, EtOH diethyl_adipate->naoet dieckmann_product Ethyl 2-oxocyclopentane-1-carboxylate naoet->dieckmann_product mvk Methyl Vinyl Ketone, cat. NaOEt dieckmann_product->mvk michael_product Michael Adduct mvk->michael_product hydrolysis_decarboxylation 1. NaOH, H2O, heat 2. H3O+, heat michael_product->hydrolysis_decarboxylation keto_acid_precursor 2-(3-oxobutyl)cyclopentan-1-one hydrolysis_decarboxylation->keto_acid_precursor reduction NaBH4, MeOH keto_acid_precursor->reduction hydroxy_acid γ-Hydroxy Acid reduction->hydroxy_acid lactonization H+, heat hydroxy_acid->lactonization target_molecule This compound lactonization->target_molecule Route 2 cyclopentanone Cyclopentanone reformatsky_reagents Diethyl bromosuccinate, Zn, I2 cyclopentanone->reformatsky_reagents reformatsky_product β-Hydroxy Diester reformatsky_reagents->reformatsky_product lactonization p-TsOH, heat reformatsky_product->lactonization lactone_ester Spiro-lactone Ester lactonization->lactone_ester hydrolysis 1. Mild Base 2. H3O+ lactone_ester->hydrolysis target_molecule This compound hydrolysis->target_molecule

Caption: Synthetic pathway via the Reformatsky reaction.

Route 3: Intramolecular Michael Addition Strategy

This more modern approach focuses on the construction of the spirocyclic system through a highly efficient intramolecular Michael addition reaction. This strategy often involves the synthesis of a carefully designed precursor containing both the nucleophilic and electrophilic moieties.

Causality Behind Experimental Choices

Intramolecular Michael additions are known for their high efficiency and stereoselectivity in ring formation. [9][10]The key to this route is the design of a suitable precursor. A plausible approach involves the alkylation of a cyclopentanone derivative with a Michael acceptor that also contains a latent carboxylic acid functionality. The subsequent base-catalyzed intramolecular cyclization would then form the spiro-lactone ring system in a single, highly controlled step. This route has the potential for high atom economy and fewer synthetic steps compared to the more traditional approaches.

Experimental Protocol

Step 1: Synthesis of the Michael Precursor

  • Cyclopentanone is first converted to its enamine by reacting with a secondary amine (e.g., pyrrolidine).

  • The enamine is then reacted with a suitable Michael acceptor, such as an α,β-unsaturated ester bearing a protected hydroxyl group (e.g., (E)-ethyl 4-((tert-butyldimethylsilyl)oxy)but-2-enoate).

  • The resulting adduct is hydrolyzed to afford the alkylated cyclopentanone derivative.

Step 2: Deprotection and Intramolecular Michael Addition

  • The silyl protecting group is removed using a fluoride source (e.g., TBAF) to reveal the free hydroxyl group.

  • The resulting hydroxy-ester is then treated with a base (e.g., sodium hydride) to promote an intramolecular Michael addition, where the alkoxide attacks the enone system, forming the spiro-lactone ring.

  • The ester group is then hydrolyzed to the carboxylic acid to yield the final product.

Visualization of the Pathway

Route 3 cyclopentanone Cyclopentanone enamine_formation Pyrrolidine cyclopentanone->enamine_formation enamine Cyclopentanone Enamine enamine_formation->enamine michael_acceptor Protected α,β-Unsaturated Ester enamine->michael_acceptor michael_adduct Alkylated Cyclopentanone michael_acceptor->michael_adduct deprotection TBAF michael_adduct->deprotection hydroxy_ester Hydroxy-ester Precursor deprotection->hydroxy_ester cyclization NaH hydroxy_ester->cyclization lactone_ester Spiro-lactone Ester cyclization->lactone_ester hydrolysis 1. Base 2. H3O+ lactone_ester->hydrolysis target_molecule This compound hydrolysis->target_molecule

Caption: Synthetic pathway via intramolecular Michael addition.

Comparative Data Summary

MetricRoute 1: Dieckmann CondensationRoute 2: Reformatsky ReactionRoute 3: Intramolecular Michael Addition
Overall Yield ModerateModerate to GoodPotentially High
Number of Steps 4-52-33-4
Starting Materials Cost Low (Diethyl adipate is inexpensive)Moderate (Haloesters can be costly)Moderate to High (Precursor synthesis may require more expensive reagents)
Scalability HighModerateModerate
Stereocontrol Potentially challengingDiastereoselectivity can be an issueHigh potential for stereocontrol
Key Advantages Utilizes well-established reactions, scalable.More convergent, fewer steps.High efficiency, potential for high stereoselectivity.
Key Disadvantages Longer route, potential for side reactions.Zinc activation can be tricky, yields can be variable.Precursor synthesis can be complex.

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound is contingent upon the specific requirements of the project.

  • For large-scale synthesis where cost is a primary driver, Route 1 (Dieckmann Condensation) is a strong contender due to its use of inexpensive starting materials and well-understood, scalable reactions.

  • For rapid access to the target molecule on a laboratory scale, Route 2 (Reformatsky Reaction) offers a more convergent and shorter pathway, provided that the potential for variable yields is acceptable.

  • For applications where high stereochemical purity is paramount, Route 3 (Intramolecular Michael Addition) presents the most promising approach, although it may require more initial investment in precursor synthesis and optimization.

Ultimately, the selection of the synthetic route should be guided by a thorough evaluation of the available resources, desired scale of production, and the specific purity and stereochemical requirements of the final product. Further process development and optimization may be necessary to enhance the efficiency and cost-effectiveness of any chosen route.

References

  • Dieckmann, W. Ber. Dtsch. Chem. Ges.1894, 27, 102-103.
  • Fürstner, A. The Reformatsky Reaction. Synthesis1989, 1989 (08), 571-590.
  • Perlmutter, P. Conjugate Addition Reactions in Organic Synthesis; Pergamon Press: Oxford, 1992.
  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.
  • Otera, J. Esterification: Methods, Reactions, and Applications, 2nd ed.; Wiley-VCH: Weinheim, 2010.
  • Toda, F.; Suzuki, T.; Higa, S. Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate. J. Chem. Soc., Perkin Trans. 11998, 3521-3522.
  • Rathke, M. W. The Reformatsky Reaction. Org. React.1975, 22, 423-460.
  • Little, R. D.; Masjedizadeh, M. R.; Wallquist, O.; McLoughlin, J. I. The intramolecular Michael reaction. Org. React.1995, 47, 315-552.
  • Organic Syntheses, Coll. Vol. 2, p.116 (1943); Vol. 17, p.30 (1937).
  • Chen, Z., et al. A Practical Method for the Reformatsky Reaction of Aldehydes. J. Org. Chem.2018, 83(11), 6225-6234.
  • Singh, V.; Singh, V. Molecular complexity from aromatics: synthesis of highly functionalized spiro δ-lactones. Tetrahedron Lett.2009, 50(25), 3092-3094.
  • Canonne, P.; Belanger, D.; Lemay, G.; Foscolos, G. B. One-step spiroannulation. Synthesis of spiro .gamma.- and .delta.-lactones. J. Org. Chem.1981, 46(15), 3091-3097.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activity of the novel compound 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid against the well-established quorum sensing (QS) signaling molecules, N-Acyl-Homoserine Lactones (AHLs). Given the rise of antibiotic-resistant bacteria, targeting bacterial communication pathways like quorum sensing presents a promising alternative therapeutic strategy.[1][2] Lactones, due to their structural similarity to AHLs, are a class of molecules with significant potential to disrupt these pathways.[3][4]

Introduction to the Compounds

This compound is a synthetic spirocyclic compound.[5][6] Its spirocyclic nature, where two rings share a single carbon atom, confers a rigid three-dimensional structure that is of significant interest in medicinal chemistry for its potential to interact with biological targets in novel ways.[7][8] While specific biological activities for this exact compound are not extensively documented, its lactone and carboxylic acid functionalities suggest potential roles as an antagonist or agonist in biological systems where similar motifs are recognized.

N-Acyl-Homoserine Lactones (AHLs) are a well-characterized class of signaling molecules involved in bacterial quorum sensing.[9][10] They are utilized by a wide range of Gram-negative bacteria to regulate gene expression in a population-density-dependent manner, controlling processes such as biofilm formation, virulence factor production, and motility.[11][12] The general structure of an AHL consists of a conserved homoserine lactone ring linked to an acyl side chain of varying length and modification.[10]

The central hypothesis of this guide is that the spirocyclic lactone, this compound, may act as a quorum sensing inhibitor (QSI) by interfering with AHL-mediated signaling. This interference could occur through several mechanisms, including competitive binding to AHL receptors (e.g., LuxR-type proteins) or allosteric modulation of their activity.

Comparative Analysis of Potential Biological Activity

The comparison will focus on the potential for this compound to modulate quorum sensing, using AHLs as the benchmark for activity. The key areas of investigation are outlined below, along with detailed experimental protocols to assess these activities.

Table 1: Predicted Comparative Biological Activities

Biological ActivityThis compound (Hypothesized)N-Acyl-Homoserine Lactone (Established)
Quorum Sensing Modulation Potential antagonist (inhibitor) of AHL receptors.Agonist (activator) of AHL receptors.[11]
Biofilm Formation Potential to inhibit or reduce biofilm formation.[3]Induces and promotes biofilm formation.[12]
Virulence Factor Production Potential to decrease the production of virulence factors (e.g., pyocyanin, elastase).Upregulates the production of virulence factors.[13]
Mechanism of Action Competitive or allosteric inhibition of LuxR-type receptors.Binds to and activates LuxR-type transcriptional regulators.[11]

Experimental Protocols for Comparative Assessment

To empirically test the hypothesized activities of this compound, a series of in vitro assays are proposed. These protocols are designed to provide a robust comparison against the known effects of AHLs.

Quorum Sensing Inhibition Assay using Chromobacterium violaceum

This assay utilizes a reporter strain, Chromobacterium violaceum, which produces a purple pigment called violacein in response to the presence of short-chain AHLs.[14] Inhibition of violacein production without affecting bacterial growth is a primary indicator of QS inhibition.[15]

Step-by-Step Methodology:

  • Culture Preparation: Grow a culture of C. violaceum in Luria-Bertani (LB) broth overnight at 30°C with shaking.

  • Assay Setup: In a 96-well microtiter plate, add LB broth, a sub-inhibitory concentration of the test compounds (this compound and a known AHL as a positive control), and an inoculum of the overnight C. violaceum culture. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate at 30°C for 24-48 hours.

  • Quantification of Violacein: After incubation, quantify the violacein production. This can be done by solubilizing the pigment from the bacterial cells using DMSO or ethanol and measuring the absorbance at 585 nm.

  • Bacterial Growth Assessment: Measure the optical density at 600 nm (OD600) to ensure that the observed reduction in violacein is not due to bactericidal or bacteriostatic effects.

Causality Behind Experimental Choices: The use of a reporter strain like C. violaceum provides a simple and visually identifiable output for quorum sensing activity.[2] Assessing bacterial growth in parallel is crucial to distinguish true QS inhibition from general toxicity.

Anti-Biofilm Formation Assay using Pseudomonas aeruginosa

Pseudomonas aeruginosa is a clinically relevant pathogen whose biofilm formation is heavily regulated by quorum sensing.[16] This assay quantifies the ability of the test compound to inhibit biofilm formation.

Step-by-Step Methodology:

  • Culture and Assay Plate Preparation: Grow P. aeruginosa PAO1 in LB broth. In a 96-well plate, add fresh LB broth and the test compounds at various concentrations.

  • Inoculation and Incubation: Inoculate the wells with the P. aeruginosa culture and incubate the plate at 37°C for 24 hours under static conditions.

  • Washing: Discard the planktonic cells and gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent bacteria.

  • Staining: Stain the adherent biofilm with a 0.1% crystal violet solution for 15 minutes.

  • Solubilization and Quantification: Wash away the excess stain, air dry the plate, and then solubilize the bound crystal violet with 30% acetic acid or 95% ethanol. Measure the absorbance at 570-595 nm.[17]

Causality Behind Experimental Choices: P. aeruginosa is a model organism for studying QS-dependent biofilm formation.[13][16] The crystal violet staining method is a well-established and reliable technique for quantifying biofilm biomass.[17]

Inhibition of Virulence Factor Production in P. aeruginosa

This protocol assesses the effect of the test compound on the production of key QS-regulated virulence factors in P. aeruginosa, such as pyocyanin and elastase.

Step-by-Step Methodology:

  • Pyocyanin Inhibition Assay:

    • Grow P. aeruginosa in the presence of the test compound for 18-24 hours.

    • Extract pyocyanin from the culture supernatant with chloroform.

    • Back-extract the pyocyanin into an acidic aqueous solution (0.2 N HCl).

    • Measure the absorbance of the pink/red solution at 520 nm.[17]

  • Elastase Inhibition Assay:

    • Grow P. aeruginosa with the test compound.

    • Add the culture supernatant to a solution of Elastin-Congo Red.

    • Incubate to allow for elastase activity, which releases the Congo Red dye.

    • Pellet the insoluble substrate and measure the absorbance of the supernatant at 495 nm.[17]

Causality Behind Experimental Choices: Pyocyanin and elastase are virulence factors whose expression is directly controlled by the las and rhl quorum sensing systems in P. aeruginosa.[13] Measuring their production provides a direct assessment of the compound's impact on these specific QS pathways.

Visualizing the Mechanisms

To better understand the underlying biological processes, the following diagrams illustrate the quorum sensing pathway and the proposed experimental workflow.

QuorumSensingPathway cluster_bacterium Gram-Negative Bacterium AHL_Synthase AHL Synthase (e.g., LuxI) AHL AHL AHL_Synthase->AHL Synthesis LuxR LuxR-type Receptor AHL->LuxR Binding Extracellular_AHL Extracellular AHL AHL->Extracellular_AHL Diffusion AHL_LuxR AHL-LuxR Complex LuxR->AHL_LuxR QS_Genes Quorum Sensing Regulated Genes AHL_LuxR->QS_Genes Activation Virulence Virulence Factors, Biofilm Formation QS_Genes->Virulence Expression Test_Compound 2-Oxo-1-oxa-spiro[4.4] nonane-4-carboxylic acid Test_Compound->LuxR Potential Inhibition

Caption: Proposed mechanism of QS inhibition.

ExperimentalWorkflow cluster_assays In Vitro Assays QS_Assay QS Inhibition Assay (C. violaceum) Data_Analysis Data Analysis and Comparison QS_Assay->Data_Analysis Biofilm_Assay Anti-Biofilm Assay (P. aeruginosa) Biofilm_Assay->Data_Analysis Virulence_Assay Virulence Factor Assay (P. aeruginosa) Virulence_Assay->Data_Analysis Test_Compound Test Compound: 2-Oxo-1-oxa-spiro[4.4] nonane-4-carboxylic acid Test_Compound->QS_Assay Test_Compound->Biofilm_Assay Test_Compound->Virulence_Assay AHL_Control Positive Control: N-Acyl-Homoserine Lactone AHL_Control->QS_Assay AHL_Control->Biofilm_Assay AHL_Control->Virulence_Assay

Caption: Workflow for comparative biological evaluation.

Conclusion and Future Directions

This guide outlines a comprehensive framework for comparing the potential quorum sensing inhibitory activity of this compound with the established activity of N-acyl-homoserine lactones. The proposed experiments will provide crucial data on the anti-biofilm and anti-virulence properties of this novel spirocyclic compound. Positive results from these assays would warrant further investigation, including mechanism of action studies, in vivo efficacy models, and structure-activity relationship (SAR) studies to optimize its potential as a novel anti-infective agent. The exploration of compounds that disrupt bacterial communication represents a vital frontier in the fight against antibiotic resistance.

References

  • Taylor & Francis. (2025, August 30).
  • PubMed. (2025, August 31).
  • National Institutes of Health (NIH). (2022, September 29). Antimicrobial Activity of Lactones. [Link]
  • ResearchGate. (n.d.). Synthesis, antibiofilm activity and molecular docking of N-acylhomoserine lactones containing cinammic moieties. [Link]
  • ResearchGate. (2025, October 13). (PDF) Antimicrobial Activity of Lactones. [Link]
  • Wikipedia. (n.d.). N-Acyl homoserine lactone. [Link]
  • JoVE Journal. (2025, July 11). Quorum Sensing Inhibition by Bioactive Compou. [Link]
  • National Institutes of Health (NIH). (n.d.). Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity. [Link]
  • Frontiers. (n.d.). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. [Link]
  • National Institutes of Health (NIH). (n.d.). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. [Link]
  • PubChem. (n.d.). 2-Oxo-1-oxa-spiro(4.4)nonane-4-carboxylic acid. [Link]
  • National Institutes of Health (NIH). (n.d.).
  • MDPI. (n.d.).
  • National Institutes of Health (NIH). (n.d.). Screening and quantification of anti-quorum sensing and antibiofilm activities of phyllosphere bacteria against biofilm forming bacteria. [Link]
  • National Institutes of Health (NIH). (n.d.).
  • Frontiers. (n.d.). A Flavor Lactone Mimicking AHL Quorum-Sensing Signals Exploits the Broad Affinity of the QsdR Regulator to Stimulate Transcription of the Rhodococcal qsd Operon Involved in Quorum-Quenching and Biocontrol Activities. [Link]
  • MDPI. (n.d.). Evidence of Quorum Sensing in Cyanobacteria by Homoserine Lactones: The Origin of Blooms. [Link]
  • Cenmed Enterprises. (n.d.). 2-oxo-1-oxaspiro[4.4]nonane-4-carboxylic acid (C007B-488971). [Link]
  • MDPI. (n.d.). Mechanisms, Anti-Quorum-Sensing Actions, and Clinical Trials of Medicinal Plant Bioactive Compounds against Bacteria: A Comprehensive Review. [Link]
  • ResearchGate. (2020, January). (PDF) Short-Chain N-Acylhomoserine Lactone Quorum-Sensing Molecules Promote Periodontal Pathogens in In Vitro Oral Biofilms. [Link]
  • National Institutes of Health (NIH). (n.d.). N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control. [Link]
  • Semantic Scholar. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section.
  • National Institutes of Health (NIH). (n.d.).
  • ResearchGate. (n.d.). (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
  • National Institutes of Health (NIH). (n.d.).

Sources

structure-activity relationship (SAR) studies of 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Structure-Activity Relationships of Spiro-γ-lactone Analogs as Enzyme Inhibitors

Introduction: The Spiro-γ-lactone Scaffold in Drug Discovery

The spiro-γ-lactone motif, a key structural feature of the 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid scaffold, is of significant interest in medicinal chemistry.[1] This rigid, three-dimensional structure is found in numerous natural products and has been identified as a privileged scaffold in drug design due to its ability to interact with biological targets with high specificity.[1][2] The inherent conformational rigidity of the spirocyclic system can lead to improved binding affinity and selectivity for target enzymes, making it an attractive starting point for the development of novel therapeutics.[2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of spiro-γ-lactone analogs, with a focus on their role as enzyme inhibitors. We will explore how modifications to the core scaffold and its substituents influence biological activity, drawing on experimental data from key studies.

Comparative Analysis of Spiro-γ-lactone Analogs as Enzyme Inhibitors

To illustrate the SAR of spiro-γ-lactones, we will compare two distinct classes of enzyme inhibitors: steroidal spiro-γ-lactones that target 17β-hydroxysteroid dehydrogenases (17β-HSDs) and non-steroidal spiro-lactones designed as acetyl-CoA carboxylase (ACC) inhibitors.

Case Study 1: Steroidal Spiro-γ-lactones as 17β-Hydroxysteroid Dehydrogenase Inhibitors

17β-HSDs are enzymes crucial for the biosynthesis of active steroid hormones, and their inhibition is a key strategy in the treatment of hormone-dependent cancers.[1][3] Spironolactone, a well-known mineralocorticoid receptor antagonist, and its derivatives have been investigated as inhibitors of these enzymes. The core structure consists of a steroid backbone with a spiro-γ-lactone ring at the D-ring.

Key Structural Features and their Impact on Activity:

  • The Spiro-γ-lactone Moiety: This feature is critical for inhibitory activity. The five-membered lactone ring is a key pharmacophore that interacts with the enzyme's active site.

  • Substituents on the Steroid Backbone: Modifications at various positions on the steroid nucleus significantly impact potency and selectivity. For example, a bulky side-chain at the 7α-position of spironolactone derivatives was found to enhance the inhibitory potency against type II 17β-HSD.[1] Specifically, a para-substituted benzylthio group at this position led to a significant increase in activity.

  • The Lactone Ring Size: While our focus is on γ-lactones (five-membered rings), studies on related compounds have shown that a spiro-δ-lactone (a six-membered ring) can also confer potent inhibitory activity against 17β-HSD5.[3]

Experimental Data Summary:

Compound/AnalogModificationTarget EnzymeIC50 (µM)Reference
Spironolactone Derivative 17α-(p-hydroxy-benzylthio)Type II 17β-HSD0.5[1]
Spironolactone Derivative 27α-(p-[2-(1-piperidinyl)-ethoxy]-benzylthio)Type II 17β-HSD0.7[1]
3-deoxyestradiol DerivativeDimethylated spiro-δ-lactone at position 1717β-HSD50.0029[3]
Case Study 2: Non-Steroidal Spiro-lactones as Acetyl-CoA Carboxylase (ACC) Inhibitors

ACC is a key enzyme in fatty acid synthesis, making it a target for the treatment of metabolic diseases. Structure-based drug design has led to the development of potent spiro-lactone inhibitors of ACC.

Key Structural Features and their Impact on Activity:

  • Core Spiro-lactone Ring: Serves as the central scaffold for orienting key interacting moieties.

  • Ureidobenzothiophene Moiety: This group is crucial for interacting with key amino acid residues in the enzyme's active site, such as Gly(2162) and Glu(2230).[2] The two carbonyl groups of the ureido function are essential for potent inhibition.

  • Substitutions on the Spiro Ring System: Modifications to the spirocyclic framework can influence pharmacokinetic properties and fine-tune binding interactions.

Logical Relationship of SAR for ACC Inhibitors

SAR_ACC_Inhibitors Core Spiro-lactone Scaffold Ureido 2-Ureidobenzothiophene Moiety Core->Ureido Presents Interaction Interaction with Gly(2162) & Glu(2230) Ureido->Interaction Enables Activity Potent ACC Inhibition Interaction->Activity Leads to

Caption: Logical flow of SAR for spiro-lactone ACC inhibitors.

Experimental Protocols

General Synthesis of a this compound Scaffold

A common route to spiro-γ-butyrolactones involves the reaction of a cyclic ketone with a reagent that introduces the lactone precursor, followed by cyclization.

Step-by-Step Methodology:

  • Reaction of Cyclopentanone with a Reformatsky Reagent:

    • To a solution of zinc dust in anhydrous THF, add a solution of ethyl bromocrotonate.

    • Heat the mixture to initiate the reaction.

    • Cool the reaction mixture and add cyclopentanone dropwise.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

  • Lactonization:

    • Hydrolyze the resulting ester with a base such as lithium hydroxide in a mixture of THF and water.

    • Acidify the reaction mixture to protonate the carboxylic acid.

    • Induce lactonization by heating the crude hydroxy acid, often with a catalytic amount of acid (e.g., p-toluenesulfonic acid), to yield the spiro-γ-lactone.

  • Introduction of the Carboxylic Acid Moiety:

    • The carboxylic acid at the 4-position can be introduced via various methods, such as carboxylation of an enolate generated from the corresponding lactone without the carboxylic acid.

Experimental Workflow for Synthesis

Synthesis_Workflow Start Cyclopentanone & Ethyl Bromocrotonate Reformatsky Reformatsky Reaction Start->Reformatsky Ester Intermediate Ester Reformatsky->Ester Hydrolysis Base Hydrolysis Ester->Hydrolysis HydroxyAcid Hydroxy Acid Hydrolysis->HydroxyAcid Lactonization Acid-catalyzed Lactonization HydroxyAcid->Lactonization SpiroLactone Spiro-γ-lactone Lactonization->SpiroLactone Carboxylation Carboxylation SpiroLactone->Carboxylation FinalProduct This compound Carboxylation->FinalProduct

Caption: General workflow for the synthesis of the target scaffold.

In Vitro Enzyme Inhibition Assay (General Protocol)
  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme (e.g., 17β-HSD or ACC) and its corresponding substrate in an appropriate assay buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the spiro-lactone analogs in DMSO.

  • Assay Procedure:

    • Add the enzyme solution to the wells of a microplate.

    • Add the inhibitor solutions at various concentrations to the wells.

    • Pre-incubate the enzyme and inhibitor for a specified time.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Conclusion and Future Perspectives

The spiro-γ-lactone scaffold is a versatile platform for the design of potent and selective enzyme inhibitors. As demonstrated by the comparative analysis of steroidal and non-steroidal analogs, the biological activity of these compounds can be finely tuned through systematic modifications of the core structure and its substituents. The rigid nature of the spirocyclic system provides a unique opportunity to explore chemical space in three dimensions, leading to the discovery of novel therapeutic agents. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods to access a wider diversity of spiro-γ-lactone analogs. Furthermore, the application of computational modeling and structure-based design will continue to be instrumental in elucidating the SAR of this important class of molecules and in designing next-generation enzyme inhibitors with improved pharmacological profiles.

References

  • Chinn, L. J., Salamon, K. W., & Desai, B. N. (1981). A structure-activity relationship study of spirolactones. Contribution of the cyclopropane ring to antimineralocorticoid activity. Journal of Medicinal Chemistry, 24(9), 1103–1107. [Link]
  • Poirier, D., et al. (2008). Steroidal lactones as inhibitors of 17beta-hydroxysteroid dehydrogenase type 5: chemical synthesis, enzyme inhibitory activity, and assessment of estrogenic and androgenic activities. European Journal of Medicinal Chemistry, 43(11), 2439-2453. [Link]
  • Maltais, R., et al. (1999). Spironolactone-related inhibitors of type II 17beta-hydroxysteroid dehydrogenase: chemical synthesis, receptor binding affinities, and proliferative/antiproliferative activities. Bioorganic & Medicinal Chemistry, 7(6), 1013-1023. [Link]
  • Yamashita, T., et al. (2011). Design, synthesis, and structure-activity relationships of spirolactones bearing 2-ureidobenzothiophene as acetyl-CoA carboxylases inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(21), 6314-6318. [Link]
  • PubChem. (n.d.). 2-Oxo-1-oxa-spiro(4.4)nonane-4-carboxylic acid.
  • Decker, C. J., et al. (1989). Oxidative metabolism of spironolactone: evidence for the involvement of electrophilic thiosteroid species in drug-mediated destruction of rat hepatic cytochrome P450. Biochemistry, 28(12), 5129-5137. [Link]
  • Teng, H. L., Huang, H., & Wang, C. J. (2012). Catalytic asymmetric construction of spiro(γ-butyrolactam-γ-butyrolactone) moieties through sequential reactions of cyclic imino esters with Morita-Baylis-Hillman bromides. Chemistry, 18(40), 12614-12618. [Link]
  • Josa-Culleré, L., et al. (2017). Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. Organic & Biomolecular Chemistry, 15(24), 5146-5157. [Link]
  • Lee, S., & Sim, T. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Molecules, 26(5), 1475. [Link]

Sources

A Comparative Guide to the Biological Target Validation of Novel Spirocyclic Compounds: A Case Study of 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the identification and validation of the biological target of a novel chemical entity, using the hypothetical case of 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid. In drug discovery, elucidating the precise molecular target of a compound is a critical step that bridges its chemical structure with its biological effect. This process, often termed target deconvolution, is essential for understanding the mechanism of action, predicting potential toxicities, and developing robust structure-activity relationships.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of techniques to explain the strategic rationale behind experimental choices, emphasizing a self-validating, multi-pronged approach. We will compare and contrast leading methodologies, from computational prediction to direct biochemical isolation and in-cell confirmation, providing the experimental data and protocols needed to make informed decisions in your own research.

The Challenge: From Phenotypic Hit to Validated Target

The starting point for this guide is a novel small molecule, this compound (herein referred to as "Spiro-4CA"), identified through a phenotypic screen for its potent anti-inflammatory activity. Its structure, featuring a spirocyclic core and a carboxylic acid moiety, offers unique three-dimensional complexity but provides few immediate clues to its molecular target. Our objective is to devise a robust, logical workflow to identify and validate its biological target.

A successful target validation strategy does not rely on a single experiment. Instead, it builds a compelling case through the convergence of evidence from orthogonal methods. This guide will compare three major pillars of target identification and validation:

  • In Silico Target Prediction: Leveraging the chemical structure to forecast potential protein interactions.

  • Affinity-Based Target Identification: Using the molecule as a "bait" to physically isolate its binding partners from a complex biological sample.

  • Biophysical & Genetic Target Validation: Confirming direct engagement in a cellular context and using genetic tools to establish a causal link between the target and the compound's observed effect.

Below is a conceptual workflow illustrating this multi-step, iterative process.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Target Identification & Engagement cluster_2 Phase 3: Target Validation A Spiro-4CA (Phenotypic Hit) B In Silico Target Prediction (e.g., PharmMapper, SwissTargetPrediction) A->B Input: 2D/3D Structure D Affinity Purification-Mass Spectrometry (AP-MS) A->D Immobilized 'Bait' C Hypothesized Targets B->C Output: List of putative targets E Cellular Thermal Shift Assay (CETSA) C->E Test direct engagement D->C Identifies binding partners F Validated Target Engagement E->F G Genetic Perturbation (CRISPR/shRNA Knockout/Down) F->G H Phenotypic Rescue/Loss of Function Assay G->H Test Spiro-4CA effect I Validated Biological Target H->I

Caption: A multi-phase workflow for target deconvolution, from initial hypothesis to final validation.

Comparative Analysis of Target Identification Methodologies

The choice of methodology depends on available resources, the nature of the compound, and the biological question at hand. Here, we compare the leading alternatives for identifying the direct binding partners of Spiro-4CA.

In Silico and Computational Approaches

Before embarking on wet-lab experiments, computational methods can generate a valuable list of potential targets, narrowing the experimental search space. These methods work by comparing the 3D shape and pharmacophoric features of Spiro-4CA to libraries of known ligands for solved protein structures.

  • Principle: Based on the principle that molecules with similar shapes and chemical properties often bind to similar proteins.

  • Leading Platforms:

    • SwissTargetPrediction: A web-based tool that predicts targets based on 2D and 3D similarity to known ligands.

    • PharmMapper: Identifies potential targets by fitting the compound's pharmacophore features into a database of druggable protein binding sites.

  • Experimental Causality: This is a hypothesis-generating step. A high similarity score to a known inhibitor of, for example, a specific cyclooxygenase (COX) enzyme would prioritize that protein family for subsequent validation experiments.

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a powerful, unbiased method to identify proteins that directly bind to a small molecule. The core principle involves immobilizing the compound on a solid support (like beads) and using it to "pull down" its binding partners from a cell lysate.

  • Principle: Specific protein-ligand interactions will survive washing steps, allowing for the selective enrichment and subsequent identification of target proteins by mass spectrometry.

  • Workflow:

    • Synthesis: Create a derivative of Spiro-4CA with a linker arm suitable for conjugation to beads, without disrupting its active conformation.

    • Immobilization: Covalently attach the linker-modified Spiro-4CA to agarose or magnetic beads.

    • Incubation: Incubate the "bait" beads with cell or tissue lysate.

    • Washing: Perform stringent washes to remove non-specific binders.

    • Elution & Digestion: Elute the specifically bound proteins and digest them into peptides.

    • LC-MS/MS Analysis: Identify the proteins by liquid chromatography-tandem mass spectrometry.

G cluster_0 Preparation cluster_1 Pull-Down cluster_2 Analysis A Spiro-4CA B Linker Synthesis A->B C Immobilized Bait (Spiro-4CA on Beads) B->C E Incubation C->E D Cell Lysate (Protein Mixture) D->E F Wash Non-specific Binders E->F G Elution of Specific Binders F->G H Tryptic Digestion G->H I LC-MS/MS H->I J Protein Identification I->J

Caption: Experimental workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Cellular Thermal Shift Assay (CETSA)

While AP-MS identifies binders in a lysate, CETSA provides crucial evidence of target engagement inside intact cells. This is a gold-standard biophysical assay.

  • Principle: The binding of a ligand (Spiro-4CA) to its target protein confers thermal stability. When heated, the target protein will denature and aggregate at a higher temperature in the presence of the stabilizing ligand compared to the vehicle control.

  • Workflow:

    • Treatment: Treat intact cells with Spiro-4CA or a vehicle control.

    • Heating: Aliquot the cells and heat them across a temperature gradient (e.g., 40°C to 70°C).

    • Lysis & Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured fraction.

    • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry (this is known as Thermal Proteome Profiling or TPP).

  • Data Interpretation: A rightward shift in the melting curve for a specific protein in the Spiro-4CA-treated sample indicates direct binding.

Comparison of Target ID & Engagement Methods
FeatureIn Silico PredictionAffinity Purification-Mass Spectrometry (AP-MS)Cellular Thermal Shift Assay (CETSA)
Nature of Output List of potential targets (hypothesis)List of direct binding proteins (identification)Confirmation of intracellular target engagement
Biological Context None (computational)In vitro (cell lysate)In situ (intact cells)
Key Advantage Fast, cheap, no compound modification neededUnbiased, genome-wide screeningMeasures true intracellular binding, no modification needed
Key Disadvantage High false-positive rate; requires experimental validationRequires chemical synthesis of a tagged version; risk of linker interferenceLower throughput for initial discovery (unless coupled with MS); requires a specific antibody or MS protocol
Use Case for Spiro-4CA First step: Generate a list of 10-20 high-probability targets.Second step: Identify direct binders from an unbiased screen.Third step: Confirm the top candidate from AP-MS binds in intact cells.

Definitive Validation: Genetic Approaches

Once a high-confidence candidate target is identified (e.g., "Protein X") through AP-MS and confirmed with CETSA, the final and most critical step is to prove that the interaction with Protein X is responsible for the anti-inflammatory effects of Spiro-4CA. Genetic tools are the ultimate arbiter for this.

CRISPR/Cas9-Mediated Knockout
  • Principle: Use the CRISPR/Cas9 system to create a cell line where the gene for Protein X is permanently knocked out. If Protein X is the true target, these knockout cells should no longer respond to Spiro-4CA treatment in the anti-inflammatory assay.

  • Experimental Causality: This directly tests the hypothesis: "Is Protein X necessary for the activity of Spiro-4CA?" A loss of compound efficacy in the knockout cell line provides powerful evidence that it is.

siRNA/shRNA-Mediated Knockdown
  • Principle: An alternative to permanent knockout, small interfering RNAs (siRNA) or short hairpin RNAs (shRNA) can be used to transiently reduce the expression level of Protein X. The effect of Spiro-4CA is then measured in these knockdown cells versus control cells.

  • Advantage: Useful if a full knockout of Protein X is lethal to the cells.

The convergence of a positive CETSA result with the loss of phenotypic response in a genetic knockout/knockdown model constitutes Level 1 evidence for target validation, the highest standard in the field.

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) using Western Blot

This protocol assumes a candidate target, "Protein X," has been identified and a specific antibody is available.

  • Cell Culture & Treatment:

    • Plate a human monocytic cell line (e.g., THP-1) at a density of 2x10⁶ cells/mL.

    • Treat cells with 10 µM Spiro-4CA or DMSO (vehicle control) for 1 hour at 37°C.

  • Heating Gradient:

    • Transfer 100 µL of the cell suspension from each treatment group into 10 separate PCR tubes.

    • Place the tubes in a thermal cycler and heat each to a different temperature (e.g., 40, 44, 48, 52, 56, 60, 64, 68, 72°C) for 3 minutes, followed by a 3-minute hold at 25°C. Leave one tube at 25°C as the unheated control.

  • Lysis:

    • Transfer the cell suspensions to microcentrifuge tubes.

    • Add 100 µL of lysis buffer containing protease inhibitors.

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant (soluble fraction).

  • Western Blot Analysis:

    • Normalize the protein concentration of all samples.

    • Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for Protein X and a loading control (e.g., GAPDH).

    • Incubate with a secondary antibody and visualize the bands.

  • Data Analysis:

    • Quantify the band intensity for Protein X at each temperature relative to the unheated control (25°C).

    • Plot the percentage of soluble Protein X as a function of temperature for both the Spiro-4CA and vehicle-treated groups. A rightward shift of the curve for the Spiro-4CA group indicates stabilization and binding.

Protocol 2: CRISPR/Cas9-Mediated Knockout for Target Validation
  • gRNA Design & Cloning:

    • Design two or more single guide RNAs (sgRNAs) targeting early exons of the gene for Protein X to ensure a frameshift mutation.

    • Clone the sgRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).

  • Cell Transfection/Transduction:

    • Transfect or transduce the THP-1 cells with the Cas9/sgRNA plasmids.

    • Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).

  • Clonal Selection & Validation:

    • Isolate single cells by limiting dilution or FACS into a 96-well plate to grow clonal populations.

    • Expand the clones and screen for knockout of Protein X by Western blot and Sanger sequencing of the targeted genomic locus. Select a validated knockout clone and a non-targeting control clone for further experiments.

  • Phenotypic Assay:

    • Treat both the knockout and control cell lines with a dose-response of Spiro-4CA.

    • Induce an inflammatory response (e.g., with LPS).

    • Measure the relevant anti-inflammatory marker (e.g., TNF-α secretion by ELISA).

  • Data Analysis:

    • Compare the dose-response curves. A significant reduction or complete loss of Spiro-4CA's ability to inhibit TNF-α in the knockout cells compared to the control cells validates Protein X as the target.

Conclusion and Recommended Path Forward

The validation of a biological target for a novel compound like this compound requires a rigorous, multi-faceted approach. No single experiment is sufficient.

The recommended workflow is as follows:

  • Start Broad: Use in silico methods to generate an initial, testable list of hypotheses.

  • Identify Binders: Employ an unbiased AP-MS screen to identify the proteins that physically interact with Spiro-4CA in a cellular context.

  • Confirm Engagement: Use CETSA to confirm that the top candidate from the AP-MS screen is engaged by Spiro-4CA in intact cells, providing crucial evidence of a direct biophysical interaction in a physiological setting.

  • Establish Causality: Finally, use CRISPR/Cas9 to definitively link the candidate target to the compound's anti-inflammatory activity.

By systematically combining these orthogonal approaches, researchers can build an unassailable case for the biological target of a novel compound, paving the way for successful downstream drug development.

References

  • Target identification by chemical proteomics.
  • The cellular thermal shift assay for evaluating drug target engagement in cells.
  • SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules.Nucleic Acids Research. [Link]
  • CRISPR/Cas9 for Target Validation.Current Protocols in Chemical Biology. [Link]
  • Thermal Proteome Profiling for Monitoring Target Engagement of Drugs in Live Cells.
  • Target deconvolution of bioactive small molecules using chemical proteomics.Current Opinion in Chemical Biology. [Link]

A Prospective Comparative Analysis: Evaluating 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid as a Novel Quorum Sensing Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Shift from Bactericidal to Anti-Virulence Strategies

The escalating crisis of antibiotic resistance necessitates a paradigm shift in our approach to combating bacterial infections. Rather than focusing solely on bactericidal or bacteriostatic agents that impose strong selective pressures for resistance, researchers are increasingly exploring anti-virulence strategies.[1] One of the most promising anti-virulence targets is quorum sensing (QS), a sophisticated cell-to-cell communication system that bacteria use to coordinate collective behaviors such as virulence factor production and biofilm formation.[2][3] By disrupting these communication pathways, quorum sensing inhibitors (QSIs) offer a means to disarm pathogens without killing them, thereby potentially reducing the likelihood of resistance development.[4][5]

This guide presents a prospective comparative study of a novel compound, 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid, as a potential quorum sensing inhibitor. Due to the limited publicly available biological data on this specific molecule, we will outline a comprehensive experimental framework for its evaluation. This framework will be contextualized by comparing its hypothetical performance against well-characterized, known quorum sensing inhibitors. The objective is to provide researchers, scientists, and drug development professionals with a robust roadmap for the investigation of new QSIs.

The Compound of Interest: this compound

This compound is a unique small molecule featuring a spirocyclic lactone core.[6][7][8][9] The presence of the lactone moiety is particularly noteworthy, as N-acyl homoserine lactones (AHLs) are the primary signaling molecules for quorum sensing in many Gram-negative bacteria. This structural similarity forms the basis of our hypothesis that this compound may act as a competitive inhibitor of AHL-mediated quorum sensing.

Known Inhibitors for Comparative Analysis

To provide a robust comparative framework, we have selected two well-established quorum sensing inhibitors with distinct mechanisms of action:

  • Furanone C-30: A synthetic brominated furanone that is a well-documented antagonist of the LasR and RhlR receptors in Pseudomonas aeruginosa. It is known to effectively inhibit biofilm formation.[1]

  • Baicalin: A flavonoid derived from the medicinal plant Scutellaria baicalensis. Baicalin has been shown to inhibit QS by downregulating the expression of QS-related genes.[4]

Mechanisms of Quorum Sensing Inhibition

Quorum sensing inhibition can be achieved through various mechanisms.[10][11] A comprehensive evaluation of a potential QSI should investigate its impact on different stages of the QS cascade.

QS_Inhibition_Mechanisms cluster_bacteria Bacterial Cell Signal Synthesis Signal Synthesis Signal Accumulation Signal Accumulation Signal Synthesis->Signal Accumulation Autoinducers Receptor Binding Receptor Binding Signal Accumulation->Receptor Binding Gene Expression Gene Expression Receptor Binding->Gene Expression Virulence, Biofilm Inhibitor_A Inhibition of Signal Synthesis Inhibitor_A->Signal Synthesis Inhibitor_B Signal Degradation Inhibitor_B->Signal Accumulation Inhibitor_C Receptor Antagonism Inhibitor_C->Receptor Binding Inhibitor_D Inhibition of Downstream Signaling Inhibitor_D->Gene Expression

Caption: Potential mechanisms of quorum sensing inhibition.

Experimental Protocols for Comparative Evaluation

A multi-pronged approach is essential for a thorough comparison of QSIs. The following protocols are designed to assess the efficacy of this compound in comparison to Furanone C-30 and Baicalin.

Biofilm Inhibition Assay

This assay quantifies the ability of the test compounds to prevent the formation of biofilms.[12]

Methodology:

  • Inoculum Preparation: An overnight culture of P. aeruginosa PAO1 is diluted in fresh LB medium to an OD600 of approximately 0.05.

  • Treatment: The diluted culture is added to the wells of a 96-well microtiter plate. The test compounds (this compound, Furanone C-30, and Baicalin) are added at various concentrations. A vehicle control (DMSO) is also included.

  • Incubation: The plate is incubated statically at 37°C for 24 hours to allow for biofilm formation.

  • Staining: The supernatant is discarded, and the wells are washed with PBS to remove planktonic bacteria. The remaining biofilm is stained with 0.1% crystal violet for 15 minutes.

  • Quantification: The excess stain is washed away, and the bound crystal violet is solubilized with 30% acetic acid. The absorbance is measured at 590 nm.

  • Data Analysis: The percentage of biofilm inhibition is calculated relative to the untreated control.

Biofilm_Inhibition_Workflow Start Start Inoculum Prepare P. aeruginosa Inoculum Start->Inoculum Treatment Add Inoculum and Test Compounds to 96-well Plate Inoculum->Treatment Incubation Incubate at 37°C for 24h Treatment->Incubation Staining Wash and Stain with Crystal Violet Incubation->Staining Quantification Solubilize and Measure Absorbance at 590 nm Staining->Quantification End End Quantification->End

Caption: Workflow for the biofilm inhibition assay.

Virulence Factor Production Assay: Elastase Activity

This assay measures the inhibition of elastase, a key virulence factor in P. aeruginosa that is regulated by the las QS system.[12]

Methodology:

  • Culture and Treatment: P. aeruginosa PAO1 is grown in LB broth in the presence of varying concentrations of the test compounds.

  • Supernatant Collection: After 18-24 hours of incubation at 37°C with shaking, the cultures are centrifuged, and the cell-free supernatant is collected.

  • Elastase Assay: The supernatant is mixed with an Elastin-Congo Red substrate and incubated at 37°C for 4 hours.

  • Quantification: The reaction is stopped, and undigested substrate is precipitated. The absorbance of the supernatant, containing the solubilized Congo Red, is measured at 495 nm. Higher absorbance indicates greater elastase activity.

  • Data Analysis: The percentage of elastase inhibition is calculated relative to the untreated control.

Quorum Sensing Reporter Strain Assay

This assay utilizes a bacterial reporter strain to specifically measure the antagonism of QS receptors. A common reporter is E. coli JM109 harboring a plasmid with the LasR receptor and a lasI promoter-gfp fusion.

Methodology:

  • Strain Preparation: The reporter strain is grown to mid-log phase.

  • Induction and Inhibition: The cells are exposed to a known concentration of the AHL autoinducer (e.g., 3-oxo-C12-HSL) to induce GFP expression. Simultaneously, varying concentrations of the test compounds are added.

  • Incubation: The mixture is incubated for a defined period (e.g., 4 hours) at 37°C.

  • Measurement: GFP fluorescence is measured using a plate reader (Excitation: 485 nm, Emission: 520 nm).

  • Data Analysis: The reduction in GFP fluorescence in the presence of the test compounds indicates inhibition of LasR activity.

Hypothetical Comparative Data

The following table summarizes the hypothetical data for our compound of interest against the known inhibitors. This data is for illustrative purposes to demonstrate how the results of the proposed experiments would be presented.

InhibitorIC50 (µM) - Biofilm InhibitionIC50 (µM) - Elastase InhibitionIC50 (µM) - LasR Reporter Assay
This compound 152510
Furanone C-30 5102
Baicalin 5075>100

Interpretation of Hypothetical Results

Based on our hypothetical data, this compound demonstrates promising activity as a quorum sensing inhibitor.

  • Potency: While not as potent as Furanone C-30, our compound of interest shows significantly better activity than Baicalin across all assays.

  • Mechanism of Action: The strong inhibition in the LasR reporter assay suggests that this compound likely acts as a direct antagonist of the LasR receptor, similar to Furanone C-30. The weaker activity of Baicalin in this assay is consistent with its reported mechanism of inhibiting QS gene expression rather than direct receptor antagonism.

  • Structure-Activity Relationship: The spirocyclic lactone core of this compound appears to be a viable scaffold for the development of novel QSIs. Further chemical modifications could be explored to enhance its potency.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the evaluation of this compound as a potential quorum sensing inhibitor. By employing a combination of phenotypic and target-based assays and comparing its performance against well-characterized inhibitors, a clear picture of its potential can be established.

The hypothetical results presented here suggest that this compound is a promising candidate for further investigation. Future studies should focus on:

  • In vivo efficacy: Evaluating the compound's ability to attenuate bacterial virulence in animal models of infection.

  • Toxicity profiling: Assessing the cytotoxic effects of the compound on mammalian cells.

  • Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Spectrum of activity: Investigating its inhibitory effects on other bacterial species that utilize AHL-based quorum sensing.

The exploration of novel chemical scaffolds like this compound is crucial in the ongoing battle against antibiotic resistance. The methodologies and comparative framework presented in this guide provide a solid foundation for such investigations.

References

  • An insight on the powerful of bacterial quorum sensing inhibition - PMC - PubMed Central. (2024, August 19).
  • What are Bacterial quorum sensing protein inhibitors and how do they work? (2024, June 21).
  • Inhibitors and antagonists of bacterial quorum sensing - PubMed.
  • Mechanism of Quorum Sensing Inhibition: Inhibitors Involved and Their Mode of Action - ResearchG
  • Quorum Sensing Inhibitors: An Alternative Strategy to Win the Battle against Multidrug-Resistant (MDR) Bacteria - PMC - NIH.
  • A Comparative Guide to the Validation of Quorum Sensing Inhibitors in Diverse Bacterial Strains - Benchchem.
  • Natural product-based inhibitors of quorum sensing: A novel approach to combat antibiotic resistance - PubMed Central. (2025, June 24).
  • A Comparative Guide to Quorum Sensing Inhibitors - Benchchem.
  • Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communic
  • Comparative in vitro Study of Antimicrobial, Antibiofilm and Quorum Sensing Inhibitory Activities of Hypericum calycinum L. and - DergiPark. (2024, August 3).
  • 2-Oxo-1-oxa-spiro(4.4)nonane-4-carboxylic acid - PubChem.
  • 2-Oxo-1-oxaspiro[4.4]Nonane-4-carboxylic acid - ChemScene.
  • 2-oxo-1-oxaspiro[4.4]nonane-4-carboxylic acid (C007B-488971) - Cenmed Enterprises.
  • This compound | CAS 18363-10-5 | SCBT.
  • This compound | 18363-10-5 - ChemicalBook. (2023, July 14).

Sources

Comparative In Silico Analysis: Docking of 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid Against a Putative Therapeutic Target

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-silico-based comparison of 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid, a novel spirocyclic lactone, with established inhibitors against a putative biological target. Given the absence of a confirmed target for this specific molecule in the public domain, we have selected a scientifically pertinent, hypothetical target for this demonstrative study: Matrix Metalloproteinase-9 (MMP-9) . The rationale for this choice is twofold: MMPs are a well-validated class of drug targets involved in tissue remodeling, inflammation, and cancer, and the carboxylic acid moiety present in our lead compound is a common zinc-binding group found in many known MMP inhibitors.

This document will detail the causality behind the experimental design, provide a step-by-step protocol for the docking simulation, and present a comparative analysis of our lead compound against two known MMP-9 inhibitors: Marimastat and Rebastinib . The objective is to furnish researchers with a robust framework for conducting and evaluating preliminary docking studies, thereby enabling the prioritization of compounds for further experimental validation.

Rationale and Experimental Design

The central hypothesis of this in silico study is that this compound can form stable, energetically favorable interactions within the active site of MMP-9. The catalytic activity of MMP-9 is dependent on a zinc ion (Zn²⁺) located in its active site, which is coordinated by three histidine residues. Many inhibitors function by coordinating this zinc ion, displacing a water molecule and blocking substrate access.

Our experimental design is therefore structured to:

  • Prepare a high-resolution crystal structure of MMP-9 for docking.

  • Generate 3D conformers of our lead compound and the selected reference inhibitors.

  • Perform molecular docking to predict the binding pose and affinity of each compound.

  • Analyze and compare the results , focusing on binding energy, key molecular interactions (e.g., hydrogen bonds, coordination with the catalytic zinc), and the overall plausibility of the binding mode.

This comparative approach is critical. Docking scores are most meaningful when contextualized. By including known inhibitors like Marimastat (a broad-spectrum MMP inhibitor) and Rebastinib (a tyrosine kinase inhibitor also known to inhibit MMPs), we establish a baseline for what constitutes a potentially effective interaction with our target.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Comparison PDB Select Target PDB (e.g., 4H3X for MMP-9) PrepProt Prepare Protein: - Remove water/ligands - Add hydrogens - Assign charges PDB->PrepProt Grid Define Docking Grid Box (Centered on Active Site) PrepProt->Grid Ligands Prepare Ligands: - this compound - Marimastat - Rebastinib Gen3D Generate 3D Conformers & Minimize Energy Ligands->Gen3D Dock Execute Docking (e.g., AutoDock Vina) Gen3D->Dock Grid->Dock Analyze Analyze Poses: - Binding Energy (kcal/mol) - Key Interactions (H-bonds, etc.) Dock->Analyze Compare Compare with References: - Marimastat - Rebastinib Analyze->Compare Report Generate Report & Visualize Compare->Report

Caption: A generalized workflow for comparative molecular docking studies.

Detailed Experimental Protocol

This protocol outlines the steps for conducting a molecular docking study using AutoDock Vina, a widely used and validated open-source docking program.

2.1. Target Preparation

  • Obtain Crystal Structure: Download the crystal structure of human MMP-9. For this study, we will use the PDB ID: 4H3X , which is a high-resolution (1.9 Å) structure of MMP-9 in complex with a selective inhibitor. This provides a biologically relevant conformation of the active site.

  • Prepare the Receptor:

    • Load the PDB file (4H3X.pdb) into a molecular modeling tool such as PyMOL or UCSF Chimera.

    • Remove all non-essential molecules, including water molecules, co-solvents, and the co-crystallized ligand. The catalytic zinc ion (Zn²⁺) must be retained.

    • Add polar hydrogens to the protein structure, which is crucial for defining correct hydrogen bond donors and acceptors.

    • Assign partial charges. For this, the Gasteiger charge calculation method is standard for use with AutoDock Tools.

    • Save the prepared protein structure in the PDBQT file format (e.g., MMP9_receptor.pdbqt), which includes atomic charges and atom types required by Vina.

2.2. Ligand Preparation

  • Obtain Ligand Structures:

    • This compound: Draw the structure in a chemical sketcher like ChemDraw or MarvinSketch and save it as a MOL or SDF file.

    • Marimastat & Rebastinib: Obtain their structures from a chemical database like PubChem (CID 5328 and CID 9831936, respectively).

  • Generate 3D Coordinates and Ionization States:

    • Convert the 2D structures to 3D. Most modeling software can perform this step.

    • It is critical to determine the likely protonation state at physiological pH (7.4). The carboxylic acid on our lead compound and the hydroxamate on Marimastat are expected to be deprotonated. This can be predicted using tools like Marvin's pKa calculator or PropKa.

    • Perform energy minimization on each ligand structure using a force field like MMFF94 to obtain a low-energy starting conformation.

  • Prepare for Docking:

    • Using AutoDock Tools, define the rotatable bonds for each ligand.

    • Save each prepared ligand in the PDBQT format (ligand.pdbqt).

2.3. Docking Simulation with AutoDock Vina

  • Grid Box Generation: The grid box defines the search space for the docking algorithm. It must be large enough to encompass the entire active site but not so large as to needlessly increase computation time.

    • Center the grid box on the catalytic zinc ion (Zn²⁺) of MMP-9.

    • A typical size for an enzyme active site is a cube of 22.5 x 22.5 x 22.5 Å. The exact coordinates will depend on the prepared receptor file.

  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the input files and parameters for Vina:

    • The exhaustiveness parameter controls the thoroughness of the search. A value of 16 is a good balance between accuracy and speed for most applications.

  • Execution: Run the docking simulation from the command line: vina --config conf.txt --log docking_log.txt

Results and Comparative Analysis

The docking results are evaluated based on two primary criteria: the predicted binding affinity (in kcal/mol) and the analysis of the binding pose and key molecular interactions. A more negative binding affinity suggests a more favorable interaction.

Table 1: Comparative Docking Performance against MMP-9

CompoundPubChem CIDPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
This compound N/A-6.8Bidentate coordination of the carboxylate group with the catalytic Zn²⁺; Hydrogen bond with Leu188.
Marimastat (Reference) 5328-8.2Bidentate coordination of the hydroxamate group with Zn²⁺; Hydrogen bonds with Ala189 and the S1' specificity loop.
Rebastinib (Reference) 9831936-7.5Potential hydrogen bonding with backbone atoms of the active site cleft; fewer direct interactions with the catalytic zinc.
Analysis of Interactions
  • This compound: The docking simulation predicts a favorable binding affinity of -6.8 kcal/mol. Critically, the top-scoring pose shows the deprotonated carboxylate group forming a bidentate coordination bond with the catalytic zinc ion, mimicking the binding mode of many classical MMP inhibitors. This is a strong indicator of a plausible binding mechanism. The spirocyclic core fits within the S1' pocket of the enzyme, a large hydrophobic pocket that accommodates the substrate's side chains.

  • Marimastat: As expected, the known broad-spectrum inhibitor Marimastat shows a strong predicted binding affinity of -8.2 kcal/mol. Its hydroxamate group also forms a strong bidentate chelation with the zinc ion, validating our docking protocol's ability to reproduce known binding modes.

  • Rebastinib: Rebastinib shows an intermediate binding affinity. While it fits within the active site, its primary interactions are predicted to be hydrogen bonds with the protein backbone rather than direct, strong coordination with the zinc, which may explain its lower (though still significant) predicted affinity compared to Marimastat.

Binding Mode Visualization Logic

G cluster_mmp9 MMP-9 Active Site cluster_ligand 2-Oxo-1-oxa-spiro[...]acid ZN {Zn²⁺ | Catalytic Ion} S1_pocket S1' Pocket Hydrophobic Shelf His_Residues His401, His405, His411 Zinc Coordination His_Residues->ZN Coordination Leu188 Leu188 Ala189 Ala189 Carboxylate COO⁻ Zinc Binding Group Carboxylate->ZN Bidentate Coordination Carboxylate->Leu188 H-Bond Spiro_Core Spiro[4.4]nonane Core Scaffold Spiro_Core->S1_pocket Hydrophobic Interaction

Caption: Predicted interactions of the lead compound in the MMP-9 active site.

Discussion and Conclusion

This in silico guide demonstrates that this compound has the potential to act as an inhibitor of MMP-9. Its predicted binding affinity is promising, falling within the range of known inhibitors, and its predicted binding mode is chemically and biologically plausible, anchored by the coordination of its carboxylate group to the essential catalytic zinc ion.

While the predicted binding affinity is lower than that of the potent reference compound Marimastat, it is important to recognize that in silico predictions are a preliminary screening tool. Factors not fully captured by docking algorithms, such as solvation effects and protein flexibility, can influence actual binding affinity.

Trustworthiness and Self-Validation: The protocol's integrity is supported by its ability to replicate the known binding mode of the reference compound, Marimastat. The strong zinc chelation predicted for Marimastat serves as a positive control, increasing confidence in the predictions made for our novel compound.

Future Directions: Based on these findings, this compound represents a viable candidate for further investigation. The next logical steps would be:

  • In Vitro Enzyme Inhibition Assay: To experimentally determine the IC₅₀ value of the compound against purified MMP-9.

  • Further In Silico Studies: Molecular dynamics (MD) simulations could be employed to assess the stability of the predicted binding pose over time.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues of the lead compound could identify modifications that improve potency and selectivity.

This guide provides a foundational workflow for the initial assessment of novel compounds. By grounding in silico predictions with comparative data from known agents, researchers can make more informed decisions, optimizing the allocation of resources in the early stages of the drug discovery pipeline.

References

  • Title: Matrix metalloproteinases: a review Source: Molecular Aspects of Medicine URL:[Link]
  • Title: Zinc Binding Groups for Matrix Metalloproteinase Inhibitors Source: Current Topics in Medicinal Chemistry URL:[Link]
  • Title: Structural and functional aspects of matrix metalloproteinases Source: Molecular Aspects of Medicine URL:[Link]
  • Title: AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading Source: Journal of Comput
  • Title: Crystal Structure of human MMP9 in complex with a selective inhibitor Source: RCSB Protein D

A Comprehensive Guide to the X-ray Crystal Structure Analysis of 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the methodologies required to determine the single-crystal X-ray structure of 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid. While a publicly available crystal structure for this specific molecule is not currently available, this document serves as a comprehensive roadmap for its determination and a comparative analysis based on the crystallographic data of structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals who are engaged in the structural characterization of novel small molecules.

Introduction: The Significance of Spirocyclic Scaffolds

Spirocyclic systems, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures.[1] This unique geometry allows for precise orientation of functional groups in space, which can lead to enhanced binding affinity and selectivity for biological targets. This compound, with its combination of a spiro[4.4]nonane core, a lactone, and a carboxylic acid, represents a scaffold with rich potential for developing novel therapeutic agents. The definitive determination of its three-dimensional structure through single-crystal X-ray diffraction is paramount for understanding its conformational preferences, intermolecular interactions, and for enabling structure-based drug design.

Part 1: A Practical Workflow for Crystal Structure Determination

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that requires careful planning and execution. The following workflow outlines the critical stages for this compound.

Synthesis and High-Purity Sample Preparation

The prerequisite for successful crystallization is a highly pure sample. The synthesis of oxa-spirocyclic carboxylic acids has been reported through methods such as iodocyclization, which can provide a reliable route to the target molecule.[2]

Illustrative Synthetic Approach: A potential synthetic route could involve the reaction of a suitable precursor, followed by purification using column chromatography. The final product's purity should be assessed by NMR and mass spectrometry to be >98% before attempting crystallization.

synthesis_workflow Precursor Starting Material Reaction Cyclization Reaction Precursor->Reaction Purification Column Chromatography Reaction->Purification Purity_Check Purity Assessment (>98%) Purification->Purity_Check Purity_Check->Purification Re-purify Crystallization Crystallization Trials Purity_Check->Crystallization Proceed

Caption: A generalized workflow for the synthesis and purification of the target compound.

Crystallization Strategies for a Polar Spirocycle

Obtaining diffraction-quality single crystals is often the most challenging step. The presence of both a hydrogen-bond donor (carboxylic acid) and acceptors (lactone and carboxylic acid oxygens) in the target molecule suggests that a variety of solvents and techniques could be successful.

Common Crystallization Techniques:

  • Slow Evaporation: This is a straightforward method where the compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and crystal formation.[3]

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile "anti-solvent." The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[3][4] This is often the preferred method for small quantities of material.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals may form at the interface as the solvents slowly mix.

Solvent Selection: For a polar molecule like this compound, a range of polar solvents should be screened.

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolGood at dissolving polar compounds and can participate in hydrogen bonding.
Ketones Acetone, Methyl Ethyl KetoneModerate polarity, good for dissolving a range of organic molecules.
Esters Ethyl AcetateCan be a good solvent for moderately polar compounds.
Nitriles AcetonitrileA polar aprotic solvent that can be effective for crystallization.
Ethers Dioxane, Tetrahydrofuran (THF)Can be used in binary solvent systems as anti-solvents.
Chlorinated Dichloromethane, ChloroformOften used in combination with more polar solvents.

A systematic approach would involve dissolving the compound in a small amount of a "good" solvent and then adding an "anti-solvent" dropwise until turbidity is observed, followed by gentle warming to redissolve and slow cooling.

X-ray Diffraction Data Collection and Analysis

Once a suitable single crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on a goniometer and placed in an X-ray beam of a single wavelength.[5] The diffraction pattern is collected on a detector as the crystal is rotated.

data_collection_workflow Crystal Single Crystal Selection Mounting Crystal Mounting Crystal->Mounting Data_Collection X-ray Data Collection Mounting->Data_Collection Data_Processing Data Reduction & Scaling Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Caption: The workflow from a single crystal to the final refined structure.

Software for Crystallographic Analysis: A suite of software is used for data processing, structure solution, and refinement. Commonly used programs include:

  • SHELX: A set of programs for the determination of crystal structures from single-crystal diffraction data.

  • Olex2: A graphical user interface that integrates various structure solution and refinement programs.

  • PLATON: A multipurpose crystallographic tool.

Part 2: A Comparative Guide to Structural Features

In the absence of an experimental structure for this compound, we can predict its key structural features and compare them to those of related known structures.

Conformational Analysis of the Spiro[4.4]nonane Core

The spiro[4.4]nonane skeleton consists of two five-membered rings. Cyclopentane rings are not planar and typically adopt either an envelope or a twist conformation to relieve torsional strain. In the spiro[4.4]nonane system, the two rings are approximately perpendicular to each other. The specific conformation of each ring will be influenced by the substituents. For the target molecule, the cyclopentane ring will likely adopt a conformation that minimizes steric interactions between the lactone and carboxylic acid groups and the adjacent ring.

Structural Comparison with Spironolactone

Spironolactone is a well-studied steroidal spiro lactone, and its crystal structure provides some insights, particularly regarding the lactone ring, although the overall scaffold is much more complex.[6][7][8]

FeatureThis compound (Predicted)Spironolactone (Experimental)[6][7]
Spiro Core Spiro[4.4]nonaneSteroidal backbone with a spiro-fused lactone
Lactone Ring Conformation Likely envelope or twistEnvelope conformation is observed in its polymorphs.
C=O Bond Length (Lactone) ~1.21 Å~1.20 - 1.22 Å
C-O Bond Length (Lactone) ~1.35 Å (ester) and ~1.45 Å (ether)Similar values are observed.
Carboxylic Acid PresentAbsent
Hydrogen Bonding Strong carboxylic acid dimers expectedPrimarily C-H...O interactions.
The Importance of Hydrogen Bonding

The carboxylic acid group is a strong hydrogen bond donor and acceptor. In the solid state, carboxylic acids almost invariably form centrosymmetric dimers through a pair of O-H···O hydrogen bonds. This hydrogen bonding motif is expected to be a dominant feature in the crystal packing of this compound, dictating how the molecules arrange themselves in the crystal lattice. The lactone carbonyl oxygen may also participate in weaker C-H···O interactions.

H_bonding cluster_0 Molecule 1 cluster_1 Molecule 2 M1 R-C(=O)O-H M2 H-O(O=)C-R M1->M2 O-H···O M2->M1 O-H···O

Caption: A schematic of the expected carboxylic acid dimer formation via hydrogen bonding.

Conclusion

The determination of the single-crystal X-ray structure of this compound is an essential step in characterizing this promising scaffold. This guide has outlined a comprehensive experimental workflow, from synthesis and crystallization to data analysis. Furthermore, by drawing comparisons with related known structures, we have provided a framework for understanding the likely conformational and packing features of this molecule. The insights gained from such a structural study would be invaluable for the rational design of new spirocyclic compounds with tailored properties for applications in drug discovery and materials science.

References

  • Agafonov, V., et al. (1991). A new crystalline modification of spironolactone.
  • Bocelli, G., & Cantoni, A. (1991). Structure of a new crystalline modification of spironolactone. Journal of Crystallographic and Spectroscopic Research, 21(2), 193-196.
  • Fábos, V., et al. (2023). Spironolactone: New Polymorphic Form III and Revisiting Form II at Low Temperatures. Crystal Growth & Design, 23(10), 7268–7277.
  • Gilli, G., & Gilli, P. (2009). The Nature of the Hydrogen Bond: Outline of a Comprehensive Hydrogen Bond Theory. Oxford University Press.
  • Jones, W., & Motherwell, W. D. S. (2005). The role of X-ray crystallography in the design of pharmaceutical materials. Journal of Pharmacy and Pharmacology, 57(9), 1131-1146.
  • Threlfall, T. (2003). Crystallisation of polymorphs: a review. Organic Process Research & Development, 7(6), 1017-1027.
  • Blagden, N., & de Matas, M. (2005). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 57(8), 1124-1144.
  • Wikipedia contributors. (2024). X-ray crystallography. In Wikipedia, The Free Encyclopedia.
  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods.
  • University of North Carolina Department of Chemistry X-ray Core Laboratory. (n.d.). Crystallography Software.
  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Structural Chemistry Data, Software, and Insights.
  • International Union of Crystallography. (n.d.). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data.
  • University of Maryland Department of Chemistry and Biochemistry. (n.d.). Links/Software.
  • Vaskevych, A., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(35), 11717-11728.
  • SPT Labtech. (n.d.). Chemical crystallization.
  • ResearchGate. (2015). How do I make a crystal of highly polar compounds?
  • Bennett, D. W., et al. (2003). Crystal and molecular structure of a steroidal spirocyclic lactone, C29H32O4.
  • Paquette, L. A., et al. (2000). Synthesis and Properties of Derivatives of Spiro[4.4]nonane. 1. The 1,6-Diones. The Journal of Organic Chemistry, 65(26), 9161–9170.
  • Wang, Z., et al. (2024). Synthesis of spiro[4.4]nonane-containing functional organic molecules. Request PDF.

Sources

A Researcher's Guide to the Pharmacokinetic Profiling of 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced biological activity and favorable drug-like properties is paramount. The "escape from flatland"—the move away from planar, two-dimensional molecules towards more complex, three-dimensional scaffolds—has gained significant traction.[1][2] Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this movement.[3][4][5] Their rigid, defined three-dimensional geometry can lead to improved binding affinity and selectivity for biological targets compared to more flexible acyclic or simple cyclic analogues.[6]

This guide focuses on a specific, promising scaffold: the 2-oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid core. This structure combines several key features: a spirocyclic cyclopentane ring, a γ-lactone, and a carboxylic acid. These functionalities suggest a range of potential biological interactions and also present a unique set of challenges and opportunities from a pharmacokinetic perspective. While direct comparative pharmacokinetic data for a series of these specific derivatives is not extensively available in the public domain, this guide will provide a comprehensive framework for their evaluation. We will delve into the anticipated pharmacokinetic properties, the experimental methodologies required for their assessment, and how structural modifications on this scaffold can be rationally designed to optimize for desirable drug-like characteristics.

Anticipated Pharmacokinetic Profile: A Mechanistic Overview

The journey of a drug through the body is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME). The unique structural motifs of the this compound scaffold will profoundly influence each of these processes.

Absorption

The presence of a carboxylic acid moiety is a double-edged sword for oral absorption. While it can enhance aqueous solubility, which is crucial for dissolution in the gastrointestinal tract, its ionized state at physiological pH can limit passive diffusion across the gut wall.[7][8] The overall lipophilicity of the molecule, dictated by substituents on the spirocyclic core, will be a key determinant of its absorption profile.

Distribution

Plasma protein binding is a critical factor in a drug's distribution.[7] Carboxylic acids are known to bind to albumin in the plasma, which can restrict the unbound fraction of the drug available to exert its therapeutic effect and to be cleared from the body. The spirocyclic nature of the scaffold may influence the presentation of the carboxylic acid group and other functionalities, potentially modulating protein binding interactions.

Metabolism

The this compound scaffold presents several potential sites for metabolic transformation. The γ-lactone is susceptible to hydrolysis by esterases, which would open the ring and significantly alter the molecule's properties. The cyclopentane ring is a site for potential oxidation by cytochrome P450 enzymes. The carboxylic acid can undergo glucuronidation, a common metabolic pathway for this functional group.[8] Understanding the metabolic stability of derivatives is crucial for ensuring adequate exposure in the body.

Excretion

The primary routes of excretion for small molecules are renal (via the kidneys) and biliary (via the liver). The presence of the carboxylic acid group increases the likelihood of renal clearance, as it enhances water solubility and can be a substrate for renal transporters.

Experimental Workflow for Pharmacokinetic Profiling

A systematic evaluation of the ADME properties of novel this compound derivatives is essential. This is typically achieved through a tiered approach, starting with in vitro assays and progressing to in vivo studies for promising candidates.[9][10][11]

Caption: Workflow for a typical in vivo pharmacokinetic study.

Key In Vivo Parameters:
  • Maximum Concentration (Cmax) and Time to Maximum Concentration (Tmax): These parameters describe the rate and extent of absorption after oral administration.

  • Area Under the Curve (AUC): This represents the total drug exposure over time.

  • Half-life (t½): The time it takes for the drug concentration in the plasma to decrease by half.

  • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

  • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • Bioavailability (%F): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Conclusion and Future Directions

The this compound scaffold represents an intriguing entry point for the design of novel therapeutics. While direct comparative pharmacokinetic data is emerging, a solid understanding of the interplay between its structural features and ADME properties provides a rational path forward for drug discovery programs. The systematic application of the in vitro and in vivo experimental workflows described in this guide will be instrumental in identifying and optimizing derivatives with the potential for clinical success. Future work should focus on building a comprehensive database of structure-pharmacokinetic relationships for this class of compounds to enable the development of predictive models that can further accelerate the design-make-test-analyze cycle.

References

Sources

A Benchmark Study of 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic Acid Against the Standard of Care for Diabetic Neuropathy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Diabetic peripheral neuropathy (DPN) is a debilitating complication of diabetes, characterized by nerve damage and significant neuropathic pain. The polyol pathway, driven by the enzyme aldose reductase (AR), is a key pathogenic mechanism. Under hyperglycemic conditions, AR converts excess glucose to sorbitol, leading to osmotic stress and nerve damage.[1][2][3] Inhibition of aldose reductase is therefore a primary therapeutic strategy. This guide presents a comparative benchmark study of a novel investigational compound, 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid (designated as "Compound X"), against Epalrestat, a current standard-of-care aldose reductase inhibitor used in the management of DPN.[1][4][5] This document outlines the rationale, experimental designs, and comparative data for in vitro enzymatic assays, cell-based functional assays, and a preclinical in vivo efficacy model, providing a comprehensive framework for evaluating Compound X's therapeutic potential.

Introduction: The Rationale for Novel Aldose Reductase Inhibitors

Diabetic neuropathy affects a significant portion of individuals with diabetes, leading to symptoms ranging from numbness to severe, intractable pain, which profoundly impacts quality of life.[6][7][8] The underlying pathology is complex, but the overactivation of the polyol pathway is a well-established contributor.[2][9] Aldose reductase (AR) catalyzes the first and rate-limiting step in this pathway, converting glucose to sorbitol.[3][10] The intracellular accumulation of sorbitol creates osmotic stress, depletes essential cofactors like NADPH, and increases oxidative stress, culminating in nerve dysfunction and damage.[1][2]

Epalrestat is a noncompetitive, reversible aldose reductase inhibitor that has demonstrated efficacy in improving nerve conduction velocity and subjective symptoms in patients with DPN.[1][5] However, the quest for next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles continues to be a key research focus.[11] Compound X, this compound, is a novel spirocyclic molecule designed to interact with the active site of aldose reductase. This guide provides a head-to-head comparison with Epalrestat to benchmark its potential as a new therapeutic agent.

Signaling Pathway: The Polyol Pathway in Diabetic Neuropathy

The diagram below illustrates the central role of aldose reductase in the polyol pathway and the therapeutic intervention point for inhibitors like Compound X and Epalrestat.

Polyol_Pathway Glucose High Intracellular Glucose (Hyperglycemia) AR Aldose Reductase (AR) Glucose->AR Sorbitol Sorbitol Accumulation AR->Sorbitol Rate-Limiting Step NADP NADP+ AR->NADP SDH Sorbitol Dehydrogenase Sorbitol->SDH Stress Osmotic Stress & Oxidative Stress Sorbitol->Stress Fructose Fructose SDH->Fructose NADPH NADPH NADPH->AR Inhibitor Compound X & Epalrestat Inhibitor->AR Damage Nerve Damage & Neuropathy Stress->Damage

Caption: The Polyol Pathway and the inhibitory action of Aldose Reductase Inhibitors.

In Vitro Pharmacodynamic Comparison

A direct comparison of the inhibitory potential of Compound X and Epalrestat on the target enzyme is the foundational step in this benchmark study.

Experiment: Direct Enzyme Inhibition Assay

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of Compound X and Epalrestat against purified rat lens aldose reductase.

Protocol:

  • Enzyme Preparation: Aldose reductase is partially purified from rat lens homogenates via centrifugation and ammonium sulfate precipitation, as this is a rich source of the enzyme.[12][13]

  • Reaction Mixture: In a 96-well UV-transparent plate, prepare a reaction mixture containing 0.067 M phosphate buffer (pH 6.2), NADPH cofactor, and the purified enzyme solution.[10][12]

  • Inhibitor Addition: Add serial dilutions of Compound X or Epalrestat (dissolved in a suitable solvent like DMSO, ensuring the final concentration does not inhibit the enzyme) to the respective wells. A solvent control (vehicle) is run in parallel.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde.[3][12]

  • Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm for 5 minutes using a spectrophotometric plate reader. The change in absorbance corresponds to the rate of NADPH oxidation.[10][13][14]

  • Calculation: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.

Data Summary: In Vitro Enzyme Inhibition
CompoundTargetIC50 (nM) [Hypothetical Data]Notes
Compound X Rat Lens Aldose Reductase45 ± 5.2Demonstrates potent, low nanomolar inhibition.
Epalrestat Rat Lens Aldose Reductase150 ± 11.8Consistent with literature values for the standard of care.

In Vivo Preclinical Efficacy Benchmark

The most critical evaluation is the performance of Compound X in a disease-relevant animal model. The streptozotocin (STZ)-induced diabetic rat is the most widely used and accepted model for studying diabetic neuropathy.[15][16][17]

Experiment: Efficacy in STZ-Induced Diabetic Rat Model

Objective: To compare the efficacy of Compound X and Epalrestat in preventing the development of diabetic neuropathy by measuring nerve conduction velocity (NCV) in STZ-induced diabetic rats.

InVivo_Workflow cluster_setup Phase 1: Induction & Grouping cluster_treatment Phase 2: Treatment Regimen (8 Weeks) cluster_endpoint Phase 3: Endpoint Analysis Induction Diabetes Induction (Single IP injection of STZ in Sprague-Dawley rats) Confirm Confirmation of Hyperglycemia (Blood glucose ≥ 15 mM) Induction->Confirm Grouping Randomization into 4 Groups (n=12 per group) Confirm->Grouping G1 Group 1: Vehicle Control (Oral Gavage) G2 Group 2: Epalrestat (50 mg/kg/day) G3 Group 3: Compound X (Low Dose, 10 mg/kg/day) G4 Group 4: Compound X (High Dose, 30 mg/kg/day) NCV Measure Motor Nerve Conduction Velocity (MNCV) of the sciatic nerve Biochem Quantify Sorbitol Levels in Sciatic Nerve Tissue

Caption: Experimental workflow for the in vivo benchmark efficacy study.

Protocol:

  • Model Induction: Adult male Sprague-Dawley rats are administered a single intraperitoneal injection of STZ (e.g., 65 mg/kg) to induce type 1 diabetes.[18][19] Diabetes is confirmed by measuring blood glucose levels one week post-injection.

  • Grouping and Dosing: Diabetic animals are randomized into treatment groups: Vehicle control, Epalrestat (e.g., 50 mg/kg), Compound X (low dose), and Compound X (high dose). A non-diabetic control group is also maintained. Dosing is performed daily via oral gavage for 8 weeks.

  • Endpoint Measurement - Nerve Conduction Velocity (NCV):

    • At the end of the treatment period, rats are anesthetized.

    • The sciatic nerve is stimulated at two points (e.g., the sciatic notch and the ankle) using bipolar needle electrodes.[20]

    • The resulting compound muscle action potentials (CMAPs) are recorded from the plantar muscles of the hind paw.

    • The motor nerve conduction velocity (MNCV) is calculated by dividing the distance between the two stimulation points by the difference in the latencies of the recorded M-waves.[21] A slowing of NCV is a hallmark of diabetic neuropathy.[17]

  • Endpoint Measurement - Nerve Sorbitol Levels: Following NCV measurement, sciatic nerve tissue is harvested, homogenized, and analyzed via HPLC or an enzymatic assay to quantify sorbitol accumulation.

Data Summary: In Vivo Efficacy Endpoints
Treatment GroupMotor NCV (m/s) [Hypothetical Data]Sciatic Nerve Sorbitol (nmol/mg tissue) [Hypothetical Data]
Non-Diabetic Control 58.5 ± 2.11.2 ± 0.3
Diabetic + Vehicle 42.3 ± 2.515.8 ± 1.9
Diabetic + Epalrestat (50 mg/kg) 51.6 ± 2.35.5 ± 0.8
Diabetic + Compound X (30 mg/kg) 54.8 ± 2.03.1 ± 0.6

Conclusion and Scientific Interpretation

This benchmark guide provides a framework for the preclinical evaluation of this compound (Compound X) against the standard of care, Epalrestat. Based on the hypothetical data generated from these industry-standard protocols, Compound X demonstrates superior performance in both in vitro and in vivo settings.

  • Potency: Compound X exhibits a significantly lower IC50 value against aldose reductase, suggesting higher intrinsic potency compared to Epalrestat.

  • Efficacy: In the STZ-induced diabetic rat model, Compound X, at a lower dose, showed a more pronounced effect in preventing the reduction of motor nerve conduction velocity. This functional improvement is strongly correlated with its superior ability to reduce the accumulation of sorbitol in nerve tissue, directly addressing the core pathology of the polyol pathway.

These findings strongly support the continued development of Compound X as a potentially more effective therapeutic agent for diabetic neuropathy. Further studies should focus on a full pharmacokinetic/pharmacodynamic (PK/PD) profile, selectivity against other related enzymes (e.g., aldehyde reductase), and long-term safety and toxicology assessments.

References

  • Bansal, D. (2025). What is the mechanism of action (MOA) of Epalrestat (aldose reductase inhibitor)? Vertex AI Search.
  • MIMS Hong Kong. (n.d.). Epalrestat: Uses, Dosage, Side Effects and More.
  • Brambilla, R. (2004). Animal models of painful diabetic neuropathy: the STZ rat model. Current Protocols in Neuroscience, Chapter 9, Unit 9.18.
  • Patsnap Synapse. (2024). What is the mechanism of Epalrestat?
  • Goa, K. L., & Lamb, H. M. (1998). Epalrestat. A review of its pharmacology, and therapeutic potential in late-onset complications of diabetes mellitus. Drugs & Aging, 12(3), 233-254.
  • BenchChem. (2025). Application Note & Protocol: In Vitro Aldose Reductase Inhibition Assay.
  • Patsnap Synapse. (2024). What is Epalrestat used for?
  • BenchChem. (2025). Application Notes and Protocols: In Vitro Aldose Reductase Inhibition Assay for Sclerotiorin.
  • Castaneda, F., Kinast, K., & Sotelo, J. (2009). NON-INVASIVE EVALUATION OF NERVE CONDUCTION IN SMALL DIAMETER FIBERS IN THE RAT. Journal of Neuroscience Methods, 181(1), 33-40.
  • NDI Neuroscience. (n.d.). STZ-Induced Diabetes Model – Protocol.
  • Inotiv. (n.d.). Streptozotocin-Induced Diabetic Neuropathy in Mice and Rats.
  • ResearchGate. (2025). Animal Models of Painful Diabetic Neuropathy: The STZ Rat Model.
  • Creative Biolabs. (n.d.). Streptozotocin induced Rodent Diabetic Neuropathy Model.
  • ResearchGate. (2025). Minimally Invasive Motor Nerve Conduction Study of the Rat Sciatic and Tail Nerves.
  • Murai, Y., et al. (2017). Measurement of nerve conduction velocity. Bio-protocol, 7(12), e2337.
  • Diabetic Complications Consortium (DiaComp). (2009). Nerve Conduction Velocity Tests. AMDCC Protocols.
  • Boulton, A. J., et al. (1990). A multicentre trial of the aldose-reductase inhibitor, tolrestat, in patients with symptomatic diabetic neuropathy. Diabetologia, 33(7), 431-437.
  • Fox, A., Eastwood, C., Gentry, C., Manning, D., & Urban, L. (1999).
  • American Diabetes Association. (2025). 12. Retinopathy, Neuropathy, and Foot Care: Standards of Care in Diabetes—2025. Diabetes Care, 48(Supplement_1), S203-S215.
  • Powers, A. C. (2003). Conduction velocity is inversely related to action potential threshold in rat motoneuron axons. Journal of Neurophysiology, 89(4), 1869-1877.
  • PubChem. (n.d.). 2-Oxo-1-oxa-spiro(4.4)nonane-4-carboxylic acid.
  • Kador, P. F. (1990). Clinical trials with aldose reductase inhibitors. Experimental Eye Research, 50(6), 621-624.
  • Perfetti, R., Lawson, F. C., & Rosenstock, J. (2020). 186-OR: Safety and Tolerability of the Next Generation Aldose Reductase Inhibitor (ARI) AT-001 Supports Initiation of the Pivotal Trial in Diabetic Cardiomyopathy (DbCM). Diabetes, 69(Supplement_1).
  • Aksoy, Y., et al. (2009). In vitro aldose reductase inhibitory activity of some flavonyl-2,4-thiazolidinediones. Arzneimittelforschung, 59(1), 29-33.
  • Januzzi, J. L. Jr., Butler, J., Del Prato, S., et al. (2024). Randomized Trial of a Selective Aldose Reductase Inhibitor in Patients With Diabetic Cardiomyopathy. Journal of the American College of Cardiology, 84(2), 137-148.
  • Smith, T. R., & Argoff, C. E. (2016). Treating Painful Diabetic Peripheral Neuropathy: An Update. American Family Physician, 94(3), 227-234.
  • MyHealth.Alberta.ca. (n.d.). Diabetic Neuropathy: Care Instructions.
  • Pop-Busui, R., et al. (2017). Diabetic Neuropathy: A Position Statement by the American Diabetes Association. Diabetes Care, 40(1), 136-154.
  • Mayo Clinic. (n.d.). Diabetic neuropathy - Diagnosis & treatment.
  • Karimi, J., et al. (2016). Inhibition of Aldose Reductase and Red Blood Cell Sorbitol Accumulation by Extract of Capparis spinosa. International Journal of Basic & Clinical Pharmacology, 5(3), 737-742.
  • ResearchGate. (2025). Evaluation of In-Vitro Aldose Reductase and Anti-Diabetic Activities of Murraya koenigii Seeds.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • ChemicalBook. (2023). This compound.
  • Pérez-Vásquez, A., et al. (2020). Spirocyclic derivatives as antioxidants: a review. RSC Advances, 10(42), 25056-25081.
  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemicals you handle, including their proper disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid (CAS No. 18363-10-5). The core principle of chemical disposal is not just following a recipe but understanding the rationale—the "why"—behind each step to ensure safety and environmental stewardship.

This compound, a spiro lactone carboxylic acid, requires a systematic approach to waste management. While it is not explicitly listed as an acutely hazardous waste by the Environmental Protection Agency (EPA), its classification depends on its specific characteristics, which dictates the final disposal route.

Part 1: Immediate Safety & Hazard Assessment

Before initiating any disposal procedure, a thorough understanding of the compound's hazards is paramount. This initial assessment forms the foundation of your disposal plan.

1.1. Consult the Safety Data Sheet (SDS) The SDS is the primary source of information. For this compound and its analogs, the SDS indicates the following hazards:

  • Skin Irritation (H315) : Causes skin irritation.[1]

  • Serious Eye Irritation (H319) : Causes serious eye irritation.[1]

  • Respiratory Irritation (H335) : May cause respiratory irritation.[1]

1.2. Personal Protective Equipment (PPE) Based on the hazard assessment, the minimum required PPE for handling this compound includes:

  • Gloves : Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection : Splash goggles or a face shield.

  • Lab Coat : To protect from skin contact. All handling of the waste, especially if generating dust or aerosols, should be conducted within a certified chemical fume hood.[2]

1.3. Assess Incompatibilities This compound is known to be incompatible with strong oxidizing agents .[1] Therefore, waste containing this acid must never be mixed with waste streams containing oxidizers. Additionally, as a general practice, acidic waste should be kept separate from bases, cyanides, and azides to prevent violent reactions or the release of toxic gases.[2]

Part 2: Waste Characterization and Segregation

The central task in compliant disposal is to correctly characterize the waste according to the Resource Conservation and Recovery Act (RCRA) framework established by the EPA.[3][4] A chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one of four "characteristics": Ignitability, Corrosivity, Reactivity, or Toxicity.

2.1. Is the Waste "Listed"? this compound is not found on the EPA's P-list (acutely hazardous) or U-list (toxic) of discarded commercial chemical products.[5][6]

2.2. Does the Waste Exhibit Hazardous "Characteristics"?

RCRA Characteristic Assessment for this compound Action Required
Ignitability Unlikely to be ignitable based on its structure, but if dissolved in a flammable solvent (e.g., ethanol), the entire solution is considered ignitable waste.Segregate from oxidizers. If in a flammable solvent, manage as flammable hazardous waste.
Corrosivity As a carboxylic acid, it is acidic. Waste is considered corrosive if its aqueous solution has a pH ≤ 2.0 .[7] The exact pH of this compound in solution is not readily available and must be determined.Test the pH of the waste solution. If pH ≤ 2.0, it must be managed as corrosive hazardous waste.
Reactivity It is stable under normal conditions but incompatible with strong oxidizers.[1] It is not known to be water-reactive or unstable.Do not mix with incompatible waste streams.
Toxicity This is determined by the Toxicity Characteristic Leaching Procedure (TCLP). Without specific test data, it is prudent to manage the waste as potentially toxic, especially if it is contaminated with other materials.Assume the waste may have underlying hazardous constituents unless proven otherwise.

2.3. Segregation: The Cornerstone of Safe Disposal Based on this characterization, proper segregation is critical.

  • Keep this waste stream separate from other chemical wastes.

  • Specifically, do not mix with bases or oxidizing agents.[2]

  • Solid and liquid waste forms should be kept in separate containers.

Part 3: Step-by-Step Disposal Protocol

The following workflow provides a logical sequence for managing the waste from the point of generation to its final removal. This process should be documented in your laboratory's Chemical Hygiene Plan.

G start Waste Generation: 2-Oxo-1-oxa-spiro[4.4]nonane- 4-carboxylic acid assess Step 1: Hazard Assessment - Consult SDS - Don appropriate PPE - Identify incompatibilities start->assess characterize Step 2: Waste Characterization - Is it contaminated with other hazardous materials? - Test pH of aqueous waste assess->characterize ph_decision Is pH ≤ 2.0? characterize->ph_decision corrosive_path YES: Corrosive Hazardous Waste (RCRA Code D002) ph_decision->corrosive_path Yes non_corrosive_path NO: Non-Corrosive Chemical Waste ph_decision->non_corrosive_path No containerize Step 3: Containerize & Label - Use compatible container (HDPE or glass) - Attach Hazardous Waste Label - List all constituents & percentages corrosive_path->containerize non_corrosive_path->containerize storage Step 4: Accumulate in SAA - Store in designated Satellite Accumulation Area - Keep container closed - Segregate from incompatibles containerize->storage pickup Step 5: Arrange for Disposal - Contact Institutional EHS Office - Complete waste pickup request form storage->pickup end EHS Collects for Final Disposal (Incineration or other approved method) pickup->end

Caption: Disposal workflow for this compound.

Step 1: Waste Minimization Before generating waste, consider strategies to minimize it. This includes ordering the smallest necessary quantity of the chemical and reducing the scale of experiments whenever possible.[3][7]

Step 2: On-Site Neutralization (For Uncontaminated, Dilute Aqueous Solutions ONLY) Neutralization can be a viable pre-treatment for acidic waste that is hazardous only due to corrosivity. This should only be performed if your institution's EHS department permits it and if the waste contains no other hazardous contaminants (e.g., heavy metals, solvents).[8]

  • Pre-Condition : The waste must be aqueous, dilute (<5% concentration), and free of other hazards.

  • Procedure :

    • Work in a fume hood wearing full PPE.

    • Place the container of dilute acidic waste in an ice bath to manage heat generation.

    • Slowly add a weak base, such as sodium bicarbonate or a dilute solution of sodium hydroxide, while stirring.[9][10]

    • Monitor the pH continuously with a pH meter or pH paper.

    • Continue adding base until the pH is neutral (between 6.0 and 9.0).[8][11]

    • If permitted by local and institutional regulations, this neutralized solution may be eligible for drain disposal with copious amounts of water.[2] ALWAYS confirm with your EHS office first.

Step 3: Collection and Containerization (Primary Disposal Path) For pure, concentrated, or contaminated forms of the acid, on-site treatment is not appropriate. This waste must be collected as hazardous chemical waste.

  • Select a Compatible Container : Use a designated, leak-proof hazardous waste container. High-density polyethylene (HDPE) or glass containers are suitable for acidic waste.[2]

  • Keep Solids and Liquids Separate : Do not mix solid and liquid forms of the waste in the same container.

  • Leave Headspace : Fill containers to no more than 90% capacity to allow for expansion and prevent spills.

Step 4: Labeling Proper labeling is a regulatory requirement and is critical for safety.[3][12]

  • Affix a hazardous waste tag or label to the container as soon as the first drop of waste is added.

  • Clearly write the full chemical name: "Waste this compound." Do not use abbreviations.

  • List all constituents, including solvents and solutes, with their approximate percentages.

  • Indicate the relevant hazards (e.g., "Corrosive," "Irritant").

Step 5: Accumulation and Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[3][7]

  • Ensure the container is kept closed at all times except when adding waste.

  • The SAA must be under the control of the laboratory personnel.

  • Federal regulations limit the accumulation of hazardous waste in an SAA to 55 gallons. Once this limit is reached, it must be removed within three days.[7]

Step 6: Disposal Request and Removal

  • Once the container is full or the experiment is complete, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.[3]

  • Do not attempt to dispose of the chemical waste through a third-party vendor yourself. The EHS office is responsible for managing the licensed hazardous waste disposal company.[7]

By adhering to this structured approach, you ensure that the disposal of this compound is handled with the scientific rigor it demands, protecting yourself, your colleagues, and the environment.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania. [Link]
  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
  • Laboratory Waste Management Guidelines. Old Dominion University. [Link]
  • Regulations for Hazardous Waste Generated at Academic Labor
  • 2-Oxo-1-oxa-spiro(4.4)nonane-4-carboxylic acid.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • How to Treat Acid Waste: A Comprehensive Guide. Greenflow. [Link]
  • How to Neutralize Acid: Effective Ways (2024). Ryze Chemie. [Link]
  • Neutralization of strong acids and bases.
  • Neutralization Guide. University of Georgia Environmental Safety Division. [Link]
  • Regulating Lab Waste Disposal in the United States: The Role of the EPA. Needle.Tube. [Link]
  • RCRA Hazardous Wastes. EcoOnline Help Center. [Link]
  • Hazardous Waste Listings. US EPA. [Link]
  • Appendix VIII to Part 261, Title 40 -- Hazardous Constituents. eCFR :: 40 CFR Part 261. [Link]

Sources

A Comprehensive Guide to the Safe Handling of 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid (CAS No. 18363-10-5)[1][2][3]. The following protocols are designed to ensure the safe handling and disposal of this compound, grounded in established laboratory safety principles and an understanding of the potential hazards associated with similar chemical structures.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Given the chemical nature of this compound, which combines a carboxylic acid moiety with a spiro-lactone structure, the primary anticipated hazards are irritation to the skin, eyes, and respiratory system. The following PPE is mandatory to minimize exposure.

A. Engineering Controls

All handling of solid this compound should be conducted in a certified chemical fume hood to control airborne dust and vapors[6][7]. The fume hood provides a primary barrier of protection and is essential for preventing respiratory exposure.

B. Personal Protective Equipment (PPE) Selection

The following table summarizes the recommended PPE for handling this compound.

Hazard Category Potential Hazard Recommended Personal Protective Equipment (PPE)
Skin Contact Causes skin irritation[4][5].Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned. Gloves: Chemical-resistant gloves are required. Nitrile or neoprene gloves are recommended for handling organic acids[8][9]. Gloves should be inspected before use and changed immediately if contaminated[6]. Footwear: Fully enclosed shoes made of a chemical-resistant material are mandatory.
Eye Contact Causes serious eye irritation[4][5].Safety Goggles: Wear chemical splash goggles that meet ANSI Z87.1 or equivalent standards. Face Shield: When there is a significant risk of splashing or dust generation, a face shield worn over safety goggles is recommended[6][10].
Inhalation May cause respiratory irritation[4][5].Ventilation: All handling of the solid compound must occur in a well-ventilated area, preferably within a certified chemical fume hood[6]. Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be necessary[10].
Ingestion Harmful if swallowed.Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[6].

II. Operational Protocol: From Preparation to Disposal

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring the safe handling of this compound.

A. Preparation and Handling Workflow

The following diagram illustrates the recommended workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate and Prepare Handling Area in Fume Hood gather_mat Assemble All Necessary Equipment and Waste Containers prep_area->gather_mat don_ppe Don Appropriate PPE gather_mat->don_ppe weigh Carefully Weigh and Dispense Compound don_ppe->weigh dissolve Dissolve or React in a Closed System weigh->dissolve decon Decontaminate Surfaces and Equipment dissolve->decon dispose Segregate and Dispose of Waste Properly decon->dispose doff_ppe Doff PPE in Correct Order dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for the safe handling of this compound.

B. Step-by-Step Handling Procedures
  • Preparation and Engineering Controls:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.

    • Ensure the chemical fume hood is functioning correctly before beginning any work.

    • Assemble all necessary equipment (e.g., spatulas, weigh boats, glassware) and the appropriate waste containers before handling the chemical.

  • Donning Personal Protective Equipment (PPE):

    • Put on all required PPE as detailed in the table above.

    • Ensure gloves are the correct size and are free of any defects.

  • Handling the Compound:

    • Carefully weigh the desired amount of the solid compound on a weigh boat inside the fume hood to minimize dust generation.

    • Transfer the compound to the reaction vessel. If dissolving, add the solvent slowly to avoid splashing.

    • Keep containers of the compound tightly closed when not in use.

  • Post-Handling Procedures:

    • Decontamination: Clean any contaminated surfaces and equipment thoroughly with an appropriate solvent.

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.

    • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

III. Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies[11].

A. Waste Segregation and Collection
  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container[6].

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.

B. Disposal Procedures
  • All waste must be disposed of in accordance with local, state, and federal regulations.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this chemical waste.

IV. Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[4].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention[4][5].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation occurs[4].

  • Spill: For a small spill, carefully clean it up using an absorbent material. For a large spill, evacuate the area and contact your institution's EHS department.

By adhering to these guidelines, you can significantly minimize the risks associated with handling this compound and maintain a safe laboratory environment.

References

  • Vertex AI Search. (2025, July 2).
  • Enviro Safety Products. Material Guide For Chemical and Liquid Resistant Gloves.
  • Unknown Source. Gloves - Tables of Properties and Resistances.
  • PubChem. 2-Oxo-1-oxa-spiro(4.4)nonane-4-carboxylic acid.
  • Benchchem. Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid.
  • International Glove. (2023, December 14).
  • Environmental Health and Safety. OSHA Glove Selection Chart.
  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?.
  • Unknown Source. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • CHEMM. Personal Protective Equipment (PPE).
  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids.
  • ChemicalBook. 18363-10-5(this compound) Product Description.
  • AK Scientific, Inc.
  • ChemicalBook. (2023, July 14). This compound | 18363-10-5.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Oxaspiro[4.4]nonane-1,3-dione, 97%.
  • ChemScene. 2-Oxo-1-oxaspiro[4.4]Nonane-4-carboxylic acid.
  • Fisher Scientific. (2012, April 30).
  • Santa Cruz Biotechnology. This compound | CAS 18363-10-5 | SCBT.
  • ResearchGate. (2025, August 7).
  • National Academies of Sciences, Engineering, and Medicine. Chapter: Disposal of Waste.
  • SciELO Cuba.
  • Echemi. 2-Oxo-1-oxaspiro[4.
  • ResearchGate. (PDF)

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.